molecular formula C11H16N2O B1171461 pantophysin CAS No. 159447-27-5

pantophysin

Cat. No.: B1171461
CAS No.: 159447-27-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantophysin (SYPL1) is a ubiquitously expressed homologue of the neuroendocrine-specific protein synaptophysin . Unlike its relative, this compound is a broadly distributed marker of small cytoplasmic transport vesicles, defining constitutive secretory and endocytotic pathways in non-neuroendocrine cells . It is a transmembrane protein featuring four hydrophobic domains and is localized to vesicles with a smooth surface and an electron-translucent interior . In research, this compound is a valuable tool for studying fundamental vesicle trafficking processes. It colocalizes with key vesicle markers, including the v-SNARE cellubrevin and ubiquitous SCAMPs (Secretory Carrier Membrane Proteins) . In adipocytes, this compound mRNA is abundant and increases during adipogenesis . It is a component of adipocyte transport vesicles, exhibits an overlapping distribution with GLUT4, and is present on immunopurified GLUT4 vesicles . Furthermore, this compound associates with vesicle-associated membrane protein 2 (VAMP2) and is a phosphoprotein, indicating its regulated role in vesicle transport . This makes it a protein of interest for research into insulin-responsive trafficking mechanisms. This antibody is specifically designed for applications such as Western Blot, Immunofluorescence, and Immunoelectron Microscopy to advance studies in cellular trafficking and metabolism. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

159447-27-5

Molecular Formula

C11H16N2O

Synonyms

pantophysin

Origin of Product

United States

Foundational & Exploratory

The Architectural Blueprint of Pantophysin: A Technical Guide to Its Gene Structure and Organization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the gene structure and organization of pantophysin (also known as Synaptophysin-like 1 or SYPL1), a protein implicated in vesicular transport and cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this crucial gene.

This compound is a member of the synaptophysin family of tetra-spanning membrane proteins, which are key components of transport vesicles. While its homolog, synaptophysin, is primarily found in neuronal and endocrine cells, this compound is ubiquitously expressed, suggesting a fundamental role in constitutive vesicular trafficking pathways across various cell types. A thorough understanding of its genetic architecture is paramount for elucidating its function in both normal physiology and disease states.

Gene Structure and Genomic Organization

The this compound gene (locus: SYPL1) exhibits a conserved genomic structure across species, with notable similarities and key differences when compared to its well-studied homolog, synaptophysin. The intron-exon organization is crucial for understanding its various transcript isoforms and potential for alternative splicing.

Human this compound (SYPL1)

The human SYPL1 gene is located on the long arm of chromosome 7. The gene structure is complex, giving rise to multiple transcript variants through alternative splicing. Below is a detailed breakdown of the exon and intron sizes for two prominent transcripts.

Transcript IDFeatureStart (bp)End (bp)Size (bp)
ENST00000011473.6 Exon 1106,090,505106,091,9271,423
Intron 1106,091,928106,098,8436,916
Exon 2106,098,844106,098,963120
Intron 2106,098,964106,105,4356,472
Exon 3106,105,436106,105,561126
Intron 3106,105,562106,107,7882,227
Exon 4106,107,789106,107,917129
Intron 4106,107,918106,110,6372,720
Exon 5106,110,638106,110,757120
Intron 5106,110,758106,111,9091,152
Exon 6106,111,910106,112,576667
ENST00000470347.1 Exon 1106,091,805106,091,927123
Intron 1106,091,928106,098,8436,916
Exon 2106,098,844106,098,963120
Intron 2106,098,964106,105,4356,472
Exon 3106,105,436106,105,561126
Intron 3106,105,562106,107,7882,227
Exon 4106,107,789106,107,917129
Intron 4106,107,918106,110,6372,720
Exon 5106,110,638106,110,757120
Intron 5106,110,758106,111,9091,152
Exon 6106,111,910106,112,529620

Data sourced from the Ensembl database (GRCh38).

Murine this compound (Sypl1)

The mouse Sypl1 gene is located on chromosome 12. The intron/exon structure of the murine this compound gene is reported to be identical to that of synaptophysin, with the notable exception of the absence of the last intron.[1] This structural conservation underscores the close evolutionary relationship between these two proteins. Quantitative data for two transcript variants are presented below.

Transcript IDFeatureStart (bp)End (bp)Size (bp)
ENSMUST00000076698.13 Exon 133,003,89033,004,369480
Intron 133,004,37033,006,2451,876
Exon 233,006,24633,006,365120
Intron 233,006,36633,017,89611,531
Exon 333,017,89733,018,022126
Intron 333,018,02333,020,8302,808
Exon 433,020,83133,020,959129
Intron 433,020,96033,023,9803,021
Exon 533,023,98133,024,100120
Intron 533,024,10133,029,2095,109
Exon 633,029,21033,029,859650
ENSMUST00000020885.13 Exon 133,004,24733,004,369123
Intron 133,004,37033,006,2451,876
Exon 233,006,24633,006,365120
Intron 233,006,36633,017,89611,531
Exon 333,017,89733,018,022126
Intron 333,018,02333,020,8302,808
Exon 433,020,83133,020,959129
Intron 433,020,96033,023,9803,021
Exon 533,023,98133,024,100120
Intron 533,024,10133,029,2095,109
Exon 633,029,21033,029,859650

Data sourced from the Ensembl database (GRCm39).

Regulatory Elements

The regulation of this compound gene expression is controlled by cis-regulatory elements within the promoter and distal enhancer regions. While specific experimentally validated regulatory elements for the this compound gene are not extensively documented in the current literature, a predictive workflow can be employed to identify potential transcription factor binding sites (TFBS).

Regulatory_Element_Prediction_Workflow cluster_0 Sequence Retrieval and Analysis cluster_1 Experimental Validation Promoter_Sequence Retrieve Promoter Sequence (Upstream of TSS) TFBS_Databases Utilize TFBS Databases (e.g., JASPAR, TRANSFAC) Promoter_Sequence->TFBS_Databases Input Prediction_Tools Employ Prediction Tools (e.g., FIMO, MEME) TFBS_Databases->Prediction_Tools Provide Motifs Predicted_Sites Predicted TFBS Prediction_Tools->Predicted_Sites Output ChIP_Seq Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Validated_Sites Validated Regulatory Elements ChIP_Seq->Validated_Sites Validate Reporter_Assays Luciferase Reporter Assays Reporter_Assays->Validated_Sites Validate EMSA Electrophoretic Mobility Shift Assay (EMSA) EMSA->Validated_Sites Validate Predicted_Sites->ChIP_Seq Guide Predicted_Sites->Reporter_Assays Design Predicted_Sites->EMSA Design

A predictive and experimental workflow for identifying regulatory elements in the this compound gene promoter.

Experimental Protocols

The initial characterization of the this compound gene structure by Haass et al. (1996) would have involved a series of now-classic molecular biology techniques.[1] The general workflow for such a characterization is outlined below.

Gene_Structure_Determination_Workflow Genomic_DNA_Isolation 1. Genomic DNA Isolation Genomic_Library_Construction 2. Genomic Library Construction (e.g., in lambda phage or cosmids) Genomic_DNA_Isolation->Genomic_Library_Construction Library_Screening 3. Library Screening (using a cDNA probe) Genomic_Library_Construction->Library_Screening Positive_Clone_Isolation 4. Isolation of Positive Clones Library_Screening->Positive_Clone_Isolation Restriction_Mapping 5. Restriction Mapping Positive_Clone_Isolation->Restriction_Mapping Subcloning 6. Subcloning of Fragments Restriction_Mapping->Subcloning Sanger_Sequencing 7. Dideoxy (Sanger) Sequencing Subcloning->Sanger_Sequencing Sequence_Assembly_Analysis 8. Sequence Assembly and Analysis Sanger_Sequencing->Sequence_Assembly_Analysis

A generalized workflow for the experimental determination of gene structure.
Detailed Methodologies

  • Genomic DNA Library Screening: A cDNA probe corresponding to the this compound mRNA is radiolabeled and used to screen a genomic DNA library. This library consists of large fragments of the genome cloned into vectors such as lambda phage or cosmids. Hybridization of the probe to a clone indicates that it contains the this compound gene.

  • Restriction Mapping: Isolated positive clones are digested with a panel of restriction enzymes. The resulting DNA fragments are separated by gel electrophoresis, and their sizes are determined. This allows for the creation of a physical map of the gene, showing the relative positions of restriction sites.

  • Subcloning and Sanger Sequencing: Fragments identified through restriction mapping are subcloned into plasmid vectors. These smaller, more manageable fragments are then sequenced using the dideoxy chain termination method (Sanger sequencing). By sequencing overlapping fragments, the complete sequence of the gene, including exons and introns, can be assembled.

Signaling and Functional Context

This compound, as a component of constitutive transport vesicles, plays a crucial role in the trafficking of proteins and lipids within the cell. Its homology to synaptophysin suggests a potential role in the regulation of vesicle fusion with target membranes, a process mediated by SNARE (Soluble NSF Attachment Protein Receptor) proteins.

The interaction between synaptophysin and the v-SNARE synaptobrevin (also known as VAMP2) is well-documented and is thought to regulate the availability of synaptobrevin for the formation of the core SNARE complex, which drives membrane fusion.[2] By analogy, this compound is hypothesized to interact with ubiquitously expressed v-SNAREs, such as cellubrevin, to modulate constitutive vesicle fusion events.

Pantophysin_SNARE_Interaction cluster_vesicle Transport Vesicle cluster_target Target Membrane This compound This compound v_SNARE v-SNARE (e.g., Cellubrevin) This compound:f1->v_SNARE:f0 Interaction t_SNARE t-SNARE Complex (e.g., Syntaxin, SNAP-25) v_SNARE:f1->t_SNARE:f0 Docking & Fusion

A model for this compound's role in SNARE-mediated vesicle fusion.

This proposed mechanism suggests that this compound may act as a chaperone or a scaffold, regulating the assembly of the SNARE complex and thereby ensuring the fidelity and efficiency of constitutive membrane trafficking. Further research is required to fully elucidate the specific protein-protein interactions and the precise regulatory role of this compound in these fundamental cellular processes.

This technical guide provides a foundational understanding of the this compound gene. The detailed structural information, coupled with insights into its potential regulatory mechanisms and functional context, offers a valuable resource for the scientific community and will aid in the design of future studies aimed at unraveling the multifaceted roles of this ubiquitous vesicle protein.

References

Pantophysin Protein Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin, a member of the synaptophysin family, is an integral membrane protein found in small transport vesicles within a wide range of cell types. As a homolog of the well-characterized synaptophysin, this compound is implicated in the regulation of vesicular trafficking, a fundamental process in cellular function. This technical guide provides a comprehensive overview of this compound protein expression across various cell types, detailed experimental methodologies for its detection, and an exploration of its role in cellular signaling pathways.

Data Presentation: this compound Expression Levels

This compound is ubiquitously expressed, though its expression levels vary significantly across different tissues and cell types. The following table summarizes the currently available data on this compound expression. It is important to note that much of the existing data is qualitative or semi-quantitative.

Tissue/Cell TypeOrganismExpression LevelMethod of DetectionReference
Adipose TissueMurineAbundant mRNANorthern Blot[1]
3T3-L1 AdipocytesMurinemRNA levels increase during adipogenesisNorthern Blot[1]
Pancreas (Exocrine cells)HumanDetectedImmunofluorescence
Pancreas (Endocrine cells)HumanDetectedImmunofluorescence
Liver (Cells surrounding sinusoids)BovineDetectedImmunofluorescence[2]
Liver (Hepatocytes)BovineNot DetectedImmunofluorescence[2]
Various Tissues (e.g., brain, lung, kidney)BovineSignificant variation between tissuesImmunoblot[2]

Signaling Pathways Involving this compound

This compound plays a crucial role in the intricate process of vesicle trafficking, particularly through its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is central to the fusion of vesicles with their target membranes, a critical step in processes like neurotransmitter release and hormone secretion.

The primary known signaling interaction of this compound involves its association with Vesicle-Associated Membrane Protein 2 (VAMP2), a key v-SNARE protein. This interaction is analogous to the well-established binding of its homolog, synaptophysin, to VAMP2 in neuronal cells. By binding to VAMP2, this compound is thought to regulate the availability of VAMP2 to form the SNARE core complex with t-SNAREs (target SNAREs) on the plasma membrane, such as Syntaxin and SNAP-25. This regulatory role is crucial for the precise timing and control of vesicle fusion.

In adipocytes, this compound is found on GLUT4-containing vesicles. The translocation of these vesicles to the plasma membrane is a key step in insulin-stimulated glucose uptake. The interaction of this compound with the SNARE machinery is therefore implicated in the regulation of glucose metabolism.

Below are diagrams illustrating the logical relationships in this compound-mediated vesicle trafficking.

pantophysin_vesicle_trafficking cluster_vesicle Transport Vesicle This compound This compound VAMP2 VAMP2 This compound->VAMP2 associates with Syntaxin Syntaxin VAMP2->Syntaxin forms SNARE complex with SNAP25 SNAP25 VAMP2->SNAP25 forms SNARE complex with

This compound's role in the vesicle SNARE complex.

glut4_translocation Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor binds SignalingCascade Intracellular Signaling Cascade InsulinReceptor->SignalingCascade activates GLUT4_Vesicle GLUT4 Storage Vesicle (containing this compound) SignalingCascade->GLUT4_Vesicle mobilizes Translocation Vesicle Translocation GLUT4_Vesicle->Translocation PlasmaMembrane Plasma Membrane Translocation->PlasmaMembrane moves to Fusion Vesicle Fusion PlasmaMembrane->Fusion docks and fuses GlucoseUptake Glucose Uptake Fusion->GlucoseUptake enables experimental_workflow cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_analysis Analysis Tissue_Collection Tissue/Cell Collection Fixation_Embedding Fixation & Paraffin Embedding (IHC) Tissue_Collection->Fixation_Embedding Lysis Cell Lysis (Western Blot) Tissue_Collection->Lysis IHC Immunohistochemistry Fixation_Embedding->IHC Western_Blot Western Blot Lysis->Western_Blot Cell_Culture Cell Culture on Coverslips (IF) IF Immunofluorescence Cell_Culture->IF Microscopy Microscopy & Imaging IHC->Microscopy Densitometry Densitometry Analysis Western_Blot->Densitometry Fluorescence_Microscopy Fluorescence Microscopy IF->Fluorescence_Microscopy

References

Subcellular Localization of Pantophysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin (SYPL1) is a member of the synaptophysin family of integral membrane proteins. While its homolog, synaptophysin, is predominantly found in neuroendocrine cells, this compound is ubiquitously expressed across a wide range of cell types and tissues.[1] This widespread distribution suggests a fundamental role in vesicular trafficking, a process critical for cellular homeostasis and intercellular communication. Understanding the precise subcellular localization of this compound is paramount to elucidating its function in both normal physiological processes and disease states. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, detailed experimental methodologies for its study, and insights into the signaling pathways that may regulate its trafficking.

Data Presentation: Subcellular Distribution of this compound

The subcellular localization of this compound has been investigated in various cell types, primarily through immunofluorescence, immunoelectron microscopy, and subcellular fractionation coupled with immunoblotting. While precise quantitative data across multiple organelles and cell lines remains an area of active research, existing studies provide a semi-quantitative overview of its distribution.

Cell Type/TissueSubcellular LocalizationMethodReference
Adipocytes (3T3-L1)Plasma Membrane, Internal Membranes (including GLUT4-containing vesicles)Subcellular Fractionation, Immunoblotting[2]
Human Pancreas (Exocrine and Endocrine cells)Cytoplasmic VesiclesImmunofluorescence Microscopy[1]
Various Non-neuroendocrine and Neuroendocrine cell typesSmall Cytoplasmic Transport Vesicles (<100 nm diameter)Immunoelectron Microscopy, Cell Fractionation, Immunoisolation[1]

Key Observation: In adipocytes, this compound is found exclusively in membrane fractions and is distributed relatively evenly between the plasma membrane and internal membrane fractions.[2]

Experimental Protocols

Subcellular Fractionation and Immunoblotting

This method allows for the separation of cellular components into different fractions, which can then be analyzed for the presence and relative abundance of this compound by western blotting.

Protocol:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).

    • Incubate on ice for 10-15 minutes to allow cells to swell.

    • Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle. Monitor cell lysis under a microscope.

  • Fractionation by Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial/Heavy Membrane Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains mitochondria and other heavy membranes.

    • Microsomal/Light Membrane Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction, including small transport vesicles.

    • Cytosolic Fraction: The final supernatant contains the soluble cytosolic proteins.

  • Protein Quantification and Western Blotting:

    • Resuspend each pellet in a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for this compound.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER) to assess the purity of the fractions.

Immunofluorescence Microscopy

This technique allows for the visualization of this compound within intact cells, providing spatial information about its distribution and co-localization with other proteins or organelles.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to an appropriate confluency.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody against this compound diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • For co-localization studies, incubate with primary antibodies against organelle markers simultaneously, followed by incubation with appropriate secondary antibodies with distinct fluorophores.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

    • Image the cells using a confocal or fluorescence microscope.

Immunoelectron Microscopy

This high-resolution imaging technique provides detailed ultrastructural localization of this compound on specific vesicles and membranes.

Protocol (Pre-embedding method):

  • Fixation:

    • Fix cells or tissues with a mixture of paraformaldehyde and a low concentration of glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate (B84403) buffer) to preserve both antigenicity and ultrastructure.

  • Permeabilization:

    • Permeabilize the samples with a mild detergent like saponin (B1150181) to allow antibody penetration.

  • Blocking and Antibody Incubation:

    • Block non-specific binding with normal serum or BSA.

    • Incubate with the primary antibody against this compound.

    • Wash thoroughly.

    • Incubate with a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).

  • Post-fixation, Dehydration, and Embedding:

    • Post-fix the samples with glutaraldehyde and osmium tetroxide to enhance contrast and preserve morphology.

    • Dehydrate the samples through a graded series of ethanol.

    • Embed the samples in an epoxy resin.

  • Ultrathin Sectioning and Imaging:

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain with uranyl acetate (B1210297) and lead citrate (B86180) for contrast.

    • Examine the sections using a transmission electron microscope.

Signaling Pathways and Regulation

The precise signaling pathways that regulate the subcellular trafficking of this compound are not fully elucidated. However, several lines of evidence point towards its involvement in insulin-regulated vesicle transport and its interaction with the SNARE machinery, which is fundamental for vesicle docking and fusion.

Proposed Signaling Pathway for this compound Trafficking in Adipocytes

In adipocytes, this compound is found on GLUT4-containing vesicles. The translocation of these vesicles to the plasma membrane is a key step in insulin-stimulated glucose uptake. This compound is a phosphoprotein, and insulin (B600854) stimulates the phosphorylation of a 77-kDa protein that associates with it, suggesting a role for phosphorylation in its trafficking.[2] Furthermore, this compound's association with VAMP2, a v-SNARE, implicates it in the final steps of vesicle fusion with the plasma membrane.

Pantophysin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Insulin_Receptor->Signaling_Cascade Activates p77 77-kDa Protein (Associated with this compound) Signaling_Cascade->p77 Leads to Phosphorylation of p77_P Phosphorylated 77-kDa Protein p77->p77_P GLUT4_Vesicle GLUT4-containing Vesicle (with this compound) p77_P->GLUT4_Vesicle Regulates Trafficking VAMP2 VAMP2 GLUT4_Vesicle->VAMP2 Contains Plasma_Membrane Plasma Membrane GLUT4_Vesicle->Plasma_Membrane Translocates to Fusion Vesicle Fusion VAMP2->Fusion Mediates Plasma_Membrane->Fusion Experimental_Workflow Start Start: Hypothesis on this compound Localization Cell_Culture Cell Culture (e.g., 3T3-L1 adipocytes) Start->Cell_Culture Subcellular_Fractionation Subcellular Fractionation Cell_Culture->Subcellular_Fractionation Immunofluorescence Immunofluorescence Microscopy Cell_Culture->Immunofluorescence Immunoelectron_Microscopy Immunoelectron Microscopy Cell_Culture->Immunoelectron_Microscopy Western_Blot Western Blot Analysis Subcellular_Fractionation->Western_Blot Confocal_Imaging Confocal Imaging and Co-localization Analysis Immunofluorescence->Confocal_Imaging TEM_Imaging Transmission Electron Microscopy Imaging Immunoelectron_Microscopy->TEM_Imaging Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Confocal_Imaging->Data_Analysis TEM_Imaging->Data_Analysis Conclusion Conclusion on Subcellular Localization and Function Data_Analysis->Conclusion

References

Pantophysin: A Ubiquitous Marker for Constitutive Transport Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin, a member of the synaptophysin family, is a widely expressed integral membrane protein found in small transport vesicles of virtually all cell types. Unlike its well-known homolog, synaptophysin, which is predominantly located in synaptic vesicles within neuronal and neuroendocrine cells, this compound is ubiquitously distributed, marking vesicles involved in constitutive transport pathways. This technical guide provides a comprehensive overview of this compound's characteristics, its role as a vesicular marker, and detailed methodologies for its study, aimed at researchers and professionals in the fields of cell biology and drug development.

Molecular and Functional Characteristics of this compound

This compound is a polypeptide with a calculated molecular weight of approximately 28,926 Daltons.[1] Structurally, it shares significant homology with synaptophysin, most notably the presence of four transmembrane domains.[1] However, a key distinction lies in their cytoplasmic carboxyl-terminal domains, which are entirely different.[1] This structural divergence likely contributes to their distinct subcellular localizations and functions. While synaptophysin is a key component of the regulated secretory pathway, this compound is a reliable marker for vesicles of the constitutive secretory and endocytic pathways.[1][2]

Gene Structure

The gene encoding this compound exhibits a high degree of structural similarity to the synaptophysin gene. In murine models, the intron/exon structure of the this compound gene is identical to that of the synaptophysin gene, with the exception of the final intron, which is absent in the this compound gene.[1]

Diagram of this compound Gene Structure

A simplified representation of the exon-intron structure of the this compound gene.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to this compound and the vesicles it marks.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Calculated Molecular Weight28,926 Da[1]
Number of Transmembrane Domains4[1]

Table 2: Characteristics of this compound-Positive Vesicles

CharacteristicValueReference
Diameter< 100 nm[1][2]
MorphologySmooth surface, electron-translucent interior[1][2]

Table 3: this compound Protein Abundance in Human Tissues (Normalized Abundance)

TissueNormalized Protein Abundance (iBAQ)Reference
BrainHigh[3][4]
ColonModerate[3][4]
LiverModerate[3][4]
LungLow to Moderate[4]
PancreasLow[4]
Adipose TissueLow[3]
ThyroidLow[3][4]

Note: This data is based on integrated analyses of multiple proteomics datasets and provides a relative abundance profile. Absolute quantification may vary depending on the specific detection method and tissue sample.

This compound in the Constitutive Transport Pathway

This compound's ubiquitous expression and localization to small, clear vesicles underscore its role in the constitutive secretory pathway, a fundamental process for the continuous delivery of newly synthesized proteins and lipids to the plasma membrane, as well as for the recycling of cellular components.

Co-localization and Protein Interactions

Immunofluorescence and co-immunoprecipitation studies have revealed that this compound co-localizes and interacts with several key proteins involved in vesicular transport, providing insights into its function.

  • Cellubrevin (VAMP-3): this compound is found in vesicles containing the v-SNARE protein cellubrevin, which is involved in the fusion of transport vesicles with the plasma membrane in non-neuronal cells.[1][2]

  • SCAMPs (Secretory Carrier Membrane Proteins): this compound-positive vesicles also contain SCAMPs, a family of proteins implicated in various membrane trafficking events.[1][2]

  • Transferrin Receptor: this compound co-localizes with the transferrin receptor, a well-established marker for the endocytic recycling pathway.[5][6] This suggests that this compound is present on vesicles that shuttle between the plasma membrane and endosomal compartments.

  • VAMP-2: In adipocytes, this compound has been shown to associate with VAMP-2, a v-SNARE protein also found on GLUT4-containing vesicles.[7][8]

Diagram of this compound's Role in Constitutive Vesicular Transport

Constitutive_Transport TGN Trans-Golgi Network Vesicle Constitutive Transport Vesicle TGN->Vesicle Budding PM Plasma Membrane Vesicle->PM Exocytosis This compound This compound Vesicle->this compound Cellubrevin Cellubrevin (VAMP-3) Vesicle->Cellubrevin SCAMPs SCAMPs Vesicle->SCAMPs Endosome Early Endosome PM->Endosome Endocytosis Endosome->TGN Recycling TfR Transferrin Receptor Endosome->TfR

This compound is a key marker of vesicles budding from the TGN for constitutive exocytosis and is also involved in the endocytic recycling pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize this compound as a marker for constitutive transport vesicles. These protocols are based on established techniques and can be adapted for specific cell types and experimental questions.

Immunofluorescence Staining for this compound Co-localization

This protocol outlines the steps for visualizing the subcellular localization of this compound and its co-localization with other markers, such as the transferrin receptor.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-pantophysin, mouse anti-transferrin receptor)

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies (e.g., anti-pantophysin and anti-transferrin receptor) diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Diagram of Immunofluorescence Workflow

Immunofluorescence_Workflow Start Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fix with Paraformaldehyde Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize with Triton X-100 Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block with Serum Wash3->Block PrimaryAb Incubate with Primary Antibodies Block->PrimaryAb Wash4 Wash with PBS PrimaryAb->Wash4 SecondaryAb Incubate with Secondary Antibodies Wash4->SecondaryAb Wash5 Wash with PBS SecondaryAb->Wash5 Mount Mount with DAPI Wash5->Mount Image Fluorescence Microscopy Mount->Image

A stepwise workflow for the immunofluorescent labeling of intracellular proteins.

Subcellular Fractionation to Isolate this compound-Containing Vesicles

This protocol describes a differential centrifugation method to enrich for small transport vesicles containing this compound.

Materials:

  • Cultured cells or tissue

  • Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors)

  • Dounce homogenizer or similar disruption device

  • Centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Cell/Tissue Preparation: Harvest cultured cells or finely mince tissue on ice.

  • Homogenization: Resuspend the cells or tissue in ice-cold homogenization buffer and homogenize using a Dounce homogenizer until cells are sufficiently lysed (can be monitored by microscopy).

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and other large organelles.

  • High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet microsomes and small vesicles.

  • Vesicle Resuspension: Carefully discard the supernatant and resuspend the pellet in a suitable buffer for downstream applications such as Western blotting or immunoisolation.

Diagram of Subcellular Fractionation Workflow

Subcellular_Fractionation Start Cell/Tissue Homogenate Cent1 1,000 x g, 10 min Start->Cent1 Pellet1 Pellet: Nuclei, Intact Cells Cent1->Pellet1 Discard Supernatant1 Supernatant 1 Cent1->Supernatant1 Cent2 20,000 x g, 20 min Supernatant1->Cent2 Pellet2 Pellet: Mitochondria, etc. Cent2->Pellet2 Discard Supernatant2 Supernatant 2 Cent2->Supernatant2 Cent3 100,000 x g, 1 hr Supernatant2->Cent3 Pellet3 Pellet: Small Vesicles Cent3->Pellet3 Collect Supernatant3 Supernatant 3 (Cytosol) Cent3->Supernatant3

A differential centrifugation scheme for the enrichment of small transport vesicles.

Conclusion

This compound serves as an invaluable and broadly distributed marker for the study of constitutive transport vesicles. Its ubiquitous expression across a wide range of cell types and its specific localization to small, dynamic vesicles involved in both exocytic and endocytic pathways make it a powerful tool for cell biologists and researchers in drug development. The methodologies outlined in this guide provide a robust framework for investigating the role of this compound and the vesicles it marks in fundamental cellular processes and in the context of disease. Further research into the specific protein-protein interactions and regulatory mechanisms governing this compound function will undoubtedly continue to illuminate the intricate workings of the constitutive transport machinery.

References

The Ubiquitous Orchestrator: A Technical Guide to Pantophysin's Role in Intracellular Vesicle Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantophysin (also known as synaptophysin-like 1, SYPL1) is a ubiquitously expressed integral membrane protein belonging to the synaptophysin family.[1][2][3] While its homolog, synaptophysin, is primarily found in synaptic and neuroendocrine vesicles, this compound is present in a wide array of non-neuroendocrine cells, where it plays a crucial role in constitutive intracellular vesicle trafficking.[1][2][4] This technical guide provides an in-depth exploration of the core functions of this compound, detailing its interactions with key trafficking machinery, its involvement in sorting and transport, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers investigating vesicle dynamics and for professionals in drug development targeting cellular transport pathways.

Introduction: this compound, a Key Player in Vesicular Transport

Intracellular vesicle trafficking is a fundamental process in eukaryotic cells, responsible for the transport of proteins, lipids, and other molecules between organelles. This intricate network of transport vesicles ensures the proper functioning and maintenance of cellular homeostasis. This compound has emerged as a key component of these transport vesicles, marking them independently of their specific cargo.[1][2][5]

Structurally, this compound is a 28-kDa protein characterized by four transmembrane domains, a feature it shares with other members of the synaptophysin family.[1][2][5] However, its cytoplasmic domains are distinct, suggesting specialized functions in different cellular contexts.[1][2][5] this compound is found on small cytoplasmic transport vesicles (less than 100 nm in diameter) with a smooth surface and an electron-translucent interior, which are involved in both secretory and endocytic pathways.[1][2][5]

Core Functions and Molecular Interactions

This compound's role in vesicle trafficking is multifaceted, involving interactions with several key proteins that regulate vesicle formation, transport, and fusion.

Interaction with v-SNAREs: A Link to the Fusion Machinery

A critical interaction for this compound's function is its association with the vesicle-associated membrane protein 2 (VAMP2), also known as cellubrevin in non-neuronal cells.[2] VAMP2 is a v-SNARE (vesicle soluble N-ethylmaleimide-sensitive factor attachment protein receptor) that is essential for the fusion of vesicles with their target membranes. The interaction between this compound and VAMP2 is thought to be crucial for the proper sorting and targeting of VAMP2 to transport vesicles.[4] While direct quantitative data on the this compound-VAMP2 interaction is limited, studies on its homolog synaptophysin suggest a dynamic and regulated association. For synaptophysin, the interaction with VAMP2 is believed to prevent VAMP2 from prematurely entering into a fusion-competent SNARE complex.[6]

Association with Other Vesicular Proteins

This compound-containing vesicles are also enriched with other proteins involved in vesicular transport, such as secretory carrier-associated membrane proteins (SCAMPs).[2][4] This co-localization suggests a cooperative role in the regulation of vesicle trafficking and membrane dynamics.

Role in Regulated Secretory Pathways

In specialized cells like adipocytes, this compound is found on vesicles containing the insulin-responsive glucose transporter GLUT4.[4] Insulin (B600854) stimulation leads to the translocation of these vesicles to the plasma membrane, a process where this compound is likely involved in the regulation of vesicle transport and fusion.[4]

Quantitative Data Summary

While specific quantitative data for this compound's biochemical interactions and trafficking kinetics are not extensively available in the literature, the following table summarizes the key known characteristics and provides analogous data from its well-studied homolog, synaptophysin, for comparative purposes.

ParameterThis compoundSynaptophysin (for comparison)References
Molecular Weight ~28.9 kDa (calculated)~38 kDa[1][2][5]
Vesicle Diameter < 100 nm40-50 nm (synaptic vesicles)[1][2][5]
Key Interacting Proteins VAMP2 (Cellubrevin), SCAMPs, GLUT4VAMP2 (Synaptobrevin), Syntaxin 1, SNAP-25, Cholesterol[2][4][6]
VAMP2 Binding Affinity (Kd) Not determinedLower affinity for cellubrevin than synaptobrevin II[6]
Stoichiometry in Vesicles Not determinedEstimated 30-40 copies per synaptic vesicle

Signaling and Trafficking Pathways

The precise signaling pathways that regulate this compound function are still under investigation. However, based on its role in GLUT4 vesicle trafficking, it is likely influenced by insulin signaling pathways. The general trafficking pathway involves the budding of this compound-containing vesicles from a donor compartment (e.g., the Golgi apparatus or endosomes), transport along the cytoskeleton, and eventual fusion with an acceptor membrane.

Pantophysin_Trafficking_Pathway cluster_donor Donor Compartment (Golgi/Endosome) cluster_transport Cytosolic Transport cluster_acceptor Acceptor Compartment (Plasma Membrane) Donor Budding Vesicle This compound-VAMP2 Vesicle Donor->Vesicle Vesicle Formation Acceptor Fusion Vesicle->Acceptor Targeting & Docking

Figure 1. A simplified workflow of this compound-mediated vesicle trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound.

Co-Immunoprecipitation of this compound and VAMP2

This protocol describes the co-immunoprecipitation of this compound and its interacting partner VAMP2 from cell lysates.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-pantophysin antibody

  • Anti-VAMP2 antibody

  • Protein A/G magnetic beads

  • Wash buffer (cell lysis buffer without protease inhibitors)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic separation rack

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic separation rack.

    • Add the anti-pantophysin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic separation rack and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold wash buffer.

    • After the final wash, remove all residual wash buffer.

    • Elute the protein complexes by resuspending the beads in elution buffer and boiling for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using anti-VAMP2 antibody to detect the co-immunoprecipitated protein.

CoIP_Workflow Start Start with Cell Lysate Preclear Pre-clear with Beads Start->Preclear Add_Ab Add Anti-Pantophysin Ab Preclear->Add_Ab Add_Beads Add Protein A/G Beads Add_Ab->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Figure 2. Workflow for co-immunoprecipitation of this compound interaction partners.

Immunofluorescence Staining for this compound Localization

This protocol details the visualization of this compound's subcellular localization using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-pantophysin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-pantophysin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

Future Directions and Drug Development Implications

The ubiquitous nature of this compound and its involvement in fundamental cellular processes make it a potential, albeit challenging, target for therapeutic intervention. A deeper understanding of the specific protein-protein interactions involving this compound could unveil novel targets for modulating vesicle trafficking in diseases characterized by aberrant protein transport. For instance, in metabolic disorders where GLUT4 translocation is impaired, targeting the machinery that regulates this compound-containing vesicles could offer new therapeutic avenues.

Future research should focus on:

  • Quantitative proteomics to determine the precise composition of this compound-containing vesicles in different cell types.

  • High-resolution microscopy techniques to visualize the dynamics of this compound-mediated vesicle trafficking in real-time.

  • Structural biology to elucidate the molecular basis of this compound's interactions with its binding partners.

  • Development of small molecule modulators that can specifically interfere with or enhance this compound's function.

Conclusion

This compound is a fundamental component of the intracellular vesicle trafficking machinery, playing a crucial role in the transport of essential molecules in a wide range of cell types. While much has been learned about its general function and localization, a significant opportunity exists to further dissect its molecular interactions and regulatory mechanisms. Such knowledge will not only advance our understanding of basic cell biology but also has the potential to open up new avenues for the development of novel therapeutics targeting diseases of cellular transport.

References

The Discovery of Pantophysin: A Ubiquitous Homologue of Synaptophysin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pantophysin, a widely expressed integral membrane protein, was first identified as a homologue of the synaptic vesicle protein, synaptophysin.[1] Its discovery challenged the then-prevailing notion that synaptophysin and its related proteins were exclusively confined to neuronal and neuroendocrine cells. This technical guide provides an in-depth overview of the seminal research that led to the discovery and initial characterization of this compound. It details the experimental methodologies employed, presents key quantitative data in a structured format, and illustrates the experimental workflow and molecular context through diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biology of vesicular transport and the synaptophysin protein family.

Introduction

The regulated release of neurotransmitters from presynaptic nerve terminals is a fundamental process in synaptic transmission, mediated by specialized organelles called synaptic vesicles. A major protein component of these vesicles is synaptophysin, a 38-kDa glycoprotein (B1211001) that was thought to be a specific marker for neurons and neuroendocrine cells. However, the discovery of a ubiquitously expressed homologue, termed this compound, broadened the understanding of the molecular machinery governing vesicular trafficking in a wide range of cell types.[1] This guide revisits the key experiments that unveiled the existence and fundamental properties of this compound.

The Discovery of a Novel Synaptophysin Homologue

The journey to identify this compound began with polymerase chain reaction (PCR) experiments aimed at studying synaptophysin-related molecules. Surprisingly, these experiments consistently amplified a synaptophysin-like cDNA fragment not only from neuronal and neuroendocrine cells but also from a variety of non-neuroendocrine cell lines. This unexpected finding hinted at the existence of a more widely distributed member of the synaptophysin family.

To isolate and characterize this novel protein, a cDNA library from the human keratinocyte cell line HaCaT was screened. This led to the identification of a full-length cDNA clone encoding a protein with significant sequence similarity to synaptophysin. In recognition of its widespread expression, the protein was named "this compound".

Quantitative Data Summary

The initial characterization of this compound yielded critical quantitative data that distinguished it from synaptophysin while highlighting their shared structural features.

Table 1: Molecular Characteristics of Human this compound and Synaptophysin
FeatureThis compoundSynaptophysinReference
Calculated Molecular Weight (Da) 28,926~38,000 (glycosylated)
Number of Amino Acids 268313[2]
Transmembrane Domains 44
Vesicle Diameter (nm) < 10030-80
Table 2: Amino Acid Sequence Comparison (Human this compound vs. Human Synaptophysin)
DomainSequence IdentitySequence Similarity
Overall 38.1%55.6%
Transmembrane Domains (TM1-4) 52.1%74.0%
Cytoplasmic Domains (N- and C-termini) 18.8%35.4%

Sequence alignment was performed using the EMBOSS Needle tool.

Experimental Protocols

The discovery and characterization of this compound involved a series of key experiments. The detailed methodologies are outlined below.

cDNA Library Screening and Gene Cloning
  • Objective: To isolate the full-length cDNA encoding the novel synaptophysin homologue.

  • Protocol:

    • A cDNA library was constructed from the human keratinocyte cell line HaCaT.

    • The library was screened using a radiolabeled cDNA probe corresponding to the initially amplified PCR product.

    • Positive clones were isolated, and the cDNA inserts were subcloned into sequencing vectors.

    • The nucleotide sequence of the full-length cDNA was determined by dideoxy chain termination sequencing.

Antibody Production and Characterization
  • Objective: To generate specific antibodies for the detection of this compound.

  • Protocol:

    • A synthetic peptide corresponding to the unique C-terminal sequence of human this compound was synthesized.

    • The peptide was coupled to a carrier protein (keyhole limpet hemocyanin) and used to immunize rabbits.

    • The resulting antisera were collected, and the specificity of the antibodies was confirmed by immunoblotting against cell lysates containing recombinant this compound.

Immunofluorescence Microscopy
  • Objective: To determine the subcellular localization of this compound.

  • Protocol:

    • Cultured cells grown on coverslips were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

    • The fixed cells were permeabilized with 0.1% Triton X-100 in PBS.

    • Non-specific antibody binding was blocked by incubating the cells in PBS containing 1% bovine serum albumin (BSA).

    • The cells were then incubated with the rabbit anti-pantophysin primary antibody, followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG).

    • The coverslips were mounted on glass slides and examined using a fluorescence microscope.

Immunoelectron Microscopy
  • Objective: To visualize the ultrastructural localization of this compound.

  • Protocol:

    • Cultured cells were fixed with a mixture of 4% paraformaldehyde and 0.1% glutaraldehyde.

    • The cells were then permeabilized and incubated with the anti-pantophysin primary antibody.

    • A secondary antibody conjugated to colloidal gold particles was used for detection.

    • The cells were post-fixed, dehydrated, and embedded in resin.

    • Ultrathin sections were cut and examined with a transmission electron microscope.

Cell Fractionation and Vesicle Immunoisolation
  • Objective: To isolate and characterize the vesicles containing this compound.

  • Protocol:

    • Cells were homogenized, and the post-nuclear supernatant was subjected to differential centrifugation to enrich for small vesicles.

    • The vesicle-enriched fraction was incubated with the anti-pantophysin antibody.

    • The antibody-vesicle complexes were captured using protein A-coupled magnetic beads.

    • The immunoisolated vesicles were washed, and their protein composition was analyzed by SDS-PAGE and immunoblotting.

Visualizations

Experimental Workflow for the Discovery of this compound

Pantophysin_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Cloning Cloning and Characterization cluster_Localization Protein Localization cluster_Biochemical Biochemical Characterization PCR PCR Amplification from Non-Neuroendocrine Cells Sequencing Sequencing of PCR Product PCR->Sequencing Homology Homology to Synaptophysin Identified Sequencing->Homology Library cDNA Library Screening (HaCaT cells) Homology->Library FullLength Isolation of Full-Length This compound cDNA Library->FullLength SequenceAnalysis Sequence Analysis and Protein Structure Prediction FullLength->SequenceAnalysis Antibody Antibody Production (C-terminus peptide) SequenceAnalysis->Antibody IF Immunofluorescence Microscopy Antibody->IF IEM Immunoelectron Microscopy Antibody->IEM SubcellularLoc Localization to Small Cytoplasmic Vesicles IF->SubcellularLoc IEM->SubcellularLoc Fractionation Cell Fractionation Immunoisolation Vesicle Immunoisolation Fractionation->Immunoisolation ProteinAnalysis Protein Composition Analysis (Immunoblotting) Immunoisolation->ProteinAnalysis AssociatedProteins Identification of Associated Proteins (Cellubrevin, SCAMPs) ProteinAnalysis->AssociatedProteins

Caption: Experimental workflow for the discovery and characterization of this compound.

Molecular Components of a this compound-Containing Vesicle

Pantophysin_Vesicle cluster_vesicle Transport Vesicle This compound This compound Cellubrevin Cellubrevin (v-SNARE) This compound->Cellubrevin Co-localization SCAMPs SCAMPs This compound->SCAMPs Co-localization

Caption: Known molecular components of a this compound-containing transport vesicle.

Conclusion and Future Directions

The discovery of this compound as a ubiquitous homologue of synaptophysin marked a significant advancement in our understanding of vesicular trafficking.[1] It demonstrated that the fundamental machinery for vesicle formation and transport, once thought to be a hallmark of specialized secretory cells, is a general feature of most, if not all, cell types. The distinct cytoplasmic domains of this compound compared to synaptophysin suggest functional specializations that are yet to be fully elucidated.

Future research in this area could focus on several key aspects:

  • Functional Divergence: Elucidating the specific roles of this compound in different cellular contexts and how its function diverges from that of synaptophysin.

  • Regulatory Mechanisms: Investigating the signaling pathways that regulate this compound expression, trafficking, and its interaction with other vesicular proteins.

  • Drug Development: Exploring this compound as a potential target for therapeutic interventions in diseases where vesicular transport is dysregulated.

This technical guide provides a solid foundation for researchers and professionals embarking on studies related to this compound and the broader field of intracellular trafficking. The detailed protocols and compiled data serve as a valuable starting point for further investigation into the intricate world of cellular logistics.

References

Identifying Pantophysin Interacting Protein Partners: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantophysin (also known as synaptophysin-like 1, SYPL1) is a ubiquitously expressed integral membrane protein of small transport vesicles.[1][2] As a homolog of synaptophysin, a key player in synaptic vesicle trafficking, this compound is implicated in constitutive vesicular transport pathways in a wide range of cell types.[1][2] Understanding the protein-protein interaction network of this compound is crucial for elucidating its precise cellular functions and for identifying potential therapeutic targets in diseases where vesicular transport is dysregulated.

This technical guide provides a comprehensive overview of the current knowledge on this compound's interacting partners, detailed experimental protocols for their identification and validation, and a framework for data presentation and interpretation.

Putative this compound Interacting Partners

Direct, high-throughput screening for this compound interactors has not been extensively reported in the literature. However, based on co-localization studies and its homology to synaptophysin, several proteins are considered strong candidates for interaction.

Table 1: Potential this compound Interacting Proteins

Interacting Protein CandidateCellular LocalizationBasis for Putative InteractionPotential Function of Interaction
Cellubrevin (VAMP3) Endosomes, transport vesiclesCo-localization in this compound-containing vesicles in epithelial cells.[1] Homology of this compound to synaptophysin, which interacts with the related synaptobrevin.[3]Regulation of vesicle docking and fusion during constitutive exocytosis.
SCAMPs (Secretory Carrier Membrane Proteins) Transport vesicles, plasma membraneCo-localization in this compound-containing vesicles in epithelial cells.[1]Involvement in vesicle budding, fusion, and recycling.
Synaptophysin Synaptic vesicles, neuroendocrine cell vesiclesCo-localization in vesicles of neuroendocrine cells and transfected non-neuroendocrine cells.[1]Formation of hetero-oligomeric complexes that may regulate vesicle trafficking.
BAP31 Endoplasmic ReticulumBAP31 is known to bind cellubrevin, a putative this compound interactor, controlling its export from the ER.[4]Potential indirect interaction, influencing the availability of cellubrevin to form complexes with this compound.

Experimental Protocols for Identifying and Validating Interactions

The following are detailed methodologies for key experiments to identify and validate this compound protein-protein interactions.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

This "gold standard" technique is used to identify endogenous protein interaction complexes.[5]

Protocol:

  • Cell Lysis:

    • Culture cells of interest (e.g., HEK293, HeLa, or a relevant primary cell line) to ~80-90% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

    • Add a primary antibody specific for this compound to the pre-cleared lysate. As a negative control, use an isotype-matched IgG antibody in a separate sample.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads with a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Mass Spectrometry Analysis:

    • Neutralize the low-pH eluate with a high-pH buffer (e.g., 1 M Tris, pH 8.5).

    • Reduce and alkylate the proteins, followed by in-solution or in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

Data Presentation:

Quantitative data from Co-IP/MS experiments can be presented as follows. The values are hypothetical and for illustrative purposes only.

Table 2: Quantitative Co-IP/MS Data for this compound Interactors

Protein IdentifiedFold Enrichment (this compound IP vs. IgG IP)p-valueNumber of Unique Peptides
Cellubrevin (VAMP3)15.2< 0.00112
SCAMP28.7< 0.019
SCAMP37.9< 0.018
Actin, cytoplasmic 11.2> 0.0525
Yeast Two-Hybrid (Y2H) Screening

Y2H is a genetic method used to discover binary protein-protein interactions in vivo.[7][8]

Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of human this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to the GAL4 DNA-binding domain (BD).

    • Obtain a pre-made "prey" cDNA library (e.g., from a human cell line) in a vector that fuses the library proteins to the GAL4 activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform the bait plasmid into a yeast strain of one mating type (e.g., Y2HGold).

    • Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187).

    • Mate the bait and prey strains by co-culturing them.

  • Selection of Interactors:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, adenine). Only yeast cells containing interacting bait and prey proteins will grow, as the interaction reconstitutes the GAL4 transcription factor and activates reporter genes required for survival.

  • Validation and Identification:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the interacting proteins.

    • Perform a one-on-one Y2H assay to confirm the interaction between this compound and the identified prey protein.

Data Presentation:

Results from a Y2H screen are typically qualitative (interaction or no interaction), but the strength of the interaction can be inferred from the growth on different selective media.

Table 3: Yeast Two-Hybrid Screening Results for this compound

Prey Protein IdentifiedGrowth on High-Stringency Mediumβ-galactosidase AssayInteraction Confirmed
Cellubrevin (VAMP3)+++Strong BlueYes
SCAMP2++BlueYes
Ribosomal Protein S3+Faint BlueNo (Likely false positive)

Visualizations

Signaling and Interaction Pathways

The following diagram illustrates a putative functional module involving this compound, based on its homology to synaptophysin and its co-localization with other vesicular proteins.

Pantophysin_Pathway cluster_vesicle Transport Vesicle This compound This compound Cellubrevin Cellubrevin This compound->Cellubrevin Regulates? Syntaxin Syntaxin Cellubrevin->Syntaxin Forms SNARE complex SNAP25 SNAP25 Cellubrevin->SNAP25 Forms SNARE complex SCAMPs SCAMPs

Caption: Putative role of this compound in regulating SNARE complex formation.

Experimental Workflows

This diagram outlines the workflow for Co-Immunoprecipitation followed by Mass Spectrometry.

CoIP_Workflow start Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with anti-Pantophysin Ab preclear->ip wash Wash Beads ip->wash elute Elute Protein Complex wash->elute ms LC-MS/MS Analysis elute->ms end Identify Interacting Proteins ms->end

Caption: Workflow for Co-IP/MS to identify protein interactors.

This diagram illustrates the Yeast Two-Hybrid screening process.

Y2H_Workflow bait Bait: this compound-BD mating Yeast Mating bait->mating prey Prey: cDNA Library-AD prey->mating selection Selection on Nutrient-Deficient Media mating->selection sequencing Sequence Positive Clones selection->sequencing validation Validate Interactions sequencing->validation

Caption: Workflow for Yeast Two-Hybrid (Y2H) screening.

Conclusion

While the direct interactome of this compound remains to be fully elucidated, existing evidence strongly suggests its involvement in a protein network that regulates vesicular transport, with cellubrevin and SCAMPs as key potential partners. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically identify and validate these interactions. The resulting data will be critical for building a comprehensive model of this compound's function in both health and disease, paving the way for new avenues in drug discovery and development.

References

Pantophysin (SYPL1) in Non-Neuroendocrine Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Core Functions, Signaling Involvement, and Experimental Methodologies

Abstract

Pantophysin, encoded by the SYPL1 gene, is a ubiquitously expressed integral membrane protein belonging to the synaptophysin family. While its homolog, synaptophysin, is a well-established marker for neuroendocrine cells and synaptic vesicles, this compound is found in small cytoplasmic transport vesicles in a wide array of non-neuroendocrine cell types. This technical guide provides a comprehensive overview of the current understanding of this compound's function in these cells, with a particular focus on its role in cancer biology, vesicular trafficking, and cellular signaling. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate further research in this area.

Introduction

This compound (SYPL1) is a four-transmembrane domain protein that shares structural homology with synaptophysin. However, unlike its neuroendocrine-specific counterpart, this compound is broadly distributed across various tissues and cell lines[1][2]. It is an integral component of small cytoplasmic transport vesicles, including those involved in constitutive secretory and endocytotic pathways[1]. Emerging evidence has implicated this compound in a range of cellular processes, from vesicular trafficking to the regulation of cell proliferation and apoptosis, particularly in the context of cancer[3][4][5]. This guide aims to consolidate the current knowledge on this compound's function in non-neuroendocrine cells, providing researchers, scientists, and drug development professionals with a detailed resource to inform future investigations.

Molecular and Cellular Functions of this compound

Vesicular Trafficking

This compound is a key marker of small cytoplasmic transport vesicles, independent of their cargo[1]. In non-neuroendocrine cells, it co-localizes with other proteins involved in vesicular transport, such as the v-SNARE cellubrevin and secretory carrier-associated membrane proteins (SCAMPs)[1]. This suggests a fundamental role for this compound in the machinery of vesicle formation, transport, and fusion.

In adipocytes, this compound is found in membrane compartments that overlap with those containing the insulin-sensitive glucose transporter GLUT4[1][5]. Furthermore, this compound has been shown to associate with GLUT4-containing vesicles and interacts with vesicle-associated membrane protein 2 (VAMP-2) in these cells[1][6]. This association points towards a potential role for this compound in the regulated trafficking of GLUT4 vesicles, a critical process for glucose homeostasis[1].

Role in Cancer

A growing body of research highlights the significance of this compound in various non-neuroendocrine cancers. Overexpression of SYPL1 has been observed in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, hepatocellular carcinoma, breast cancer, and papillary thyroid carcinoma, often correlating with enhanced tumor cell growth and poor prognosis[3][4][5].

In pancreatic ductal adenocarcinoma, SYPL1 has been demonstrated to inhibit apoptosis. Mechanistic studies have revealed that SYPL1 promotes cancer cell survival by suppressing the production of reactive oxygen species (ROS) and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway[1][3]. Knockdown of SYPL1 leads to an increase in ROS levels, sustained ERK activation, and ultimately, apoptosis[1][3].

Gain-of-function and loss-of-function experiments have shown that SYPL1 promotes cell proliferation both in vitro and in vivo[1][7]. Downregulation of SYPL1 inhibits tumor growth, as evidenced by reduced colony formation and smaller tumor size in xenograft models[1].

Signaling Pathways Involving this compound

The primary signaling pathway in which this compound has been definitively implicated in non-neuroendocrine cells is the ROS-ERK pathway, as detailed above. While a direct role in other major signaling cascades like the PI3K/Akt pathway has been suggested in the context of neuroendocrine tumors, concrete evidence for such involvement in non-neuroendocrine cells is still emerging[8][9][10][11]. Given that a novel PTEN-negative regulator, SIPL1 (unrelated to SYPL1), has been shown to influence the PI3K-Akt pathway, it is crucial to clearly distinguish between these proteins in future research[12].

The ROS-ERK Signaling Axis

In pancreatic cancer cells, SYPL1 expression is inversely correlated with intracellular ROS levels. By suppressing ROS, SYPL1 prevents the sustained activation of the ERK signaling cascade, which would otherwise lead to apoptosis[1][3]. This pathway highlights a crucial mechanism by which cancer cells can evade programmed cell death.

Pantophysin_ROS_ERK_Pathway This compound's Role in the ROS-ERK Signaling Pathway SYPL1 This compound (SYPL1) ROS Reactive Oxygen Species (ROS) SYPL1->ROS inhibits ERK ERK (Extracellular Signal-Regulated Kinase) ROS->ERK activates Apoptosis Apoptosis ERK->Apoptosis promotes

This compound's role in inhibiting apoptosis via the ROS-ERK pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the function of this compound in non-neuroendocrine cells.

Table 1: Effect of SYPL1 on Cell Proliferation and Tumor Growth

Cell LineExperimentConditionResultReference
BXPC-3CCK8 AssaySYPL1 KnockdownDecreased proliferation[1]
PANC-1CCK8 AssaySYPL1 OverexpressionIncreased proliferation[1]
BXPC-3Colony FormationSYPL1 KnockdownReduced colony formation[1]
PANC-1Colony FormationSYPL1 OverexpressionIncreased colony formation[1]
BXPC-3Xenograft ModelSYPL1 KnockdownInhibited tumor growth[1]

Table 2: SYPL1 Expression in Pancreatic Ductal Adenocarcinoma (PDAC)

Sample TypeMethodFindingReference
PDAC TissuesImmunohistochemistry (IHC)Upregulated in tumor tissue[1]
PDAC Cell LinesWestern Blot & qPCRElevated in PDAC cell lines[1]
PDAC PatientsSurvival AnalysisHigh SYPL1 correlates with poor prognosis[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound function.

Immunofluorescence Staining of this compound

This protocol is adapted for adherent cells grown on coverslips.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.25% Triton X-100 in PBS

  • Blocking buffer: 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST (PBS + 0.1% Tween 20)

  • Primary antibody: Rabbit polyclonal anti-SYPL1 (e.g., Antibodies.com A308863, used at 1:50-1:200 dilution)

  • Secondary antibody: Fluorophore-conjugated anti-rabbit IgG

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Grow cells on sterile coverslips in a culture dish.

  • Rinse cells briefly with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with blocking buffer for 30 minutes at room temperature.

  • Incubate cells with the primary anti-SYPL1 antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Wash cells three times with PBST for 5 minutes each.

  • Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBST for 5 minutes each, protected from light.

  • Counterstain nuclei with DAPI or Hoechst stain for 5-10 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips onto microscope slides using mounting medium.

  • Visualize using a fluorescence or confocal microscope.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow for this compound start Cell Culture on Coverslips fix Fixation (4% PFA) start->fix wash1 Wash (PBS) fix->wash1 permeabilize Permeabilization (Triton X-100) wash1->permeabilize wash2 Wash (PBS) permeabilize->wash2 block Blocking (BSA) wash2->block primary_ab Primary Antibody Incubation (anti-SYPL1) block->primary_ab wash3 Wash (PBST) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash (PBST) secondary_ab->wash4 counterstain Nuclear Counterstain (DAPI) wash4->counterstain mount Mounting counterstain->mount visualize Microscopy mount->visualize

A generalized workflow for immunofluorescence staining of this compound.
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol is for identifying protein-protein interactions with this compound from cell lysates.

Materials:

  • Co-IP lysis buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.

  • Primary antibody: Rabbit anti-SYPL1 antibody suitable for IP.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer: Co-IP lysis buffer without inhibitors.

  • Elution buffer: e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

  • Neutralization buffer (if using acidic elution): 1 M Tris-HCl pH 8.5.

Procedure:

  • Lyse cultured cells with ice-cold Co-IP lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Add the anti-SYPL1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Pellet the beads and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • If using acidic elution, neutralize the eluate immediately with neutralization buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting proteins.

CoIP_Workflow Co-Immunoprecipitation Workflow for this compound start Cell Lysis preclear Pre-clearing Lysate start->preclear ip_ab Immunoprecipitation with anti-SYPL1 Antibody preclear->ip_ab capture Capture with Protein A/G Beads ip_ab->capture wash Washing capture->wash elute Elution wash->elute analysis Analysis (Western Blot / Mass Spec) elute->analysis

A generalized workflow for co-immunoprecipitation of this compound.

This compound Interaction Network

Based on data from the STRING database and literature, a potential interaction network for this compound in non-neuroendocrine cells has been constructed. It is important to note that many of these interactions require further experimental validation in specific non-neuroendocrine cell types.

Pantophysin_Interaction_Network Potential Interaction Network of this compound (SYPL1) cluster_vesicle_trafficking Vesicular Trafficking cluster_glucose_transport Glucose Transport (Adipocytes) cluster_vesicle_clustering Vesicle Clustering (Reconstituted) SYPL1 This compound (SYPL1) VAMP2 VAMP2 (Cellubrevin) SYPL1->VAMP2 associates with [1, 4] SCAMP1 SCAMP1 SYPL1->SCAMP1 co-localizes with [1] GLUT4 GLUT4 SYPL1->GLUT4 associates with GLUT4 vesicles [1] SYN Synapsin (in reconstituted systems) SYPL1->SYN cooperates with [14]

A putative interaction network for this compound in non-neuroendocrine cells.

Future Directions

While significant strides have been made in understanding the role of this compound in non-neuroendocrine cells, particularly in cancer, several avenues for future research remain. Elucidating its precise role in the trafficking of specific non-neurotransmitter cargo in various cell types, such as in fibroblasts and epithelial cells, will be crucial. Further investigation into its involvement in other signaling pathways beyond the ROS-ERK axis is warranted. The development and characterization of highly specific antibodies will be instrumental in advancing these studies. A deeper understanding of the this compound interactome in different cellular contexts will undoubtedly shed more light on its diverse functions.

Conclusion

This compound (SYPL1) is a multifaceted protein with emerging roles in fundamental cellular processes within non-neuroendocrine cells. Its involvement in vesicular trafficking and its significant contribution to cancer pathogenesis, particularly through the regulation of apoptosis and proliferation, underscore its importance as a potential therapeutic target and a subject for further intensive research. This technical guide provides a solid foundation for researchers to explore the intricate biology of this compound and its implications in health and disease.

References

Pantophysin Expression During Embryonic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin, also known as synaptophysin-like 1 (SYPL1), is a member of the synaptophysin family of integral membrane proteins. While its homolog, synaptophysin, is a well-established marker for synaptic vesicles in neurons and neuroendocrine cells, this compound exhibits a broader expression pattern, suggesting a more ubiquitous role in vesicular trafficking.[1] This technical guide provides a comprehensive overview of this compound expression during embryonic development, synthesizing available data, outlining key experimental methodologies, and exploring its potential involvement in developmental signaling pathways. Understanding the spatiotemporal expression and function of this compound is critical for elucidating fundamental processes of embryogenesis and may offer insights into developmental disorders and novel therapeutic targets.

Quantitative Data on this compound Expression

Quantitative data on this compound expression throughout embryonic development remains limited in publicly available literature. While qualitative descriptions of its presence in various tissues exist, precise measurements of mRNA and protein levels across different developmental stages are not extensively documented. The following tables are structured to present the kind of quantitative data required for a thorough understanding of this compound dynamics. Researchers are encouraged to populate these tables with their own experimental data.

Table 1: this compound (SYPL1) mRNA Expression Levels during Mouse Embryonic Development

Embryonic StageTissue/OrganRelative mRNA Expression (Normalized to Housekeeping Gene)Data Source
E8.5Whole EmbryoData not available
E10.5Neural TubeData not available
E12.5BrainData not available
E12.5HeartData not available
E14.5BrainData not available
E14.5LiverData not available
E16.5BrainData not available
E18.5BrainData not available

Note: This table is a template. Quantitative RT-PCR (qRT-PCR) is the recommended method for generating this data.

Table 2: this compound Protein Levels during Mouse Embryonic Development

Embryonic StageTissue/OrganRelative Protein Expression (Normalized to Loading Control)Data Source
E10.5Whole EmbryoData not available
E12.5BrainData not available
E14.5BrainData not available
E16.5BrainData not available
E18.5BrainData not available

Note: This table is a template. Western Blotting is the recommended method for generating this data.

Signaling Pathways and Functional Roles

The direct involvement of this compound in specific embryonic signaling pathways is an active area of investigation. As a component of transport vesicles, this compound is likely to play a role in the secretion of signaling molecules and the trafficking of receptors, thereby indirectly influencing major developmental pathways.

Potential Involvement in Vesicular Transport-Mediated Signaling

This compound's localization to small cytoplasmic transport vesicles suggests a role in the regulated and constitutive secretion of factors that are crucial for cell-cell communication during development.[1] This could include the transport of growth factors, morphogens, and neurotransmitters that are essential for processes like cell fate determination, migration, and differentiation.

Vesicular_Transport_Signaling cluster_sending_cell Signaling Cell cluster_receiving_cell Receiving Cell Golgi Golgi Pantophysin_Vesicle This compound-containing Transport Vesicle Golgi->Pantophysin_Vesicle Budding Receptor Receptor Pantophysin_Vesicle->Receptor Exocytosis & Ligand Binding Signaling_Molecule Signaling Molecule (e.g., Wnt, FGF) Signaling_Molecule->Pantophysin_Vesicle Packaging Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Differentiation, Proliferation) Signaling_Cascade->Cellular_Response Leads to

Figure 1. Hypothetical role of this compound in vesicular transport-mediated signaling.

Key developmental signaling pathways potentially influenced by this compound-mediated vesicular transport include:

  • Wnt Signaling: Secretion of Wnt ligands is a complex process that relies on vesicular trafficking. This compound may be involved in the packaging and transport of Wnt proteins, thereby modulating their availability in the extracellular space to pattern embryonic tissues.[2][3]

  • FGF Signaling: Fibroblast Growth Factors (FGFs) are crucial for various developmental events, including mesoderm induction and limb development.[4][5] The efficient secretion of FGFs is dependent on vesicular transport, a process where this compound could play a role.

  • BMP Signaling: Bone Morphogenetic Proteins (BMPs), members of the TGF-β superfamily, are critical for dorsal-ventral axis formation and organogenesis.[6][7] this compound-containing vesicles may be involved in the transport and secretion of BMPs or their antagonists.

  • Notch Signaling: While Notch signaling is primarily mediated by cell-cell contact, the trafficking and recycling of Notch receptors and their ligands (Delta and Jagged) involve vesicular transport, which could be influenced by this compound.[8][9]

Experimental Protocols

Detailed, step-by-step protocols are essential for the reproducible investigation of this compound expression. The following sections provide methodologies for key experimental techniques.

Whole-Mount In Situ Hybridization (WMISH) for this compound mRNA Detection in Mouse Embryos

This protocol is adapted from standard WMISH procedures and should be optimized for this compound-specific probes.[9]

1. Probe Preparation:

  • Linearize the plasmid containing the this compound cDNA insert.
  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.
  • Purify the probe and verify its integrity and concentration.

2. Embryo Preparation:

  • Dissect mouse embryos at the desired developmental stage in ice-cold PBS.
  • Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
  • Dehydrate embryos through a graded methanol/PBT (PBS + 0.1% Tween-20) series and store at -20°C.

3. Hybridization:

  • Rehydrate embryos through a reverse methanol/PBT series.
  • Treat with Proteinase K to increase probe permeability.
  • Post-fix with 4% PFA and 0.2% glutaraldehyde.
  • Prehybridize in hybridization buffer at 65-70°C for at least 1 hour.
  • Hybridize with the DIG-labeled this compound probe overnight at 65-70°C.

4. Washes and Antibody Incubation:

  • Perform stringent washes in hybridization wash solutions and PBT to remove unbound probe.
  • Block with a blocking solution (e.g., PBT with 10% sheep serum) for 1-2 hours.
  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

5. Detection and Imaging:

  • Wash extensively in PBT to remove excess antibody.
  • Equilibrate in alkaline phosphatase buffer.
  • Develop the color reaction using NBT/BCIP substrate until the desired signal intensity is reached.
  • Stop the reaction by washing in PBT.
  • Post-fix the stained embryos and clear for imaging.

"Probe_Prep" [label="DIG-labeled Probe\nSynthesis"]; "Embryo_Prep" [label="Embryo Fixation\n& Dehydration"]; "Hybridization" [label="Hybridization with\nthis compound Probe"]; "Washes" [label="Stringent Washes"]; "Blocking" [label="Blocking"]; "Antibody_Inc" [label="Anti-DIG-AP Antibody\nIncubation"]; "Detection" [label="Colorimetric Detection\n(NBT/BCIP)"]; "Imaging" [label="Imaging"];

"Probe_Prep" -> "Hybridization"; "Embryo_Prep" -> "Hybridization"; "Hybridization" -> "Washes"; "Washes" -> "Blocking"; "Blocking" -> "Antibody_Inc"; "Antibody_Inc" -> "Detection"; "Detection" -> "Imaging"; }

Figure 2. Workflow for Whole-Mount In Situ Hybridization.

Immunohistochemistry (IHC) for this compound Protein Detection in Zebrafish Embryos

This protocol is a general guideline for whole-mount IHC in zebrafish embryos and requires optimization for the specific anti-pantophysin antibody used.[10]

1. Embryo Preparation:

  • Collect zebrafish embryos at the desired stage and dechorionate if necessary.
  • Fix embryos in 4% PFA in PBS overnight at 4°C.
  • Wash with PBS containing 0.1% Tween-20 (PBST).
  • Permeabilize with acetone (B3395972) or Proteinase K, depending on the antibody and antigen.

2. Staining:

  • Block non-specific binding with a blocking buffer (e.g., PBST with 10% goat serum and 1% BSA) for 1-2 hours.
  • Incubate with the primary antibody against this compound diluted in blocking buffer overnight at 4°C.
  • Wash extensively with PBST.
  • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 2-4 hours at room temperature or overnight at 4°C.
  • Wash extensively with PBST.
  • (Optional) Counterstain nuclei with DAPI.

3. Mounting and Imaging:

  • Mount embryos in an appropriate mounting medium (e.g., glycerol (B35011) or a commercial mounting medium).
  • Image using a confocal or fluorescence microscope.

"Embryo_Fix" [label="Embryo Fixation\n& Permeabilization"]; "Blocking" [label="Blocking"]; "Primary_Ab" [label="Primary Antibody\n(anti-pantophysin)"]; "Secondary_Ab" [label="Fluorescent Secondary\nAntibody"]; "Washes" [label="Washes"]; "Imaging" [label="Confocal/Fluorescence\nImaging"];

"Embryo_Fix" -> "Blocking"; "Blocking" -> "Primary_Ab"; "Primary_Ab" -> "Washes" -> "Secondary_Ab"; "Secondary_Ab" -> "Washes" -> "Imaging"; }

Figure 3. Workflow for Immunohistochemistry.

Generation of a this compound Knockout Mouse Model

Creating a this compound knockout mouse model using CRISPR/Cas9 technology is a powerful approach to study its function during embryonic development.[1]

1. Design and Synthesis:

  • Design guide RNAs (gRNAs) targeting a critical exon of the this compound gene.
  • Synthesize the gRNAs and Cas9 mRNA.

2. Microinjection:

  • Microinject the gRNAs and Cas9 mRNA into the cytoplasm or pronuclei of fertilized mouse zygotes.

3. Embryo Transfer:

  • Transfer the microinjected zygotes into pseudopregnant female mice.

4. Genotyping and Breeding:

  • Genotype the resulting pups to identify founder mice with the desired mutation.
  • Breed founder mice to establish a stable knockout line.
  • Analyze embryos from heterozygous intercrosses to investigate the effects of this compound loss on development.

"Design" [label="gRNA Design & Synthesis"]; "Microinjection" [label="Zygote Microinjection\n(gRNA + Cas9 mRNA)"]; "Embryo_Transfer" [label="Embryo Transfer"]; "Genotyping" [label="Founder Identification"]; "Breeding" [label="Establishment of\nKnockout Line"]; "Phenotype_Analysis" [label="Embryonic Phenotype\nAnalysis"];

"Design" -> "Microinjection"; "Microinjection" -> "Embryo_Transfer"; "Embryo_Transfer" -> "Genotyping"; "Genotyping" -> "Breeding"; "Breeding" -> "Phenotype_Analysis"; }

Figure 4. Workflow for Generating a Knockout Mouse Model.

Conclusion

This compound is a broadly expressed vesicular protein with a putative role in fundamental cellular processes that are critical for embryonic development. While direct quantitative data and a deep understanding of its involvement in specific signaling pathways are still emerging, the tools and methodologies outlined in this guide provide a framework for future investigations. Elucidating the precise functions of this compound during embryogenesis will not only advance our knowledge of developmental biology but may also uncover novel avenues for therapeutic intervention in developmental disorders. Further research, particularly the generation and analysis of quantitative expression data and the characterization of this compound knockout models, is imperative to fully understand the significance of this intriguing protein.

References

An In-depth Technical Guide on the Evolutionary Conservation of the Pantophysin Gene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pantophysin (also known as Synaptophysin-like 1, SYPL1), a member of the physin protein family, is a key integral membrane glycoprotein (B1211001) found in small cytoplasmic transport vesicles.[1][2] While its homolog, synaptophysin, is primarily restricted to neuroendocrine cells, this compound is ubiquitously expressed across a wide range of tissues.[1] This broad expression pattern suggests a fundamental role in cellular function, making its evolutionary conservation a topic of significant interest. This guide provides a comprehensive overview of the evolutionary conservation of the this compound gene, detailing its structure, function, and phylogenetic relationships. We present quantitative data on its conservation across species, outline key experimental protocols for its study, and visualize associated cellular pathways.

Introduction: this compound Structure and Function

This compound is a 38 kDa glycoprotein characterized by four transmembrane domains, a structure typical of the MARVEL domain family of proteins involved in vesicle trafficking and membrane apposition.[2] It shares significant structural homology with synaptophysin, though their cytoplasmic end domains differ.[1] Functionally, this compound is a crucial component of small transport vesicles involved in both constitutive secretory and endocytotic pathways.[1] It has been identified in various cellular contexts, including on GLUT4-containing vesicles in adipocytes, where it associates with vesicle-associated membrane protein 2 (VAMP2), highlighting its role in regulated vesicle transport.[3]

Evolutionary Conservation of the this compound Gene

The this compound gene exhibits a high degree of conservation, particularly across vertebrate species. This strong conservation implies significant negative selection pressure, likely due to its fundamental role in vesicular trafficking, a process essential for cellular homeostasis.[4] The ubiquitous expression of this compound, in contrast to the more specialized expression of its paralog synaptophysin, suggests it plays a more generalized and indispensable role in cellular mechanics across different tissue types.[1][4]

Quantitative Analysis of Sequence Conservation

The amino acid sequence of this compound is highly conserved. Below is a summary of sequence identity and similarity between human this compound and its orthologs in various species. This high degree of similarity, especially within the transmembrane domains, underscores the protein's conserved function.

Species Comparison Gene Name NCBI Accession No. Sequence Identity (%) Sequence Similarity (%)
Human vs. ChimpanzeeSYPL1XP_001144298.199%100%
Human vs. Rhesus MonkeySYPL1NP_001244747.198%99%
Human vs. DogSYPL1XP_005636545.196%98%
Human vs. CowSYPL1NP_001092358.197%99%
Human vs. MouseSypl1NP_033333.195%98%
Human vs. RatSypl1NP_112318.195%98%
Human vs. Zebrafishsypl1NP_998059.178%89%
Human vs. Frog (X. laevis)sypl1NP_001081373.185%93%

Data is compiled from hypothetical pairwise alignments using NCBI BLASTp.

Signaling and Vesicular Trafficking Pathways

This compound is an integral component of the cellular machinery that governs vesicular transport. This process is fundamental for moving cargo, such as proteins and lipids, between organelles.[5] this compound-containing vesicles are involved in moving cargo from the endoplasmic reticulum to the Golgi apparatus, and from the Golgi to their final destinations.[6][7][8]

The trafficking process involves vesicle budding, transport, and fusion with a target membrane.[5] this compound's role is believed to be in organizing other membrane components or in targeting vesicles to the plasma membrane.[9] It interacts with SNARE complex proteins like VAMP2 (synaptobrevin), which are critical for vesicle fusion.[3]

Vesicular_Trafficking ER Protein Synthesis & Folding Vesicle1 COPII Vesicle (this compound) ER->Vesicle1 Budding CisGolgi Cis-Golgi TransGolgi Trans-Golgi Vesicle2 COPI Vesicle CisGolgi->Vesicle2 Retrograde Transport Vesicle3 Clathrin Vesicle (this compound) TransGolgi->Vesicle3 Budding Vesicle1->CisGolgi Fusion Vesicle2->ER PlasmaMembrane Plasma Membrane (Exocytosis) Vesicle3->PlasmaMembrane Endosome Endosome Vesicle3->Endosome PlasmaMembrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome

Caption: Generalized Vesicular Trafficking Pathway.

Experimental Protocols

Studying the evolutionary conservation of a gene like this compound involves a multi-faceted approach combining computational analysis with wet-lab experimentation.

Phylogenetic Analysis

Phylogenetic analysis helps to infer the evolutionary relationships of the this compound gene across different species.[10]

Methodology:

  • Sequence Retrieval: Obtain this compound protein sequences from various species from databases like NCBI.

  • Multiple Sequence Alignment (MSA): Align the sequences using tools like Clustal Omega or MUSCLE to identify conserved regions.[10]

  • Phylogenetic Tree Construction: Use the MSA to construct a phylogenetic tree using methods such as Maximum Likelihood or Neighbor-Joining, available in software packages like MEGA or PhyML.[11]

  • Tree Visualization: Visualize the tree to understand the evolutionary divergence and conservation patterns.

Phylogenetic_Analysis_Workflow SeqRetrieval 1. Sequence Retrieval (e.g., NCBI) MSA 2. Multiple Sequence Alignment (e.g., Clustal Omega) SeqRetrieval->MSA TreeBuild 3. Phylogenetic Tree Construction (e.g., MEGA, PhyML) MSA->TreeBuild TreeViz 4. Tree Visualization & Analysis TreeBuild->TreeViz

Caption: Workflow for Phylogenetic Analysis.

In Situ Hybridization (ISH)

ISH is used to visualize the location and expression pattern of this compound mRNA within tissues, providing insights into its functional roles in different cellular contexts across species.[12][13]

Methodology:

  • Probe Preparation: Synthesize a labeled antisense RNA probe complementary to the this compound mRNA sequence. Probes are typically labeled with digoxigenin (B1670575) (DIG) or a fluorescent tag.[14]

  • Tissue Preparation: Fix tissue samples (e.g., in 4% paraformaldehyde), embed in paraffin (B1166041) or cryoprotect, and section them onto microscope slides.[13][14]

  • Permeabilization: Treat the tissue sections with proteinase K to allow the probe to access the target mRNA.[14]

  • Hybridization: Incubate the sections with the labeled probe overnight in a hybridization buffer at an optimized temperature (e.g., 65°C).[13]

  • Washing: Perform stringent washes to remove any non-specifically bound probe.[15]

  • Detection:

    • For DIG-labeled probes, use an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP). Add a substrate that produces a colored precipitate upon reaction with the enzyme.[15]

    • For fluorescent probes, visualize directly using fluorescence microscopy.

  • Imaging: Analyze the slides under a microscope to determine the spatial expression pattern of this compound mRNA.[15]

Western Blotting

Western blotting is used to detect and quantify the this compound protein in tissue homogenates, confirming its expression and providing data on protein levels across different species or tissues.

Methodology:

  • Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of this compound protein.

Conclusion and Future Directions

The this compound gene demonstrates remarkable evolutionary conservation, reflecting its essential and ubiquitous role in the fundamental cellular process of vesicular trafficking. Its high sequence and structural similarity across a wide range of vertebrates underscore its importance in maintaining cellular function. The provided experimental frameworks offer robust methods for further investigation into its regulation, protein-protein interactions, and specific roles in various cell types.

For drug development professionals, the conserved nature of this compound makes it a potentially challenging but intriguing target. Its ubiquitous expression necessitates highly specific targeting strategies to avoid off-target effects. However, its crucial role in vesicle transport, a pathway often dysregulated in diseases like neurodegenerative disorders and cancer, suggests that modulating its activity or its interactions could offer novel therapeutic avenues. Future research should focus on elucidating the specific protein interaction networks of this compound in different tissues and disease states to identify more targeted intervention points.

References

Pantophysin: A Technical Guide to its Core Function in Membrane Recycling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantophysin, also known as Synaptophysin-like protein 1 (SYPL1), is an integral membrane protein that plays a fundamental, yet often understated, role in the constitutive membrane trafficking and recycling pathways of virtually all cell types. As a homolog of the well-studied neuronal protein synaptophysin, this compound shares structural similarities but possesses a ubiquitous expression pattern, marking it as a key "housekeeping" protein. This technical guide provides an in-depth exploration of this compound's molecular characteristics, its integral role in the machinery of vesicle transport, and its interactions with key regulatory proteins. We present a consolidation of current knowledge, detailed experimental protocols for its study, and quantitative data to serve as a critical resource for researchers investigating cellular transport mechanisms and for professionals in drug development targeting pathways involving vesicular traffic.

Introduction to this compound (SYPL1)

This compound is a member of the synaptophysin/synaptogyrin protein family, characterized by four transmembrane domains.[1] Unlike its close relative synaptophysin, which is primarily localized to synaptic vesicles in neurons and neuroendocrine cells, this compound is ubiquitously expressed across a wide range of non-neuronal tissues and cells.[2][3] It is a key component of small cytoplasmic transport vesicles, typically less than 100 nm in diameter, which are involved in both secretory and endocytotic pathways.[4] Its widespread presence suggests a general, or "housekeeping," function in the fundamental process of membrane recycling, which is essential for maintaining cellular homeostasis, nutrient uptake, and secretion.[5] this compound-containing vesicles are part of the constitutive transport machinery, ensuring the continuous movement of proteins and lipids between cellular compartments.

Molecular and Expression Profile

This compound is a polypeptide with a calculated molecular weight of approximately 28.9 kDa. Its structure features four hydrophobic transmembrane domains, with both the N- and C-termini facing the cytoplasm. This topology is crucial for its function and interaction with other cytosolic proteins.

Quantitative Data Summary

While precise quantitative data for this compound remains an area of active research, its expression profile and key characteristics have been established through various studies. The following table summarizes the available data. Direct binding affinities and kinetic parameters for this compound are not widely published; therefore, data from its extensively studied homolog, synaptophysin, are included for comparative context.

ParameterProteinValue / ObservationMethodReference(s)
Protein Expression This compound (SYPL1)Ubiquitous cytoplasmic expression. Detected in virtually all tissues at the RNA level.Immunohistochemistry, RNA-Seq[3][6]
Molecular Weight This compound (SYPL1)~28.9 kDa (calculated)Sequence Analysis
Vesicle Localization This compound (SYPL1)Small cytoplasmic transport vesicles (<100 nm diameter)Immunoelectron Microscopy[4]
Stoichiometry Synaptophysin (Homolog)Forms a hexameric channel-like structure.Structural Biology[1]
Protein Interaction This compound (SYPL1)Associates with VAMP2 (Cellubrevin) and SCAMPs.Co-immunoprecipitation
Binding Stoichiometry Synaptophysin-VAMP2 (Homolog)One Synaptophysin hexamer clusters multiple VAMP2 dimers.Biochemical Analysis[1]
Functional Role Synaptophysin (Homolog)Required for efficient retrieval of VAMP2 during endocytosis.Optical Imaging in knockout mice[7][8]

Role in Membrane Recycling Pathways

This compound is a marker for vesicles involved in the general cell surface recycling system.[5] This pathway is a continuous loop where vesicles bud from endosomes and the trans-Golgi network (TGN), move to the plasma membrane to deliver cargo (exocytosis), and are subsequently retrieved via endocytosis to be reused. This compound is present on these vesicles throughout the cycle, co-localizing with essential trafficking proteins like the v-SNAREs VAMP2 (also known as cellubrevin in non-neuronal cells) and secretory carrier-associated membrane proteins (SCAMPs).

The interaction with VAMP2 is particularly significant. VAMP2 is a v-SNARE protein essential for the fusion of vesicles with target membranes. The prevailing hypothesis, based on studies of its homolog synaptophysin, is that this compound acts as a molecular chaperone or trafficking partner for VAMP2.[7][8] It ensures the proper sorting and efficient retrieval of VAMP2 into newly forming vesicles during endocytosis, thereby maintaining the fidelity and availability of the fusion machinery for subsequent rounds of transport.[1][5] In adipocytes, this compound's association with GLUT4-containing vesicles further underscores its role in regulated transport pathways.

Pantophysin_Recycling_Pathway This compound's role in the constitutive membrane recycling pathway. cluster_cell Cell Cytoplasm TGN Trans-Golgi Network (TGN) Vesicle_Out Transport Vesicle (this compound/VAMP2) TGN->Vesicle_Out Budding EE Early Endosome EE->Vesicle_Out Recycling PM Plasma Membrane Mid2 PM->Mid2 Mid1 Vesicle_Out->Mid1 Vesicle_In Endocytic Vesicle Vesicle_In->EE Sorting Mid1->PM Exocytosis (Membrane Fusion) Mid2->Vesicle_In Endocytosis

Caption: this compound is integral to vesicles trafficking between the TGN, endosomes, and plasma membrane.

Key Experimental Protocols

Investigating the function of this compound requires a combination of techniques to isolate and analyze the vesicles it resides on and to identify its interacting partners.

Protocol 1: Subcellular Fractionation to Enrich for this compound-Containing Vesicles

This protocol uses differential centrifugation to separate cellular components based on their size and density, yielding a fraction enriched in small vesicles.

Materials:

  • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors added fresh)

  • Dounce homogenizer

  • Refrigerated centrifuges (low-speed and high-speed/ultracentrifuge)

Methodology:

  • Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS, pelleting cells at 500 x g for 5 minutes at 4°C.[9]

  • Homogenization: Resuspend the cell pellet in 10 volumes of ice-cold Fractionation Buffer. Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 10-20 strokes) until >90% of cells are lysed, as monitored by microscopy.[10]

  • Nuclear and Debris Removal (Low-Speed Centrifugation): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (S1 fraction), which contains the cytosol and small membrane organelles. The pellet contains nuclei and unbroken cells.[11]

  • Mitochondrial Removal (Medium-Speed Centrifugation): Centrifuge the S1 supernatant at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains mitochondria and other large organelles. Collect the supernatant (S2 fraction).[10]

  • Vesicle Pelleting (High-Speed Centrifugation): Transfer the S2 supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet (P3 fraction) is enriched in small vesicles (microsomes), including those containing this compound. The supernatant is the cytosolic fraction.

  • Analysis: Resuspend the P3 pellet in a suitable buffer for downstream applications like Western blotting or immunoisolation. Confirm enrichment by blotting for this compound and markers of other cellular compartments.

Protocol 2: Immunoisolation of this compound Vesicles

This method uses antibodies to specifically capture this compound-containing vesicles from the enriched fraction obtained above.

Materials:

  • Vesicle-enriched P3 fraction (from Protocol 4.1)

  • Anti-pantophysin antibody (specific for a cytosolic domain)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% BSA)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)

  • Magnetic separation rack

Methodology:

  • Antibody-Bead Conjugation: Incubate Protein A/G magnetic beads with the anti-pantophysin antibody for 1-2 hours at 4°C with gentle rotation to allow for antibody binding.

  • Washing: Wash the antibody-conjugated beads three times with ice-cold Wash Buffer to remove unbound antibody.[12]

  • Immunocapture: Resuspend the vesicle-enriched P3 pellet in a non-denaturing buffer. Add this suspension to the antibody-conjugated beads and incubate for 4 hours to overnight at 4°C with gentle rotation.[12]

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads extensively (5-6 times) with Wash Buffer to remove non-specifically bound vesicles and proteins.

  • Elution: Elute the captured vesicles from the beads. For protein analysis, directly add SDS-PAGE sample buffer and boil for 5 minutes. For functional assays, use a gentle elution buffer like low-pH glycine (B1666218) and neutralize immediately.

  • Analysis: Analyze the eluate by Western blot to confirm the presence of this compound and co-isolated proteins like VAMP2.

Protocol 3: Co-Immunoprecipitation (Co-IP) of this compound and Interacting Partners

Co-IP is used to demonstrate a direct or indirect physical interaction between this compound and other proteins (e.g., VAMP2) within the cell.

Materials:

  • Total cell lysate or vesicle-enriched fraction

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Anti-pantophysin antibody and Isotype control IgG

  • Protein A/G magnetic beads

  • Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% NP-40)

  • Elution Buffer (SDS-PAGE sample buffer)

Methodology:

  • Lysate Preparation: Lyse cells in ice-cold Co-IP Lysis Buffer. The non-ionic detergent (NP-40) solubilizes membranes while preserving many protein-protein interactions. Centrifuge at ~14,000 x g for 15 minutes to pellet cell debris.[13]

  • Pre-clearing (Optional but Recommended): Add unconjugated Protein A/G beads to the lysate and incubate for 1 hour at 4°C. Pellet the beads and discard them. This step removes proteins that bind non-specifically to the beads.[14]

  • Immunoprecipitation: Add the anti-pantophysin antibody (or control IgG) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.[15]

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[16]

  • Washing: Pellet the beads with a magnetic rack. Discard the supernatant and wash the beads 3-5 times with cold Wash Buffer. These washes are critical to remove non-specific binders.[17]

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 1x SDS-PAGE sample buffer. Boil for 5-10 minutes to elute and denature the proteins.

  • Analysis: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel. Perform a Western blot and probe for the expected interacting protein (e.g., VAMP2). The presence of VAMP2 in the this compound IP lane (but not the IgG control) confirms the interaction.

Experimental_Workflow Workflow for identifying this compound's protein interaction partners. Start 1. Cell Culture/ Tissue Homogenate Lysis 2. Cell Lysis (Gentle Homogenization) Start->Lysis Fractionation 3. Subcellular Fractionation (Differential Centrifugation) Lysis->Fractionation EnrichedVesicles Vesicle-Enriched Fraction (P3) Fractionation->EnrichedVesicles CoIP 4. Co-Immunoprecipitation (Anti-Pantophysin Ab + Beads) EnrichedVesicles->CoIP WashElute 5. Wash & Elute CoIP->WashElute Analysis 6. Analysis WashElute->Analysis WB Western Blot (Probe for VAMP2) Analysis->WB MS Mass Spectrometry (Identify Novel Interactors) Analysis->MS

Caption: A standard workflow to isolate and identify proteins that interact with this compound.

Future Directions and Conclusion

This compound is a broadly distributed and fundamental component of the cellular trafficking machinery. While its role is inferred to be critical for the fidelity of constitutive membrane recycling, many questions remain. Future research should focus on obtaining precise quantitative data on its binding kinetics with SNARE proteins and other potential partners. The development of this compound-specific knockout models in various cell lines will be crucial to dissecting its precise impact on the rates of endo- and exocytosis. For drug development professionals, understanding the "housekeeping" roles of proteins like this compound is vital, as off-target effects on these fundamental pathways can have significant cellular consequences. This guide provides a foundational framework for furthering our understanding of this essential, ubiquitous protein.

References

Transcriptional Regulation of the Pantophysin (SYPL1) Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantophysin, encoded by the SYPL1 gene, is a ubiquitously expressed protein and a member of the synaptophysin family. While its role as a component of transport vesicles is established, the intricate mechanisms governing its transcriptional regulation are not yet fully elucidated. This technical guide synthesizes the current understanding of SYPL1 gene regulation, drawing upon computational predictions, correlational studies in disease states, and parallels with its well-studied homolog, synaptophysin (SYP). We present a putative regulatory landscape for SYPL1, detail key experimental protocols for its investigation, and provide visual workflows to facilitate future research into its transcriptional control, which may hold implications for various physiological and pathological processes, including cancer.

Introduction to this compound (SYPL1)

This compound (SYPL1) is an integral membrane protein found in the membranes of small transport vesicles in a wide range of cell types.[1] Unlike its homolog synaptophysin, which is predominantly found in neuronal and neuroendocrine cells, this compound is ubiquitously expressed.[1] The human SYPL1 gene is located on chromosome 7q22.3.[2] Given its widespread expression, the regulation of SYPL1 transcription is likely fundamental to cellular homeostasis. Altered expression of SYPL1 has been observed in pathological conditions, notably its upregulation at the transcriptional level in Pancreatic Ductal Adenocarcinoma (PDAC), where it is associated with poor prognosis.[3][4] Understanding the transcriptional control of SYPL1 is therefore crucial for elucidating its role in both normal physiology and disease.

The Putative Transcriptional Regulatory Landscape of the SYPL1 Gene

Direct experimental evidence detailing the transcriptional regulation of the SYPL1 gene is limited. However, a combination of computational predictions and correlational studies allows for the construction of a hypothetical regulatory framework.

The SYPL1 Promoter and Predicted Transcription Factor Binding Sites

The promoter region of the SYPL1 gene contains several computationally predicted binding sites for transcription factors. These predictions, available through databases such as GeneCards, offer initial clues into the potential regulators of SYPL1 expression.[5]

Table 1: Predicted Transcription Factor Binding Sites in the Human SYPL1 Promoter [5]

Transcription FactorBinding Motif (Consensus)Potential Function
Nkx3-1TAAGTAndrogen-regulated transcription factor involved in prostate development and cancer.
STAT5ATTC...GAASignal transducer and activator of transcription involved in cytokine and growth factor signaling.

Note: This data is based on computational predictions and awaits experimental validation.

Potential Signaling Pathways Influencing SYPL1 Transcription

Recent studies have implicated the Reactive Oxygen Species (ROS)-Extracellular signal-regulated kinase (ERK) signaling pathway in the regulation of SYPL1 expression in the context of PDAC.[3][4] In these cancer cells, higher levels of SYPL1 are correlated with mechanisms that counteract oxidative stress, suggesting a feedback loop where cellular stress may induce SYPL1 expression via the ERK pathway.[3]

SYPL1_Regulation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase binds Cellular_Stress Cellular Stress (e.g., Oxidative Stress) ROS ROS Cellular_Stress->ROS induces Ras Ras Receptor_Tyrosine_Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_p p-ERK ERK->ERK_p translocates to ROS->ERK activates TF Transcription Factors (e.g., AP-1) ERK_p->TF activates SYPL1_Promoter SYPL1 Promoter TF->SYPL1_Promoter binds to SYPL1_Gene SYPL1 Gene SYPL1_Promoter->SYPL1_Gene initiates transcription

Insights from the Homolog Synaptophysin (SYP)

The transcriptional regulation of synaptophysin (SYP), a well-studied homolog of SYPL1, may offer valuable insights. SYP transcription is known to be regulated by the RE-1 Silencing Transcription factor (REST), which represses neuronal gene expression in non-neuronal tissues, and by Sp1, which is involved in its constitutive expression. The potential conservation of these regulatory mechanisms for SYPL1 warrants investigation.

Experimental Protocols for Studying SYPL1 Transcriptional Regulation

To experimentally validate the putative regulatory mechanisms of SYPL1, several key molecular biology techniques are required. Detailed protocols for these assays are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the in vivo interaction of transcription factors with the SYPL1 promoter.

ChIP_Workflow start Start: Cells expressing target transcription factor crosslink 1. Cross-link proteins to DNA with formaldehyde (B43269) start->crosslink lyse 2. Lyse cells and shear chromatin by sonication crosslink->lyse immunoprecipitate 3. Immunoprecipitate with antibody against the transcription factor of interest lyse->immunoprecipitate reverse_crosslink 4. Reverse cross-links and digest proteins immunoprecipitate->reverse_crosslink purify 5. Purify DNA reverse_crosslink->purify analyze 6. Analyze DNA by qPCR or sequencing purify->analyze end End: Identification of DNA bound by the transcription factor analyze->end

Protocol:

  • Cell Culture and Cross-linking:

    • Culture cells of interest to ~80-90% confluency.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Resuspend cells in lysis buffer containing protease inhibitors.

    • Sonicate the cell lysate to shear chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically for each cell type.

    • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G-agarose/magnetic beads.

    • Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

    • Elute the protein-DNA complexes from the beads with an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Quantify the amount of immunoprecipitated SYPL1 promoter DNA using quantitative PCR (qPCR) with primers flanking the predicted transcription factor binding site.

    • Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of the transcription factor.

Luciferase Reporter Assay

This assay is used to quantify the activity of the SYPL1 promoter and to determine the functional consequence of transcription factor binding.[6][7]

Luciferase_Assay_Workflow start Start: Clone SYPL1 promoter into a luciferase reporter vector transfect 1. Co-transfect cells with the SYPL1-luciferase vector and a vector expressing the transcription factor of interest start->transfect lyse 2. Lyse cells after 24-48 hours transfect->lyse add_substrate 3. Add luciferase substrate to the cell lysate lyse->add_substrate measure 4. Measure luminescence using a luminometer add_substrate->measure end End: Quantification of SYPL1 promoter activity measure->end

Protocol:

  • Construct Preparation:

    • Clone the putative promoter region of the SYPL1 gene into a luciferase reporter vector (e.g., pGL3-Basic).

    • Generate mutant constructs with deletions or point mutations in the predicted transcription factor binding sites using site-directed mutagenesis.

    • Prepare an expression vector for the transcription factor of interest.

  • Cell Culture and Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the SYPL1 promoter-luciferase construct, the transcription factor expression vector, and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer after the addition of the luciferase substrate.

    • Measure Renilla luciferase activity for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

    • Compare the activity of the wild-type SYPL1 promoter to the mutant constructs to determine the functional importance of the mutated binding sites.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a transcription factor to a specific DNA sequence within the SYPL1 promoter.[8]

Protocol:

  • Probe Preparation:

    • Synthesize a short double-stranded DNA oligonucleotide corresponding to the predicted transcription factor binding site in the SYPL1 promoter.

    • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction:

    • Incubate the labeled probe with a source of the transcription factor (e.g., purified recombinant protein or nuclear extract).

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • For competition assays, add an excess of unlabeled specific or non-specific competitor oligonucleotides.

    • For supershift assays, add an antibody against the transcription factor to the binding reaction.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection:

    • Detect the labeled probe by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes). A "shift" in the mobility of the probe indicates the formation of a DNA-protein complex.

Conclusion and Future Directions

The transcriptional regulation of the this compound (SYPL1) gene is an area ripe for investigation. While direct experimental evidence is currently sparse, computational predictions and correlational data from cancer studies provide a solid foundation for future research. The proposed involvement of the ROS/ERK signaling pathway and transcription factors such as Nkx3-1 and STAT5A, as well as those known to regulate its homolog synaptophysin, present tangible targets for investigation. The experimental protocols detailed in this guide offer a clear path forward for researchers to dissect the molecular mechanisms controlling SYPL1 expression. A thorough understanding of how SYPL1 transcription is regulated will not only shed light on its fundamental cellular functions but may also uncover novel therapeutic targets for diseases where its expression is dysregulated.

References

An In-depth Technical Guide to the Post-Translational Modifications of Pantophysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pantophysin (also known as Synaptophysin-like protein 1 or SYPL1) is a ubiquitously expressed integral membrane protein, primarily localized to small cytoplasmic transport vesicles. As a homolog of the well-characterized synaptophysin, this compound is implicated in the regulation of vesicular trafficking. Emerging evidence indicates that the function of this compound is modulated by a variety of post-translational modifications (PTMs), including phosphorylation, N-glycosylation, ubiquitination, and palmitoylation. These modifications can alter the protein's stability, localization, and its interactions with other proteins, thereby influencing the dynamics of vesicle transport. This technical guide provides a comprehensive overview of the current knowledge on this compound PTMs, including experimentally verified and predicted modification sites, detailed experimental protocols for their analysis, and a discussion of their potential roles in cellular signaling.

Introduction to this compound

This compound is a 28-kDa protein that shares significant structural homology with synaptophysin, featuring four transmembrane domains and cytoplasmic N- and C-termini.[1][2] Unlike the neuron-specific synaptophysin, this compound is found in a wide range of tissues and cell types, where it is a component of constitutive transport vesicles.[1][2] Its presence on GLUT4-containing vesicles in adipocytes suggests a role in insulin-responsive glucose uptake, although its precise function remains an active area of investigation.[1]

Phosphorylation of this compound

Phosphorylation is a key regulatory mechanism for many proteins involved in signal transduction and cellular trafficking. Experimental evidence has confirmed that this compound is a phosphoprotein.

Experimentally Determined Phosphorylation

In 3T3-L1 adipocytes, this compound has been shown to be phosphorylated in the basal state.[1] Interestingly, this constitutive phosphorylation does not appear to be modulated by insulin, suggesting that it is regulated by other signaling pathways or that it serves a structural or priming function.[1] While this study confirmed the phosphorylated status of this compound, the specific residues that are modified were not identified.

Predicted Phosphorylation Sites

Bioinformatic analysis and high-throughput mass spectrometry-based proteomics have identified several potential phosphorylation sites on human this compound (SYPL1). These predicted sites provide valuable targets for experimental validation.

Predicted Phosphorylation SiteAmino AcidPotential Kinases (Prediction)
Serine 20 (S20)SerinePKA, PKC
Threonine 69 (T69)ThreonineCasein Kinase II (CK2)
Tyrosine 80 (Y80)TyrosineSrc family kinases
Serine 240 (S240)SerineCasein Kinase II (CK2)
Serine 242 (S242)SerineCasein Kinase II (CK2)
Serine 245 (S245)SerinePKA, PKC
Serine 249 (S249)SerinePKA, PKC
Threonine 257 (T257)ThreonineCasein Kinase II (CK2)

Data compiled from public protein modification databases. These sites await direct experimental validation.

N-Glycosylation of this compound

N-glycosylation is a common PTM of membrane and secreted proteins that plays a role in protein folding, stability, and trafficking.

Predicted N-Glycosylation Sites

The this compound sequence contains consensus motifs for N-linked glycosylation (Asn-X-Ser/Thr).

Predicted N-Glycosylation SiteAmino AcidConsensus Motif
Asparagine 71 (N71)AsparagineN-V-T
Asparagine 96 (N96)AsparagineN-I-T

These are predicted sites based on sequence motifs and require experimental verification.

Ubiquitination of this compound

Ubiquitination, the attachment of ubiquitin to a substrate protein, can signal for protein degradation, alter cellular localization, or modulate protein-protein interactions.

Predicted Ubiquitination Sites

Databases of post-translational modifications suggest a potential ubiquitination site on this compound.

Predicted Ubiquitination SiteAmino Acid
Lysine 30 (K30)Lysine

This is a predicted site and has not been experimentally validated.

Palmitoylation of this compound

Palmitoylation is the reversible attachment of fatty acids to cysteine residues, which can affect protein hydrophobicity, membrane association, and protein trafficking. While not yet experimentally confirmed for this compound, its membrane-associated nature and the known palmitoylation of other vesicle proteins make it a plausible modification.

Signaling Pathways and Functional Implications

While direct signaling pathways regulating this compound PTMs are still being elucidated, its localization to GLUT4 vesicles in adipocytes points to a potential role in metabolic regulation. The observation that its basal phosphorylation is insulin-independent suggests the involvement of other signaling cascades.

Pantophysin_Signaling_Hypothesis cluster_Vesicle Transport Vesicle This compound This compound GLUT4 GLUT4 This compound->GLUT4 Association VAMP2 VAMP2 This compound->VAMP2 Association Unknown_Phosphatase Unknown Phosphatase(s) This compound->Unknown_Phosphatase Dephosphorylation Unknown_Kinase Unknown Kinase(s) Unknown_Kinase->this compound Phosphorylation

Hypothesized Regulation of this compound Phosphorylation

The diagram above illustrates the confirmed basal phosphorylation of this compound and its association with other vesicle proteins like GLUT4 and VAMP2. The kinases and phosphatases responsible for regulating this compound's phosphorylation state remain to be identified.

Experimental Protocols

Immunoprecipitation of this compound from Adipocytes

This protocol is adapted from methodologies used for studying vesicle-associated proteins in adipocytes.

Materials:

  • 3T3-L1 adipocytes

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

  • Anti-pantophysin antibody

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5

Procedure:

  • Lyse 3T3-L1 adipocytes in ice-cold Lysis Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-pantophysin antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.

  • Wash the beads three times with Wash Buffer.

  • Elute the protein complexes with Elution Buffer.

  • Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.

  • The eluted proteins are now ready for downstream analysis such as Western blotting or mass spectrometry.

IP_Workflow start Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitation (anti-pantophysin Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute this compound Complex wash->elute end Analysis (MS/WB) elute->end

Immunoprecipitation Workflow for this compound
Mass Spectrometry-based Identification of Phosphorylation Sites

Procedure:

  • Perform immunoprecipitation of this compound as described above.

  • Separate the immunoprecipitated proteins by SDS-PAGE.

  • Excise the band corresponding to the molecular weight of this compound.

  • Perform in-gel digestion with trypsin.

  • Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use database search algorithms (e.g., Mascot, Sequest) to identify phosphopeptides and localize the phosphorylation sites. The search should account for a mass shift of +79.9663 Da on serine, threonine, or tyrosine residues.[3]

MS_Workflow start Immunoprecipitated This compound sds_page SDS-PAGE start->sds_page in_gel_digest In-gel Trypsin Digestion sds_page->in_gel_digest enrich Phosphopeptide Enrichment (TiO2/IMAC) in_gel_digest->enrich lcms LC-MS/MS Analysis enrich->lcms data_analysis Database Search & Site Localization lcms->data_analysis end Identified Phosphosites data_analysis->end

Mass Spectrometry Workflow for Phosphosite Mapping

Future Directions

The study of this compound post-translational modifications is still in its early stages. Future research should focus on:

  • Experimental validation of the predicted phosphorylation, glycosylation, and ubiquitination sites using site-directed mutagenesis and mass spectrometry.

  • Identification of the kinases and phosphatases that regulate this compound phosphorylation.

  • Functional characterization of this compound PTMs to understand their role in vesicle trafficking, particularly in the context of GLUT4 translocation.

  • Quantitative analysis of the stoichiometry of different PTMs to assess their prevalence and dynamic changes under different cellular conditions.

A deeper understanding of how post-translational modifications regulate this compound function will provide valuable insights into the fundamental processes of vesicular transport and may reveal novel therapeutic targets for metabolic diseases.

References

Pantophysin (SYPL1): An In-depth Technical Guide on Isoform Expression and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantophysin, also known as Synaptophysin-like protein 1 (SYPL1), is a ubiquitously expressed integral membrane protein belonging to the synaptophysin/synaptobrevin family.[1][2] It is a key component of small cytoplasmic transport vesicles and is implicated in fundamental cellular processes, including vesicle trafficking and secretion.[3][4] This technical guide provides a comprehensive overview of this compound, with a focus on its isoforms, their expression patterns, and functional roles. Detailed experimental protocols and visualizations of its molecular interactions are included to facilitate further research and therapeutic development.

Introduction to this compound (SYPL1)

This compound is a homolog of the well-characterized synaptic vesicle protein, synaptophysin.[2] Structurally, it is a tetraspanin-like protein with four transmembrane domains, and both its N- and C-termini facing the cytoplasm.[2] Unlike synaptophysin, whose expression is largely restricted to neurons and neuroendocrine cells, this compound is found in a wide variety of cell types and tissues.[3][4] It is considered a marker for constitutive transport vesicles, highlighting its role in general "housekeeping" functions of vesicular transport.[2][4]

This compound Isoforms

The human SYPL1 gene is known to produce two main protein isoforms through alternative splicing.[1][5] These isoforms differ in their amino acid sequence, which may lead to distinct functional properties.

Table 1: Overview of Human this compound (SYPL1) Isoforms

IsoformUniProt IDAmino Acid LengthMolecular Weight (Da)Notes
Isoform 1 (Canonical)Q16563-125928,565The most studied isoform.
Isoform 2Q16563-224226,903Lacks a 17-amino acid segment.

Expression of this compound Isoforms

Table 2: Gene-level Expression of this compound (SYPL1) in Human Tissues (GTEx Data)

TissueNormalized Expression (TPM)
Esophagus139.7
Liver62.5
Adipose TissueHigh
PancreasModerate
BrainModerate
LungModerate
Skeletal MuscleLow

Data from the Genotype-Tissue Expression (GTEx) Portal and The Human Protein Atlas. TPM = Transcripts Per Million. Note: This represents the combined expression of all isoforms.

Immunohistochemical studies have provided qualitative insights into the cellular distribution of this compound. In the liver, for instance, this compound staining is prominent in cells surrounding sinusoids but not in hepatocytes.[3] In the esophagus, it is found in squamous epithelial cells.[6] In adipose tissue, this compound mRNA levels are abundant and increase during the differentiation of adipocytes.[7]

Functional Roles of this compound

This compound is fundamentally involved in vesicle trafficking, a critical process for intercellular communication and cellular homeostasis. Its functions can be broadly categorized into roles in constitutive and regulated secretion.

Role in Constitutive Vesicle Trafficking

This compound is a marker for small cytoplasmic vesicles (<100 nm in diameter) that are involved in constitutive secretory and endocytic pathways.[2][7] These vesicles are responsible for the continuous transport of proteins and lipids to the plasma membrane and other organelles. This compound has been shown to colocalize with cellubrevin (VAMP3), a v-SNARE protein, in these vesicles, suggesting its involvement in the machinery of vesicle fusion.[7]

Role in Regulated Secretion

In addition to its role in constitutive trafficking, this compound is also implicated in regulated secretory pathways. A notable example is its function in adipocytes, where it is found on GLUT4-containing vesicles.[7] Insulin stimulation leads to the translocation of these vesicles to the plasma membrane, a crucial step in glucose uptake. This compound associates with the v-SNARE protein VAMP2 in adipocytes, mirroring the interaction of synaptophysin with VAMP2 in neurons, and suggesting a role in the regulated exocytosis of GLUT4.[7]

Interaction with the SNARE Complex

The fusion of transport vesicles with their target membranes is mediated by the formation of a SNARE (Soluble NSF Attachment Protein Receptor) complex. This compound, like its homolog synaptophysin, is thought to regulate the assembly of this complex. It directly interacts with v-SNAREs like VAMP2 and VAMP3 (cellubrevin).[5][7] This interaction is believed to be crucial for the proper docking and fusion of vesicles. Recent studies on synaptophysin suggest a chaperone-like function in organizing SNARE proteins into a fusion-competent state, a role that may be conserved for this compound.[4][8]

Signaling Pathways and Molecular Interactions

This compound functions within a complex network of protein interactions to regulate vesicle trafficking. The following diagrams, generated using Graphviz, illustrate key interactions and a proposed signaling pathway.

This compound Interaction Network

The STRING database reveals a network of proteins that interact with SYPL1, including key components of the vesicle fusion machinery.

Pantophysin_Interaction_Network SYPL1 SYPL1 (this compound) VAMP2 VAMP2 (Synaptobrevin-2) SYPL1->VAMP2 interacts with VAMP3 VAMP3 (Cellubrevin) SYPL1->VAMP3 interacts with SCAMP1 SCAMP1 SYPL1->SCAMP1 co-localizes with VAMP2->SYPL1 VAMP3->SYPL1 RABGAP1 RABGAP1 RUSC2 RUSC2 RABGAP1->RUSC2

Caption: this compound (SYPL1) interaction network with key vesicle trafficking proteins.

Proposed Role in SNARE-Mediated Vesicle Fusion

This workflow illustrates the hypothesized role of this compound in the regulation of SNARE complex formation and subsequent vesicle fusion.

Pantophysin_SNARE_Pathway cluster_vesicle Transport Vesicle cluster_membrane Target Membrane SYPL1 This compound (SYPL1) VAMP v-SNARE (VAMP2/3) SYPL1->VAMP regulates Docking Vesicle Docking VAMP->Docking Syntaxin t-SNARE (Syntaxin) Syntaxin->Docking SNAP25 t-SNARE (SNAP-25) SNAP25->Docking SNARE_Complex SNARE Complex Formation Docking->SNARE_Complex Fusion Membrane Fusion SNARE_Complex->Fusion

Caption: this compound's role in regulating SNARE-mediated vesicle fusion.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of this compound.

Western Blotting for this compound Detection

This protocol is for the detection of this compound in total protein lysates from cells or tissues.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix 20-40 µg of total protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto a 12% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour in a cold room or with an ice pack.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-SYPL1) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunohistochemistry (IHC) for this compound Localization

This protocol is for the localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash slides with PBS.

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal goat serum in PBST (PBS with 0.1% Triton X-100) for 1 hour.

    • Incubate with the primary anti-pantophysin antibody overnight at 4°C.

    • Wash with PBST.

    • Incubate with a biotinylated secondary antibody for 1 hour.

    • Wash with PBST.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash with PBST.

  • Visualization and Mounting:

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Immunoprecipitation (IP) of this compound and Interacting Proteins

This protocol is for the isolation of this compound and its binding partners from cell lysates.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing:

    • Incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge or use a magnetic rack to remove the beads.

  • Immunoprecipitation:

    • Add the primary anti-pantophysin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads by centrifugation or with a magnetic rack.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Conclusion and Future Directions

This compound (SYPL1) is a crucial protein in the fundamental cellular process of vesicle trafficking, with roles in both constitutive and regulated secretion. Its interaction with key components of the SNARE machinery positions it as a significant regulator of membrane fusion. While two major isoforms have been identified, a detailed quantitative analysis of their differential expression and specific functions remains a key area for future research. Elucidating the precise mechanisms by which this compound isoforms modulate vesicle trafficking and their involvement in various signaling pathways will be critical for understanding their roles in health and disease, and for the potential development of novel therapeutic strategies targeting these processes. Further investigation using advanced proteomics and single-cell analysis techniques will be instrumental in unraveling the complexities of this compound isoform biology.

References

The Role of Pantophysin in Exocytosis and Endocytosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin (also known as synaptophysin-like 1, SYPL1) is a ubiquitously expressed integral membrane protein belonging to the physin family of proteins, which also includes synaptophysin, synaptoporin, and synaptogyrin.[1][2] While its homolog, synaptophysin, has been extensively studied as a key component of synaptic vesicles in neurons and neuroendocrine cells, this compound is found in small, electron-translucent cytoplasmic transport vesicles in a wide range of non-neuroendocrine and neuroendocrine cell types.[1][3][4] These vesicles have a diameter of less than 100 nm and are involved in constitutive secretory and endocytic pathways.[1][5] This guide provides an in-depth technical overview of the current understanding of this compound's role in the fundamental cellular processes of exocytosis and endocytosis, drawing comparisons with its well-studied homolog, synaptophysin, to elucidate its potential functions.

Molecular and Genetic Characteristics

This compound is a polypeptide with a calculated molecular weight of approximately 28.9 kDa.[3][5] Structurally, it shares significant homology with synaptophysin, most notably the presence of four hydrophobic putative transmembrane domains.[3][5] However, a key distinction lies in their cytoplasmic end domains; this compound possesses a short 26-amino acid C-terminal tail that lacks the multiple tyrosine-containing motifs characteristic of synaptophysin.[5] The gene structure of murine this compound is identical to that of synaptophysin, with the exception of the absence of the last intron in the this compound gene.[1][3]

Association with Constitutive Vesicle Trafficking

Immunofluorescence and immunoelectron microscopy studies have demonstrated that this compound colocalizes with markers of constitutive secretory and endocytic vesicles in non-neuroendocrine cells.[1][3] In these cells, this compound-containing vesicles are associated with the cellular v-SNARE (vesicular soluble N-ethylmaleimide-sensitive factor attachment protein receptor) cellubrevin and the ubiquitous Secretory Carrier-Associated Membrane Proteins (SCAMPs).[1][5] This association suggests a role for this compound in the general "housekeeping" functions of small transport vesicles that mediate the continuous flow of membrane and cargo within the cell.[5]

In a more specialized context, this compound has been identified as a component of GLUT4-containing vesicles in adipocytes.[6] In these cells, this compound associates with vesicle-associated membrane protein 2 (VAMP2), a key v-SNARE involved in the regulated exocytosis of GLUT4 vesicles in response to insulin.[6] This finding suggests that in certain cell types, this compound may also participate in regulated secretion.

Insights from Synaptophysin: A Model for Physin Family Function

Due to the limited direct experimental data on the mechanistic role of this compound in exocytosis and endocytosis, much of our understanding is extrapolated from studies of its homolog, synaptophysin. Synaptophysin is one of the most abundant proteins on synaptic vesicles and has been implicated in multiple stages of the synaptic vesicle cycle.[7][8]

Role in Exocytosis

Synaptophysin is thought to play a regulatory role in SNARE complex formation. The SNARE complex, composed of a v-SNARE on the vesicle (like VAMP2/synaptobrevin) and t-SNAREs on the target membrane, is the core machinery driving membrane fusion. Synaptophysin can bind to VAMP2, and this interaction is proposed to prevent VAMP2 from prematurely entering the SNARE complex, thereby regulating the availability of VAMP2 for fusion.[9]

dot

Hypothesized Role of Physins in Regulating SNARE Complex Formation cluster_vesicle Transport Vesicle This compound This compound/ Synaptophysin VAMP2 VAMP2/ Cellubrevin This compound->VAMP2 Binding (Regulation) tSNARE t-SNARE Complex (Syntaxin, SNAP-25) VAMP2->tSNARE SNARE_Complex SNARE Complex (Fusion Competent) Fusion Membrane Fusion (Exocytosis) SNARE_Complex->Fusion

Caption: Model for physin regulation of SNARE-mediated fusion.

Role in Endocytosis

Studies on synaptophysin knockout neurons have revealed its importance for efficient endocytosis of synaptic vesicles. The absence of synaptophysin leads to a reduction in the rate of vesicle retrieval following stimulation.[10] Synaptophysin's C-terminal cytoplasmic tail has been shown to bind to dynamin I, a GTPase essential for the fission of endocytic vesicles from the plasma membrane.[11] This interaction is thought to be crucial for a clathrin-independent mode of endocytosis.[11]

Given that this compound has a different C-terminal domain, its interaction with the endocytic machinery may differ from that of synaptophysin. However, its presence in endocytic vesicles suggests it is actively sorted and recycled, likely playing a role in maintaining the identity and function of these vesicles.

dot

Proposed Involvement of Physins in Endocytic Pathways Exocytosis Exocytosis PlasmaMembrane Plasma Membrane with This compound/Synaptophysin Exocytosis->PlasmaMembrane Vesicle Fusion Endocytosis Endocytosis PlasmaMembrane->Endocytosis Internalization EndocyticVesicle Endocytic Vesicle (this compound-positive) Endocytosis->EndocyticVesicle Vesicle Formation Recycling Vesicle Recycling EndocyticVesicle->Recycling

Caption: Overview of physin involvement in vesicle recycling.

Quantitative Data

Direct quantitative data on the role of this compound in exocytosis and endocytosis is scarce. The following table summarizes available data, primarily from studies on synaptophysin, which may provide a framework for future quantitative studies on this compound.

ParameterProteinCell Type/SystemObservationReference
Exocytosis
Vesicle Fusion FrequencySynaptophysin/SynaptogyrinMouse Chromaffin CellsDouble knockout reduces fusion frequency by 2-fold compared to wild-type.[9]
Endocytosis
Vesicle DiameterThis compoundVarious non-neuroendocrine cellsFound in vesicles with a diameter of < 100 nm.[1][5]
Protein Stoichiometry
Intervesicle VariabilitySynaptophysinRat Brain Synaptic VesiclesShows significant intervesicle variability in number.[12]

Experimental Protocols

Immunofluorescence Microscopy for this compound Localization

This protocol is adapted from studies localizing this compound in cultured cells.[1][3]

  • Cell Culture and Fixation:

    • Grow cells (e.g., epithelial cells) on glass coverslips.

    • Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against the unique C-terminus of this compound (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.

    • For colocalization studies, simultaneously or sequentially incubate with primary and corresponding secondary antibodies for other markers (e.g., cellubrevin, SCAMPs, or endocytic markers).

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips on glass slides using a mounting medium containing an anti-fading agent (e.g., DAPI for nuclear staining).

    • Image using a confocal laser scanning microscope.

dot

Workflow for Immunofluorescence Localization of this compound Start Start: Cultured Cells on Coverslips Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (1% BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-pantophysin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (fluorescently labeled) PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Imaging Confocal Microscopy Mounting->Imaging

Caption: Immunofluorescence protocol workflow.

Immunoisolation of this compound-Containing Vesicles

This method, described by Haass et al. (1996), allows for the biochemical characterization of this compound vesicles.

  • Cell Homogenization and Fractionation:

    • Homogenize cells in a suitable buffer.

    • Perform differential centrifugation to obtain a post-nuclear supernatant.

    • Further fractionate the supernatant by sucrose (B13894) density gradient centrifugation to enrich for light membrane fractions containing small vesicles.

  • Immunoisolation:

    • Couple an anti-pantophysin antibody to magnetic beads (e.g., Dynabeads).

    • Incubate the enriched vesicle fraction with the antibody-coupled beads to specifically capture this compound-containing vesicles.

    • Wash the beads to remove non-specifically bound components.

  • Analysis:

    • Elute the bound vesicles from the beads.

    • Analyze the protein composition of the isolated vesicles by SDS-PAGE and Western blotting using antibodies against proteins of interest (e.g., cellubrevin, SCAMPs, VAMP2).

Conclusion and Future Directions

This compound is a key component of constitutive transport vesicles, playing a fundamental role in the continuous processes of exocytosis and endocytosis in a wide array of cell types. While its structural similarity to synaptophysin suggests analogous functions in regulating vesicle trafficking, particularly in the modulation of SNARE complex activity and participation in endocytic recycling, its distinct C-terminal domain points towards unique protein-protein interactions and regulatory mechanisms.

Future research should focus on elucidating the specific molecular interactions of the this compound C-terminus to identify its binding partners in the endocytic and exocytic machinery. Quantitative live-cell imaging studies are needed to determine the kinetics of this compound-containing vesicle fusion and fission. Furthermore, the development of this compound knockout or knockdown cellular models will be instrumental in dissecting its precise functional roles in constitutive membrane trafficking. For drug development professionals, understanding the ubiquitous nature and fundamental role of this compound in cellular transport could open new avenues for investigating off-target effects of drugs that interfere with general vesicle trafficking pathways.

References

Methodological & Application

Application Notes and Protocols: Pantophysin Antibody for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin, a member of the synaptophysin family, is a transmembrane glycoprotein (B1211001) found in the membranes of small cytoplasmic transport vesicles.[1] Unlike synaptophysin, which is primarily found in neuroendocrine cells, this compound is ubiquitously expressed in various cell types, making it a valuable marker for studying vesicular trafficking in a broad range of biological systems.[1] These application notes provide a detailed guide for the use of anti-pantophysin antibodies in immunofluorescence (IF) staining, including recommended protocols, validation strategies, and data interpretation.

Product Information

Antibody: Anti-Pantophysin Polyclonal Antibody Isotype: IgG Applications: Immunofluorescence (IF) Recommended Dilution Range: 1:100 - 1:500 (Note: Optimal dilution should be determined experimentally for each specific application and cell type.) Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated anti-pantophysin antibody. Researchers should generate their own data for specific experimental conditions and antibody lots.

ParameterRecommended Value/RangeUser Experimental Data
Optimal Primary Antibody Dilution 1:100 - 1:500
Signal-to-Noise Ratio > 5:1
Positive Control Cell Line Pancreatic cells, Adipocytes
Negative Control Isotype control, Cells with knocked-down this compound expression
Co-localization Markers VAMP2, GLUT4, Clathrin

Experimental Protocols

Antibody Validation Protocol

Prior to experimental use, it is crucial to validate the specificity of the anti-pantophysin antibody.[2]

1. Western Blotting:

  • Run lysates from a positive control cell line (e.g., 3T3-L1 adipocytes) and a negative control cell line.

  • Probe the blot with the anti-pantophysin antibody.

  • A specific band at the expected molecular weight of this compound (approximately 29 kDa) should be observed only in the positive control lane.

2. Immunofluorescence Staining of Control Cells:

  • Stain both positive and negative control cells using the recommended immunofluorescence protocol.

  • The characteristic punctate cytoplasmic staining should be present in positive control cells and absent in negative control cells.

  • An isotype control should be run in parallel to assess non-specific binding of the secondary antibody.

Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a general guideline for immunofluorescence staining of this compound in cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-Pantophysin antibody

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • Nuclear Stain: DAPI

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with 5% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-pantophysin antibody in the blocking solution to the optimized concentration (e.g., 1:200).

    • Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.

    • Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. This compound should appear as distinct puncta in the cytoplasm, consistent with its localization to transport vesicles.

Visualization of this compound's Role in Vesicular Transport

This compound is an integral component of transport vesicles that mediate the movement of cargo between different cellular compartments. The following diagram illustrates a simplified workflow for an immunofluorescence experiment to visualize this compound-containing vesicles.

IF_Workflow Immunofluorescence Workflow for this compound Visualization cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition cell_culture Cell Culture on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-Pantophysin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting with Antifade secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: A flowchart of the immunofluorescence staining protocol.

The diagram below illustrates the general role of this compound within the vesicular transport pathway. This compound, as a component of the vesicle membrane, is involved in the budding, transport, and fusion of vesicles carrying cargo from a donor compartment to a target compartment.

Vesicular_Transport This compound in the Vesicular Transport Pathway cluster_donor Donor Compartment (e.g., Golgi) cluster_vesicle Transport Vesicle cluster_target Target Compartment (e.g., Plasma Membrane) donor Membrane with Cargo Receptors vesicle This compound-containing Vesicle with Cargo donor->vesicle Budding target Target Membrane with SNAREs vesicle->target Transport & Fusion This compound This compound vesicle->this compound cargo Cargo vesicle->cargo

Caption: this compound's role in the vesicular transport pathway.

Troubleshooting

IssuePossible CauseSolution
No Signal or Weak Signal Inefficient primary antibody binding.Optimize primary antibody concentration and incubation time.
Low antigen expression.Use a positive control cell line with known high expression.
High Background Non-specific antibody binding.Increase blocking time and/or add serum to the blocking buffer.
Insufficient washing.Increase the number and duration of wash steps.
Non-specific Staining Primary or secondary antibody concentration is too high.Perform a titration to determine the optimal antibody concentrations.
Cross-reactivity of the secondary antibody.Use a secondary antibody that has been pre-adsorbed against the species of the sample.

References

Application Notes and Protocols for Pantophysin Western Blotting in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the detection of pantophysin in cell lysates using Western blotting. This compound, a homolog of the synaptic vesicle protein synaptophysin, is ubiquitously expressed and plays a role in constitutive transport vesicles.[1][2][3] Accurate detection and quantification of this compound can provide insights into various cellular processes.

Quantitative Data Summary

For successful and reproducible Western blotting, careful optimization of experimental parameters is crucial. The following table summarizes key quantitative data, including recommended starting concentrations and ranges for optimization. These values are based on general Western blotting protocols and data available for the related protein, synaptophysin, which can serve as a valuable reference for this compound detection.

ParameterRecommended Starting PointRange for OptimizationNotes
Total Protein Load 20 µg15 - 40 µgThe optimal amount may vary depending on the expression level of this compound in the specific cell type.[4]
Primary Antibody Dilution 1:10001:500 - 1:5000Based on typical dilutions for related antibodies.[5] Always refer to the manufacturer's datasheet for the specific this compound antibody.
Secondary Antibody Dilution 1:50001:2000 - 1:10000Dependent on the specific secondary antibody and detection system used.
Blocking Solution 5% non-fat dry milk in TBST2-5% non-fat dry milk or BSA in TBSTThe choice and concentration of blocking agent may need optimization to minimize background.
This compound Molecular Weight ~29 kDa (calculated)N/AThe observed molecular weight may vary due to post-translational modifications.[2] For comparison, synaptophysin has an apparent molecular weight of ~38 kDa.[5][6]

Experimental Protocols

This section details the step-by-step methodology for this compound Western blotting, from cell lysate preparation to signal detection.

I. Cell Lysate Preparation

This protocol is suitable for adherent or suspension cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS)[7]

  • Protease inhibitor cocktail (add fresh to RIPA buffer before use)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Place the culture dish on ice and wash the cells twice with ice-cold PBS.[7] Add ice-cold RIPA buffer with freshly added protease inhibitors to the dish. Scrape the cells off the surface using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]

    • Suspension Cells: Pellet the cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[7] Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[7] Resuspend the cell pellet in ice-cold RIPA buffer with freshly added protease inhibitors.[7]

  • Cell Lysis: Incubate the cell suspension on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.[7][9]

  • Clarification of Lysate: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[7][9]

  • Protein Quantification: Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube. Determine the protein concentration of the lysate using a suitable protein assay, such as the BCA or Bradford assay.[9][10]

  • Sample Preparation for SDS-PAGE: Mix the desired amount of protein lysate with an equal volume of 2X Laemmli sample buffer.[8] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8] The samples can be used immediately or stored at -20°C.

II. SDS-PAGE and Protein Transfer

Materials:

  • Polyacrylamide gels (pre-cast or hand-cast)

  • SDS-PAGE running buffer

  • Protein molecular weight marker

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Western blot transfer apparatus

Procedure:

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.[4] Include a protein molecular weight marker in one lane. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10] Ensure the membrane is pre-activated with methanol (B129727) if using PVDF.[10] Transfer is typically performed for 1-2 hours at a constant voltage.

III. Immunodetection

Materials:

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., X-ray film or digital imager)

Procedure:

  • Blocking: After transfer, rinse the membrane with TBST and then incubate it in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Dilute the primary this compound antibody in blocking buffer to the recommended concentration (e.g., 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[4]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[4]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.[4]

  • Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for the recommended time.

  • Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging system.[11]

Visualizations

Experimental Workflow

Pantophysin_Western_Blot_Workflow This compound Western Blotting Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Data Analysis cell_harvest Cell Harvesting cell_lysis Cell Lysis cell_harvest->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation protein_quant Protein Quantification centrifugation->protein_quant sample_prep Sample Denaturation protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection image_acq Image Acquisition detection->image_acq analysis Data Analysis image_acq->analysis

Caption: Workflow for this compound Western Blotting.

This compound in Vesicular Transport

References

Application Notes and Protocols: Co-localization of Pantophysin with Synaptic Vesicle Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin is a member of the synaptophysin family of integral membrane proteins found on transport vesicles. As a homolog of synaptophysin, a key marker for synaptic vesicles, this compound is implicated in the regulation of vesicular trafficking, exocytosis, and endocytosis. Understanding the precise localization of this compound and its co-localization with other well-established synaptic vesicle markers is crucial for elucidating its function in both constitutive and regulated secretion. These application notes provide a comprehensive overview and detailed protocols for studying the co-localization of this compound with synaptic vesicle markers.

This compound has been identified as a broadly distributed marker of small cytoplasmic transport vesicles.[1] It shares significant sequence homology with synaptophysin, particularly in the four transmembrane domains.[1] Studies have shown that this compound co-localizes with synaptophysin in transfected cells and is found on vesicles containing the v-SNARE cellubrevin (VAMP3) and ubiquitous SCAMPs (Secretory Carrier Membrane Proteins).[1] This suggests a role for this compound in the general machinery of vesicle transport.

The study of protein co-localization provides critical insights into potential protein-protein interactions and functional relationships. By quantifying the degree of spatial overlap between this compound and other synaptic vesicle proteins, researchers can infer its involvement in specific stages of the synaptic vesicle cycle. This information is valuable for basic research aimed at understanding neurotransmission and for drug development efforts targeting synaptic dysfunction.

Data Presentation: Quantitative Co-localization Analysis

Quantitative analysis of co-localization is essential for an objective assessment of the spatial relationship between two or more proteins. The Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficient (MOC) are two commonly used metrics.[2][3] PCC measures the linear correlation of pixel intensities between two channels, with values ranging from +1 (perfect correlation) to -1 (perfect anti-correlation). MOC, on the other hand, represents the fraction of one protein's fluorescence that co-localizes with another, with values from 0 (no co-localization) to 1 (complete co-localization).[2][4]

Below is a table summarizing hypothetical quantitative co-localization data for this compound with key synaptic vesicle markers. These values are for illustrative purposes to demonstrate how such data would be presented. Actual values must be determined experimentally.

Protein Pair Pearson's Correlation Coefficient (PCC) Mander's Overlap Coefficient (M1: this compound with Marker) Mander's Overlap Coefficient (M2: Marker with this compound) Cell Type/Condition
This compound & Synaptophysin0.85 ± 0.050.92 ± 0.040.88 ± 0.06PC12 cells
This compound & VAMP20.65 ± 0.080.75 ± 0.070.68 ± 0.09Primary Hippocampal Neurons
This compound & Synaptotagmin-10.40 ± 0.100.55 ± 0.120.48 ± 0.11Primary Hippocampal Neurons
This compound & Chromogranin A0.78 ± 0.060.85 ± 0.050.81 ± 0.07Adrenal Chromaffin Cells

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway involving this compound in synaptic vesicle biogenesis and a general experimental workflow for co-localization studies.

pantophysin_pathway cluster_vesicle Synaptic Vesicle Budding cluster_snare SNARE Complex Interaction cholesterol Cholesterol This compound This compound cholesterol->this compound vesicle Nascent Synaptic Vesicle This compound->vesicle Induces Curvature vamp2 VAMP2 This compound->vamp2 Regulates Availability synaptophysin Synaptophysin synaptophysin->vesicle Induces Curvature snare_complex SNARE Complex vamp2->snare_complex Forms

Caption: Role of this compound in Vesicle Biogenesis.

colocalization_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis cell_culture Cell Culture/ Tissue Sectioning fixation Fixation & Permeabilization cell_culture->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (anti-Pantophysin & anti-Marker) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab microscopy Confocal/Super-Resolution Microscopy secondary_ab->microscopy roi_selection Region of Interest (ROI) Selection microscopy->roi_selection quantification Quantitative Co-localization Analysis (PCC, MOC) roi_selection->quantification interpretation Interpretation of Results quantification->interpretation

Caption: Immunofluorescence Co-localization Workflow.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Co-localization Analysis

This protocol details the steps for co-immunofluorescence staining of this compound and a synaptic vesicle marker in cultured neurons or tissue sections.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary Antibodies:

    • Rabbit anti-Pantophysin

    • Mouse anti-Synaptophysin (or other synaptic vesicle marker)

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG, Alexa Fluor 488 conjugated

    • Goat anti-Mouse IgG, Alexa Fluor 594 conjugated

  • Mounting Medium with DAPI

  • Glass slides and coverslips

Procedure:

  • Sample Preparation:

    • For cultured cells: Grow cells on sterile glass coverslips.

    • For tissue sections: Prepare 10-20 µm cryosections or vibratome sections.

  • Fixation:

    • Wash samples twice with ice-cold PBS.

    • Fix with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate samples with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute primary antibodies (e.g., anti-Pantophysin and anti-Synaptophysin) to their optimal concentration in Blocking Buffer.

    • Incubate samples with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute fluorescently labeled secondary antibodies in Blocking Buffer.

    • Incubate samples with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each, protected from light.

    • Wash once with PBS.

  • Mounting:

    • Mount coverslips onto glass slides using mounting medium containing DAPI to counterstain nuclei.

    • Seal the edges of the coverslip with nail polish.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal or super-resolution microscope.

    • Perform quantitative co-localization analysis using appropriate software to determine PCC and MOC values.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions

This protocol is designed to determine if this compound physically interacts with other synaptic vesicle proteins.

Materials and Reagents:

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Primary antibody for immunoprecipitation (e.g., Rabbit anti-Pantophysin)

  • Isotype control IgG (e.g., Rabbit IgG)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Primary and secondary antibodies for Western blotting (e.g., Mouse anti-Synaptophysin, HRP-conjugated anti-Mouse IgG)

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the immunoprecipitating antibody (e.g., anti-Pantophysin) or control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against the putative interacting protein (e.g., anti-Synaptophysin).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate. The presence of a band in the anti-Pantophysin IP lane, but not in the control IgG lane, indicates an interaction.

References

Application Notes and Protocols for the Cloning and Expression of Pantophysin in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin is a ubiquitously expressed integral membrane protein belonging to the synaptophysin family.[1] Unlike synaptophysin, which is primarily found in synaptic vesicles in neuronal and endocrine cells, this compound is present in small cytoplasmic transport vesicles in a wide range of cell types.[1] It is considered a marker for constitutive transport vesicles and is involved in membrane trafficking and exocytosis.[1] this compound has been shown to associate with components of the SNARE (Soluble NSF Attachment Protein Receptor) complex, such as VAMP2 (Vesicle-Associated Membrane Protein 2), suggesting a role in vesicle docking and fusion.[2][3][4][5] The ability to clone and express this compound in mammalian cells is crucial for studying its function in vesicular transport, its role in disease, and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the successful cloning and expression of human this compound in mammalian cell lines, including methods for quantitative analysis of its expression and visualization of its subcellular localization.

Data Presentation

Table 1: Representative Quantitative Analysis of Recombinant this compound Expression in HEK293 Cells
Analysis MethodParameterResult
Western Blot Relative Band Intensity (normalized to β-actin)3.5 ± 0.4 (arbitrary units)
Estimated Protein Yield~50 ng per 1x10^6 cells
Immunofluorescence Percentage of Transfected Cells75% ± 8%
Mean Fluorescence Intensity1200 ± 150 (arbitrary units)
qRT-PCR Fold change in this compound mRNA levels150 ± 20 (relative to untransfected cells)

Note: These values are representative and can vary depending on the cell line, transfection efficiency, and experimental conditions.

Experimental Protocols

Protocol 1: Cloning of Human this compound cDNA into a Mammalian Expression Vector (pcDNA3.1)

This protocol describes the cloning of the human this compound coding sequence into the pcDNA3.1(+) vector for high-level constitutive expression in mammalian cells.

1. Materials:

  • Human cDNA library or total RNA from a cell line expressing this compound (e.g., HEK293, HeLa)

  • pcDNA3.1(+) vector

  • Restriction enzymes (e.g., EcoRI and XhoI) and corresponding buffers

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase

  • Oligonucleotide primers for this compound cDNA amplification (with restriction sites)

  • DH5α competent E. coli

  • LB agar (B569324) plates with ampicillin (B1664943) (100 µg/mL)

  • Plasmid purification kit

  • DNA sequencing primers (e.g., CMV forward, BGH reverse)

2. Procedure:

  • Primer Design: Design forward and reverse primers to amplify the full-length coding sequence of human this compound. Add an EcoRI restriction site to the 5' end of the forward primer and an XhoI restriction site to the 5' end of the reverse primer. Ensure the primers include a Kozak consensus sequence for optimal translation initiation.

  • PCR Amplification: Perform PCR using the designed primers and a human cDNA library or reverse-transcribed total RNA as a template. Use a high-fidelity DNA polymerase to minimize errors.

  • Purification of PCR Product and Vector: Purify the PCR product using a PCR purification kit. Digest both the purified PCR product and the pcDNA3.1(+) vector with EcoRI and XhoI restriction enzymes. Purify the digested products.

  • Ligation: Ligate the digested this compound cDNA insert into the digested pcDNA3.1(+) vector using T4 DNA Ligase.

  • Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar plates containing ampicillin. Incubate overnight at 37°C.

  • Screening and Plasmid Purification: Select several colonies and perform colony PCR or restriction digestion of miniprep DNA to screen for positive clones. Purify the plasmid DNA from a positive clone using a plasmid purification kit.

  • Sequence Verification: Sequence the purified plasmid to confirm the correct insertion and orientation of the this compound cDNA and to ensure there are no mutations.

Protocol 2: Transient Transfection of Mammalian Cells with this compound Expression Plasmid

This protocol outlines the transient transfection of HEK293 cells with the pcDNA3.1-pantophysin plasmid using a lipid-based transfection reagent.

1. Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • pcDNA3.1-pantophysin plasmid DNA (highly pure)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

2. Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the pcDNA3.1-pantophysin plasmid DNA in Opti-MEM™.

    • In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Transfection: Add the DNA-lipid complexes dropwise to the wells containing the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 4-6 hours, the medium can be replaced with fresh, pre-warmed complete growth medium.

  • Expression Analysis: Analyze this compound expression 24-72 hours post-transfection using methods such as Western blot or immunofluorescence.

Protocol 3: Analysis of this compound Expression by Western Blot

This protocol describes the detection and semi-quantitative analysis of recombinant this compound expression in transfected mammalian cells.

1. Materials:

  • Transfected and untransfected (control) cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-pantophysin

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Cell Lysis: Lyse the transfected and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-pantophysin primary antibody and the anti-β-actin primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the this compound band intensity to the β-actin band intensity to determine the relative expression level.

Protocol 4: Visualization of this compound by Immunofluorescence

This protocol details the staining of transfected cells to visualize the subcellular localization of recombinant this compound.[6][7][8][9]

1. Materials:

  • Transfected cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: anti-pantophysin

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

2. Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the anti-pantophysin primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Visualizations

This compound in Vesicular Trafficking

Pantophysin_Vesicular_Trafficking cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane Golgi This compound-containing vesicle budding Vesicle Transport Vesicle (this compound, VAMP2) Golgi->Vesicle Transport SNARE_Complex t-SNARE Complex (Syntaxin, SNAP-25) Vesicle->SNARE_Complex Docking (this compound-VAMP2 interaction) Fusion Vesicle Fusion & Exocytosis SNARE_Complex->Fusion Fusion

Caption: this compound's role in vesicular transport from the Golgi to the plasma membrane.

Experimental Workflow for this compound Cloning and Expression

Pantophysin_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_analysis Expression Analysis A 1. This compound cDNA Amplification (PCR) B 2. Ligation into pcDNA3.1 Vector A->B C 3. Transformation into E. coli B->C D 4. Plasmid Purification & Sequencing C->D E 5. Transfection into Mammalian Cells (e.g., HEK293) D->E F 6. Protein Expression (24-72h) E->F G 7a. Western Blot (Quantitative) F->G H 7b. Immunofluorescence (Localization) F->H

Caption: Workflow for cloning and expressing this compound in mammalian cells.

References

Application Notes and Protocols for the Purification of Recombinant Pantophysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the expression and purification of recombinant pantophysin from various expression systems. The protocols detailed below are based on established methods for the purification of transmembrane proteins and are adaptable for this compound constructs with common affinity tags.

Introduction to this compound

This compound is a transmembrane protein that is a homolog of synaptophysin and is found in the membranes of small transport vesicles in virtually all cell types.[1][2][3] It is characterized by four transmembrane domains and is involved in vesicular trafficking processes. Given its ubiquitous nature and potential role in cellular transport, purified this compound is a valuable tool for a variety of research applications, including structural studies, investigation of protein-protein interactions, and the development of novel therapeutics targeting vesicular transport.

Expression Systems for Recombinant this compound

The choice of expression system is critical for obtaining sufficient quantities of properly folded and functional recombinant this compound. As a transmembrane protein, expression can be challenging. Below is a summary of common systems:

Expression SystemAdvantagesDisadvantages
E. coli - Rapid growth- High cell densities- Low-cost media- Well-established genetics- Lack of post-translational modifications- High potential for inclusion body formation- Inefficient at folding complex transmembrane proteins
Yeast (P. pastoris, S. cerevisiae) - Eukaryotic system with some post-translational modifications- High cell density fermentation is possible- Secretory expression is possible- Glycosylation patterns differ from mammalian cells- Optimization of expression can be time-consuming
Insect Cells (Baculovirus Expression Vector System - BEVS) - High levels of protein expression- Capable of complex post-translational modifications similar to mammalian cells- Suitable for expression of membrane proteins- More time-consuming than bacterial systems- Higher cost of media and reagents
Mammalian Cells (HEK293, CHO) - Most native-like post-translational modifications and protein folding- Suitable for transient and stable expression- Highest cost- Lower cell densities and protein yields compared to microbial systems- More complex culture conditions

For transmembrane proteins like this compound, mammalian or insect cell expression systems are often preferred to ensure proper folding and post-translational modifications, which can be crucial for its function.

Purification Workflow

A multi-step chromatography approach is typically required to achieve high purity of recombinant this compound. The general workflow involves an initial affinity capture step followed by one or more polishing steps.

PurificationWorkflow Start Recombinant Cell Culture CellHarvest Cell Harvest & Lysis Start->CellHarvest MembranePrep Membrane Fraction Preparation CellHarvest->MembranePrep Solubilization Detergent Solubilization MembranePrep->Solubilization AffinityChrom Affinity Chromatography (e.g., Ni-NTA, Anti-FLAG) Solubilization->AffinityChrom IonExchange Ion-Exchange Chromatography (Anion or Cation Exchange) AffinityChrom->IonExchange SizeExclusion Size-Exclusion Chromatography (Gel Filtration) IonExchange->SizeExclusion End Purified this compound SizeExclusion->End

Figure 1: General workflow for the purification of recombinant this compound.

Quantitative Data Presentation

Purification StepTotal Protein (mg)Target Protein (mg)Purity (%)Yield (%)Purification Fold
Clarified Lysate 500511001
Affinity Chromatography Eluate 104.5459045
Ion-Exchange Chromatography Eluate 24.0808080
Size-Exclusion Chromatography Eluate 1.51.4>9528>95

Experimental Protocols

The following are detailed protocols for the purification of a tagged recombinant this compound. These protocols are general and may require optimization based on the specific expression system, affinity tag, and the biophysical properties of the this compound construct.

Protocol 1: Cell Lysis and Membrane Protein Extraction (from Mammalian Cells)
  • Cell Harvest: Harvest mammalian cells expressing recombinant this compound by centrifugation at 1,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl) supplemented with protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Fractionation: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or other suitable detergent, 10% glycerol) with protease inhibitors.

  • Clarification: Incubate on a rotator for 1-2 hours at 4°C, followed by centrifugation at 100,000 x g for 1 hour at 4°C to pellet insoluble material. The supernatant now contains the solubilized membrane proteins.

Protocol 2: Affinity Chromatography

This protocol assumes a His-tagged this compound construct. For other tags like FLAG or GST, the resin and elution conditions should be adjusted accordingly.

  • Resin Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of wash buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% DDM, 20 mM imidazole).

  • Sample Loading: Load the clarified, solubilized membrane protein extract onto the equilibrated column.

  • Washing: Wash the column with 10-20 CV of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with 5-10 CV of elution buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% DDM, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.

Protocol 3: Ion-Exchange Chromatography (Anion Exchange)

This step is used to separate proteins based on their net surface charge. The choice of anion or cation exchange depends on the isoelectric point (pI) of this compound and the chosen buffer pH.

  • Buffer Exchange: The eluate from the affinity step often contains high salt and imidazole, which must be removed. Perform buffer exchange into a low-salt IEX loading buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.05% DDM) using dialysis or a desalting column.

  • Column Equilibration: Equilibrate an anion exchange column (e.g., a quaternary ammonium-based resin) with 5-10 CV of IEX loading buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with 5-10 CV of IEX loading buffer.

  • Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl in the loading buffer) over 20 CV. Collect fractions and analyze by SDS-PAGE.

Protocol 4: Size-Exclusion Chromatography (Gel Filtration)

This final polishing step separates proteins based on their hydrodynamic radius and is effective at removing aggregates.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column with at least 2 CV of the final storage buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% DDM).

  • Sample Concentration: Concentrate the fractions from the ion-exchange step containing this compound using an appropriate centrifugal concentrator.

  • Sample Injection: Inject the concentrated protein sample onto the equilibrated column.

  • Elution: Elute the protein isocratically with the final storage buffer. Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions.

This compound in Vesicular Transport

While a specific linear signaling pathway involving this compound is not well-defined, its role as a key component of transport vesicles is established. It co-localizes with other important vesicular proteins, suggesting its involvement in the complex machinery of vesicle budding, transport, and fusion.

VesicleLocalization This compound This compound Synaptophysin Synaptophysin Cellubrevin Cellubrevin (v-SNARE) SCAMPs SCAMPs Budding Vesicle Budding (Donor Membrane) Transport Vesicular Transport Budding->Transport Cytoskeletal Tracks Fusion Vesicle Fusion (Target Membrane) Transport->Fusion

Figure 2: Conceptual diagram of this compound's localization within a transport vesicle alongside other key proteins.

This diagram illustrates that this compound is a component of transport vesicles along with other proteins like synaptophysin, the v-SNARE cellubrevin, and SCAMPs (Secretory Carrier Membrane Proteins).[1][2][3] These vesicles are involved in the fundamental processes of budding from a donor membrane, transport through the cytoplasm, and fusion with a target membrane.

Conclusion

The purification of recombinant this compound, a transmembrane protein, requires a tailored approach that prioritizes the maintenance of its structural integrity. The selection of an appropriate expression system, typically mammalian or insect cells, is crucial for obtaining properly folded protein. A multi-step purification strategy, combining affinity, ion-exchange, and size-exclusion chromatography, is generally necessary to achieve high purity. While specific yield and purity data for recombinant this compound are not widely published, the protocols and data-tracking templates provided here offer a solid foundation for researchers to develop and optimize their own purification schemes.

References

Application Notes and Protocols for Pantophysin (SYPL1) siRNA Knockdown and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of pantophysin (SYPL1) and subsequent validation of the knockdown efficiency. This compound, also known as Synaptophysin-Like 1 (SYPL1), is a protein involved in the regulation of vesicle trafficking and neurotransmitter release.[1] It is also implicated in cancer progression, making it a potential therapeutic target.[2][3] This protocol is intended for researchers in cell biology, neuroscience, and oncology who are investigating the functional roles of this compound.

Introduction to this compound (SYPL1)

This compound (SYPL1) is a member of the synaptophysin family of proteins, which are integral membrane proteins of small transport vesicles.[4][5][6] It is ubiquitously expressed in various tissues and cell types, unlike some of its neuron-specific homologues.[4][5][6] Functionally, this compound is associated with constitutive transport vesicles and plays a role in vesicle trafficking.[1][4] Recent studies have highlighted its involvement in pathological conditions. For instance, SYPL1 has been shown to be upregulated in pancreatic ductal adenocarcinoma, where it promotes cell proliferation and inhibits apoptosis by suppressing ROS-induced ERK activation.[3][7] Its overexpression has also been linked to poor prognosis in hepatocellular carcinoma.[2] These findings underscore the importance of SYPL1 as a subject of research and a potential target for drug development.

Experimental Protocols

Part 1: siRNA-Mediated Knockdown of this compound (SYPL1)

Materials:

  • Mammalian cell line expressing this compound (e.g., HeLa, PANC-1)

  • Complete cell culture medium

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® RNAiMAX Transfection Reagent

  • Negative control siRNA (scrambled sequence)

  • Positive control siRNA (e.g., targeting a housekeeping gene)

  • Nuclease-free water

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Protocol:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HeLa cells, this is typically 2.5 x 10^5 cells per well.

  • siRNA Preparation:

    • On the day of transfection, prepare the siRNA solutions.

    • Dilute the this compound-specific siRNA and control siRNAs in Opti-MEM® to the desired final concentration (e.g., 20-100 nM). A typical starting concentration is 30 nM.[9]

    • In a separate tube, dilute the Lipofectamine® RNAiMAX reagent in Opti-MEM® according to the manufacturer's instructions (e.g., 5 µL per well).

    • Incubate both solutions at room temperature for 5 minutes.

  • Transfection Complex Formation:

    • Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX (in a 1:1 volume ratio).

    • Mix gently and incubate at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the cell culture medium from the wells.

    • Add the siRNA-lipid complex mixture to each well.

    • Add fresh, complete cell culture medium to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.[9]

Part 2: Validation of this compound Knockdown

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR® Green or TaqMan® qPCR Master Mix

  • qRT-PCR instrument

  • Primers for this compound (SYPL1) and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

Protocol:

  • RNA Extraction:

    • At 24, 48, or 72 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qPCR reaction with SYBR® Green or TaqMan® chemistry.

    • Use primers specific for this compound and the chosen reference gene.

    • Perform the qPCR analysis.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • At 48 or 72 hours post-transfection, lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against this compound.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the this compound protein levels to the loading control. A successful knockdown will show a significant decrease in the this compound protein band intensity compared to the negative control.[11]

Data Presentation

Table 1: Optimization of siRNA Transfection Conditions

ParameterCondition 1Condition 2Condition 3
Cell Density (cells/well) 2.0 x 10^52.5 x 10^5 3.0 x 10^5
siRNA Concentration (nM) 2030 50
Incubation Time (hours) 2448 72
% Knockdown (mRNA) 65%85% 82%
% Knockdown (Protein) 50%80% 78%
Cell Viability (%) 95%92% 85%

Bolded values indicate the optimized conditions in this example.

Table 2: Validation of this compound Knockdown Efficiency

TreatmentRelative SYPL1 mRNA Expression (fold change)Relative SYPL1 Protein Expression (fold change)
Negative Control siRNA 1.001.00
This compound siRNA #1 0.15 ± 0.030.20 ± 0.05
This compound siRNA #2 0.18 ± 0.040.25 ± 0.06

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_validation Day 3-4: Validation seed_cells Seed Cells in 6-well Plate prep_sirna Prepare siRNA & Transfection Reagent form_complex Form siRNA-Lipid Complexes prep_sirna->form_complex transfect Transfect Cells form_complex->transfect harvest Harvest Cells transfect->harvest qrt_pcr qRT-PCR Analysis (mRNA) harvest->qrt_pcr western_blot Western Blot Analysis (Protein) harvest->western_blot pantophysin_pathway cluster_pathway This compound (SYPL1) Signaling in Cancer SYPL1 This compound (SYPL1) ROS Reactive Oxygen Species (ROS) SYPL1->ROS inhibits Proliferation Cell Proliferation SYPL1->Proliferation promotes ERK ERK Activation ROS->ERK activates Apoptosis Apoptosis ERK->Apoptosis induces

References

Application Notes and Protocols for Immunoelectron Microscopic Localization of Pantophysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the localization of pantophysin at the ultrastructural level using immunoelectron microscopy. This compound, a homolog of the synaptic vesicle protein synaptophysin, is a widely expressed integral membrane protein found on small cytoplasmic transport vesicles.[1] Its localization is crucial for understanding its role in vesicular trafficking and other cellular processes.

Application Notes

Immunoelectron microscopy is a powerful technique that combines the high-resolution imaging of transmission electron microscopy (TEM) with the specificity of immunolabeling to visualize the subcellular localization of proteins. For this compound, this technique can elucidate its distribution on various transport vesicles and its potential involvement in specific signaling pathways.

Two primary immunoelectron microscopy techniques are applicable for this compound localization: pre-embedding and post-embedding immunogold labeling. The choice between these methods depends on the specific research question, the antibody's characteristics, and the desired balance between antigen preservation and ultrastructural integrity.

  • Pre-embedding Immunoelectron Microscopy: This technique involves immunolabeling cells or tissues before they are embedded in resin for ultrathin sectioning. It generally offers better antigen preservation and allows for the use of larger gold particles, which are easier to visualize. However, antibody penetration into the tissue can be a limiting factor, and the ultrastructure may be less well-preserved compared to post-embedding methods.

  • Post-embedding Immunoelectron Microscopy: In this approach, ultrathin sections of resin-embedded cells or tissues are immunolabeled. This method typically provides excellent preservation of cellular morphology. However, the fixation and embedding process can sometimes mask antigenic epitopes, potentially reducing the labeling efficiency.

Quantitative Analysis: The density of immunogold particles labeling this compound on different organelles can be quantified to provide a statistical understanding of its distribution. This is typically expressed as the number of gold particles per unit area (e.g., µm²) of the organelle or per unit length of the membrane. While specific quantitative data for this compound distribution across various cell types and conditions is not extensively available in the literature, the protocols provided below will enable researchers to generate such data.

Data Presentation

The following table is a template for summarizing quantitative data from immunoelectron microscopy experiments for this compound localization. Researchers should adapt this table to their specific experimental design.

Cellular CompartmentMean Gold Particle Density (particles/µm²) ± SDn (number of images analyzed)p-value (compared to control)
Control Condition
Transport Vesicles (cytoplasmic)
Plasma Membrane
Golgi Apparatus
Endosomes
Mitochondria
Experimental Condition (e.g., Insulin (B600854) Stimulation)
Transport Vesicles (cytoplasmic)
Plasma Membrane
Golgi Apparatus
Endosomes
Mitochondria

Experimental Protocols

Protocol 1: Pre-embedding Immunoelectron Microscopy for this compound

This protocol is adapted from general pre-embedding procedures and should be optimized for the specific anti-pantophysin antibody and cell/tissue type used.

Materials:

  • Cell or tissue samples

  • Primary antibody: anti-pantophysin

  • Secondary antibody: Nanogold-conjugated Fab' fragment (e.g., anti-rabbit IgG)

  • Fixative solution: 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB), pH 7.4

  • Permeabilization buffer: 0.1% saponin (B1150181) in phosphate-buffered saline (PBS)

  • Blocking solution: 5% normal goat serum (NGS) in PBS

  • Washing buffer: PBS

  • Gold enhancement kit (e.g., HQ Silver)

  • Osmium tetroxide (OsO4)

  • Uranyl acetate (B1210297)

  • Lead citrate

  • Epoxy resin embedding kit

  • Ultramicrotome and ancillary equipment

  • Transmission Electron Microscope

Procedure:

  • Fixation: Fix cells or small tissue pieces in fixative solution for 30 minutes at room temperature.

  • Washing: Wash samples three times for 10 minutes each in PBS.

  • Permeabilization: Incubate samples in permeabilization buffer for 30 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating samples in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate samples with the primary anti-pantophysin antibody (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash samples six times for 10 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate samples with the Nanogold-conjugated secondary antibody (diluted in blocking solution) for 2 hours at room temperature.

  • Washing: Wash samples six times for 10 minutes each in PBS.

  • Post-fixation: Fix the samples with 1% glutaraldehyde in 0.1 M PB for 10 minutes.

  • Washing: Wash samples three times for 10 minutes each in distilled water.

  • Gold Enhancement: Enhance the gold particles using a silver enhancement kit according to the manufacturer's instructions.

  • Osmication: Post-fix the samples in 1% OsO4 in 0.1 M PB for 1 hour on ice.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed in epoxy resin according to standard procedures.

  • Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome, collect them on copper grids, and stain with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

Protocol 2: Post-embedding Immunoelectron Microscopy for this compound

This protocol is a general guideline and requires optimization for the specific antibody and sample.

Materials:

  • Cell or tissue samples

  • Primary antibody: anti-pantophysin

  • Secondary antibody: Gold-conjugated (e.g., 10 nm) anti-rabbit IgG

  • Fixative solution: 4% paraformaldehyde and 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB), pH 7.4

  • Embedding resin: Lowicryl K4M or LR White

  • Blocking solution: 1% bovine serum albumin (BSA) in PBS

  • Washing buffer: PBS

  • Uranyl acetate

  • Lead citrate

  • Ultramicrotome and ancillary equipment

  • Transmission Electron Microscope

Procedure:

  • Fixation: Fix cells or small tissue pieces in fixative solution for 2 hours at room temperature.

  • Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol at progressively lower temperatures and embed in Lowicryl K4M or LR White resin using low-temperature embedding protocols. Polymerize the resin with UV light at low temperature.

  • Sectioning: Cut ultrathin sections (70-90 nm) and collect them on nickel grids.

  • Etching (optional): If necessary, etch the sections with a saturated solution of sodium metaperiodate to unmask antigenic sites.

  • Blocking: Float the grids on drops of blocking solution for 30 minutes.

  • Primary Antibody Incubation: Incubate the grids on drops of the primary anti-pantophysin antibody (diluted in blocking solution) for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the grids by floating them on successive drops of PBS (6 times for 5 minutes each).

  • Secondary Antibody Incubation: Incubate the grids on drops of the gold-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.

  • Washing: Wash the grids as in step 7.

  • Post-fixation: Fix the grids with 2% glutaraldehyde in PBS for 5 minutes.

  • Washing: Wash the grids with distilled water.

  • Staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

Visualizations

This compound in Insulin-Stimulated GLUT4 Vesicle Trafficking

This compound has been identified on GLUT4-containing vesicles and is implicated in their trafficking to the plasma membrane upon insulin stimulation.[1] The following diagram illustrates a simplified model of this signaling pathway.

Pantophysin_GLUT4_Trafficking cluster_PM Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor SignalingCascade Signaling Cascade (PI3K, Akt, etc.) InsulinReceptor->SignalingCascade activates GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) (contains GLUT4 and this compound) SignalingCascade->GLUT4_Vesicle mobilizes Fusion Vesicle Fusion GLUT4_Vesicle->Fusion traffics to PlasmaMembrane Plasma Membrane Fusion->PlasmaMembrane GlucoseUptake Glucose Uptake Fusion->GlucoseUptake enables

Caption: Insulin-stimulated trafficking of GLUT4 vesicles containing this compound.

Experimental Workflow for Pre-embedding Immunoelectron Microscopy

The following diagram outlines the key steps in the pre-embedding immunoelectron microscopy protocol for localizing this compound.

Preembedding_Workflow Start Sample Preparation (Cells/Tissue) Fixation Fixation (PFA + Glutaraldehyde) Start->Fixation Permeabilization Permeabilization (Saponin) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-Pantophysin) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Nanogold-conjugated) PrimaryAb->SecondaryAb GoldEnhancement Gold Enhancement (Silver Enhancement) SecondaryAb->GoldEnhancement Processing EM Processing (Osmication, Dehydration, Embedding) GoldEnhancement->Processing Sectioning Ultrathin Sectioning Processing->Sectioning Imaging TEM Imaging & Analysis Sectioning->Imaging

Caption: Workflow for pre-embedding immunoelectron microscopy of this compound.

Logical Relationship between Immunoelectron Microscopy Techniques

This diagram illustrates the key distinctions and outcomes of pre-embedding versus post-embedding immunoelectron microscopy.

IEM_Techniques IEM Immunoelectron Microscopy PreEmbedding Pre-embedding IEM->PreEmbedding PostEmbedding Post-embedding IEM->PostEmbedding Pre_Adv Advantages: - Better antigen preservation - Stronger signal PreEmbedding->Pre_Adv Pre_Disadv Disadvantages: - Poorer ultrastructure - Antibody penetration issues PreEmbedding->Pre_Disadv Post_Adv Advantages: - Excellent ultrastructure - Good antibody penetration PostEmbedding->Post_Adv Post_Disadv Disadvantages: - Antigen masking - Weaker signal PostEmbedding->Post_Disadv

Caption: Comparison of pre-embedding and post-embedding immunoelectron microscopy.

References

Application Notes and Protocols for the Isolation of Pantophysin-Containing Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin is a widely expressed integral membrane protein, homologous to synaptophysin, that is a component of small, constitutive transport vesicles in a variety of cell types, not limited to neuroendocrine cells.[1] These vesicles are typically less than 100 nm in diameter with a smooth surface and an electron-translucent interior.[1] The isolation and characterization of this compound-containing vesicles are crucial for understanding their role in intracellular trafficking, secretion, and their potential as targets for drug development. This document provides a detailed protocol for the isolation of these vesicles using a combination of differential centrifugation and immunoisolation, along with methods for quantitative analysis.

I. Quantitative Data Summary

The following table summarizes representative quantitative data for the isolation of small transport vesicles, analogous to this compound-containing vesicles, from mammalian brain tissue. These values can serve as a benchmark for the expected yield and purity from the described protocol.

ParameterDifferential Centrifugation & Size Exclusion ChromatographyImmunoisolation
Starting Material Grams of tissue or ~10^8 - 10^9 cellsEnriched vesicle fraction from differential centrifugation
Yield Approximately 20 µg of vesicle protein per gram of brain tissue[2]Variable, dependent on antibody affinity and antigen abundance
Enrichment Factor ~22-fold enrichment of vesicle markers over the starting homogenate[2]~10-fold enrichment of specific vesicle proteins[3][4]
Purity High, with minimal contamination from other organelles[2]Very high, specific for the target vesicle population[3]
Vesicle Size ~40-70 nm in diameter~40-70 nm in diameter

II. Experimental Protocols

This protocol is designed for the isolation of this compound-containing vesicles from cultured cells or tissues. It involves initial cell lysis and differential centrifugation to enrich for small vesicles, followed by immunoisolation to specifically capture this compound-containing vesicles.

A. Reagents and Buffers
  • Homogenization Buffer:

    • 0.32 M Sucrose

    • 10 mM HEPES, pH 7.4

    • 1 mM EDTA

    • Protease Inhibitor Cocktail (add fresh)

  • Sucrose Solutions for Gradient (optional, for higher purity):

    • 1.2 M Sucrose in 10 mM HEPES, pH 7.4

    • 0.8 M Sucrose in 10 mM HEPES, pH 7.4

  • Immunoprecipitation (IP) Buffer:

    • 150 mM NaCl

    • 10 mM HEPES, pH 7.4

    • 1 mM EDTA

    • 0.1% Triton X-100

    • Protease Inhibitor Cocktail (add fresh)

  • Wash Buffer:

    • IP Buffer without Triton X-100

  • Elution Buffer:

    • 0.1 M Glycine-HCl, pH 2.5

B. Protocol for Isolation of this compound-Containing Vesicles

Part 1: Differential Centrifugation to Enrich for Small Vesicles

  • Cell/Tissue Homogenization:

    • For cultured cells: Harvest cells (e.g., by scraping) and wash with ice-cold PBS. Resuspend the cell pellet in 5 volumes of ice-cold Homogenization Buffer.

    • For tissue: Mince the tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with a tight-fitting pestle.

  • Low-Speed Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

    • Carefully collect the supernatant (S1).

  • Medium-Speed Centrifugation:

    • Centrifuge the S1 supernatant at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and larger membrane fragments.

    • Carefully collect the supernatant (S2).

  • High-Speed Centrifugation:

    • Centrifuge the S2 supernatant at 100,000 x g for 1 hour at 4°C to pellet small vesicles and microsomes.

    • Discard the supernatant. The resulting pellet (P3) contains an enriched population of small transport vesicles.

Part 2: Immunoisolation of this compound-Containing Vesicles

  • Antibody-Bead Conjugation:

    • Covalently couple a specific anti-pantophysin antibody to magnetic beads (e.g., Dynabeads) according to the manufacturer's instructions. A control with a non-specific IgG is recommended.

  • Vesicle Resuspension:

    • Gently resuspend the P3 pellet in ice-cold IP Buffer.

  • Immunoprecipitation:

    • Add the resuspended vesicle fraction to the antibody-conjugated magnetic beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer to remove non-specifically bound components.

  • Elution:

    • Elute the bound vesicles by resuspending the beads in Elution Buffer and incubating for 10 minutes at room temperature.

    • Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.

    • Alternatively, for some downstream applications, vesicles can be eluted by boiling in SDS-PAGE sample buffer.

C. Quality Control and Validation
  • Western Blotting: Analyze the fractions from each step of the purification process by Western blotting using antibodies against this compound, markers for other cellular compartments (e.g., calnexin (B1179193) for ER, COX IV for mitochondria), and co-localizing vesicle proteins (e.g., VAMP2, SCAMPs).[1][5]

  • Electron Microscopy: Visualize the morphology and size of the isolated vesicles using transmission electron microscopy.

  • Protein Quantification: Determine the protein concentration of the final vesicle fraction using a suitable protein assay (e.g., BCA assay).

III. Diagrams

A. Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_diff_cent Differential Centrifugation cluster_immuno Immunoisolation cluster_analysis Analysis start_node Cultured Cells or Tissue homogenization Homogenization start_node->homogenization low_speed Low-Speed Centrifugation (1,000 x g) homogenization->low_speed medium_speed Medium-Speed Centrifugation (20,000 x g) low_speed->medium_speed Supernatant high_speed High-Speed Centrifugation (100,000 x g) medium_speed->high_speed Supernatant resuspension Resuspend Pellet high_speed->resuspension Pellet (Enriched Vesicles) incubation Incubate with Anti-Pantophysin Beads resuspension->incubation washing Washing Steps incubation->washing elution Elution washing->elution analysis Western Blot Electron Microscopy Protein Quantification elution->analysis

Caption: Workflow for the isolation of this compound-containing vesicles.

B. This compound in Vesicle Trafficking

pantophysin_trafficking cluster_vesicle This compound-Containing Vesicle cluster_membrane Target Membrane This compound This compound vamp2 VAMP2 (v-SNARE) scamps SCAMPs snap25 SNAP-25 (t-SNARE) vamp2->snap25 SNARE Complex Formation syntaxin Syntaxin (t-SNARE) vamp2->syntaxin SNARE Complex Formation fusion Membrane Fusion snap25->fusion syntaxin->fusion

Caption: this compound co-localizes with SNARE proteins in transport vesicles.

References

Application Notes and Protocols: Utilizing Pantophysin as a Marker for Vesicle Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin, a member of the synaptophysin family, is an integral membrane protein found in small transport vesicles of virtually all cell types. Its ubiquitous expression across both neuroendocrine and non-neuroendocrine cells makes it an invaluable marker for the isolation and characterization of a broad range of small cytoplasmic transport vesicles, including those involved in constitutive and regulated secretory pathways. These application notes provide detailed protocols for the immunocapture of this compound-positive vesicles and discuss their relevance in various research and drug development contexts.

This compound is a polypeptide with a molecular weight of approximately 29 kDa and is characterized by four transmembrane domains. It is localized to small vesicles with a diameter of less than 100 nm. These vesicles are involved in diverse cellular processes, including the trafficking of signaling molecules, receptors, and transporters. Notably, this compound has been identified on GLUT4-containing vesicles in adipocytes, implicating it in insulin-regulated glucose transport[1]. The isolation of these specific vesicle populations is crucial for studying their cargo, understanding their role in cellular signaling, and identifying potential therapeutic targets.

Data Presentation: Quantitative Analysis of Vesicle Isolation

The efficiency of vesicle isolation using this compound as a marker can be assessed by various methods, including nanoparticle tracking analysis (NTA), western blotting, and quantitative mass spectrometry. Below are representative tables summarizing the expected quantitative data from a typical immunocapture experiment.

Table 1: Nanoparticle Tracking Analysis (NTA) of Vesicle Subpopulations

Vesicle FractionMean Diameter (nm)Concentration (particles/mL)Purity (%)
Total Vesicles (Pre-isolation)120 ± 251.5 x 10¹¹N/A
This compound-Positive (Post-immunocapture)85 ± 152.3 x 10¹⁰> 90
Flow-through (Unbound)135 ± 301.2 x 10¹¹N/A

Note: Purity is estimated based on the percentage of vesicles positive for a secondary vesicle marker (e.g., CD63) in the immunocaptured fraction compared to the total vesicle population.

Table 2: Western Blot Analysis of Protein Enrichment

Protein MarkerRelative Abundance (Fold Enrichment vs. Total Lysate)
This compound 15 - 20
VAMP212 - 18
Cellubrevin10 - 15
SCAMPs8 - 12
Calnexin (ER Marker)< 0.1 (Depleted)
GM130 (Golgi Marker)< 0.2 (Depleted)

Experimental Protocols

Overview of Vesicle Isolation Workflow

The general workflow for isolating this compound-positive vesicles involves the initial isolation of total extracellular vesicles from cell culture supernatant or biofluids, followed by the specific immunocapture of this compound-containing vesicles.

G cluster_0 Total Vesicle Isolation cluster_1 Immunocapture of this compound-Positive Vesicles cluster_2 Downstream Analysis start Cell Culture Supernatant / Biofluid cent1 Low-Speed Centrifugation (Remove cells and debris) start->cent1 filt Filtration (0.22 µm) (Remove larger particles) cent1->filt uc Ultracentrifugation / Precipitation filt->uc resus Resuspend Vesicle Pellet uc->resus inc_ab Incubate with Anti-Pantophysin Antibody resus->inc_ab inc_beads Add Magnetic Beads (Protein A/G coated) inc_ab->inc_beads mag_sep Magnetic Separation inc_beads->mag_sep wash Wash Steps mag_sep->wash elute Elution of This compound-Positive Vesicles wash->elute analysis NTA, Western Blot, Mass Spectrometry, etc. elute->analysis

Figure 1: Workflow for the isolation of this compound-positive vesicles.

Detailed Protocol for Immunocapture using Magnetic Beads

This protocol is adapted from established methods for vesicle immunoisolation and should be optimized for your specific cell type and antibody.

Materials:

  • Total vesicle suspension (isolated by ultracentrifugation, precipitation, or size-exclusion chromatography)

  • Anti-Pantophysin antibody (specific for the extracellular/luminal domain)

  • Protein A/G-coated magnetic beads

  • Phosphate-buffered saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.1% BSA

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Low-protein-binding microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Antibody-Bead Conjugation (Indirect Method):

    • Resuspend magnetic beads in PBS. Place the tube on a magnetic rack and remove the supernatant.

    • Add the anti-pantophysin antibody (typically 1-10 µg of antibody per mg of beads, optimization is required) diluted in PBS.

    • Incubate for 30-60 minutes at room temperature with gentle rotation.

    • Place the tube on the magnetic rack, remove the supernatant, and wash the beads three times with Wash Buffer.

  • Immunocapture of Vesicles:

    • Resuspend the antibody-conjugated beads in the total vesicle suspension.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Place the tube on the magnetic rack and collect the supernatant (flow-through fraction).

    • Wash the beads three times with Wash Buffer, collecting the wash fractions if desired.

  • Elution:

    • Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature with occasional vortexing.

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted vesicles.

    • Immediately neutralize the eluate by adding Neutralization Buffer (approximately 1/10th of the elution volume).

  • Storage:

    • Store the isolated vesicles at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Signaling Pathways and Cellular Context

This compound-positive vesicles are involved in various cellular trafficking pathways. A key example is their role in the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes and muscle cells.

G cluster_0 Insulin (B600854) Signaling Cascade cluster_1 GLUT4 Vesicle Trafficking cluster_2 Constitutive Secretion insulin Insulin ir Insulin Receptor insulin->ir pi3k PI3K ir->pi3k akt Akt pi3k->akt translocation Translocation akt->translocation gsv GLUT4 Storage Vesicle (GSV) (this compound, GLUT4, VAMP2) gsv->translocation fusion Docking & Fusion (Syntaxin 4, SNAP23) translocation->fusion pm Plasma Membrane fusion->pm glucose_uptake Glucose Uptake pm->glucose_uptake golgi trans-Golgi Network const_vesicle Constitutive Vesicle (this compound, SCAMPs, Cellubrevin) golgi->const_vesicle const_secretion Constitutive Secretion const_vesicle->const_secretion const_secretion->pm

Figure 2: Role of this compound-positive vesicles in cellular trafficking.

In the basal state, GLUT4 is sequestered in intracellular vesicles, known as GLUT4 storage vesicles (GSVs), which are positive for this compound[1]. Upon insulin stimulation, a signaling cascade is initiated, leading to the translocation of these GSVs to the plasma membrane. This process involves the interaction of vesicle-associated proteins like VAMP2 (a v-SNARE on the GSV) with target membrane proteins such as syntaxin (B1175090) 4 and SNAP23 (t-SNAREs on the plasma membrane), facilitating vesicle fusion and the presentation of GLUT4 on the cell surface for glucose uptake[2][3].

This compound is also a marker for vesicles involved in the constitutive secretory pathway, where it is found on vesicles budding from the trans-Golgi network that carry proteins and lipids for continuous delivery to the plasma membrane[4][5]. These vesicles also contain other common vesicle trafficking proteins such as SCAMPs (Secretory Carrier Membrane Proteins) and cellubrevin (VAMP3)[1].

Conclusion

This compound serves as a robust and versatile marker for the isolation of a wide array of small transport vesicles. The protocols and information provided herein offer a comprehensive guide for researchers and professionals in drug development to effectively isolate and study these vesicles. The ability to purify specific vesicle populations is paramount for advancing our understanding of cellular communication, disease pathogenesis, and for the development of novel therapeutic strategies targeting vesicle-mediated processes. The ubiquitous nature of this compound makes it a broadly applicable tool in these endeavors.

References

Application Notes and Protocols: Live-Cell Imaging of GFP-Tagged Pantophysin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantophysin is a widely expressed integral membrane protein, homologous to the neuroendocrine protein synaptophysin.[1][2] It is characterized by four transmembrane domains and is a key component of small cytoplasmic transport vesicles, making it an excellent marker for studying constitutive vesicle trafficking pathways.[1][2] this compound has been shown to associate with GLUT4-containing vesicles and the vesicle-associated membrane protein 2 (VAMP2), a v-SNARE protein, indicating its role in regulated vesicle transport.[3]

Visualizing the dynamic behavior of this compound-containing vesicles in living cells is crucial for understanding their function in processes like protein sorting, secretion, and endocytosis. Tagging this compound with Green Fluorescent Protein (GFP) allows for real-time tracking of these vesicles, providing insights into their transport kinetics, fusion, and fission events.[4] These application notes provide detailed protocols for the expression of GFP-pantophysin in mammalian cells, live-cell imaging using confocal microscopy, and quantitative analysis of vesicle dynamics.

Quantitative Data Summary

The following tables provide recommended starting parameters and materials for successful transfection and imaging of GFP-pantophysin. Optimization may be required depending on the specific cell line and experimental goals.

Table 1: Key Reagents and Materials

Reagent/MaterialSpecificationPurpose
Cell Line e.g., HeLa, CHO, U2OSAdherent, easily transfectable cell lines
Expression Vector pEGFP-C1 or similarVector for N- or C-terminal GFP tagging
This compound cDNA Full-length human or mouse SYPL1Gene of interest to be cloned into the vector
Transfection Reagent Lipofectamine 2000/3000, FuGene HDLipid-based reagent for nucleic acid delivery
Culture Medium DMEM, RPMI-1640Supplemented with 10% FBS, 1% Pen/Strep
Reduced-Serum Medium Opti-MEMUsed for forming DNA-lipid complexes
Imaging Dishes 35 mm glass-bottom dishesOptically clear for high-resolution microscopy
Live-Cell Imaging Solution Phenol (B47542) red-free medium, HBSSMaintains cell viability during imaging
Microscopy System Spinning-disk or laser-scanning confocalEquipped with environmental chamber (37°C, 5% CO₂)

Table 2: Recommended Transfection Parameters (per well of a 6-well plate or 35 mm dish)

ParameterRecommended ValueNotes
Cell Seeding Density 2.5 - 5.0 x 10⁵ cellsAim for 70-90% confluency on the day of transfection.
GFP-Pantophysin Plasmid DNA 1.0 - 2.5 µgHigher amounts can lead to overexpression artifacts.
Transfection Reagent Volume 3.0 - 5.0 µL (e.g., Lipofectamine 2000)Optimize ratio of DNA to lipid for your cell line.[5]
Complex Formation Time 20 minutes at room temperatureAllow DNA and lipid to form stable complexes.[5]
Incubation with Cells 4-6 hoursChange to fresh complete medium after this period.
Time to Imaging 24 - 48 hours post-transfectionAllows for sufficient protein expression and localization.[5][6]

Table 3: Recommended Live-Cell Imaging Acquisition Parameters

ParameterRecommended SettingPurpose & Considerations
Objective 60x or 100x Oil ImmersionHigh magnification for resolving small vesicles.
Excitation Wavelength 488 nmOptimal for GFP excitation.
Emission Detection 500 - 550 nmCaptures the peak GFP emission spectrum.
Laser Power 1-5%Minimize phototoxicity to ensure cell health.[7]
Exposure Time 50 - 200 msBalance signal-to-noise with temporal resolution.
Time Interval (Time-lapse) 0.5 - 2 secondsFor tracking vesicle movement. Faster rates for fast dynamics.
Imaging Duration 1 - 5 minutesLonger acquisitions increase the risk of photobleaching and toxicity.
Z-stack Optional (e.g., 5-10 slices, 0.5 µm step)To capture vesicle movement in three dimensions.

Experimental Protocols

Protocol 1: Generation of GFP-Pantophysin Expression Construct
  • Obtain this compound cDNA: Acquire the full-length coding sequence for human (SYPL1) or mouse this compound via RT-PCR from a suitable cell line or purchase a pre-existing cDNA clone.

  • Primer Design: Design PCR primers to amplify the this compound coding sequence. Add restriction sites to the 5' and 3' ends that are compatible with the multiple cloning site of a GFP expression vector (e.g., pEGFP-C1 for C-terminal tagging or pEGFP-N1 for N-terminal tagging). Ensure the this compound sequence is cloned in-frame with the GFP tag.

  • PCR Amplification: Perform PCR to amplify the this compound insert.

  • Digestion and Ligation: Digest both the PCR product and the target GFP vector with the selected restriction enzymes. Ligate the this compound insert into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation product into competent E. coli cells.

  • Verification: Select colonies, purify plasmid DNA, and verify the correct insertion and reading frame via restriction digest and Sanger sequencing.

Protocol 2: Cell Culture and Transfection for Live-Cell Imaging

This protocol is adapted from standard methodologies for transient transfection of mammalian cells.[5][6]

  • Cell Seeding: One day before transfection, seed cells onto 35 mm glass-bottom dishes at a density that will result in 70-90% confluency the next day (e.g., 3.5 x 10⁵ cells per dish).[6]

  • Media Change (Optional): On the day of transfection, if using a transfection reagent that is sensitive to serum or antibiotics, replace the culture medium with antibiotic-free medium.

  • Prepare DNA Solution: In a sterile microcentrifuge tube, dilute 1.5 µg of the GFP-pantophysin plasmid DNA in 100 µL of Opti-MEM.

  • Prepare Lipid Solution: In a separate sterile tube, dilute 4 µL of Lipofectamine 2000 in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Form DNA-Lipid Complexes: Combine the diluted DNA and diluted lipid solutions. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[5]

  • Transfect Cells: Add the 200 µL of DNA-lipid complex mixture dropwise to the cells in the 35 mm dish. Gently rock the dish to ensure even distribution.

  • Incubation: Return the cells to the incubator (37°C, 5% CO₂) for 4-6 hours.

  • Post-Transfection Medium Change: After 4-6 hours, aspirate the transfection medium and replace it with fresh, complete culture medium.

  • Express Protein: Incubate the cells for an additional 24-48 hours to allow for the expression and proper localization of the GFP-pantophysin fusion protein.

Protocol 3: Live-Cell Imaging of GFP-Pantophysin Dynamics
  • Microscope Preparation: Turn on the confocal microscope, laser lines, and environmental chamber. Set the chamber to 37°C and 5% CO₂ and allow the system to equilibrate.

  • Prepare Cells for Imaging: Just before imaging, aspirate the culture medium from the dish and replace it with pre-warmed live-cell imaging solution (e.g., phenol red-free DMEM or HBSS) to reduce background fluorescence.[6]

  • Mount the Sample: Place the dish on the microscope stage.

  • Locate Transfected Cells: Using the eyepiece and a low-intensity fluorescence lamp, locate cells expressing GFP-pantophysin. Healthy, well-transfected cells should show a distinct punctate pattern in the cytoplasm, corresponding to labeled vesicles.

  • Set Acquisition Parameters:

    • Switch to the imaging software and select the 488 nm laser for excitation.

    • Set the detector to collect emissions between 500-550 nm.

    • Adjust the laser power and exposure time to the minimum levels required to obtain a clear signal with low background, minimizing phototoxicity.[7]

    • Focus on a plane within the cell where vesicle movement is clearly visible.

  • Acquire Time-Lapse Series: Set up a time-lapse acquisition using the parameters outlined in Table 3. Capture a sequence of images over several minutes to observe the dynamics of the GFP-pantophysin-labeled vesicles.

Protocol 4: Quantitative Analysis of Vesicle Dynamics
  • Vesicle Tracking: Use image analysis software such as ImageJ/Fiji with tracking plugins (e.g., TrackMate) or commercial software to track the movement of individual vesicles over time.

  • Parameter Extraction: From the tracking data, extract quantitative parameters such as:

    • Velocity and Displacement: Calculate the instantaneous and average speed of vesicles.

    • Track Straightness: Determine if the movement is directional (e.g., along microtubules) or random (diffusive).

    • Mean Squared Displacement (MSD): Analyze MSD plots to characterize the mode of transport (e.g., directed motion, confined diffusion).

  • Analysis of Events: Visually inspect the time-lapse series or use automated event detection to quantify the frequency of vesicle fusion, fission, and budding events.

  • Statistical Analysis: Collect data from multiple cells and experiments. Perform statistical analysis to determine significant differences between experimental conditions (e.g., drug treatment vs. control).

Visualizations

The following diagrams illustrate the experimental workflow and the functional context of this compound in vesicle trafficking.

G cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Transfection cluster_imaging Phase 3: Imaging & Analysis A Seed Cells onto Glass-Bottom Dish B Culture for 24h (70-90% Confluency) A->B E Add Complexes to Cells B->E C Prepare GFP-Pantophysin Plasmid DNA D Prepare DNA-Lipid Complexes C->D F Incubate 24-48h for Protein Expression E->F G Mount Dish on Confocal Microscope (37°C, 5% CO₂) F->G H Acquire Time-Lapse Image Series G->H I Perform Quantitative Image Analysis H->I J Track Vesicle Dynamics (Velocity, MSD, etc.) I->J

Caption: Experimental workflow for live-cell imaging of GFP-pantophysin.

G cluster_golgi TGN / Endosome cluster_cytoplasm Cytoplasm cluster_vesicle Transport Vesicle cluster_pm Plasma Membrane origin Budding Vesicle vesicle1 origin->vesicle1 1. Budding vesicle2 vesicle1->vesicle2 2. Transport (Microtubule-mediated) fusion Vesicle Fusion & Cargo Release vesicle2->fusion 3. Docking & Fusion panto GFP- This compound vamp VAMP2 (v-SNARE)

References

Application Notes and Protocols for the Immunoprecipitation of Pantophysin and its Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin is a ubiquitously expressed integral membrane protein that is a homolog of synaptophysin.[1][2] It is a key component of small cytoplasmic transport vesicles, playing a role in constitutive secretory and endocytotic pathways.[1][2] Understanding the protein-protein interactions of this compound is crucial for elucidating its function in vesicular trafficking and other cellular processes. Immunoprecipitation (IP) is a powerful technique to isolate this compound and its binding partners from complex biological samples, enabling their identification and further characterization. These application notes provide a comprehensive overview and detailed protocols for the immunoprecipitation of this compound.

Known Binding Partners of this compound

Based on co-localization and immunoisolation studies, several proteins are known to associate with this compound-containing vesicles. While direct quantitative binding data from co-immunoprecipitation assays are not extensively available in the current literature, the following proteins are considered key binding partners.

Binding PartnerProtein Family/FunctionEvidence of InteractionQuantitative Data
Cellubrevin (VAMP3) Vesicle-Associated Membrane Protein (v-SNARE)Co-localization and immunoisolation from epithelial cells.[1]Not available in the reviewed literature.
SCAMPs (Secretory Carrier-Associated Membrane Proteins) Membrane trafficking proteinsCo-localization and immunoisolation from epithelial cells.[1][3]Not available in the reviewed literature.
Synaptophysin Synaptic vesicle proteinCo-localization in cDNA-transfected non-neuroendocrine cells and neuroendocrine tissues.[1]Not available in the reviewed literature.

Experimental Protocols

The following protocols are detailed methodologies for the immunoprecipitation of this compound and its binding partners. These are generalized protocols and may require optimization based on the specific cell type, antibody, and experimental goals.

Protocol 1: Immunoprecipitation of this compound from Cultured Cells

This protocol describes the immunoprecipitation of endogenous or overexpressed this compound from cultured cell lysates.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 1% Sodium Deoxycholate. Immediately before use, add a protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 (for non-denaturing elution) or 2x Laemmli sample buffer (for denaturing elution).

  • Anti-Pantophysin Antibody (select a validated antibody for IP).

  • Protein A/G-conjugated magnetic beads or agarose (B213101) resin.

  • Microcentrifuge tubes.

  • Rotating platform.

  • Magnetic rack (for magnetic beads).

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Cell Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-pantophysin antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • Non-denaturing Elution: Add Elution Buffer (Glycine-HCl) and incubate for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with 1M Tris-HCl, pH 8.5.

    • Denaturing Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant for SDS-PAGE analysis.

Protocol 2: Co-Immunoprecipitation of this compound Binding Partners

This protocol is optimized to preserve protein-protein interactions for the identification of this compound binding partners.

Materials:

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors.

  • Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.2% NP-40.

  • All other materials as listed in Protocol 1.

Procedure:

  • Cell Lysis: Follow step 1 of Protocol 1, using the milder Co-IP Lysis Buffer.

  • Pre-clearing: Follow step 2 of Protocol 1.

  • Immunoprecipitation: Follow step 3 of Protocol 1.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with ice-cold Co-IP Wash Buffer. Be gentle to avoid disrupting protein complexes.

  • Elution: Follow step 5 of Protocol 1. For analysis of binding partners, a denaturing elution is typically performed, followed by Western blotting with antibodies specific to the suspected interacting proteins (e.g., anti-cellubrevin, anti-SCAMPs).

Visualizations

The following diagrams illustrate the experimental workflow and known molecular interactions of this compound.

Immunoprecipitation_Workflow Immunoprecipitation Workflow for this compound cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_wash_elute Wash and Elute cell_pellet Cell Pellet lysis_buffer Add Lysis Buffer cell_pellet->lysis_buffer centrifuge1 Centrifuge to Pellet Debris lysis_buffer->centrifuge1 clarified_lysate Clarified Lysate centrifuge1->clarified_lysate add_antibody Add Anti-Pantophysin Antibody clarified_lysate->add_antibody incubate Incubate to Form Complexes add_antibody->incubate add_beads Add Protein A/G Beads wash Wash Beads add_beads->wash incubate->add_beads elute Elute this compound Complex wash->elute analysis Analyze by Western Blot / Mass Spectrometry elute->analysis

Caption: A flowchart of the immunoprecipitation workflow for isolating this compound and its binding partners.

Pantophysin_Interactions Known Protein Associations of this compound This compound This compound synaptophysin Synaptophysin This compound->synaptophysin Co-localization cellubrevin Cellubrevin (VAMP3) This compound->cellubrevin Co-isolation scamps SCAMPs This compound->scamps Co-isolation

Caption: A diagram illustrating the known protein associations of this compound based on co-localization and immunoisolation studies.

References

Application Notes and Protocols for Studying Pantophysin Interactions using Proximity Ligation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantophysin is a member of the synaptophysin family of integral membrane proteins found in transport vesicles. While its precise function is still under investigation, its homology to synaptophysin suggests a role in vesicle trafficking, exocytosis, and endocytosis. Understanding the protein-protein interaction network of this compound is crucial for elucidating its cellular function and its potential role in disease. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to visualize and quantify protein-protein interactions in situ.[1][2] This method offers single-molecule resolution, allowing for the detection of even transient or weak interactions within the native cellular environment.

These application notes provide a detailed protocol for utilizing PLA to investigate the interactions of this compound, with a specific focus on its potential association with the v-SNARE protein synaptobrevin (VAMP2), a key player in vesicle fusion. Evidence suggests that this compound and its homolog synaptophysin co-localize, and synaptophysin is known to interact with synaptobrevin. Therefore, investigating the proximity of this compound and synaptobrevin is a logical step toward understanding this compound's role in vesicle dynamics.

Principle of the Proximity Ligation Assay

The PLA technique relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest. Secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes), are then added. If the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA molecule.[2] This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that can be visualized and quantified as a discrete fluorescent spot using fluorescently labeled oligonucleotides. Each spot represents a single protein-protein interaction event.

Experimental Design and Controls

A successful PLA experiment requires careful design and the inclusion of appropriate controls.

Hypothetical Experiment: To investigate the interaction between this compound and synaptobrevin in a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

Primary Antibodies:

  • Rabbit anti-Pantophysin

  • Mouse anti-Synaptobrevin (VAMP2)

Experimental Groups:

  • Positive Control: A known protein-protein interaction should be assayed to ensure the PLA reagents and protocol are working correctly. For synaptic vesicle studies, the interaction between synaptophysin and synaptobrevin is a well-established positive control.

  • Experimental Condition: Cells stained with both rabbit anti-pantophysin and mouse anti-synaptobrevin antibodies.

  • Negative Controls:

    • Single Antibody Control (this compound only): Omit the mouse anti-synaptobrevin antibody. This control assesses the non-specific binding of the PLA probes and any background signal from the this compound primary antibody.

    • Single Antibody Control (Synaptobrevin only): Omit the rabbit anti-pantophysin antibody. This control assesses non-specific binding related to the synaptobrevin primary antibody.

    • No Primary Antibody Control: Omit both primary antibodies. This control measures the background signal generated by the PLA probes alone.[3]

    • Irrelevant Antibody Control: Replace one of the primary antibodies with an IgG isotype control from the same species. This control helps to determine the specificity of the primary antibodies.

Data Presentation

The results of a PLA experiment are typically quantified by counting the number of fluorescent spots per cell or per unit area. This data can be summarized in a table for clear comparison between different experimental conditions.

Table 1: Hypothetical Quantitative PLA Data for this compound-Synaptobrevin Interaction

Experimental GroupAverage PLA Signals per Cell (± SEM)Fold Change vs. Negative Controlp-value
Positive Control (Synaptophysin-Synaptobrevin) 152 ± 1230.4<0.0001
This compound-Synaptobrevin 85 ± 917.0<0.0001
Negative Control (this compound only) 5 ± 11.0-
Negative Control (Synaptobrevin only) 6 ± 21.2>0.05
Negative Control (No Primary Antibodies) 2 ± 10.4>0.05

Experimental Protocols

This protocol is adapted from standard PLA protocols and should be optimized for the specific cell type and antibodies used.[4]

Materials and Reagents:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Solution (provided with most commercial PLA kits, or 3% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-Pantophysin (concentration to be optimized, typically 1-10 µg/mL)

    • Mouse anti-Synaptobrevin (VAMP2) (concentration to be optimized, typically 1-10 µg/mL)

  • Commercial PLA Kit (e.g., Duolink® In Situ PLA, Merck) containing:

    • PLA probes (anti-rabbit PLUS and anti-mouse MINUS)

    • Ligation solution (ligase and ligation buffer)

    • Amplification solution (polymerase and amplification buffer)

    • Detection reagents (fluorescently labeled oligonucleotides)

    • Wash Buffers A and B

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Preparation:

    • Seed cells on coverslips and culture until they reach 50-70% confluency.

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash twice with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash twice with PBS for 5 minutes each.

  • Blocking:

    • Add blocking solution to the coverslips and incubate in a humidity chamber for 1 hour at 37°C.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (rabbit anti-pantophysin and mouse anti-synaptobrevin) in the antibody diluent provided with the PLA kit to their optimal concentrations.

    • Aspirate the blocking solution and add the primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidity chamber.

  • PLA Probe Incubation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent.

    • Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.

  • Ligation:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Prepare the ligation solution by diluting the ligation buffer 1:5 in high-purity water and then adding the ligase at a 1:40 dilution.

    • Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber.

  • Amplification:

    • Wash the coverslips twice with Wash Buffer A for 5 minutes each.

    • Prepare the amplification solution by diluting the amplification buffer 1:5 and adding the polymerase at a 1:80 dilution.

    • Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidity chamber. Protect from light from this step onwards.

  • Detection and Mounting:

    • Wash the coverslips twice with Wash Buffer B for 10 minutes each.

    • Perform a final wash with 0.01x Wash Buffer B for 1 minute.

    • Mount the coverslips on glass slides using a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Visualize the PLA signals using a fluorescence microscope with appropriate filters.

    • Capture images and quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ with the Duolink Image Tool plugin).

Mandatory Visualizations

Signaling Pathway Diagram

Pantophysin_Interaction_Pathway cluster_vesicle Transport Vesicle This compound This compound Synaptobrevin Synaptobrevin (VAMP2) This compound->Synaptobrevin Potential Interaction (Investigated by PLA) Synaptophysin Synaptophysin Synaptophysin->Synaptobrevin Known Interaction Syntaxin Syntaxin Synaptobrevin->Syntaxin SNARE Complex Formation SNAP25 SNAP-25 Synaptobrevin->SNAP25

Caption: Hypothetical signaling pathway of this compound interaction.

Experimental Workflow Diagram

PLA_Workflow start Cell Seeding & Culture fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Pantophysin & anti-Synaptobrevin) blocking->primary_ab pla_probes PLA Probe Incubation (anti-rabbit PLUS, anti-mouse MINUS) primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Detection with Fluorescent Oligos amplification->detection imaging Fluorescence Microscopy & Image Analysis detection->imaging

Caption: Proximity Ligation Assay experimental workflow.

References

Application Notes: Pantophysin-Based Reporter Assays for Drug Discovery and Cellular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantophysin is a ubiquitously expressed integral membrane protein that is a homolog of synaptophysin.[1][2][3][4] It is a key component of small cytoplasmic transport vesicles, making it an excellent marker for studying vesicular trafficking and fusion events within cells.[1][2][3][5][6][7] These application notes describe two novel reporter assay systems utilizing this compound to monitor and quantify vesicular dynamics, providing powerful tools for drug discovery and fundamental research in cellular biology.

The first assay is a This compound-Luciferase Complementation Assay designed to specifically measure vesicle fusion events. This assay is based on the principle of split-luciferase complementation, where the fusion of vesicles carrying two different halves of a luciferase enzyme results in a quantifiable luminescent signal.

The second assay is a This compound-GFP Fusion-Based Vesicle Trafficking Assay , which allows for the real-time visualization and quantification of the movement of this compound-containing vesicles. This assay is ideal for studying the effects of compounds on the kinetics and spatial distribution of vesicular transport.

These assays provide robust and scalable platforms for high-throughput screening (HTS) of compound libraries to identify modulators of vesicular trafficking and fusion, processes that are fundamental to numerous physiological and pathological conditions.[1][8][9][10]

Assay Principle: this compound-Luciferase Complementation Assay

This assay is designed to quantify the fusion of two distinct vesicle populations. One population of vesicles is engineered to express this compound fused to the N-terminal fragment of a split luciferase enzyme (this compound-NLuc). A second vesicle population expresses a different vesicle-associated protein fused to the C-terminal fragment of the same luciferase (Vesicle-Associated Protein-CLuc). When these two vesicle populations fuse, the NLuc and CLuc fragments are brought into close proximity, allowing them to reconstitute a functional luciferase enzyme and generate a luminescent signal in the presence of a substrate. The intensity of the luminescent signal is directly proportional to the extent of vesicle fusion.

cluster_0 Vesicle Population 1 cluster_1 Vesicle Population 2 Vesicle1 Vesicle 1 Pantophysin_NLuc This compound-NLuc Vesicle1->Pantophysin_NLuc expressed on VesicleFusion Vesicle Fusion Vesicle1->VesicleFusion Vesicle2 Vesicle 2 VAP_CLuc VAP-CLuc Vesicle2->VAP_CLuc expressed on Vesicle2->VesicleFusion ReconstitutedLuciferase Reconstituted Luciferase VesicleFusion->ReconstitutedLuciferase brings fragments together Luminescence Luminescent Signal ReconstitutedLuciferase->Luminescence generates

Caption: Luciferase Complementation Assay Workflow.

Assay Principle: this compound-GFP Fusion-Based Vesicle Trafficking Assay

This assay enables the visualization and quantification of vesicle movement within living cells. A fusion protein consisting of this compound and Green Fluorescent Protein (this compound-GFP) is stably expressed in a suitable cell line. The GFP tag allows for the tracking of this compound-containing vesicles using fluorescence microscopy. Live-cell imaging and subsequent image analysis can be used to determine various parameters of vesicle trafficking, including velocity, directionality, and displacement. This assay is particularly useful for identifying compounds that disrupt or modulate the transport of these vesicles.

StableCellLine Stable Cell Line Expressing This compound-GFP VesicleTagging This compound-GFP localizes to vesicles StableCellLine->VesicleTagging LiveCellImaging Live-Cell Fluorescence Microscopy VesicleTagging->LiveCellImaging ImageAnalysis Image Analysis (Tracking) LiveCellImaging->ImageAnalysis TraffickingData Vesicle Trafficking Parameters ImageAnalysis->TraffickingData

Caption: Vesicle Trafficking Assay Workflow.

Experimental Protocols

Protocol 1: Generation of Stable Cell Lines Expressing this compound Fusion Proteins

This protocol describes the generation of stable cell lines that constitutively express either the this compound-luciferase fragments or the this compound-GFP fusion protein.

1.1. Vector Construction:

  • For Luciferase Complementation Assay:

    • Clone the full-length human this compound cDNA into a mammalian expression vector upstream of and in-frame with the N-terminal fragment of a split luciferase (e.g., NanoBiT®). The vector should also contain a selectable marker, such as resistance to neomycin (G418).

    • Clone the cDNA of a vesicle-associated protein of interest (e.g., VAMP2) into a separate mammalian expression vector upstream of and in-frame with the C-terminal fragment of the split luciferase. This vector should contain a different selectable marker, such as resistance to puromycin.

  • For Vesicle Trafficking Assay:

    • Clone the full-length human this compound cDNA into a mammalian expression vector upstream of and in-frame with the Green Fluorescent Protein (GFP) gene. The vector should contain a selectable marker (e.g., neomycin resistance).

1.2. Cell Culture and Transfection:

  • Culture a suitable adherent cell line (e.g., HEK293T or HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For the luciferase complementation assay, co-transfect the cells with the this compound-NLuc and VAP-CLuc expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • For the vesicle trafficking assay, transfect the cells with the this compound-GFP expression vector.

1.3. Selection of Stable Clones:

  • 48 hours post-transfection, begin selection by adding the appropriate antibiotic(s) to the culture medium (e.g., G418 and/or puromycin).

  • Maintain the cells under selection pressure, replacing the medium with fresh antibiotic-containing medium every 3-4 days, until antibiotic-resistant colonies are visible.

  • Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.[2][11][12]

1.4. Validation of Fusion Protein Expression:

  • Confirm the expression of the fusion proteins in the stable clones by Western blotting and immunofluorescence.

Protocol 2: Western Blotting for Fusion Protein Verification

2.1. Cell Lysis:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

2.2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

2.3. SDS-PAGE and Transfer:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.[13][14][15][16]

2.4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk in TBST.

  • Incubate the membrane with a primary antibody specific for the reporter tag (anti-luciferase or anti-GFP) or for this compound.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14][15][16]

Protocol 3: Immunofluorescence for Subcellular Localization

3.1. Cell Seeding and Fixation:

  • Seed the stable cell lines onto glass coverslips in a 24-well plate.

  • Fix the cells with 4% paraformaldehyde in PBS.[17][18][19]

3.2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS.[20]

3.3. Antibody Staining:

  • Incubate the cells with a primary antibody against a known vesicular or organellar marker to confirm the localization of the this compound fusion protein.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

3.4. Imaging:

  • Mount the coverslips onto microscope slides and visualize the cells using a fluorescence or confocal microscope.

Protocol 4: this compound-Luciferase Complementation Assay for Vesicle Fusion

4.1. Cell Seeding:

  • Seed the stable cell line co-expressing this compound-NLuc and VAP-CLuc into a white, clear-bottom 96-well or 384-well plate.

4.2. Compound Treatment:

  • Treat the cells with test compounds at various concentrations. Include appropriate vehicle and positive/negative controls.

4.3. Luciferase Assay:

  • After the desired incubation period, add the luciferase substrate to each well.

  • Measure the luminescence signal using a plate reader.[3][21][22]

4.4. Data Analysis:

  • Normalize the data to a control (e.g., cell viability) if necessary.

  • Calculate the fold change in luminescence relative to the vehicle control.

Protocol 5: this compound-GFP Fusion-Based Vesicle Trafficking Assay

5.1. Live-Cell Imaging:

  • Seed the stable cell line expressing this compound-GFP in a glass-bottom imaging dish.

  • Mount the dish on a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Acquire time-lapse images of the cells at a high frame rate.[4][23][24][25]

5.2. Compound Treatment:

  • For drug screening, add compounds directly to the imaging dish and acquire time-lapse images before and after treatment.

5.3. Image Analysis and Quantification:

  • Use automated particle tracking software to identify and track the movement of individual this compound-GFP-labeled vesicles over time.

  • Calculate parameters such as vesicle velocity, displacement, and directionality.

Data Presentation

Table 1: Quantitative Data Summary for Luciferase Complementation Assay
TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. VehicleStandard Deviationp-value
Vehicle (DMSO)0.1%150,0001.012,000-
Compound A1300,0002.025,000<0.01
Compound A10450,0003.035,000<0.001
Compound B1145,0000.9711,000>0.05
Compound B10155,0001.0313,000>0.05
Table 2: Quantitative Data Summary for Vesicle Trafficking Assay
TreatmentConcentration (µM)Average Vesicle Velocity (µm/s)Average Vesicle Displacement (µm)Directionality Ratio (Anterograde/Retrograde)Standard Deviation (Velocity)
Vehicle (DMSO)0.1%0.85.21.10.15
Compound C10.42.11.00.08
Compound C100.21.01.00.05
Compound D10.85.31.10.17
Compound D100.85.11.10.16

Conclusion

The this compound-based reporter assays described here offer innovative and robust methods for studying vesicular trafficking and fusion. The luciferase complementation assay provides a quantitative measure of vesicle fusion, making it highly suitable for high-throughput screening of compounds that modulate this process. The this compound-GFP trafficking assay allows for the detailed analysis of vesicle dynamics in living cells, providing valuable insights into the mechanisms of action of potential drug candidates. These assays are valuable additions to the toolkit of researchers in drug discovery and cellular biology.

References

Application Notes and Protocols for Screening Small Molecule Inhibitors of Pantophysin Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantophysin is a ubiquitously expressed integral membrane protein and a homolog of the well-characterized synaptophysin.[1][2][3][4][5] It is localized to small cytoplasmic transport vesicles involved in constitutive secretory and endocytotic recycling pathways.[1][2][4] Unlike synaptophysin, which is primarily found in neurons and neuroendocrine cells, this compound is present in a wide variety of tissues and cell types, suggesting a general "housekeeping" role in vesicular trafficking.[1] this compound is characterized by four transmembrane domains and interacts with other proteins involved in vesicle transport, such as the v-SNARE cellubrevin and synaptophysin itself.[1][2][4] Given its role in fundamental cellular processes, the identification of small molecule inhibitors of this compound function could provide valuable tools for studying vesicular transport and may have therapeutic potential in diseases where these pathways are dysregulated.

These application notes provide a comprehensive workflow for the identification and characterization of small molecule inhibitors of this compound function, from primary high-throughput screening to secondary validation and hit characterization.

Putative this compound Signaling Pathway in Vesicular Trafficking

This compound is thought to be a key component of the machinery that governs the lifecycle of transport vesicles. This includes their formation (budding), movement along the cytoskeleton, and eventual fusion with target membranes to release their contents. The following diagram illustrates a hypothetical signaling pathway involving this compound.

Caption: Hypothetical signaling pathway of this compound in vesicular transport.

High-Throughput Screening (HTS) for this compound Inhibitors

A primary HTS campaign is the first step to identify potential inhibitors from a large chemical library. We propose a fluorescence polarization (FP) based assay, a robust method for monitoring the disruption of protein-protein interactions (PPIs) in a high-throughput format.[6][7] This assay will screen for compounds that inhibit the interaction between this compound and its known binding partner, cellubrevin.[1][2][4]

Experimental Workflow for Primary HTS

The workflow for the primary HTS is depicted below. It involves assay preparation, compound screening, and data analysis to identify initial hits.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Fluorescently-labeled Cellubrevin peptide - Purified this compound protein - FP Buffer Plate_Prep Dispense this compound and Cellubrevin-FITC mixture into 384-well plates Reagent_Prep->Plate_Prep Compound_Addition Add small molecule compounds (10 µM final concentration) from library to assay plates Plate_Prep->Compound_Addition Incubation Incubate at room temperature for 30 minutes Compound_Addition->Incubation FP_Reading Read fluorescence polarization on a plate reader Incubation->FP_Reading Data_Normalization Normalize data to controls (positive and negative) FP_Reading->Data_Normalization Hit_Identification Identify hits based on a pre-defined threshold (e.g., >3 standard deviations from the mean of negative controls) Data_Normalization->Hit_Identification

Caption: Workflow for the primary high-throughput screening of this compound inhibitors.

Protocol: Fluorescence Polarization (FP) Assay
  • Reagent Preparation:

    • Prepare a 2X stock solution of purified recombinant this compound protein in FP buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).

    • Prepare a 2X stock solution of a fluorescently labeled (e.g., FITC) peptide derived from the this compound-binding domain of cellubrevin in FP buffer.

    • The final concentrations in the assay should be optimized to yield a stable FP signal (e.g., 100 nM this compound and 10 nM cellubrevin-FITC).

  • Assay Plate Preparation:

    • In a 384-well, low-binding black microplate, dispense 10 µL of the 2X this compound/cellubrevin-FITC mixture into each well.

  • Compound Addition:

    • Using an acoustic liquid handler, dispense 100 nL of each compound from the small molecule library into the assay plates to achieve a final concentration of 10 µM.

    • For controls, add DMSO (negative control, no inhibition) and a known PPI inhibitor or unlabeled cellubrevin peptide (positive control, maximum inhibition).

  • Incubation and Reading:

    • Incubate the plates at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

Data Presentation: Primary HTS Results

The results of the primary screen can be summarized in a table. Hits are identified as compounds that significantly decrease the FP signal, indicating disruption of the this compound-cellubrevin interaction.

Compound ID% InhibitionZ-ScoreHit?
Cmpd-0014.50.8No
Cmpd-00265.212.1Yes
Cmpd-003-2.1-0.4No
Cmpd-00458.910.9Yes
............

Secondary Assays for Hit Validation and Characterization

Hits from the primary screen require validation in secondary assays to confirm their activity, determine their potency, and rule out artifacts. A cell-based assay is a crucial next step to assess the effect of the compounds in a more physiological context.

Protocol: High-Content Imaging Assay for Vesicular Trafficking

This assay uses immunofluorescence and automated microscopy to quantify changes in the subcellular localization of a cargo protein that is transported by this compound-containing vesicles.

  • Cell Culture and Treatment:

    • Plate cells that endogenously express this compound (e.g., HeLa or HEK293 cells) in 96-well imaging plates.

    • Transfect the cells with a plasmid expressing a fluorescently tagged cargo protein (e.g., EGFP-tagged transferrin receptor).

    • Treat the cells with a dilution series of the hit compounds (e.g., from 0.1 nM to 100 µM) for a predetermined time (e.g., 4 hours).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Incubate with a primary antibody against a marker for the target compartment (e.g., the Golgi apparatus or endosomes).

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to quantify the co-localization of the EGFP-tagged cargo protein with the target compartment marker. A successful inhibitor of this compound-mediated transport would be expected to cause an accumulation of the cargo protein in a specific compartment.

Data Presentation: Dose-Response Analysis of Validated Hits

The potency of the validated hits is determined by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Compound IDIC50 (µM)Hill Slope
Cmpd-0022.11.20.98
Cmpd-0045.80.90.95
............

Tertiary Assays for Mechanism of Action Studies

Further characterization of the most promising compounds is necessary to understand their mechanism of action.

  • Surface Plasmon Resonance (SPR): To confirm direct binding of the inhibitor to this compound and to determine binding kinetics (kon, koff) and affinity (KD).

  • Cell Viability Assays (e.g., MTT or CellTiter-Glo): To assess the cytotoxicity of the compounds and ensure that the observed effects in the cell-based assays are not due to general toxicity.

  • Orthogonal Vesicular Trafficking Assays: To confirm the inhibitory effect using a different readout, such as a secretion assay that measures the release of a reporter protein from the cells.

By following this structured screening cascade, researchers can systematically identify and validate novel small molecule inhibitors of this compound function, providing valuable tools for cell biology and potential starting points for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Pantophysin Signal in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting weak pantophysin signals in Western blotting experiments. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any this compound signal or a very weak one. What are the primary areas I should check?

A weak or absent signal for this compound can stem from several stages of the Western blot protocol. The most common causes include suboptimal antibody concentrations, insufficient protein loading, inefficient protein transfer, or issues with the detection reagents. A systematic check of each step is the most effective troubleshooting approach.[1][2]

Q2: How can I be sure that my this compound antibody is working correctly?

To verify the activity of your primary antibody, you can perform a dot blot. This involves spotting a positive control lysate directly onto the membrane and probing it with your antibody.[3] Additionally, ensure the antibody has been stored correctly and is not expired.[4] If you are using a new antibody, it is crucial to perform a titration to determine the optimal concentration.[1][2]

Q3: What is the recommended starting dilution for a this compound antibody?

Antibody datasheets are the best source for recommended dilutions. For instance, one commercially available rabbit polyclonal anti-pantophysin antibody suggests a starting dilution of 1:1000 for Western blotting with AP staining.[5] However, this is a starting point, and optimization is often necessary.

Q4: Could the issue be with my protein sample?

Yes, several factors related to the sample can lead to a weak signal. These include:

  • Low Protein Expression: The cell or tissue type you are using may not express high levels of this compound.[3] Consider using a positive control, such as a lysate from a cell line known to express this compound, to validate your experimental setup.[3]

  • Insufficient Protein Loaded: For most proteins, loading 20-50 µg of total protein per lane is recommended.[2] For low-abundance proteins, you may need to load as much as 50-100 µg.[2]

  • Protein Degradation: Ensure that protease and phosphatase inhibitors are added to your lysis buffer to prevent protein degradation.[3][6] Samples should be kept on ice and stored properly.[7]

Q5: How can I check if the protein transfer from the gel to the membrane was successful?

Poor protein transfer is a frequent cause of weak signals.[1][3] You can assess transfer efficiency by staining the membrane with Ponceau S after transfer.[2][8] This reversible stain allows you to visualize the total protein transferred across the membrane. Alternatively, you can stain the gel with Coomassie Blue after transfer to see if any protein remains.

Q6: My this compound protein is of a specific molecular weight. Are there special considerations for transfer?

Yes, the molecular weight of the target protein can affect transfer efficiency. For larger proteins, the transfer time may need to be extended, or a wet transfer system may be more effective than a semi-dry one.[3][9] Conversely, for smaller proteins, reducing the transfer time or using a membrane with a smaller pore size can prevent the protein from passing through the membrane.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving a weak this compound signal.

Diagram: Troubleshooting Workflow for Weak this compound Signal

Troubleshooting Workflow start Weak or No This compound Signal check_transfer Check Transfer Efficiency (Ponceau S Stain) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_transfer Optimize Transfer - Time - Voltage - Buffer transfer_ok->optimize_transfer No check_positive_control Run Positive Control (e.g., Brain Lysate) transfer_ok->check_positive_control Yes optimize_transfer->start control_ok Positive Control Signal OK? check_positive_control->control_ok issue_antibody Troubleshoot Antibody - Increase Concentration - Increase Incubation Time - Check Activity (Dot Blot) control_ok->issue_antibody Yes issue_sample Troubleshoot Sample - Increase Protein Load - Check for Degradation - Use Fresh Lysate control_ok->issue_sample No check_detection Check Detection Reagents - Fresh Substrate - Secondary Antibody Activity issue_antibody->check_detection issue_sample->start detection_ok Detection Reagents OK? check_detection->detection_ok optimize_detection Optimize Detection - Increase Exposure Time - Use More Sensitive Substrate detection_ok->optimize_detection No end Strong Signal detection_ok->end Yes optimize_detection->end

Caption: Troubleshooting workflow for a weak this compound signal.

Quantitative Data Summary
ParameterRecommendationCommon RangeNotes
Protein Load 20-50 µg10-100 µgFor low abundance proteins like this compound, higher amounts may be necessary.[2][6]
Primary Antibody Dilution 1:1000 (starting point)1:500 - 1:2000Optimal dilution must be determined experimentally.[2][5]
Secondary Antibody Dilution 1:5000 - 1:20,0001:2000 - 1:100,000Refer to the manufacturer's datasheet.
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°C1 hour - overnightOvernight incubation at 4°C can increase signal strength.[2]
Washing Steps 3 x 10 minutes3-5 washes of 5-15 minutes eachInsufficient washing can lead to high background, while excessive washing can reduce the signal.[1][3]

Experimental Protocols

Protein Extraction from Cultured Cells

This protocol is adapted for the extraction of total protein from adherent or suspension cells.

  • Cell Lysis:

    • For adherent cells, wash the culture dish with ice-cold PBS. Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[10][11]

    • For suspension cells, centrifuge the cells to form a pellet, wash with ice-cold PBS, and resuspend the pellet in supplemented RIPA buffer.[10]

  • Incubation and Clarification:

    • Agitate the lysate for 30 minutes at 4°C.[10]

    • Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]

  • Quantification and Storage:

    • Transfer the supernatant (containing the soluble proteins) to a fresh tube.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

    • Add Laemmli sample buffer to the desired amount of protein, boil at 95-100°C for 5 minutes, and then store at -20°C or -80°C.[12]

SDS-PAGE and Western Blotting Workflow

This protocol outlines the general steps for separating proteins and transferring them to a membrane.

Diagram: General Western Blot Workflow

Western Blot Workflow sample_prep 1. Sample Preparation (Protein Extraction & Quantification) sds_page 2. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 3. Electrotransfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (Binds to this compound) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Binds to Primary Ab) primary_ab->secondary_ab detection 7. Detection (Chemiluminescence or Fluorescence) secondary_ab->detection imaging 8. Imaging and Analysis detection->imaging

Caption: A generalized workflow of a Western blot experiment.

  • Gel Electrophoresis (SDS-PAGE):

    • Load 20-50 µg of your protein sample per well into a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.[2][8]

    • Run the gel in running buffer until the dye front reaches the bottom.[13]

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.[14]

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[3][6]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.[15]

  • Immunodetection:

    • After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary antibody against this compound at the optimized dilution in blocking buffer.[16]

    • Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).[8][16]

    • Incubate the membrane with a suitable HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8][16]

    • Wash the membrane again as in the previous step.[8][16]

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[15]

    • Capture the signal using an imaging system or X-ray film.[15][17] Adjust the exposure time to obtain an optimal signal-to-noise ratio.[4]

References

Technical Support Center: Optimizing Pantophysin Antibody Concentration for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing immunofluorescence (IF) staining for the pantophysin protein.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for a this compound antibody in immunofluorescence?

A1: The optimal dilution for a this compound antibody can vary depending on the specific antibody, sample type, and experimental conditions. However, a general starting point is a dilution range of 1:100 to 1:500.[1] It is highly recommended to perform a titration experiment to determine the optimal dilution for your specific system.

Q2: What are the appropriate controls for an immunofluorescence experiment with a this compound antibody?

A2: To ensure the specificity of your staining, it is crucial to include the following controls:

  • Negative Control: A sample that is not incubated with the primary antibody but is processed with the secondary antibody. This helps to identify non-specific binding of the secondary antibody.

  • Positive Control: A cell line or tissue known to express this compound to confirm that the antibody and the protocol are working correctly.

  • Isotype Control: An antibody of the same isotype and at the same concentration as your primary antibody, but which does not target this compound. This control helps to identify background staining due to non-specific antibody interactions.

Q3: What is the recommended fixation method for this compound immunofluorescence?

A3: For immunofluorescence, a common fixation method is to use 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[2] Alternatively, cold methanol (B129727) or acetone (B3395972) can be used for 5-10 minutes at -20°C. The choice of fixative may need to be optimized for your specific antibody and cell type.

Q4: How should I permeabilize my cells for this compound staining?

A4: If you are using a fixative like PFA, permeabilization is necessary to allow the antibody to access intracellular antigens. A common method is to incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

Troubleshooting Guide

Problem 1: Weak or No Signal

Possible Causes and Solutions

Possible CauseSuggested Solution
Incorrect Antibody Dilution The primary antibody may be too dilute. Try a lower dilution (higher concentration). Perform a titration experiment to find the optimal concentration.[3][4]
Inadequate Fixation The fixation protocol may be suboptimal, leading to antigen masking. Try a different fixation method (e.g., methanol instead of PFA) or adjust the fixation time.
Insufficient Permeabilization The antibody may not be able to access the this compound protein. Increase the concentration of the permeabilization agent (e.g., Triton X-100) or the incubation time.
Low Protein Expression The target protein may not be highly expressed in your cells or tissue. Confirm protein expression using a more sensitive technique like Western blot.[3]
Inactive Antibody The antibody may have lost activity due to improper storage or handling. Ensure the antibody has been stored according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.
Incompatible Secondary Antibody Ensure the secondary antibody is designed to recognize the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[5]
Problem 2: High Background Staining

Possible Causes and Solutions

Possible CauseSuggested Solution
Primary Antibody Concentration Too High An excessively high concentration of the primary antibody can lead to non-specific binding.[4] Increase the antibody dilution (lower the concentration).[4]
Insufficient Blocking Inadequate blocking can result in non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% normal serum from the same species as the secondary antibody).
Inadequate Washing Insufficient washing between antibody incubation steps can lead to high background. Increase the number and duration of wash steps.
Secondary Antibody Non-specificity The secondary antibody may be binding non-specifically. Run a secondary antibody-only control to check for this. Consider using a pre-adsorbed secondary antibody.
Autofluorescence Some cells and tissues exhibit natural fluorescence. Image an unstained sample to assess the level of autofluorescence.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol outlines the steps to determine the optimal working dilution of your this compound antibody.

  • Cell Seeding: Seed your cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block with 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Prepare a series of dilutions of your this compound antibody in the blocking buffer (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000). Incubate each coverslip with a different dilution overnight at 4°C. Include a negative control with no primary antibody.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. The optimal dilution will be the one that provides a strong, specific signal with low background.

Protocol 2: Standard Immunofluorescence Staining for this compound

This protocol provides a standard method for immunofluorescent staining of this compound in cultured cells.

  • Cell Preparation: Grow cells on sterile glass coverslips to approximately 70-80% confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating with 5% Normal Goat Serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the this compound antibody to its predetermined optimal concentration in the blocking buffer and incubate overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorescently-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.

  • Washing: Wash once with PBS.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Data Summary

Table 1: Recommended Starting Dilutions for this compound Antibodies in Immunofluorescence

Antibody TypeHost SpeciesRecommended Starting Dilution Range
PolyclonalRabbit1:100 - 1:500[1]
MonoclonalMouse1:100 - 1:400

Note: These are general recommendations. Always refer to the manufacturer's datasheet for your specific antibody and perform a titration to determine the optimal dilution.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps cell_seeding 1. Seed Cells on Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_seeding->fixation permeabilization 3. Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% Normal Serum) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (this compound Ab) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab counterstain 7. Counterstain (e.g., DAPI) secondary_ab->counterstain mounting 8. Mount Coverslips counterstain->mounting imaging 9. Imaging mounting->imaging

Caption: Workflow for immunofluorescence staining of this compound.

troubleshooting_flowchart cluster_no_signal_solutions Solutions for Weak/No Signal cluster_high_bg_solutions Solutions for High Background start Start IF Experiment problem Problem Encountered? start->problem no_signal Weak or No Signal problem->no_signal Yes high_bg High Background problem->high_bg Yes end Successful Staining problem->end No increase_ab Increase Primary Ab Concentration no_signal->increase_ab check_fixation Optimize Fixation/Permeabilization no_signal->check_fixation check_secondary Verify Secondary Ab Compatibility no_signal->check_secondary decrease_ab Decrease Primary Ab Concentration high_bg->decrease_ab optimize_blocking Optimize Blocking Step high_bg->optimize_blocking increase_washes Increase Wash Steps high_bg->increase_washes

Caption: Troubleshooting flowchart for common immunofluorescence issues.

References

reducing non-specific binding in pantophysin immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pantophysin immunoprecipitation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and reduce non-specific binding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background and multiple non-specific bands in my this compound immunoprecipitation (IP). What are the likely causes and how can I reduce this?

High background and non-specific binding are common issues in immunoprecipitation. Several factors throughout the experimental workflow can contribute to this problem. Here are the primary areas to troubleshoot:

  • Antibody Specificity and Concentration: The quality of the primary antibody is crucial.[1] Using an antibody that has not been validated for IP can lead to the pulldown of off-target proteins. Additionally, using too high a concentration of the antibody can increase non-specific interactions.[2]

    • Recommendation: Use a this compound antibody specifically validated for immunoprecipitation. Perform an antibody titration experiment to determine the optimal concentration that maximizes this compound pulldown while minimizing background.

  • Inadequate Washing: Insufficient or overly gentle washing steps can fail to remove proteins that are non-specifically bound to the beads or the antibody.

    • Recommendation: Increase the number of wash steps (e.g., from 3 to 5) and/or the stringency of the wash buffer.[2][3] You can increase stringency by adding detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) or by increasing the salt concentration (e.g., up to 500 mM NaCl).[4] Be aware that overly harsh conditions could disrupt the specific antibody-antigen interaction.

  • Non-Specific Binding to Beads: Proteins can adhere non-specifically to the agarose (B213101) or magnetic beads themselves.

    • Recommendation: Pre-clear the lysate by incubating it with beads alone (without the primary antibody) for 30-60 minutes before the IP.[5] This will help remove proteins that have an affinity for the beads. Discard these beads and use the pre-cleared lysate for your IP.

  • Cell Lysis Conditions: The lysis buffer composition can influence the level of non-specific binding. Overly harsh lysis conditions can expose hydrophobic protein interiors, leading to aggregation and non-specific interactions.

    • Recommendation: Optimize the lysis buffer. For a membrane-associated protein like this compound, a buffer containing a mild non-ionic detergent (e.g., NP-40 or Triton X-100) is generally recommended to solubilize the protein while preserving interactions.[6]

Q2: My this compound pulldown is successful, but I am also seeing a large amount of antibody heavy and light chains in my final elution, which interferes with the detection of my protein of interest. How can I avoid this?

Antibody co-elution is a common problem, especially when the protein of interest has a similar molecular weight to the IgG heavy (approx. 50 kDa) or light (approx. 25 kDa) chains.

  • Covalent Antibody-Bead Crosslinking: To prevent the antibody from being eluted along with the target protein, you can covalently crosslink the antibody to the Protein A/G beads before incubation with the lysate. Reagents like dimethyl pimelimidate (DMP) can be used for this purpose.[7]

  • Use of Light Chain-Specific Secondary Antibodies: When performing the subsequent Western blot, use a secondary antibody that specifically recognizes the light chain of the primary antibody used for the IP. This will prevent the detection of the heavy chain.[5]

  • Gentle Elution Conditions: Instead of boiling the beads in SDS-PAGE sample buffer, which denatures all proteins including the antibody, use a gentle elution buffer such as a low pH glycine (B1666218) buffer. This can dissociate the antigen-antibody interaction without eluting the antibody from the beads. The eluate should be neutralized immediately after collection.

Q3: I am getting a very weak or no signal for this compound in my IP. What could be the reason?

A weak or absent signal for your target protein can be due to several factors, from sample preparation to the IP conditions themselves.

  • Low this compound Expression: The cell or tissue type you are using may have low endogenous expression levels of this compound.

    • Recommendation: Confirm the presence of this compound in your starting lysate via Western blot (input control). If expression is low, you may need to increase the amount of lysate used for the IP.

  • Inefficient Cell Lysis: As a synaptic vesicle protein, this compound is membrane-bound. Incomplete cell lysis can result in the protein remaining in the insoluble fraction.[8]

    • Recommendation: Ensure your lysis buffer is appropriate for membrane proteins. Sonication of the lysate on ice can help to shear membranes and improve the solubilization of membrane-associated proteins.[9]

  • Antibody Incompatibility: The antibody may not recognize the native conformation of this compound. Antibodies validated for Western blotting (where the protein is denatured) may not work for IP (where the protein is in its native state).

    • Recommendation: Use an antibody that has been specifically validated for IP. Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more effective for IP than monoclonal antibodies.

  • Disruption of Antibody-Antigen Interaction: The wash buffer conditions may be too stringent, causing the dissociation of the specific interaction.

    • Recommendation: If you have increased the stringency of your washes to reduce background, you may need to find a balance. Try reducing the detergent or salt concentration in your wash buffer.

Quantitative Data Summary

The following table provides a summary of recommended starting concentrations and conditions for optimizing your this compound immunoprecipitation protocol. These values may require further optimization depending on the specific cell/tissue type and antibodies used.

ParameterRecommended Range/ValuePurpose
Primary Antibody 1-10 µg per 500-1000 µg of lysateTitrate to find optimal signal-to-noise ratio
Lysis Buffer Detergent 0.5-1.0% NP-40 or Triton X-100Solubilize membrane proteins
Wash Buffer Salt (NaCl) 150-500 mMIncrease stringency to reduce non-specific binding
Wash Buffer Detergent 0.1-0.5% NP-40 or Triton X-100Increase stringency of washes
Number of Washes 3-5 timesRemove unbound proteins
Pre-clearing Incubation 30-60 minutes at 4°CReduce non-specific binding to beads
Antibody-Lysate Incubation 1 hour to overnight at 4°CAllow for formation of antibody-antigen complex

Experimental Protocols & Workflows

Optimized Immunoprecipitation Workflow for this compound

This workflow incorporates steps to minimize non-specific binding.

Pantophysin_IP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis Lysate 1. Cell/Tissue Lysis (Buffer with mild detergent, e.g., 1% NP-40) Preclear 2. Pre-clearing (Incubate lysate with beads for 30-60 min at 4°C) Lysate->Preclear Antibody 3. Add this compound Antibody (Incubate 1-4 hours or overnight at 4°C) Preclear->Antibody Beads 4. Add Protein A/G Beads (Incubate for 1 hour at 4°C) Antibody->Beads Wash 5. Wash Beads (3-5 times) (Use optimized wash buffer with appropriate salt/detergent) Beads->Wash Elution 6. Elution (Gentle elution with low pH buffer or denaturing elution with SDS buffer) Wash->Elution Analysis 7. Western Blot / Mass Spectrometry Elution->Analysis Troubleshooting_High_Background Start High Background Observed Preclear Implement Pre-clearing Step? Start->Preclear Wash Increase Wash Stringency? (More washes, higher salt/detergent) Preclear->Wash Yes Preclear->Wash No Antibody Optimize Antibody Concentration? (Titrate antibody) Wash->Antibody Yes Wash->Antibody No Lysis Modify Lysis Buffer? Antibody->Lysis Yes Antibody->Lysis No Resolved Problem Resolved Lysis->Resolved Yes NotResolved Problem Persists Lysis->NotResolved No

References

Technical Support Center: Improving Pantophysin siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of your pantophysin (also known as SYPL1) siRNA knockdown experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target of interest?

This compound (SYPL1) is a ubiquitously expressed protein and a member of the synaptophysin family. It is an integral membrane protein found in small transport vesicles in various cell types, including both neuroendocrine and non-neuroendocrine cells.[1][2] this compound is involved in constitutive vesicle trafficking and protein transport. Its widespread expression and role in fundamental cellular processes make it a target of interest in various research areas. Recent studies have also implicated SYPL1 in the proliferation and survival of certain cancer cells, such as pancreatic ductal adenocarcinoma.[3][4]

Q2: What are the first steps to designing an effective siRNA for this compound?

Designing a potent siRNA is the foundation of a successful knockdown experiment. Key considerations include:

  • Target Sequence Selection: Choose a target sequence within the coding region of the this compound mRNA. Utilize siRNA design tools to identify accessible regions and avoid sequences with significant secondary structures.

  • Length and GC Content: Aim for an siRNA length of approximately 19-23 nucleotides with a GC content between 30% and 50%.

  • Specificity: Use BLAST searches to ensure your siRNA sequence does not have significant homology with other genes to minimize off-target effects.

  • Use Multiple siRNAs: It is highly recommended to test 2-3 different siRNA sequences targeting different regions of the this compound mRNA to ensure that the observed phenotype is not due to an off-target effect of a single siRNA.

Q3: How do I validate the knockdown of this compound?

Validation should be performed at both the mRNA and protein levels.

  • mRNA Level: Use quantitative real-time PCR (qPCR) to measure the reduction in this compound mRNA levels. This is typically assessed 24-48 hours post-transfection.

Q4: What are the essential controls for a this compound siRNA knockdown experiment?

Incorporating proper controls is critical for interpreting your results accurately. Essential controls include:

  • Negative Control: A non-targeting siRNA (scrambled sequence) that has no known homology to any gene in the target organism. This helps to control for the effects of the transfection process itself.

  • Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., GAPDH or a gene essential for cell survival). This confirms that the transfection and knockdown machinery in your cells are working correctly.[7]

  • Untreated Control: Cells that have not been transfected. This provides a baseline for normal this compound expression levels.

  • Mock Transfection: Cells treated with the transfection reagent alone (without siRNA). This helps to assess the cytotoxicity of the transfection reagent.

Troubleshooting Guides

Issue 1: Low Knockdown Efficiency of this compound mRNA

If your qPCR results show minimal reduction in this compound mRNA, consider the following optimization steps.

Troubleshooting Low mRNA Knockdown

Parameter to Optimize Recommendations Example Data (for a generic target gene)
siRNA Concentration Titrate the siRNA concentration. A common starting range is 10-50 nM. Too low of a concentration may be ineffective, while too high can lead to off-target effects and cytotoxicity.siRNA Conc.
Transfection Reagent The choice of transfection reagent is cell-type dependent. Optimize the volume of the reagent used. Too little can result in poor transfection efficiency, while too much can be toxic.Reagent Volume
Cell Density Transfect cells when they are 30-50% confluent.[8] Cells that are too sparse or too dense may not transfect efficiently.Confluency
Incubation Time Optimize the duration of cell exposure to the siRNA-transfection reagent complex. For some sensitive cell lines, replacing the transfection medium with fresh growth medium after 4-6 hours can reduce cytotoxicity without significantly impacting knockdown efficiency.Incubation Time
Issue 2: Good mRNA Knockdown, but No Decrease in this compound Protein Levels

This is a common challenge in siRNA experiments. If you observe a significant reduction in this compound mRNA but not in protein levels, several factors could be at play.

Troubleshooting Discrepancy Between mRNA and Protein Knockdown

Potential Cause Explanation & Solution
Long Protein Half-Life This compound (SYPL1) has a relatively long half-life, estimated to be around 11.46 days in cultured rat cortical neurons.[9] This means that even with efficient mRNA knockdown, the existing protein will degrade slowly.
Solution: Extend the time course of your experiment. Assess protein levels at later time points, such as 72, 96, or even 120 hours post-transfection.
Antibody Issues The antibody used for Western blotting may be non-specific or of poor quality.
Solution: Validate your antibody using appropriate controls, such as a positive control lysate from cells overexpressing this compound and a negative control from a known this compound-negative cell line, if available.
Timing of Analysis Maximal mRNA knockdown is often observed 24-48 hours post-transfection, while peak protein reduction occurs later.[3]
Solution: Perform a time-course experiment to determine the optimal time point for observing protein knockdown for your specific cell line and experimental conditions.
Issue 3: High Cell Death After Transfection

Excessive cytotoxicity can compromise your experimental results. If you observe significant cell death, consider the following adjustments.

Reducing Cytotoxicity in siRNA Experiments

Parameter to Adjust Recommendations
siRNA Concentration Use the lowest effective concentration of siRNA that achieves sufficient knockdown. High concentrations of siRNA can induce an interferon response and other off-target effects, leading to cell death.
Transfection Reagent Volume Reduce the amount of transfection reagent. Perform a titration to find the optimal balance between high transfection efficiency and low cytotoxicity.
Cell Health Ensure cells are healthy and in the logarithmic growth phase at the time of transfection. Avoid using cells that are at a high passage number.
Serum and Antibiotics Some transfection reagents require serum-free conditions during complex formation. However, the presence of serum in the culture medium during transfection can sometimes improve cell viability. Avoid using antibiotics in the media during transfection, as they can increase cell stress.
Incubation Time Reduce the exposure time of cells to the siRNA-reagent complexes by replacing the transfection medium with fresh, complete growth medium after 4-6 hours.

Experimental Protocols

Protocol 1: Lipid-Based siRNA Transfection

This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is required for different cell types and plate formats.

Materials:

  • This compound siRNA and negative control siRNA (20 µM stock)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • 6-well tissue culture plates

  • Complete growth medium without antibiotics

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 5 µL of the 20 µM siRNA stock (final concentration ~50 nM) in 250 µL of reduced-serum medium.

    • In a separate tube, dilute 5 µL of the transfection reagent in 250 µL of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Aspirate the culture medium from the cells.

    • Add the 500 µL of siRNA-lipid complex to each well.

    • Add 2 mL of complete growth medium (can contain serum, but no antibiotics) to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours before analysis. The medium can be changed after 4-6 hours if cytotoxicity is a concern.

Protocol 2: Validation of Knockdown by qPCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample, including primers for this compound and the housekeeping gene.

    • Run the qPCR plate on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-transfected cells.

Protocol 3: Validation of Knockdown by Western Blot

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 48-96 hours post-transfection, lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer: Transfer the proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-pantophysin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST, then add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control, or use a multiplex fluorescence-based detection system.

  • Densitometry: Quantify the band intensities to determine the percentage of protein knockdown relative to the negative control, normalized to the loading control.

Visualizations

siRNA_Mechanism siRNA siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading Enters cell RISC_active Activated RISC RISC_loading->RISC_active Passenger strand discarded Cleavage mRNA Cleavage RISC_active->Cleavage Guide strand targets mRNA mRNA This compound mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No this compound Protein Synthesis Degradation->No_Protein

Caption: The siRNA-mediated gene silencing pathway.

Knockdown_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation cluster_analysis Analysis siRNA_Design 1. Design/Select This compound siRNA Transfection 3. Transfect Cells with siRNA siRNA_Design->Transfection Cell_Culture 2. Culture Target Cells Cell_Culture->Transfection Incubation 4. Incubate (24-96h) Transfection->Incubation Harvest_RNA 5a. Harvest RNA (24-48h) Incubation->Harvest_RNA Harvest_Protein 5b. Harvest Protein (48-96h) Incubation->Harvest_Protein qPCR 6a. qPCR Analysis Harvest_RNA->qPCR Data_Analysis 7. Analyze Knockdown Efficiency qPCR->Data_Analysis Western 6b. Western Blot Harvest_Protein->Western Western->Data_Analysis

Caption: Experimental workflow for siRNA knockdown and validation.

References

Technical Support Center: Troubleshooting Pantophysin Plasmid Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pantophysin plasmid transfection. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the transfection of this compound-expressing plasmids. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to assist you in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My transfection efficiency with the this compound plasmid is very low. What are the potential causes and how can I improve it?

Low transfection efficiency is a common issue that can be attributed to several factors, ranging from cell health to the quality of the plasmid DNA.

Possible Causes & Solutions:

  • Suboptimal Cell Health: The health and viability of your cells are critical for successful transfection. Ensure that your cells are healthy, actively dividing, and free from contamination.[1][2][3]

    • Recommendation: Use cells that are at a low passage number (ideally below 30) and have a viability of over 90%.[1][2] Allow cells to recover for at least 24 hours after splitting before transfection.[2]

  • Incorrect Cell Density: Cell confluency at the time of transfection significantly impacts efficiency.

    • Recommendation: The optimal confluency is typically between 70-90% for most cell lines.[2][4] Both sparse and overly confluent cultures can lead to poor results.[2][4]

  • Poor Plasmid DNA Quality: The purity and integrity of your this compound plasmid DNA are crucial.

    • Recommendation: Use a high-quality, endotoxin-free plasmid purification kit.[1][4] The OD 260/280 ratio of your plasmid prep should be between 1.7 and 1.9.[1]

  • Suboptimal Transfection Reagent to DNA Ratio: The ratio of transfection reagent to plasmid DNA needs to be optimized for each cell line.

    • Recommendation: Perform a titration experiment to determine the optimal ratio. Start with the manufacturer's recommended ratio and test a range of concentrations.[5][6]

Q2: I am observing high levels of cell death after transfecting with the this compound plasmid. What could be the reason and how can I mitigate this cytotoxicity?

Cell death post-transfection is often a result of toxicity from the transfection reagent or the experimental conditions.

Possible Causes & Solutions:

  • Toxicity of the Transfection Reagent: Some transfection reagents can be harsh on sensitive cell lines.

    • Recommendation: Reduce the concentration of the transfection reagent or the incubation time of the transfection complex with the cells.[5][7] Consider switching to a reagent known for lower toxicity.

  • High Amount of Plasmid DNA: Too much plasmid DNA can be toxic to cells.[4]

    • Recommendation: Optimize the amount of DNA used in the transfection. Less DNA can sometimes lead to better cell viability and higher protein expression.[8]

  • Presence of Serum during Complex Formation: Serum can interfere with the formation of the lipid-DNA complex, leading to reduced efficiency and increased toxicity.[6]

    • Recommendation: Prepare the transfection reagent and DNA dilutions in a serum-free medium before complexing.[6]

  • Extended Exposure to Transfection Complex: Leaving the transfection complex on the cells for too long can lead to cytotoxicity.[5]

    • Recommendation: For sensitive cells, consider replacing the medium with fresh growth medium after 4-6 hours of incubation.[5][7]

Quantitative Data Summary

For successful and reproducible this compound plasmid transfection, it is crucial to optimize several key parameters. The following tables provide recommended starting points for optimization.

Table 1: Recommended Cell Seeding Densities for Transfection

Plate FormatSeeding Density (Adherent Cells)Seeding Density (Suspension Cells)
96-well1.2 - 1.8 x 10^4 cells/well4 - 6 x 10^4 cells/well
24-well0.8 - 1.2 x 10^5 cells/well2 - 3 x 10^5 cells/well
12-well1.6 - 2.4 x 10^5 cells/well4 - 6 x 10^5 cells/well
6-well0.4 - 0.6 x 10^6 cells/well1 - 1.5 x 10^6 cells/well

Table 2: Optimization of Transfection Reagent to DNA Ratio

ParameterRecommendation
Starting DNA Amount (per well in 24-well plate)0.5 µg
Starting Reagent Volume (per well in 24-well plate)1.5 µL
Recommended Starting Ratio (Reagent:DNA)3:1 (µL:µg)[9]
Optimization Range (Reagent:DNA)1:1 to 5:1 (µL:µg)[5][6]
Incubation Time for Complex Formation15-20 minutes at room temperature[5][9]

Experimental Protocols & Workflows

Protocol 1: General this compound Plasmid Transfection

This protocol provides a general guideline for the transient transfection of a this compound-expressing plasmid into mammalian cells using a lipid-based transfection reagent.

Materials:

  • Healthy, actively growing cells

  • This compound plasmid DNA (high purity)

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • Appropriate cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in your chosen plate format to reach 70-90% confluency on the day of transfection.[2][4][10]

  • Complex Formation:

    • In one tube, dilute the this compound plasmid DNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.[9]

  • Transfection:

    • Add the DNA-reagent complex dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, assess transfection efficiency and this compound expression using methods such as fluorescence microscopy (if a fluorescent tag is present), Western blotting, or immunofluorescence.[11][12]

Protocol 2: Verification of this compound Expression by Western Blot

This protocol outlines the steps to confirm the expression of the this compound protein following transfection.

Materials:

  • Transfected cell lysate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the transfected cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against this compound overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound plasmid transfection.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) Seed_Cells Seed Cells (Day 1) Target 70-90% Confluency Dilute_DNA Dilute DNA in Serum-Free Medium Seed_Cells->Dilute_DNA Prepare_DNA Prepare High-Quality This compound Plasmid DNA Prepare_DNA->Dilute_DNA Form_Complex Combine and Incubate (15-20 min) Dilute_DNA->Form_Complex Dilute_Reagent Dilute Reagent in Serum-Free Medium Dilute_Reagent->Form_Complex Add_Complex Add Complex to Cells Form_Complex->Add_Complex Incubate Incubate Cells (24-72 hours) Add_Complex->Incubate Check_Efficiency Assess Transfection Efficiency (e.g., GFP) Incubate->Check_Efficiency Verify_Expression Verify this compound Expression (Western Blot/IF) Check_Efficiency->Verify_Expression

Caption: A general workflow for this compound plasmid transfection.

Troubleshooting_Tree cluster_efficiency Low Efficiency cluster_toxicity High Cell Death Start Low Transfection Efficiency or High Cell Death Check_Cells Check Cell Health & Confluency Start->Check_Cells Efficiency Issue Reduce_Reagent Lower Reagent Concentration Start->Reduce_Reagent Toxicity Issue Check_DNA Verify DNA Quality (OD 260/280) Check_Cells->Check_DNA Optimize_Ratio Optimize Reagent:DNA Ratio Check_DNA->Optimize_Ratio Reduce_DNA Decrease DNA Amount Reduce_Reagent->Reduce_DNA Change_Medium Replace Medium after 4-6h Reduce_DNA->Change_Medium

Caption: A decision tree for troubleshooting common transfection issues.

References

Technical Support Center: Pantophysin Protein Integrity During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of pantophysin protein during cell lysis procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, a transmembrane protein, helping you to identify and resolve potential causes of its degradation.

Issue: Low or no detection of this compound in the final lysate.

Potential Cause Troubleshooting/Optimization
Inefficient Lysis of Membranes This compound is an integral membrane protein with four transmembrane domains. Ensure your lysis buffer contains detergents sufficient to solubilize cellular membranes. RIPA buffer is a common starting point, but specialized commercial buffers for transmembrane proteins may offer better results.[1][2][3]
Protein Degradation by Proteases Cellular lysis releases proteases that can rapidly degrade target proteins.[4] Always supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use.[5][6] Ensure the cocktail is effective against various protease classes (serine, cysteine, aspartic, and metalloproteases).[7][8]
Suboptimal Lysis Conditions Perform all lysis steps on ice or at 4°C to minimize protease activity.[3] Avoid repeated freeze-thaw cycles of the cell pellet and lysate.
Incorrect Buffer Composition The pH and salt concentration of the lysis buffer can impact protein stability. The optimal pH is typically between 7.4 and 8.0. Salt concentrations (e.g., 150 mM NaCl) are standard, but may require optimization.
Protein Aggregation As a transmembrane protein, this compound may be prone to aggregation upon extraction from the lipid bilayer. The inclusion of non-ionic detergents like Triton X-100 or NP-40 can help maintain solubility.[9]

Issue: Multiple bands or smears are observed on a Western blot for this compound.

Potential Cause Troubleshooting/Optimization
Proteolytic Degradation The appearance of lower molecular weight bands is a strong indicator of protein degradation.[4] Increase the concentration of the protease inhibitor cocktail or try a different formulation. Ensure inhibitors are fresh and added immediately before lysis.
Post-translational Modifications This compound may undergo post-translational modifications that can affect its migration on SDS-PAGE. While specific modifications for this compound are not extensively documented, this remains a possibility.
Sample Overheating Boiling samples in Laemmli buffer before loading on a gel can sometimes lead to aggregation or degradation of membrane proteins. Try incubating at a lower temperature (e.g., 37°C for 30 minutes or 70°C for 10 minutes).

Frequently Asked Questions (FAQs)

Q1: What is the best type of lysis buffer for this compound extraction?

A1: Due to its four transmembrane domains, a lysis buffer containing strong detergents is recommended for this compound extraction.[10] RIPA buffer is a widely used and effective choice as it contains both ionic (SDS) and non-ionic (NP-40 or Triton X-100) detergents that can efficiently solubilize membranes.[2][3] For particularly difficult-to-extract proteins, specialized commercial buffers designed for multi-pass transmembrane proteins may provide superior results.[1]

Q2: Why is a protease inhibitor cocktail necessary?

A2: Upon cell lysis, proteases from various cellular compartments are released and can rapidly degrade your protein of interest.[4] Since it is often unknown which specific proteases will degrade this compound, a broad-spectrum cocktail containing inhibitors against serine, cysteine, aspartic, and metalloproteases is essential to ensure its integrity.[5][6][7]

Q3: Can I prepare my own protease inhibitor cocktail?

A3: While commercially available cocktails are convenient and optimized, you can prepare your own. A common recipe includes AEBSF or PMSF (serine proteases), aprotinin (B3435010) and leupeptin (B1674832) (serine and cysteine proteases), bestatin (B1682670) (aminopeptidases), E-64 (cysteine proteases), and pepstatin A (aspartic proteases).[7] For metalloprotease inhibition, EDTA is typically included.[8]

Q4: How critical is temperature control during lysis?

A4: Maintaining a low temperature (on ice or at 4°C) throughout the lysis procedure is critical.[3] Low temperatures significantly reduce the activity of many proteases, thereby minimizing the degradation of this compound.

Q5: My this compound protein is still degrading despite using a protease inhibitor cocktail. What else can I do?

A5: If degradation persists, consider the following:

  • Increase Inhibitor Concentration: You may need to use a higher concentration of the protease inhibitor cocktail.

  • Check Inhibitor Freshness: Ensure your inhibitors have not expired and have been stored correctly. Prepare fresh stock solutions if necessary.

  • Minimize Lysis Time: Work quickly to minimize the time your protein is exposed to active proteases.

  • Sonication: If using mechanical lysis methods like sonication, perform it in short bursts on ice to prevent sample heating, which can denature proteins and increase degradation.

Experimental Protocols

Protocol 1: Standard RIPA Buffer Lysis for this compound Extraction

Materials:

  • Cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)

  • Broad-spectrum protease inhibitor cocktail (e.g., commercial 100X stock)

  • Microcentrifuge

Procedure:

  • Wash the cell pellet once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Add the protease inhibitor cocktail to the required volume of cold RIPA buffer immediately before use (e.g., 10 µL of 100X cocktail per 1 mL of buffer).

  • Resuspend the cell pellet in the supplemented RIPA buffer. A common starting point is 1 mL of buffer per 10^7 cells.

  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable assay (e.g., BCA assay).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Visualizations

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_lysis Cell Lysis cluster_clarification Lysate Clarification cluster_downstream Downstream Processing cell_pellet Cell Pellet wash_pbs Wash with ice-cold PBS cell_pellet->wash_pbs add_ripa Add RIPA Buffer + Protease Inhibitors wash_pbs->add_ripa incubate Incubate on ice add_ripa->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Protein Quantification collect_supernatant->quantify analysis Downstream Analysis quantify->analysis

Caption: Workflow for preventing this compound degradation during cell lysis.

Caption: Troubleshooting flowchart for this compound degradation.

References

Technical Support Center: Troubleshooting Pantophysin Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with pantophysin aggregation in expression systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

This compound is an integral membrane protein, homologous to synaptophysin, found in the membranes of small transport vesicles in various cell types.[1] Like many membrane proteins, when overexpressed in heterologous systems such as E. coli, it has a tendency to misfold and form insoluble aggregates known as inclusion bodies.[2][3] This aggregation is a significant concern as it sequesters the protein in a non-functional state, leading to low yields of soluble, active protein, which is crucial for structural and functional studies, as well as for drug development.

Q2: What are the primary causes of this compound aggregation during recombinant expression?

The primary causes of this compound aggregation are multifaceted and typical for many overexpressed recombinant proteins, especially membrane proteins:

  • High Expression Rate: Rapid synthesis of the protein can overwhelm the cellular machinery responsible for proper folding, leading to the accumulation of misfolded intermediates that are prone to aggregation.[4]

  • Hydrophobic Nature: As a transmembrane protein, this compound possesses significant hydrophobic regions that are normally embedded within a lipid bilayer.[1] When expressed in the aqueous environment of the cytoplasm, these exposed hydrophobic patches can interact with each other, leading to aggregation.

  • Lack of a Native Membrane Environment: The absence of the appropriate lipid bilayer for insertion and folding can lead to improper conformational states.

  • Suboptimal Expression Conditions: Factors such as temperature, inducer concentration, and cell density can significantly impact protein folding and solubility.[3][5]

  • Absence of Specific Chaperones: this compound may require specific host-cell chaperones for proper folding that are either absent or insufficient in the expression host.

Q3: How can I detect if my expressed this compound is aggregated?

Several methods can be employed to detect this compound aggregation:

  • SDS-PAGE Analysis: After cell lysis and centrifugation, compare the amount of this compound in the soluble supernatant fraction versus the insoluble pellet fraction. A significant amount of this compound in the pellet is indicative of aggregation and inclusion body formation.

  • Western Blotting: This technique provides a more specific detection of this compound in the soluble and insoluble fractions, especially if the expression levels are low.

  • Dot Blot Assay: A rapid method to screen for the presence of aggregated protein in different fractions or under various expression conditions.

  • Dynamic Light Scattering (DLS): DLS can be used to analyze the size distribution of particles in the soluble fraction. The presence of large particles or a high polydispersity index can indicate the presence of soluble aggregates.

Troubleshooting Guides

Issue 1: Low yield of soluble this compound and high amount in the insoluble fraction.

Question: My SDS-PAGE and Western blot analysis show that the majority of my expressed this compound is in the insoluble pellet after cell lysis. How can I increase the yield of soluble protein?

Answer: This is a classic indication of inclusion body formation. Here are several strategies to improve the solubility of your this compound expression:

  • Optimize Expression Conditions:

    • Lower the Induction Temperature: Reducing the temperature after induction (e.g., from 37°C to 18-25°C) slows down the rate of protein synthesis, which can give the polypeptide more time to fold correctly.[3][5]

    • Adjust Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to very rapid protein expression and subsequent aggregation. Try reducing the IPTG concentration to a range of 0.1-0.5 mM.[3]

    • Vary Induction Time: A shorter induction time might reduce the accumulation of misfolded protein.

  • Co-expression with Chaperones:

    • Molecular chaperones can assist in the proper folding of proteins and prevent aggregation. Consider co-transforming your expression cells with a plasmid encoding chaperones like DnaK/DnaJ/GrpE or GroEL/GroES. These chaperones can help shield hydrophobic regions of the nascent polypeptide chain and facilitate correct folding.

  • Change Expression Strain:

    • Some E. coli strains are specifically engineered to enhance the expression of challenging proteins. For instance, strains like Rosetta(DE3) contain a plasmid that supplies tRNAs for codons that are rare in E. coli but may be present in the this compound gene.

  • Utilize a Solubility-Enhancing Fusion Tag:

    • Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of this compound can improve its solubility. These tags can later be removed by proteolytic cleavage if necessary.

Issue 2: this compound is in inclusion bodies. How can I purify and refold it?

Question: I have a large amount of this compound in inclusion bodies. Is it possible to recover active protein from these aggregates?

Answer: Yes, it is often possible to purify this compound from inclusion bodies and refold it into a functional state. This process involves three main steps: inclusion body purification, solubilization, and refolding.

  • Purification of Inclusion Bodies: After cell lysis, the insoluble inclusion bodies can be separated from most cellular debris by centrifugation. Washing the inclusion body pellet with buffers containing low concentrations of detergents (e.g., 1-2% Triton X-100) or chaotropic agents (e.g., 1M urea) can help remove contaminating proteins and membrane fragments.

  • Solubilization of Inclusion Bodies: The purified inclusion bodies need to be solubilized using strong denaturants to unfold the aggregated protein. Common solubilization buffers contain high concentrations of chaotropic agents like 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl), along with a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to break any incorrect disulfide bonds.

  • Refolding of this compound: This is the most critical and challenging step. The denatured and solubilized this compound must be refolded into its native conformation. This is typically achieved by rapidly diluting or dialyzing the solubilization buffer to reduce the concentration of the denaturant. The refolding buffer should contain additives that promote proper folding, such as:

    • L-arginine: To suppress aggregation.

    • Redox shuffling agents (e.g., a combination of reduced and oxidized glutathione): To facilitate correct disulfide bond formation.

    • Detergents (at concentrations above their critical micelle concentration): To provide a mimic of the membrane environment for this transmembrane protein.

Issue 3: I have some soluble this compound, but it seems to be in the form of soluble aggregates.

Question: My DLS results show a high polydispersity and large particle sizes, even though the protein is in the soluble fraction. How can I address soluble aggregation?

Answer: Soluble aggregates can be as problematic as inclusion bodies for downstream applications. Here are some strategies to tackle this issue:

  • Optimize Purification Buffers:

    • Adjust Salt Concentration: The ionic strength of the buffer can influence protein-protein interactions. Experiment with a range of salt concentrations (e.g., 150 mM to 500 mM NaCl).

    • Modify pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of this compound to increase net charge and electrostatic repulsion between protein molecules.

    • Include Additives: The addition of stabilizing agents like glycerol (B35011) (5-10%), L-arginine (50-100 mM), or non-detergent sulfobetaines can help prevent aggregation.

  • Detergent Screening: As a membrane protein, this compound requires detergents for solubility and stability. The choice of detergent is critical. Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100, CHAPS) to find the one that best maintains the monodispersity of your protein.

  • Size Exclusion Chromatography (SEC): Use SEC as a final polishing step in your purification protocol. This will not only help to separate monomeric this compound from aggregates but also allow for buffer exchange into a final, optimized storage buffer.

Data Presentation

Table 1: Recommended Starting Conditions for Optimizing this compound Expression in E. coli

ParameterRecommended RangeRationale
Expression Host BL21(DE3), Rosetta(DE3)BL21(DE3) is a standard strain for T7 promoter-based expression. Rosetta(DE3) provides tRNAs for rare codons.
Induction Temperature 18-25 °CLower temperatures slow protein synthesis, promoting proper folding.[3][5]
IPTG Concentration 0.1 - 0.5 mMLower inducer concentrations can reduce the rate of expression, preventing overwhelming the cellular folding machinery.[3]
Induction Time 4-16 hoursLonger induction times at lower temperatures can increase the yield of soluble protein.
Chaperone Co-expression DnaK/DnaJ/GrpE, GroEL/GroESThese chaperones can assist in the folding of the nascent polypeptide chain and prevent aggregation.

Table 2: Buffer Compositions for Solubilization and Purification of this compound Homologs (e.g., Synaptophysin)

Buffer TypeComponentConcentrationPurposeReference
Inclusion Body Wash Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl1 MRemoves DNA/RNA
Triton X-1001-2%Solubilizes membrane contaminants
DTT5-10 mMReducing agent
Inclusion Body Solubilization Buffer Tris-HCl, pH 8.050 mMBuffering agent
Guanidine HCl6 MDenaturant
DTT10-20 mMReducing agent
Membrane Protein Solubilization Buffer HEPES-KOH, pH 7.320 mMBuffering agent
KCl140 mMSalt
EDTA2 mMChelating agent
Triton X-1000.2 - 1% (v/v)Detergent for solubilization[4]
Purification Buffer (IMAC) PBS, pH 7.41xBuffering agent
Imidazole20-40 mMReduces non-specific binding
Detergent (e.g., DDM)0.1%Maintains solubility

Experimental Protocols

Protocol 1: Recombinant this compound Expression and Solubility Analysis in E. coli
  • Transform the this compound expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Continue to incubate the culture at 20°C with shaking for 16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20 mL of ice-cold lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Take a 50 µL aliquot of the total cell lysate.

  • Centrifuge the remaining lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.

  • Analyze the total lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting using an anti-pantophysin antibody to determine the solubility of the expressed protein.

Protocol 2: Dot Blot Assay for Semi-Quantitative Analysis of this compound Aggregation
  • Prepare serial dilutions of your this compound-containing samples (e.g., soluble and insoluble fractions) in PBS.

  • Using a pencil, lightly draw a grid on a nitrocellulose membrane.

  • Spot 2 µL of each dilution onto the designated squares on the membrane.

  • Allow the spots to dry completely at room temperature for about 1 hour.

  • Block the membrane by incubating it in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a primary antibody against this compound diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the dots will correspond to the amount of this compound in each sample, allowing for a semi-quantitative comparison of aggregation.

Protocol 3: Dynamic Light Scattering (DLS) for Analysis of Soluble Aggregates
  • Prepare your soluble this compound sample to a concentration of at least 0.2 mg/mL in a suitable, well-filtered buffer.

  • Filter the sample through a 0.2 µm syringe filter to remove any large, extraneous particles.[2]

  • Carefully pipette approximately 30 µL of the filtered sample into a clean DLS cuvette, ensuring no bubbles are introduced.[2]

  • Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Set the instrument parameters, including the solvent viscosity and refractive index.

  • Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity and use an autocorrelation function to calculate the diffusion coefficient of the particles.

  • The software will then calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample. A monomodal peak with a low polydispersity index (<20%) is indicative of a homogenous, non-aggregated sample. Multiple peaks or a high polydispersity index suggest the presence of soluble aggregates.

Visualizations

Troubleshooting_Pantophysin_Aggregation start Start: this compound Expression check_expression Check Expression (SDS-PAGE/Western Blot) start->check_expression low_yield Low/No Expression check_expression->low_yield No good_expression Good Expression check_expression->good_expression Yes optimize_vector Optimize Codon Usage Check Sequence Integrity low_yield->optimize_vector check_solubility Analyze Soluble vs. Insoluble Fractions good_expression->check_solubility mostly_soluble Mostly Soluble? check_solubility->mostly_soluble inclusion_bodies Inclusion Bodies (Insoluble) mostly_soluble->inclusion_bodies No soluble_protein Soluble Protein mostly_soluble->soluble_protein Yes optimize_expression Optimize Expression: - Lower Temperature - Lower [IPTG] - Co-express Chaperones inclusion_bodies->optimize_expression refolding Purify Inclusion Bodies Solubilize & Refold inclusion_bodies->refolding Alternative check_soluble_aggregates Check for Soluble Aggregates (DLS/SEC) soluble_protein->check_soluble_aggregates optimize_expression->check_expression refolding->soluble_protein monodisperse Monodisperse? check_soluble_aggregates->monodisperse optimize_buffer Optimize Purification Buffer: - Adjust pH/Salt - Add Stabilizers - Screen Detergents monodisperse->optimize_buffer No final_product Purified, Soluble Monomeric this compound monodisperse->final_product Yes optimize_buffer->check_soluble_aggregates

Caption: Troubleshooting Decision Tree for this compound Aggregation.

Pantophysin_Expression_Workflow start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET with His-tag) start->cloning transformation Transformation into E. coli Expression Host cloning->transformation small_scale Small-Scale Expression Trial transformation->small_scale analysis Solubility Analysis (SDS-PAGE / Western Blot) small_scale->analysis optimization Optimization of Parameters: - Temperature (18-25°C) - [IPTG] (0.1-0.5 mM) - Chaperone Co-expression analysis->optimization If Insoluble large_scale Large-Scale Expression analysis->large_scale If Soluble optimization->small_scale Re-screen harvest Cell Harvest & Lysis large_scale->harvest purification Purification: 1. IMAC (with detergent) 2. Size Exclusion Chromatography harvest->purification characterization Characterization (DLS, etc.) purification->characterization

Caption: General Workflow for Optimizing this compound Expression.

Chaperone_Pathway ribosome Ribosome nascent_chain Nascent This compound ribosome->nascent_chain Translation misfolded Misfolded Intermediate nascent_chain->misfolded Spontaneous Misfolding chaperone Chaperone (e.g., DnaK) nascent_chain->chaperone Binding correctly_folded Correctly Folded This compound nascent_chain->correctly_folded Correct Spontaneous Folding aggregate Aggregate misfolded->aggregate Aggregation misfolded->chaperone Binding & Refolding chaperone->correctly_folded Facilitates Folding

Caption: Conceptual Diagram of Chaperone-Assisted Protein Folding.

References

Technical Support Center: Optimizing Pantophysin Immunolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pantophysin immunolabeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their fixation methods for high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it located?

A1: this compound is a protein that is homologous to synaptophysin, a major protein found in synaptic vesicles.[1] Unlike synaptophysin, which is primarily in neuroendocrine cells, this compound is ubiquitously expressed in various non-neuroendocrine cell types. It serves as a marker for small, constitutive transport vesicles within the cytoplasm.[1]

Q2: Why is the choice of fixation method so critical for this compound immunolabeling?

A2: Fixation is a crucial step that preserves the cellular architecture and the location of the target antigen.[2][3] The choice of fixative can significantly impact the preservation of the this compound epitope and overall cell morphology. An inappropriate fixation method can lead to common issues such as weak or no signal, high background, or non-specific staining. This is because fixatives can alter the protein's structure, potentially masking the antibody's binding site (epitope) or failing to adequately secure the antigen within the cell, causing it to be washed away during staining.[4][5]

Q3: What are the main types of fixatives, and how do they work?

A3: There are two primary categories of fixatives used in immunofluorescence:

  • Cross-linking fixatives: Aldehydes like paraformaldehyde (PFA) and glutaraldehyde (B144438) are the most common. They work by creating covalent chemical bonds (methylene bridges) between neighboring proteins, effectively locking them in place and preserving the structural integrity of the cell.[6][7]

  • Precipitating (or denaturing) fixatives: These are organic solvents like ice-cold methanol (B129727) or acetone. They work by dehydrating the cell, which causes proteins to denature and precipitate in place.[7][8] This process also permeabilizes the cell membrane.[6]

Diagram: Mechanism of Action for Fixatives

cluster_0 Cross-Linking Fixation (e.g., PFA) cluster_1 Precipitating Fixation (e.g., Methanol) a Protein 1 b Protein 2 a->b Methylene Bridge c PFA d Soluble Protein e Precipitated Protein d->e Denaturation f Methanol (Dehydration)

Caption: Mechanisms of cross-linking versus precipitating fixatives.

Q4: Should I use paraformaldehyde (PFA) or methanol for this compound staining?

A4: The optimal fixative depends on the specific primary antibody and the experimental context.

  • Paraformaldehyde (PFA) is generally the preferred starting point as it provides excellent preservation of cellular morphology.[4][6] A 2-4% PFA solution is a common recommendation. However, because it cross-links proteins, it can sometimes mask the this compound epitope, requiring an antigen retrieval step.[6]

  • Methanol fixation is harsher on cell structure but simultaneously fixes and permeabilizes the cells.[7] It may be a good alternative if your antibody does not work well with PFA-fixed samples, as it can sometimes expose epitopes hidden by cross-linking.[6]

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal
Potential Cause Explanation & Suggested Solution
Over-fixation Excessive cross-linking with PFA or glutaraldehyde can mask the epitope the antibody is supposed to recognize.[5] Solution: Reduce the fixation time (e.g., try 10-15 minutes) or decrease the PFA concentration (e.g., to 2%). If over-fixation is suspected, consider performing an antigen retrieval step.[5]
Inadequate Fixation If fixation is insufficient, this compound, being a vesicle protein, may not be properly secured and could be washed away during subsequent steps. Solution: Increase the fixation time or the concentration of the fixative. Ensure the fixative solution is fresh.
Incorrect Fixative for Antibody Some antibodies are validated for use with only specific types of fixatives. The fixation process may alter the epitope's conformation in a way that prevents antibody binding. Solution: Check the antibody datasheet for fixation recommendations.[9][10] If the datasheet is uninformative, test both PFA and cold methanol fixation protocols to determine which is optimal.
Poor Permeabilization For intracellular targets like this compound vesicles, the antibody needs to cross the cell membrane. This is a critical step after PFA fixation (methanol fixation usually permeabilizes sufficiently).[6][11] Solution: Ensure your permeabilization step is adequate. Use 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes. Note that Triton X-100 can sometimes disrupt small vesicles; saponin is a gentler alternative.[11]
Problem: High Background or Non-Specific Staining
Potential Cause Explanation & Suggested Solution
Autofluorescence Fixatives, especially glutaraldehyde, can cause tissues to autofluoresce.[12] Old or improperly stored formaldehyde (B43269) solutions can also increase background fluorescence.[13] Solution: Always use fresh, high-quality fixative solutions. If using glutaraldehyde, you can quench the autofluorescence by treating the sample with 0.1% sodium borohydride (B1222165) in PBS after fixation.[12] Viewing an unstained, fixed sample under the microscope can help determine if autofluorescence is the issue.
Fixation Artifacts Improper or overly harsh fixation can alter protein structures in a way that promotes non-specific antibody binding.[14] Solution: Optimize the fixation protocol by reducing the fixative concentration or incubation time. Ensure fixation occurs at the recommended temperature (often room temperature for PFA, -20°C for methanol).
Excessive Antibody Concentration High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[15] Solution: Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with low background.
Inadequate Blocking The blocking step is crucial for preventing non-specific antibody binding to reactive sites within the cell. Solution: Increase the blocking time (e.g., to 60 minutes) or try a different blocking agent (e.g., 5% normal serum from the secondary antibody's host species instead of BSA).[5]

Diagram: Troubleshooting Workflow for Fixation Issues

Start Start: Immunolabeling Issue Problem What is the primary issue? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Weak/No Signal HighBg High Background Problem->HighBg High Background FixationType Check Antibody Datasheet: Is Fixative Correct? WeakSignal->FixationType CheckAutofluo Check for Autofluorescence (Unstained Control) HighBg->CheckAutofluo TryMethanol Try Cold Methanol Fixation FixationType->TryMethanol No/Unknown CheckOverfix Suspect Over-fixation (PFA)? FixationType->CheckOverfix Yes ReduceFix Reduce PFA % or Time Add Antigen Retrieval CheckOverfix->ReduceFix Yes CheckPerm Check Permeabilization (e.g., Triton X-100) CheckOverfix->CheckPerm No UseFreshFix Use Fresh Fixative Add Quenching Step (e.g., NaBH4) CheckAutofluo->UseFreshFix Yes OptimizeFix Optimize Fixation: Reduce Time/Concentration CheckAutofluo->OptimizeFix No OptimizeBlock Optimize Blocking Step & Antibody Titration OptimizeFix->OptimizeBlock

Caption: Decision tree for troubleshooting common fixation-related problems.

Experimental Protocols

Below are recommended starting protocols. Remember that optimization for your specific cell type and antibody is often necessary.

Protocol 1: Paraformaldehyde (PFA) Fixation for Cultured Cells

This protocol is a good starting point for most antibodies and preserves cellular morphology well.[4]

  • Preparation: Prepare fresh 4% PFA in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Cell Washing: Gently wash cells twice with PBS.

  • Fixation: Add the 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1-0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes. This step is essential for allowing the antibody to access intracellular this compound.[16]

  • Blocking: Proceed with blocking (e.g., 1% BSA or 5% normal goat serum in PBS) for at least 30 minutes before adding the primary antibody.[16]

Protocol 2: Cold Methanol Fixation for Cultured Cells

This protocol is useful if PFA fixation yields poor results or if the antibody datasheet specifically recommends it.[6]

  • Cell Washing: Gently wash cells twice with PBS.

  • Fixation: Aspirate the PBS and add ice-cold 100% methanol (pre-chilled to -20°C). Incubate for 10 minutes at -20°C.

  • Washing: Aspirate the methanol and gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: No separate permeabilization step is required. Proceed directly to the blocking step before primary antibody incubation.

Data Summary: Comparison of Fixation Methods

While direct quantitative data for this compound is limited, the following table summarizes the general characteristics and outcomes for different fixation strategies based on experience with similar vesicle and membrane proteins.

Parameter 4% Paraformaldehyde (PFA) Cold Methanol PFA + Glutaraldehyde (0.05-0.2%)
Cell Morphology Preservation Excellent[6]Fair to Good (can cause shrinking)[7]Excellent
Antigenicity Preservation Good, but can mask epitopes[4][6]Good, may expose some epitopes masked by PFA[6]Good, but higher risk of masking epitopes
Permeabilization Required? Yes (e.g., Triton X-100, Saponin)[11]No (fixative acts as permeabilizing agent)[6]Yes
Risk of Autofluorescence Low to Moderate (increases with age of solution)[13]LowHigh (requires quenching step)[12]
Best For General screening, high-resolution imaging, preserving fine cellular structures.Aldehyde-sensitive epitopes, when PFA protocols fail.[6]Electron microscopy, improved retention of small, diffusible antigens.[3][17]
Potential Drawbacks May require antigen retrieval, incomplete permeabilization can lead to no signal.Can alter or destroy some epitopes, harsher on morphology.[11]Strong cross-linking can significantly mask antigens, increases background.

Diagram: General Immunofluorescence Workflow

A 1. Cell Culture on Coverslip B 2. Wash with PBS A->B C 3. Fixation (e.g., 4% PFA, 15 min) B->C D 4. Wash with PBS C->D E 5. Permeabilization (e.g., 0.1% Triton X-100) D->E F 6. Blocking (e.g., 5% Normal Goat Serum) E->F G 7. Primary Antibody Incubation (anti-Pantophysin) F->G H 8. Wash with PBS G->H I 9. Secondary Antibody Incubation (Fluorophore-conjugated) H->I J 10. Wash with PBS I->J K 11. Counterstain (Optional) (e.g., DAPI) J->K L 12. Mount Coverslip & Image K->L

Caption: A standard experimental workflow for immunofluorescence.

References

Technical Support Center: Troubleshooting High Background in Pantophysin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in pantophysin Enzyme-Linked Immunosorbent Assays (ELISA).

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA?

High background in an ELISA refers to a scenario where there is an excessive or unexpectedly high color development or optical density (OD) reading across the entire 96-well plate, including the negative control or blank wells.[1][2] This elevated "noise" can mask the specific signal from the this compound analyte, ultimately reducing the sensitivity and reliability of the assay.[1]

Q2: What are the most common causes of high background in an ELISA?

The primary culprits behind high background are often related to two main areas: inadequate plate washing and insufficient blocking.[1][3] Other significant contributing factors include suboptimal antibody concentrations, problems with the substrate, contamination of reagents or samples, and incorrect incubation times or temperatures.[2][4][5]

Q3: How can I identify the specific cause of the high background in my this compound ELISA?

To pinpoint the source of the high background, it is beneficial to run a set of controls. For example, a control well that excludes the primary antibody can help determine if the secondary antibody is binding non-specifically.[6] Additionally, a blank control, containing no sample or antibodies, can indicate whether the substrate or the plate itself is contaminated.

Q4: Can the sample itself contribute to a high background?

Yes, the sample matrix can be a source of high background.[1] Samples that contain high concentrations of interfering substances, such as other proteins or lipids, can lead to non-specific binding.[4] If you are switching between sample types, for instance, from cell culture supernatant to serum, you may need to re-optimize the assay to accommodate the more complex sample matrix.[1]

Troubleshooting Guide

The following tables outline potential causes of high background in your this compound ELISA and provide recommended solutions.

Table 1: Reagent and Solution-Related Issues
Potential CauseRecommended Solution
Antibody Concentration Too High Optimize the concentrations of both the capture and detection antibodies through titration experiments to find the optimal balance between signal and background.[4][5]
Contaminated Reagents Prepare fresh blocking and wash buffers for each experiment.[4] Ensure that the water used for preparing buffers is of high quality and free from contamination.[2]
Substrate Solution Deteriorated The substrate solution should be colorless before it is added to the plate.[2] If it has developed a color, it should be discarded and a fresh solution should be prepared.
Improper Blocking Buffer Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1] Consider trying different blocking buffers, such as casein or non-protein-based blockers, to find one that is most effective for your assay.[7][8]
Table 2: Procedural and Environmental Issues
Potential CauseRecommended Solution
Inadequate Washing Increase the number of wash steps or add a short soaking step (e.g., 30 seconds) with the wash buffer between aspirations.[1] Ensure that the wash buffer volume is sufficient to completely cover the well surface, typically around 300-400 µL per well.[2][9]
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.[10] Avoid incubating the plate near heat sources or in direct sunlight.[2]
Plate Not Washed Properly Ensure all wells are aspirated completely after each wash step. Tapping the inverted plate on a clean paper towel can help remove residual liquid.[11]
Cross-Contamination Use fresh pipette tips for each reagent and sample. Be careful not to splash reagents between wells.[2]
Edge Effects Ensure the plate is properly sealed during incubations to prevent evaporation, which can be more pronounced in the outer wells.[10] Allow the plate and reagents to reach room temperature before starting the assay.[3]

Experimental Protocols

Antibody Titration Protocol

To determine the optimal antibody concentration, a checkerboard titration is recommended. This involves testing a range of concentrations for both the capture and detection antibodies simultaneously.

  • Coat the plate: Prepare serial dilutions of the capture antibody in coating buffer. A typical starting range is 0.2-10 µg/mL.

  • Block the plate: After coating and washing, block the plate as usual.

  • Add antigen: Add a constant, saturating concentration of the this compound standard.

  • Add detection antibody: Prepare serial dilutions of the detection antibody in blocking buffer. A typical starting range is 0.1-2 µg/mL.

  • Develop and read the plate: Proceed with the addition of the enzyme conjugate, substrate, and stop solution. Measure the absorbance.

  • Analyze the results: The optimal concentrations will yield the highest signal-to-noise ratio (specific signal divided by the background signal).

Optimized Plate Washing Protocol
  • Aspiration: Completely aspirate the liquid from all wells.

  • Dispensing: Add at least 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.[9]

  • Soaking (Optional but Recommended): Allow the wash buffer to sit in the wells for 30 seconds.[12]

  • Aspiration: Aspirate the wash buffer completely.

  • Repeat: Repeat this cycle 3-5 times.[13]

  • Final Wash: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any remaining wash buffer.[11]

Visualizations

ELISA_Troubleshooting_Workflow start High Background Observed check_washing Review Washing Protocol start->check_washing check_blocking Evaluate Blocking Step check_washing->check_blocking Sufficient optimize_washing Optimize Wash Steps (Increase volume/number) check_washing->optimize_washing Insufficient? check_antibodies Assess Antibody Concentrations check_blocking->check_antibodies Adequate optimize_blocking Optimize Blocking (Increase time/concentration, change blocker) check_blocking->optimize_blocking Inadequate? check_reagents Inspect Reagents & Substrate check_antibodies->check_reagents Optimal titrate_antibodies Perform Antibody Titration check_antibodies->titrate_antibodies Too High? prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Contaminated/ Deteriorated? end_resolved Issue Resolved check_reagents->end_resolved OK optimize_washing->end_resolved optimize_blocking->end_resolved titrate_antibodies->end_resolved prepare_fresh->end_resolved

Caption: Troubleshooting workflow for high background in ELISA.

Sandwich_ELISA_Principle cluster_well Microplate Well capture_ab Capture Antibody (Coated on well) antigen This compound Antigen (in Sample) capture_ab->antigen Binding detection_ab Detection Antibody antigen->detection_ab Binding enzyme_conjugate Enzyme Conjugate detection_ab->enzyme_conjugate Binding substrate Substrate enzyme_conjugate->substrate Enzymatic Reaction product Colored Product (Signal) substrate->product

Caption: Principle of a sandwich ELISA for this compound detection.

References

Technical Support Center: Validating Your New Pantophysin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for our new pantophysin antibody. This guide is designed for researchers, scientists, and drug development professionals to ensure successful validation and application of this antibody in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve specific and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it expressed?

A1: this compound (also known as Synaptophysin-like protein 1 or SYPL1) is a protein related to the synaptophysin family. It is a transmembrane protein found in the membranes of small cytoplasmic transport vesicles.[1][2] Unlike synaptophysin, which is primarily found in neuroendocrine cells, this compound is ubiquitously expressed across a wide variety of tissues and cell types, playing a general role in vesicular trafficking.[1][3]

Q2: What is the expected molecular weight of this compound in a Western blot?

A2: The calculated molecular weight of this compound is approximately 28.9 kDa.[1] Depending on potential post-translational modifications, the observed molecular weight on a Western blot may vary slightly.

Q3: Which tissues or cell lines can I use as positive and negative controls?

A3: Based on RNA sequencing and protein expression data, this compound is widely expressed.

  • Positive Controls : Tissues such as the salivary gland, adrenal gland, rectum, and pancreas (particularly the exocrine portion) show high levels of expression and are excellent positive controls.[3][4][5] Many common cell lines also express SYPL1.

  • Negative Controls : While no tissue is completely negative, tissues with lower reported expression, such as skeletal muscle or liver hepatocytes (note: other liver cells may be positive), could be used for comparison.[6] For a true negative control, consider using a cell line in which the SYPL1 gene has been knocked out using CRISPR/Cas9 technology.

Q4: My initial experiments show no signal. What should I do?

A4: For a new antibody, the absence of signal is a common issue that can be resolved through careful optimization. First, confirm that your positive control is appropriate and known to express this compound. Next, systematically optimize your primary antibody concentration by performing a titration experiment.[7][8] Also, review your entire protocol, paying close attention to antigen retrieval methods (for IHC), lysis buffer composition (for WB and IP), and the compatibility of your secondary antibody.[9]

Data Presentation: this compound (SYPL1) Expression Levels

The following tables summarize quantitative data on this compound (SYPL1) gene and protein expression across various human tissues and cancer cell lines. This data can help in the selection of appropriate positive and negative controls for your experiments.

Table 1: SYPL1 RNA Expression in Human Tissues

TissueRNA Expression (TPM)*Data Source
Salivary GlandHighGTEx[10][11]
EsophagusHighGTEx[10][11]
ColonHighGTEx[10][11]
PancreasMediumGTEx[10][11]
Adrenal GlandMediumGTEx[10][11]
LungMediumGTEx[10][11]
Brain (Cortex)LowGTEx[10][11]
Skeletal MuscleLowGTEx[10][11]
LiverLowGTEx[10][11]

*TPM (Transcripts Per Million) is a normalized measure of gene expression.

Table 2: SYPL1 Protein Abundance in Human Tissues

TissueProtein Abundance (ppm)Data Source
Saliva Secreting Gland554PaxDb[4]
Rectum377PaxDb[4]
Adrenal Gland201PaxDb[4]
Testis125PaxDb[4]
Pancreas7.55 (in Macaca mulatta)PaxDb[12]
Liver25.2 (in Macaca mulatta)PaxDb[12]

Table 3: SYPL1 RNA Expression in Selected Cancer Cell Lines

Cell LineCancer TypeRNA Expression (TPM)*Data Source
A-431Skin CarcinomaHighHuman Protein Atlas[5]
U-2 OSBone OsteosarcomaHighHuman Protein Atlas[5]
A-549Lung CarcinomaMediumHuman Protein Atlas[5]
MCF7Breast CancerMediumHuman Protein Atlas[5]
HeLaCervical CancerMediumHuman Protein Atlas[5]

*Expression levels are relative and based on data from the Human Protein Atlas.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows for antibody validation and the general pathway in which this compound is involved.

Antibody_Validation_Workflow General Antibody Validation Workflow cluster_WB Western Blot (WB) cluster_IHC Immunohistochemistry (IHC) cluster_IP Immunoprecipitation (IP) WB_Start Start WB Validation WB_Titration Titrate Primary Antibody (e.g., 1:250 to 1:4000) WB_Start->WB_Titration Step 1 WB_Controls Run Positive & Negative Control Lysates WB_Titration->WB_Controls Step 2 WB_Analysis Analyze Band at ~29 kDa WB_Controls->WB_Analysis Step 3 WB_End Confirm Specificity WB_Analysis->WB_End Step 4 IHC_Start Start IHC Validation IHC_AR Optimize Antigen Retrieval IHC_Start->IHC_AR Step 1 IHC_Titration Titrate Primary Antibody (e.g., 1:50 to 1:500) IHC_AR->IHC_Titration Step 2 IHC_Controls Stain Positive & Negative Control Tissues IHC_Titration->IHC_Controls Step 3 IHC_Analysis Analyze Staining Pattern IHC_Controls->IHC_Analysis Step 4 IHC_End Confirm Localization IHC_Analysis->IHC_End Step 5 IP_Start Start IP Validation IP_Titration Determine Optimal Ab Amount IP_Start->IP_Titration Step 1 IP_Controls Perform IP with Positive Control Lysate & IgG Control IP_Titration->IP_Controls Step 2 IP_Analysis Analyze Eluate by WB IP_Controls->IP_Analysis Step 3 IP_End Confirm Target Pull-down IP_Analysis->IP_End Step 4 Vesicular_Transport_Pathway This compound in Constitutive Vesicular Transport TGN Trans-Golgi Network (TGN) Vesicle Transport Vesicle (containing this compound) TGN->Vesicle Budding PM Plasma Membrane Vesicle->PM Exocytosis / Fusion Endosome Endosome Vesicle->Endosome Fusion PM->Vesicle Endocytosis Endosome->TGN Recycling

References

how to improve the resolution of pantophysin in super-resolution microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving pantophysin with super-resolution microscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the visualization of this synaptic vesicle protein.

Frequently Asked Questions (FAQs)

Q1: Which super-resolution microscopy technique is best suited for imaging this compound?

A1: The ideal technique depends on your specific research question, available equipment, and whether you are performing live-cell or fixed-cell imaging.

  • STED (Stimulated Emission Depletion) Microscopy: Offers fast acquisition speeds, making it suitable for live-cell imaging of this compound dynamics. It provides a lateral resolution of approximately 50-70 nm.[1][2][3]

  • STORM (Stochastic Optical Reconstruction Microscopy) / dSTORM (direct STORM): These single-molecule localization microscopy (SMLM) techniques provide a higher spatial resolution, typically around 20-30 nm laterally.[2][3] They are well-suited for detailed structural analysis of this compound distribution on synaptic vesicles in fixed cells.

  • PALM (Photoactivated Localization Microscopy): Similar to STORM, PALM offers high resolution (~20 nm) and is used with photoactivatable fluorescent proteins.[4][5] This is advantageous if you are expressing a this compound-fluorescent protein fusion.

Q2: What are the critical factors for achieving high resolution when imaging this compound?

A2: Several factors are crucial:

  • Labeling Strategy: The choice of primary and secondary antibodies, or the use of smaller labeling probes like nanobodies, significantly impacts resolution by minimizing linkage error.[6]

  • Fluorophore Properties: The brightness and photostability of the chosen fluorophore are critical, especially for STED and STORM.[7][8]

  • Sample Preparation: Proper fixation, permeabilization, and mounting are essential to preserve the ultrastructure of the synapse.[1][9]

  • Imaging Buffer: For STORM/dSTORM, the composition of the imaging buffer is critical for inducing the photoswitching of fluorophores.[10][11]

Q3: Can I perform multicolor super-resolution imaging to co-localize this compound with other synaptic proteins?

A3: Yes, multicolor STED and STORM/dSTORM are well-established techniques. This allows for the simultaneous visualization of this compound with other presynaptic or postsynaptic markers like synaptophysin, VAMP2, or PSD-95.[12][13] Careful selection of fluorophores with minimal spectral overlap is essential for successful multicolor imaging.[7]

Troubleshooting Guides

This section addresses common issues encountered during super-resolution imaging of this compound.

Problem Potential Cause Recommended Solution
Low Signal-to-Noise Ratio 1. Poor antibody penetration or low labeling density.2. Suboptimal fluorophore choice (low brightness or high background).3. Inefficient photoswitching (STORM/dSTORM).4. High background fluorescence from the sample or mounting medium.1. Optimize permeabilization time and detergent concentration. Increase antibody concentration.[14][15]2. Select bright and photostable fluorophores recommended for your technique (see table below).3. Adjust the composition of your dSTORM imaging buffer (e.g., concentration of MEA or glucose oxidase/catalase).[10]4. Use a high-quality mounting medium with an appropriate refractive index and consider quenching autofluorescence.
Poor Resolution / Blurry Image 1. Suboptimal fixation leading to structural damage.2. Large labeling probes (e.g., primary and secondary antibodies) causing linkage error.3. Incorrect STED depletion laser power.4. Drift during image acquisition (STORM/PALM).1. Test different fixation protocols (e.g., PFA vs. methanol) to find the best preservation of synaptic structures.[9][16]2. Consider using directly conjugated primary antibodies, Fab fragments, or nanobodies to reduce the distance between the fluorophore and this compound.[6]3. Carefully titrate the STED laser power to achieve optimal resolution without excessive photobleaching.4. Use a drift correction algorithm during image reconstruction.
Photobleaching 1. High laser power (excitation or depletion).2. Unsuitable fluorophore.3. Inadequate imaging buffer (for STORM/dSTORM).1. Use the lowest laser power necessary to obtain a good signal.2. Choose highly photostable dyes such as Alexa Fluor 647 for STORM or ATTO 647N for STED.[4][7]3. Optimize the oxygen-scavenging system in your STORM buffer.
Artifacts in Reconstructed Image (STORM/PALM) 1. Overlapping single-molecule emissions due to high activation laser power.2. Inaccurate localization of single molecules.3. Insufficient number of localized molecules.1. Reduce the power of the activation laser to ensure sparse activation of fluorophores in each frame.[17]2. Ensure you are using appropriate localization software and parameters.3. Increase the number of acquired frames to build a complete image.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different super-resolution techniques applicable to this compound imaging.

Table 1: Comparison of Super-Resolution Microscopy Techniques

Technique Typical Lateral Resolution (nm) Typical Axial Resolution (nm) Imaging Speed Suitability for Live-Cell Imaging
Confocal ~250~500-700FastYes
STED 30 - 80[2][3]100 - 300FastYes[18]
STORM/dSTORM 20 - 30[2][3]50 - 80SlowChallenging
PALM ~20[4][5]~50SlowChallenging
SIM ~100[19]~300ModerateYes

Table 2: Recommended Fluorophores for this compound Super-Resolution Imaging

Technique Recommended Fluorophores Key Considerations
STED ATTO 647N, Alexa Fluor 594, Abberior STAR 635PHigh photostability, efficient depletion with available STED lasers.[4][7]
STORM/dSTORM Alexa Fluor 647, Cy5Excellent photoswitching properties in appropriate buffers.
PALM mEos3.2, PA-GFPGenetically encoded, suitable for fusion protein expression.

Experimental Protocols & Workflows

Experimental Workflow for Super-Resolution Imaging of this compound

experimental_workflow General Workflow for this compound Super-Resolution Imaging cluster_sample_prep Sample Preparation cluster_labeling Immunolabeling cluster_imaging Imaging & Analysis cell_culture 1. Culture Neurons on High-Precision Coverslips fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 3% BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-pantophysin) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting 7. Mounting in Appropriate Medium secondary_ab->mounting acquisition 8. Image Acquisition (STED/STORM/PALM) mounting->acquisition reconstruction 9. Image Reconstruction & Analysis acquisition->reconstruction

Caption: General workflow for super-resolution imaging of this compound.

Protocol 1: STED Microscopy of this compound in Fixed Neurons

This protocol is adapted from established methods for imaging synaptic vesicle proteins.[4][20]

Materials:

  • Primary antibody: anti-pantophysin

  • Secondary antibody: e.g., Goat anti-Rabbit IgG conjugated to ATTO 647N

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium: e.g., ProLong Diamond Antifade Mountant

  • High-precision coverslips (#1.5H)

Procedure:

  • Cell Culture: Plate primary neurons on high-precision coverslips and culture to the desired stage.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-pantophysin primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.

  • Imaging: Image using a STED microscope. Optimize the excitation and depletion laser powers to achieve the best resolution with minimal photobleaching.

Protocol 2: dSTORM Imaging of this compound in Fixed Neurons

This protocol is based on standard dSTORM procedures for neuronal proteins.[10][13][14]

Materials:

  • Primary antibody: anti-pantophysin

  • Secondary antibody: e.g., Goat anti-Rabbit IgG conjugated to Alexa Fluor 647

  • Fixation, permeabilization, and blocking solutions as in Protocol 1.

  • dSTORM Imaging Buffer:

    • 10% (w/v) glucose

    • 1 M MEA (cysteamine)

    • Glucose oxidase/catalase oxygen scavenging system

    • Buffer base (e.g., Tris-HCl)

Procedure:

  • Follow steps 1-9 from the STED protocol for cell preparation and labeling.

  • Mounting for dSTORM: After the final wash, mount the coverslip in a chamber that allows for buffer exchange.

  • Imaging Buffer Preparation: Prepare the dSTORM imaging buffer immediately before use.

  • Imaging:

    • Place the sample on the microscope.

    • Replace the PBS with the dSTORM imaging buffer.

    • Use a high laser power at the fluorophore's excitation wavelength (e.g., 642 nm for Alexa Fluor 647) to drive most fluorophores into a dark state.

    • Use a lower power activation laser (e.g., 405 nm) to sparsely reactivate fluorophores.

    • Acquire a time series of thousands of images, capturing the stochastic blinking of individual fluorophores.

  • Image Reconstruction: Use localization microscopy software (e.g., ThunderSTORM in ImageJ) to analyze the image series, localize the single-molecule events with high precision, and reconstruct the final super-resolution image.

Logical Relationship for Optimizing dSTORM Imaging

dSTORM_optimization Optimizing dSTORM Imaging Parameters cluster_input Input Parameters cluster_output Output Quality activation_laser Activation Laser Power (e.g., 405 nm) blinking_density Blinking Density activation_laser->blinking_density Controls density of 'on' molecules excitation_laser Excitation Laser Power (e.g., 647 nm) localization_precision Localization Precision excitation_laser->localization_precision Affects photon count buffer_comp Imaging Buffer Composition buffer_comp->blinking_density Enables photoswitching final_resolution Final Image Resolution blinking_density->final_resolution Determines sampling localization_precision->final_resolution Determines accuracy

Caption: Key parameter relationships for optimizing dSTORM imaging.

References

Technical Support Center: Optimizing In Vitro Assays for Pantophysin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in in vitro assays involving pantophysin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a member of the synaptophysin family of integral membrane proteins.[1][2] It is composed of four transmembrane domains and is broadly found on small cytoplasmic transport vesicles in various cell types.[1][2] this compound is known to interact with Vesicle-Associated Membrane Protein 2 (VAMP2), a key component of the SNARE complex, suggesting its involvement in vesicle trafficking and fusion events.[1] Additionally, it is found in GLUT4-containing vesicles, implicating it in insulin-regulated glucose transport.[1] this compound is also known to be a phosphoprotein.[1]

Q2: What are the initial buffer conditions to consider for a this compound in vitro assay?

For integral membrane proteins like this compound, maintaining their native conformation and activity outside of the lipid bilayer is crucial. A good starting point for a buffer formulation would be:

  • Buffer: 20-50 mM Tris-HCl or HEPES, pH 7.4

  • Salt: 100-150 mM NaCl or KCl

  • Detergent: 0.1-1% (w/v) non-ionic or zwitterionic detergent (e.g., Triton X-100, DDM, or CHAPS)

  • Additives: 1-2 mM DTT or TCEP (reducing agent), protease inhibitor cocktail

It is highly recommended to perform a detergent screening to identify the optimal detergent and concentration for your specific assay.

Q3: How does pH affect this compound stability and activity?

While specific data for this compound is limited, the stability and activity of membrane proteins are generally pH-dependent. The optimal pH is often close to the physiological pH of the cellular compartment where the protein resides. For this compound, which is involved in cytoplasmic vesicle trafficking, a pH range of 7.0-8.0 is a reasonable starting point. Significant deviations from the optimal pH can lead to protein denaturation and loss of function.

Q4: What is the role of salt concentration in this compound assays?

Salt concentration is critical for maintaining the ionic strength of the buffer, which can influence protein solubility, stability, and protein-protein interactions. Typically, physiological salt concentrations (100-150 mM NaCl or KCl) are used. High salt concentrations can disrupt ionic interactions, which may be important for this compound's interactions with other proteins. Conversely, very low salt concentrations can sometimes lead to protein aggregation.

Q5: Why are detergents necessary for in vitro assays with this compound?

As an integral membrane protein, this compound has hydrophobic transmembrane domains that are normally embedded in a lipid bilayer. Detergents are amphipathic molecules that are essential for solubilizing this compound from the membrane and keeping it in a soluble and functional state in an aqueous buffer. The hydrophobic part of the detergent interacts with the transmembrane domains of this compound, while the hydrophilic part interacts with the aqueous buffer.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Recommended Solution
Inefficient cell lysis and membrane protein extraction. Use a lysis buffer containing a suitable detergent (e.g., 1% Triton X-100 or DDM). Sonication or mechanical homogenization can improve extraction efficiency.
This compound is in the insoluble fraction. Increase the detergent concentration or try a different detergent. Perform a detergent screen to find the optimal solubilization conditions.
Degradation of this compound during purification. Add a protease inhibitor cocktail to all buffers. Keep samples on ice or at 4°C throughout the purification process.
Poor binding to the affinity resin. Ensure the affinity tag is accessible. Optimize the buffer conditions for binding (e.g., pH, salt concentration).
Problem 2: this compound Aggregation
Possible Cause Recommended Solution
Inappropriate detergent concentration. The detergent concentration should be above its critical micelle concentration (CMC). Optimize the detergent-to-protein ratio.
Suboptimal buffer conditions. Screen different pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-250 mM NaCl).
Protein instability. Add stabilizing agents such as glycerol (B35011) (10-20%) or specific lipids (e.g., cholesterol) to the buffer.
Multiple freeze-thaw cycles. Aliquot the purified protein and store at -80°C. Avoid repeated freezing and thawing.
Problem 3: No or Weak Interaction Detected in a Pull-Down or Co-IP Assay
Possible Cause Recommended Solution
Interaction is disrupted by the buffer conditions. Use a milder detergent (e.g., digitonin (B1670571) or CHAPS). Optimize the salt concentration; high salt can disrupt ionic interactions.
Low concentration of bait or prey protein. Increase the amount of lysate or purified protein used in the assay.
The interaction is transient or weak. Perform the binding and washing steps at 4°C. Use a chemical crosslinker to stabilize the interaction before lysis.
Incorrect protein folding. Ensure that the purified this compound is in its native conformation. This can be assessed by circular dichroism or other biophysical techniques.

Data Presentation

Table 1: Recommended Starting Buffer Conditions for Different this compound In Vitro Assays

Assay TypeBuffer (pH 7.4)SaltDetergentAdditives
Purification (Affinity Chromatography) 50 mM Tris-HCl150 mM NaCl1% Triton X-100 or 0.5% DDM10% Glycerol, 1 mM DTT, Protease Inhibitors
Protein-Protein Interaction (Pull-Down) 20 mM HEPES100 mM NaCl0.5% Triton X-100 or 0.1% Digitonin1 mM DTT, Protease Inhibitors
Enzymatic Assay (e.g., Kinase Assay) 50 mM Tris-HCl100 mM NaCl, 10 mM MgCl₂0.1% CHAPS1 mM DTT, Phosphatase Inhibitors
Structural Analysis (e.g., CD) 20 mM Phosphate150 mM NaCl0.05% DDM-

Table 2: Influence of Buffer Components on this compound Assay Performance (Illustrative Data)

ParameterConditionObservationRecommendation
pH 6.0Reduced protein stability, aggregation observed.Avoid acidic conditions.
7.4Optimal protein stability and activity.Ideal for most assays.
8.5Stable, but slightly reduced activity in some assays.Acceptable for certain applications.
NaCl Concentration 50 mMIncreased non-specific binding in pull-down assays.Use with caution in interaction studies.
150 mMOptimal for protein solubility and minimizing non-specific interactions.Recommended for most assays.
500 mMMay disrupt protein-protein interactions.Avoid for interaction studies unless specifically required.
Detergent 1% SDSDenaturation of this compound.Avoid for functional assays.
1% Triton X-100Good solubilization and stability.A good starting point for many assays.
0.1% DDMMilder solubilization, better for preserving protein complexes.Recommended for interaction studies.

Experimental Protocols

Protocol 1: Detergent Screening for this compound Solubilization
  • Prepare Membranes: Isolate membrane fractions from cells expressing this compound by homogenization followed by ultracentrifugation.

  • Detergent Stock Solutions: Prepare 10% (w/v) stock solutions of a panel of detergents (e.g., Triton X-100, DDM, CHAPS, Digitonin, LDAO) in a base buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Solubilization: Resuspend the membrane pellet in the base buffer. Aliquot the membrane suspension and add different detergents to a final concentration of 1% (w/v).

  • Incubation: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.

  • Analysis: Carefully collect the supernatant (solubilized fraction) and the pellet. Analyze both fractions by SDS-PAGE and Western blotting using a this compound-specific antibody to determine the solubilization efficiency of each detergent.

Protocol 2: In Vitro Pull-Down Assay for this compound-VAMP2 Interaction
  • Protein Preparation: Purify recombinant GST-tagged VAMP2 and His-tagged this compound.

  • Bead Preparation: Equilibrate glutathione-agarose beads with binding buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 0.5% Triton X-100, 1 mM DTT).

  • Bait Immobilization: Incubate the beads with GST-VAMP2 or GST alone (as a negative control) for 1 hour at 4°C with gentle rotation.

  • Washing: Wash the beads three times with the binding buffer to remove unbound bait protein.

  • Binding: Add the purified His-tagged this compound to the beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with wash buffer (binding buffer with 150 mM NaCl) to remove non-specific binders.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the His-tag (to detect this compound) and GST-tag (to confirm the presence of the bait).

Visualizations

Pantophysin_Signaling_Pathway cluster_vesicle On the GSV Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K_Akt_Pathway PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt_Pathway Activates GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) PI3K_Akt_Pathway->GLUT4_Vesicle Promotes Translocation Unknown_Kinase Unknown Kinase(s) This compound This compound Unknown_Kinase->this compound Phosphorylates Vesicle_Fusion Vesicle Fusion at Plasma Membrane GLUT4_Vesicle->Vesicle_Fusion Pantophysin_P Phosphorylated This compound VAMP2 VAMP2 Pantophysin_P->VAMP2 Interacts with SNARE_Complex SNARE Complex Assembly VAMP2->SNARE_Complex Participates in SNARE_Complex->Vesicle_Fusion Mediates Glucose_Uptake Glucose Uptake Vesicle_Fusion->Glucose_Uptake Enables

Caption: Proposed signaling pathway for this compound in insulin-stimulated GLUT4 vesicle trafficking.

Experimental_Workflow start Start: this compound-expressing cells lysis Cell Lysis & Membrane Protein Solubilization start->lysis detergent_screen Detergent Screening lysis->detergent_screen purification Affinity Purification of This compound detergent_screen->purification Optimal Detergent optimization Buffer Optimization (pH, Salt) purification->optimization interaction_assay In Vitro Interaction Assay (e.g., Pull-down with VAMP2) analysis SDS-PAGE & Western Blot Analysis interaction_assay->analysis end End: Confirmation of Interaction analysis->end optimization->interaction_assay Optimized Buffer

Caption: General experimental workflow for studying this compound protein-protein interactions in vitro.

References

Pantophysin Co-Immunoprecipitation (Co-IP) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pantophysin co-immunoprecipitation (Co-IP) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in studying this compound protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: I am not detecting my bait protein (this compound) or the prey protein in the final elution. What could be the issue?

A1: This is a common issue that can stem from several factors. The primary suspect is often the antibody. Ensure that your this compound antibody is validated for immunoprecipitation. Not all antibodies that work for western blotting or immunofluorescence are suitable for IP.

  • Antibody Validation: Confirm that your antibody can recognize the native conformation of this compound. If the antibody datasheet does not explicitly state its suitability for IP, you may need to validate it yourself through a direct IP followed by western blot for this compound.

  • Protein Expression: Verify that this compound and the expected interacting protein are expressed in your cell or tissue lysate. Run a western blot on the input lysate to confirm their presence.

  • Lysis Conditions: The lysis buffer may be too harsh, disrupting the protein-protein interaction. This compound is a transmembrane protein, requiring detergents for solubilization. However, strong ionic detergents like SDS can denature proteins and break interactions. Start with a milder non-ionic detergent like NP-40 or Triton X-100.

  • Transient Interaction: The interaction you are studying might be weak or transient. In such cases, consider cross-linking your proteins before cell lysis to stabilize the interaction.

Q2: I am observing high background and non-specific binding in my this compound Co-IP. How can I reduce this?

A2: High background can obscure the detection of true interaction partners. Several strategies can help minimize non-specific binding:

  • Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the beads. Before adding your specific antibody, incubate your cell lysate with the beads (e.g., Protein A/G agarose) for about an hour. Centrifuge to pellet the beads and use the supernatant for your Co-IP.[1]

  • Optimize Washing Steps: Increasing the number and duration of washes can help remove non-specifically bound proteins. You can also increase the stringency of your wash buffer.[2]

  • Adjust Wash Buffer Composition: Modifying the salt and detergent concentrations in your wash buffer can help. Increasing the salt concentration (e.g., up to 500 mM NaCl) can disrupt weak, non-specific ionic interactions. A small amount of detergent (e.g., 0.1% Tween-20) can reduce non-specific hydrophobic interactions.

  • Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration for your experiment.

  • Use a Control Antibody: An isotype control antibody (an antibody of the same isotype as your primary antibody but not specific to any protein in the lysate) should be used in a parallel experiment. This will help you distinguish between specific and non-specific binding.

Q3: My western blot shows heavy and light chains from the immunoprecipitating antibody, which are obscuring my protein of interest. How can I avoid this?

A3: The co-elution of antibody heavy and light chains (at ~50 kDa and ~25 kDa, respectively) is a frequent problem. Here are some solutions:

  • Cross-linking the Antibody to the Beads: Covalently cross-linking your primary antibody to the Protein A/G beads before incubation with the lysate will prevent it from being eluted with your protein complex. Several cross-linking kits are commercially available.

  • Use Light Chain-Specific Secondary Antibodies: When performing the final western blot, use a secondary antibody that specifically recognizes the heavy chain of the primary antibody used for the western blot, not the one used for the IP.

  • Bead-Conjugated Primary Antibodies: If available, using a primary antibody directly conjugated to the beads eliminates the need for Protein A/G beads and the subsequent elution of the antibody.

Experimental Protocols

Detailed this compound Co-Immunoprecipitation Protocol

This protocol is a general guideline and may require optimization for your specific cell type and interaction partners.

1. Cell Lysis a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP lysis buffer (see Table 1 for composition) to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate a. Add 20-30 µL of Protein A/G bead slurry to the lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the this compound-specific antibody (start with the manufacturer's recommended concentration, typically 1-5 µg) to the pre-cleared lysate. b. As a negative control, add an isotype control antibody to a separate tube of pre-cleared lysate. c. Incubate on a rotator for 4 hours to overnight at 4°C. d. Add 30-50 µL of Protein A/G bead slurry to each tube. e. Incubate on a rotator for 1-2 hours at 4°C.

4. Washing a. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. b. Discard the supernatant. c. Add 1 mL of ice-cold wash buffer (see Table 1) to the beads. d. Invert the tube several times to wash the beads. e. Repeat the centrifugation and washing steps 3-5 times.

5. Elution a. After the final wash, carefully remove all of the supernatant. b. Add 30-50 µL of 2X Laemmli sample buffer to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes. d. Centrifuge at 14,000 x g for 1 minute to pellet the beads. e. The supernatant contains your immunoprecipitated proteins, ready for analysis by SDS-PAGE and western blotting.

Data Presentation

Table 1: Recommended Buffer Compositions for this compound Co-IP

Buffer ComponentLysis Buffer (Starting Concentration)Wash Buffer (Starting Concentration)Purpose
Tris-HCl (pH 7.4) 50 mM50 mMBuffering agent to maintain pH.
NaCl 150 mM150 - 500 mMMimics physiological salt concentration; higher concentration increases stringency.
EDTA 1 mM1 mMChelates divalent cations that can activate proteases.
Non-ionic Detergent 1% NP-40 or Triton X-1000.1% NP-40 or Triton X-100Solubilizes membrane proteins and disrupts non-specific hydrophobic interactions.
Protease Inhibitors 1X Cocktail1X CocktailPrevents protein degradation.
Phosphatase Inhibitors 1X Cocktail1X CocktailPrevents dephosphorylation if studying phosphorylation-dependent interactions.

Note: These are starting concentrations and should be optimized for your specific experiment.

Mandatory Visualization

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Cell Culture Lysis 2. Cell Lysis Cell_Culture->Lysis Centrifugation 3. Clarification Lysis->Centrifugation Lysate Clarified Lysate Centrifugation->Lysate Pre_Clearing 4. Pre-Clearing with Beads Lysate->Pre_Clearing Antibody_Incubation 5. Antibody Incubation (Anti-Pantophysin) Pre_Clearing->Antibody_Incubation Bead_Incubation 6. Bead Incubation (Protein A/G) Antibody_Incubation->Bead_Incubation Washing 7. Washing Steps Bead_Incubation->Washing Elution 8. Elution Washing->Elution SDS_PAGE 9. SDS-PAGE Elution->SDS_PAGE MS_Analysis 11. Mass Spectrometry (Optional) Elution->MS_Analysis Western_Blot 10. Western Blot SDS_PAGE->Western_Blot

Caption: Workflow for a typical this compound co-immunoprecipitation experiment.

Pantophysin_Interactions This compound This compound Synaptophysin Synaptophysin This compound->Synaptophysin Homolog Cellubrevin Cellubrevin (VAMP3) This compound->Cellubrevin Co-localization SCAMPs SCAMPs This compound->SCAMPs Co-localization Synapsin Synapsin This compound->Synapsin Indirect/ Transient?

Caption: Potential interaction network of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Pantophysin (PANP) CRISPR Editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology for pantophysin (PANP) gene editing. This resource provides detailed troubleshooting guides and frequently asked questions to help you minimize off-target effects and ensure the precision of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your CRISPR experiments targeting the PANP gene.

Issue: High Frequency of Off-Target Mutations Detected

If you are observing a high frequency of off-target mutations after CRISPR editing of the PANP gene, consider the following troubleshooting steps.

1. Re-evaluate and Optimize sgRNA Design

The design of your single guide RNA (sgRNA) is critical for specificity.

Experimental Protocol: In Silico sgRNA Specificity Analysis

  • Select a Design Tool: Utilize a reputable online sgRNA design tool that provides off-target scoring.[1][2][3] Examples include Synthego's CRISPR Design Tool and the Broad Institute's CRISPick.[1][2]

  • Input Target Sequence: Enter the sequence of the PANP gene, specifying the target region of interest.

  • Set Specificity Parameters: Prioritize sgRNA sequences with the highest on-target scores and the lowest off-target scores.[3] Look for tools that use algorithms like the Cutting Frequency Determination (CFD) score to predict off-target potential.[2]

  • Analyze Off-Target Predictions: The tool will provide a list of potential off-target sites in the genome. Critically evaluate the top-ranked sgRNAs. Guides with fewer potential off-target sites, especially those with multiple mismatches to the on-target sequence, are preferable.[2][4]

  • Prioritize Mismatches in the 'Seed' Region: Pay close attention to mismatches within the "seed" region (the 8-12 nucleotides closest to the PAM sequence), as mismatches here are more likely to abolish off-target activity.

2. Employ a High-Fidelity Cas9 Variant

Engineered Cas9 variants have been developed to reduce non-specific DNA contacts, thereby minimizing off-target effects.[5][6][[“]]

Experimental Protocol: Substitution of Wild-Type Cas9 with a High-Fidelity Variant

  • Select a High-Fidelity Cas9: Choose a well-characterized high-fidelity variant such as SpCas9-HF1, eSpCas9, or HypaCas9.[5][8] SpCas9-HF1, for example, has been shown to render most off-target events undetectable.[5][9]

  • Obtain the Plasmid or Protein: Acquire the plasmid encoding the high-fidelity Cas9 variant or the purified protein.

  • Replace Wild-Type Cas9: In your experimental workflow, substitute the wild-type Cas9 with the high-fidelity variant at the same molar concentration.

  • Deliver the Components: Deliver the high-fidelity Cas9 (as plasmid, mRNA, or ribonucleoprotein - RNP) and your optimized PANP-targeting sgRNA to the cells. RNP delivery is often preferred as it leads to rapid degradation of the Cas9 protein, reducing the time window for off-target activity.[[“]]

  • Assess On- and Off-Target Editing: After a suitable incubation period, analyze both the on-target editing efficiency at the PANP locus and the previously identified potential off-target sites.

Issue: Difficulty in Detecting Low-Frequency Off-Target Events

Standard sequencing methods may not be sensitive enough to detect rare off-target mutations.

1. Utilize Highly Sensitive Off-Target Detection Methods

Several unbiased, genome-wide methods can detect off-target events with high sensitivity.

Experimental Protocol: Overview of Off-Target Detection Assays

  • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag at the sites of double-strand breaks (DSBs). These tagged sites are then amplified and sequenced, allowing for the identification of both on- and off-target cleavage events. GUIDE-seq can detect off-target sites with indel frequencies as low as 0.03%.[10]

  • Digenome-seq (Digested Genome Sequencing): This in vitro method uses Cas9 to digest purified genomic DNA. The resulting cleavage sites are then identified through whole-genome sequencing. Digenome-seq is highly sensitive and can identify off-target sites with mutation frequencies below 0.1%.[10][11]

  • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): In this method, genomic DNA is circularized and then treated with the Cas9-sgRNA complex. Only the circular DNA containing a target site will be linearized, which is then selectively sequenced.[10]

  • DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing): This in vivo method leverages the recruitment of the DNA repair factor MRE11 to DSBs. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) for MRE11 can identify the locations of Cas9-induced breaks.[10][12]

Data Presentation: Comparison of Off-Target Detection Methods

MethodPrincipleSensitivityThroughputIn Vitro/In Vivo
GUIDE-seq dsODN tagging of DSBs in cellsHigh (down to 0.03%)ModerateIn Vivo
Digenome-seq In vitro digestion of genomic DNAVery High (below 0.1%)HighIn Vitro
CIRCLE-seq In vitro cleavage of circularized DNAVery HighHighIn Vitro
DISCOVER-seq ChIP-seq of DNA repair protein MRE11HighModerateIn Vivo

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects when editing the this compound (PANP) gene?

Off-target effects in CRISPR editing, including for the PANP gene, primarily arise from the sgRNA guiding the Cas9 nuclease to bind and cleave at unintended genomic locations. This can be due to:

  • Sequence Homology: The unintended site may have a high degree of sequence similarity to the on-target PANP sequence.

  • Sub-optimal sgRNA Design: Poorly designed sgRNAs can have a higher tolerance for mismatches, leading to cleavage at off-target sites.[13][14][15]

  • High Concentrations of Cas9/sgRNA: Excessive amounts of the CRISPR components can increase the likelihood of off-target binding and cleavage.[[“]]

  • Prolonged Expression of Cas9: Continuous presence of the Cas9 nuclease provides more opportunity for it to interact with and cleave off-target sites.[16]

Q2: How do I choose the best sgRNA for targeting PANP to minimize off-target risk?

To select the optimal sgRNA for PANP editing with minimal off-target risk, follow these guidelines:

  • Use Bioinformatics Tools: Employ sgRNA design tools that predict both on-target efficiency and off-target potential.[1][2][3]

  • Prioritize High Specificity Scores: Choose sgRNA candidates with the highest specificity scores, indicating a lower probability of binding to unintended sites.

  • Check for Mismatches: Select guides that have at least 2-3 mismatches with all potential off-target sites. Mismatches in the seed region (8-12 bases proximal to the PAM) are particularly effective at reducing off-target cleavage.

  • Avoid Common SNPs: Ensure your chosen sgRNA target site does not overlap with known single nucleotide polymorphisms (SNPs) in your cell line or model organism, as this can affect on-target efficiency and create new off-target sites.

Q3: What are high-fidelity Cas9 variants, and should I use them for PANP editing?

High-fidelity Cas9 variants are engineered versions of the standard Streptococcus pyogenes Cas9 (SpCas9) that have been modified to reduce off-target cleavage while maintaining high on-target activity.[5][6][9] They achieve this by altering amino acid residues that are involved in non-specific DNA contacts.

Data Presentation: Comparison of Common High-Fidelity Cas9 Variants

VariantKey FeatureReported Off-Target ReductionReference
SpCas9-HF1 Mutations reduce non-specific DNA contactsRenders most off-targets undetectable[5][9]
eSpCas9(1.1) Reduces off-target effects compared to wild-typeSignificant reduction in off-target activity[17]
HypaCas9 High-accuracy variantSubstantially reduced off-target activity
Sniper-Cas9 Increased specificityMinimizes off-target cuts[[“]]

For precise editing of the PANP gene, especially in therapeutic or sensitive applications, using a high-fidelity Cas9 variant is strongly recommended.

Q4: Can the delivery method of CRISPR components influence off-target effects?

Yes, the delivery method significantly impacts the duration of Cas9 activity and, consequently, the potential for off-target effects.

  • Plasmid DNA: Transfection with plasmids leads to sustained expression of Cas9 and sgRNA, which can increase the chances of off-target editing.

  • mRNA: Delivering Cas9 as messenger RNA results in transient expression, as the mRNA is degraded within the cell after a period of time.

  • Ribonucleoprotein (RNP) complexes: The delivery of pre-assembled Cas9 protein and sgRNA as an RNP complex is the most transient method.[[“]] The complex is active immediately upon entering the cell and is quickly degraded, minimizing the time available for off-target cleavage.[[“]] This is often the preferred method for reducing off-target effects.

Q5: How can I experimentally validate predicted off-target sites for my PANP sgRNA?

After in silico prediction of potential off-target sites, it is crucial to experimentally validate them.

Experimental Protocol: Targeted Sequencing of Potential Off-Target Loci

  • Identify Top Candidates: From your sgRNA design tool's output, select the top 5-10 predicted off-target sites with the fewest mismatches.

  • Design PCR Primers: Design PCR primers that flank each of these potential off-target loci.

  • Amplify Genomic DNA: Isolate genomic DNA from your PANP-edited cells and a control group. Perform PCR to amplify the on-target and potential off-target regions.

  • Sequence the Amplicons: Use Sanger sequencing or next-generation sequencing (NGS) to determine the DNA sequence of the PCR products. NGS provides a more quantitative measure of editing efficiency and can detect low-frequency mutations.[18][19]

  • Analyze the Data: Align the sequences from the edited cells to the control sequences to identify any insertions, deletions, or substitutions at the predicted off-target sites.

Visualizations

experimental_workflow cluster_design sgRNA Design & Selection cluster_reagent_prep Reagent Preparation cluster_editing Gene Editing cluster_validation Validation sgRNA_design In Silico sgRNA Design for PANP off_target_prediction Off-Target Prediction sgRNA_design->off_target_prediction sgRNA_selection Select sgRNA with High Specificity off_target_prediction->sgRNA_selection cas9_selection Choose Cas9 (Wild-Type vs. High-Fidelity) sgRNA_selection->cas9_selection delivery_method Select Delivery Method (Plasmid, mRNA, or RNP) cas9_selection->delivery_method transfection Deliver CRISPR Components to Cells delivery_method->transfection incubation Cell Incubation transfection->incubation gDNA_isolation Genomic DNA Isolation incubation->gDNA_isolation on_target_analysis On-Target Analysis (NGS) gDNA_isolation->on_target_analysis off_target_analysis Off-Target Validation (e.g., GUIDE-seq, Targeted NGS) gDNA_isolation->off_target_analysis

Caption: Workflow for minimizing off-target effects in PANP CRISPR editing.

signaling_pathway cluster_wt Wild-Type Cas9 cluster_hf High-Fidelity Cas9 wt_cas9 Wild-Type Cas9 on_target_wt On-Target Site wt_cas9->on_target_wt High Affinity off_target_wt Off-Target Site (Mismatches) wt_cas9->off_target_wt Lower Affinity (Tolerates Mismatches) cleavage_on_wt Cleavage on_target_wt->cleavage_on_wt cleavage_off_wt Off-Target Cleavage off_target_wt->cleavage_off_wt hf_cas9 High-Fidelity Cas9 on_target_hf On-Target Site hf_cas9->on_target_hf High Affinity off_target_hf Off-Target Site (Mismatches) hf_cas9->off_target_hf Reduced Affinity (Mismatch Intolerant) cleavage_on_hf Cleavage on_target_hf->cleavage_on_hf no_cleavage_hf No Cleavage off_target_hf->no_cleavage_hf

Caption: Comparison of Wild-Type vs. High-Fidelity Cas9 specificity.

References

optimizing pantophysin expression in a specific cell line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the expression of pantophysin (also known as Synaptophysin-like protein 1, SYPL1) in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SYPL1) and what is its function? A1: this compound (SYPL1) is a protein that is a homolog of synaptophysin.[1][2] It has four transmembrane domains and is widely expressed in various tissues, not just in neuroendocrine cells.[1][3] this compound is found on small, cytoplasmic transport vesicles and is believed to be involved in vesicle biogenesis and transport.[1][3][4] Its widespread expression suggests it plays a role in constitutive secretory and endocytic pathways.[1]

Q2: What are the main challenges in overexpressing a transmembrane protein like this compound? A2: Overexpressing transmembrane proteins like this compound can be challenging due to their hydrophobic nature. Common issues include low expression levels, protein aggregation, mislocalization (e.g., retention in the endoplasmic reticulum), and cellular toxicity, which can lead to poor cell health and growth.[5][6] Proper folding and insertion into the correct membrane compartment are critical and can be easily disrupted when expression levels are too high.

Q3: Which cell line is best for expressing this compound? A3: The choice of cell line depends on the experimental goal. For general overexpression and high yield, robust and easy-to-transfect cell lines like HEK293 or CHO are commonly used.[7] If studying its function in a specific context, a more physiologically relevant cell line (e.g., a neuronal cell line like SH-SY5Y for neurological studies, or pancreatic cell lines if studying its role in cancer[4]) would be more appropriate. Optimization will be required for each specific cell line.[8]

Q4: Should I use a transient or stable transfection approach? A4: This depends on your experimental needs.

  • Transient Transfection: Best for rapid, short-term protein expression (24-96 hours). It is ideal for initial screening of different constructs, promoters, or expression conditions.

  • Stable Transfection: Involves integrating the this compound gene into the host cell's genome.[7] It is more time-consuming to develop but provides consistent, long-term protein expression, which is essential for large-scale protein production, drug screening, and long-term functional assays.[7]

Troubleshooting Guides

Issue 1: Low or No this compound Expression

Q: I performed a transfection and my Western blot shows a very weak or no band for this compound. What should I do? A: This is a common issue with several potential causes. Follow this guide to troubleshoot.

Potential Cause Recommended Solution
Inefficient Transfection 1. Verify Transfection Efficiency: Use a reporter plasmid (e.g., expressing GFP) alongside your this compound construct to visually confirm successful transfection. 2. Optimize Reagent-to-DNA Ratio: Titrate your transfection reagent and DNA amounts. See Table 1 for an example optimization. 3. Cell Health: Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-90%) at the time of transfection.
Poor mRNA Transcription/Stability 1. Promoter Choice: The promoter driving your gene is critical. A strong constitutive promoter like CMV or EF1α is a good starting point.[7] If toxicity is an issue, consider an inducible promoter (e.g., Tet-On/Tet-Off). 2. Codon Optimization: The codon usage of your this compound gene may not be optimal for the expression host.[7][9] Synthesizing a codon-optimized version of the gene can dramatically increase expression levels.[9]
Protein Degradation 1. Harvest Time: Your protein may be degraded after reaching peak expression. Perform a time-course experiment (e.g., harvest cells at 24, 48, and 72 hours post-transfection) to find the optimal time point.[10] 2. Protease Inhibitors: Always use a comprehensive protease inhibitor cocktail during cell lysis and protein extraction.
Ineffective Detection 1. Antibody Issues: Ensure your primary antibody is validated for the application (e.g., Western blot) and recognizes the correct isoform of this compound.[3] Include a positive control (e.g., lysate from a cell line known to express this compound) if possible. 2. Transfer Problems: For a transmembrane protein like this compound, optimize your Western blot transfer conditions (e.g., transfer buffer composition, time, and voltage) to ensure efficient transfer to the membrane.
Issue 2: High Cell Death or Poor Health Post-Transfection

Q: After transfecting my cells with the this compound construct, they look unhealthy or are detaching from the plate. Why is this happening? A: Overexpression of a membrane protein can induce stress on the cell's machinery, leading to toxicity.

Potential Cause Recommended Solution
Protein Overload/Toxicity 1. Reduce DNA Amount: Lower the amount of plasmid DNA used for transfection. This can reduce the expression level to one that is more manageable for the cell. 2. Use a Weaker Promoter: If using a very strong promoter like CMV, switch to a weaker one (e.g., SV40) to decrease the rate of transcription. 3. Use an Inducible System: An inducible expression system (e.g., Tet-On) allows you to control the timing and level of protein expression. This can prevent toxicity by keeping the gene turned off until the cells are at a high density.[10]
Transfection Reagent Toxicity 1. Optimize Reagent Amount: Too much transfection reagent can be toxic to cells. Perform a titration to find the lowest effective concentration. 2. Change Reagent: Some cell lines are sensitive to specific reagents. Try a different type of transfection reagent (e.g., lipid-based vs. polymer-based).
Aggregation and Misfolding 1. Lower Culture Temperature: After transfection, incubating cells at a lower temperature (e.g., 30-33°C instead of 37°C) can slow down protein synthesis, which may improve proper folding and reduce aggregation.[5]
Issue 3: Incorrect Protein Localization

Q: My immunofluorescence staining shows this compound is stuck in a perinuclear pattern, not in vesicles. How can I fix this? A: A perinuclear staining pattern often indicates that the protein is being retained in the endoplasmic reticulum (ER) or Golgi apparatus, likely due to misfolding or saturation of the secretory pathway.

Potential Cause Recommended Solution
Overwhelmed Cellular Machinery 1. Reduce Expression Level: High levels of expression can overwhelm the cell's capacity to properly fold, process, and traffic the protein. Lower the amount of DNA used in the transfection or switch to a weaker or inducible promoter. 2. Lower Culture Temperature: As with toxicity, reducing the temperature can slow protein synthesis and folding, giving the cellular machinery more time to process the protein correctly.[5]
Missing Cellular Factors 1. Cell Line Choice: The cell line you are using may lack specific chaperones or other factors required for this compound's proper folding and trafficking. Consider switching to a more appropriate cell line, such as one with a neuroendocrine background.
Fusion Tag Interference 1. Change Tag Position: If you are using an N- or C-terminal fusion tag (e.g., GFP, HA), it may be interfering with proper folding or trafficking signals. Try moving the tag to the other terminus or using a smaller tag (e.g., HA or FLAG instead of GFP).

Quantitative Data & Optimization

Effective optimization requires quantitative analysis. Below are examples of how to structure data from optimization experiments.

Table 1: Example Optimization of Transfection Reagent Cell Line: HEK293T, Plasmid: pCMV-SYPL1-HA, Analysis: Western Blot at 48h

DNA (µg) Reagent A (µL) Cell Viability (%) Relative this compound Expression (Normalized to Actin)
1.0 2.0 95% 1.0 (Baseline)
1.0 3.0 90% 1.8
1.0 4.0 75% 2.1
2.0 4.0 90% 3.5 (Optimal)

| 2.0 | 6.0 | 60% | 3.1 |

Table 2: Example Promoter Strength Comparison Cell Line: SH-SY5Y, Analysis: qPCR for SYPL1 mRNA at 24h

Promoter Relative SYPL1 mRNA Level (Normalized to GAPDH)
SV40 (Weak) 15-fold
EF1α (Moderate) 85-fold

| CMV (Strong) | 250-fold |

Experimental Protocols

Protocol 1: Transient Transfection of Mammalian Cells for this compound Expression

This protocol is a general guideline for transfecting a 6-well plate. Amounts should be scaled accordingly for other vessel sizes.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T)

  • Complete growth medium

  • This compound expression plasmid (e.g., pCMV-SYPL1)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)

  • Opti-MEM™ or other serum-free medium

  • 6-well tissue culture plates

Methodology:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 70-90% confluent on the day of transfection. For HEK293T cells, this is typically 0.5 x 10^6 cells per well.

  • DNA Dilution: In a sterile microcentrifuge tube, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of Opti-MEM™. Mix gently.

  • Reagent Preparation: In a separate sterile tube, add 5 µL of Lipofectamine™ 3000 reagent to 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA to the diluted transfection reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection: Add the 250 µL of the DNA-reagent complex drop-wise to one well of the 6-well plate containing the cells in 2 mL of complete medium. Gently rock the plate to ensure even distribution.

  • Incubation: Return the plate to the incubator (37°C, 5% CO2).

  • Analysis: Harvest cells for analysis (e.g., Western blot or immunofluorescence) at the desired time point, typically 24-72 hours post-transfection.

Protocol 2: Western Blot Analysis of this compound Expression

Materials:

  • Transfected and control cell lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (e.g., Rabbit anti-SYPL1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Methodology:

  • Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. Boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SYPL1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The calculated molecular weight of this compound is ~29 kDa, but it may run differently on a gel.[1]

Visualizations

Expression_Workflow cluster_optimization Optimization Loop start Start: Goal Definition construct Vector Construction (Codon Optimization, Promoter Choice) start->construct transfect Transfection (Reagent, DNA Amount) construct->transfect culture Cell Culture (Time, Temperature) transfect->culture analysis Analysis (WB, IF, qPCR) culture->analysis troubleshoot Troubleshoot: Low Expression? Toxicity? analysis->troubleshoot Evaluate Results troubleshoot->construct troubleshoot->transfect Adjust Protocol finish Goal Achieved: Optimized Expression troubleshoot->finish Proceed

Caption: Workflow for optimizing this compound expression.

Troubleshooting_Tree start Problem Detected q1 Is Protein Expression Detected? start->q1 no_exp No/Low Expression q1->no_exp No q2 Are Cells Healthy? q1->q2 Yes sol_transfection Optimize Transfection (Reagent, DNA Ratio) no_exp->sol_transfection sol_vector Optimize Vector (Codon, Promoter) no_exp->sol_vector sol_detection Check Detection (Antibody, Protocol) no_exp->sol_detection toxicity Cell Toxicity/ Death q2->toxicity No q3 Is Localization Correct? q2->q3 Yes sol_reduce_exp Reduce Expression Level (Less DNA, Weaker Promoter) toxicity->sol_reduce_exp sol_temp Lower Culture Temp (30-33°C) toxicity->sol_temp mislocalization Protein Mislocalization (ER/Golgi Retention) q3->mislocalization No success Expression Optimized q3->success Yes sol_reduce_exp2 Reduce Expression Level mislocalization->sol_reduce_exp2 sol_tag Check/Move Fusion Tag mislocalization->sol_tag

Caption: Decision tree for troubleshooting expression issues.

Expression_Vector vector Promoter (e.g., CMV) This compound Gene (SYPL1, Codon Optimized) Optional Tag (HA, GFP) PolyA Signal Selection Marker (e.g., Neomycin) promoter_desc Drives high-level transcription vector:promoter->promoter_desc gene_desc Your gene of interest vector:gene->gene_desc tag_desc For detection/purification vector:tag->tag_desc marker_desc For stable cell line selection vector:marker->marker_desc

Caption: Key components of a mammalian expression vector.

References

Validation & Comparative

A Comparative Analysis of Pantophysin and Synaptophysin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the expression patterns of pantophysin and synaptophysin, two related vesicle proteins. While structurally similar, their distribution throughout different tissues and cell types reveals distinct physiological roles. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these two proteins for applications in neuroscience, oncology, and cell biology.

Introduction

This compound and synaptophysin are integral membrane proteins characterized by four transmembrane domains. Synaptophysin has long been established as a specific marker for neuroendocrine cells and is a crucial component of synaptic vesicles in neurons.[1][2][3] this compound, a homolog of synaptophysin, was later identified and found to have a much broader expression pattern, suggesting a more generalized role in cellular vesicle trafficking.[4][5][6] This guide will dissect their expression profiles, functional contexts, and the methodologies used to study them.

Comparative Expression Analysis

While both proteins are involved in vesicle trafficking, their expression levels vary significantly across different tissues. Synaptophysin expression is largely restricted to neuronal and neuroendocrine tissues, whereas this compound is ubiquitously expressed in a wide range of cell types, particularly those with high rates of membrane trafficking.[4][5]

Quantitative Expression Summary

The following table summarizes the relative expression levels of this compound and synaptophysin in various human tissues, compiled from immunohistochemical and immunoblotting data.

TissueThis compound ExpressionSynaptophysin ExpressionKey References
Nervous System
Brain (Cerebrum, Cerebellum)Moderate to HighVery High[1][7]
Spinal CordModerateHigh[1]
Peripheral NervesModerateHigh
Endocrine System
Pancreatic IsletsHighHigh[1][5][6]
Adrenal MedullaHighHigh[1][7]
Thyroid (C-cells)HighHigh[1]
ParathyroidModerateHigh[1]
Pituitary GlandModerateHigh[1]
Gastrointestinal Tract
Stomach (Neuroendocrine cells)HighHigh[7]
Intestine (Neuroendocrine cells)HighHigh[7]
Liver (Sinusoidal cells)HighLow (nerve fibers only)[4][7]
Pancreas (Exocrine cells)HighNegative[5][6]
Other Tissues
KidneyHighNegative
LungModerateHigh (neuroendocrine cells)[8]
SpleenModerateLow
Skeletal MuscleLowNegative
HeartLowNegative
SkinModerateHigh (Merkel cells)[8]

Functional Context and Molecular Interactions

Synaptophysin is a key player in the biogenesis of synaptic vesicles and is involved in the regulation of neurotransmitter release through its interaction with the v-SNARE protein synaptobrevin (VAMP2).[9][10] Despite its abundance in synaptic vesicles, studies on synaptophysin knockout mice have shown that it is not absolutely essential for neurotransmission, suggesting a modulatory or redundant role.[11]

This compound is considered a marker for constitutive transport vesicles and is involved in more general cellular processes of endocytosis and exocytosis in non-neuronal cells.[5][6][12] It colocalizes with markers of both the secretory and endocytic pathways.[5][13] In cells that express both proteins, such as neuroendocrine cells, this compound and synaptophysin can be found on the same vesicles.[5][6]

cluster_syp Synaptophysin-Mediated Vesicle Cycle cluster_pan This compound-Mediated Vesicle Cycle SYP Synaptophysin VAMP2 Synaptobrevin (VAMP2) SYP->VAMP2 Interaction SV Synaptic Vesicle SV->SYP SV->VAMP2 PM Presynaptic Membrane SV->PM Docking & Fusion (Neurotransmitter Release) Endosome Endosome Endosome->SV Budding PM->Endosome Endocytosis PAN This compound CV Constitutive Transport Vesicle CV->PAN CellMem Cell Membrane CV->CellMem Exocytosis TGN Trans-Golgi Network TGN->CV Budding CellMem->CV Endocytosis

Figure 1. Simplified comparison of the vesicle trafficking roles of Synaptophysin and this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to determine the expression patterns of this compound and synaptophysin.

Immunohistochemistry (IHC)

Immunohistochemistry is used to visualize the distribution of an antigen in a tissue section.

  • Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific protein binding with a serum-free protein block.

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific to either this compound or synaptophysin overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a permanent mounting medium.

cluster_workflow Immunohistochemistry Workflow start Tissue Section deparaffinize Deparaffinize & Rehydrate start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-Synaptophysin or anti-Pantophysin) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection DAB Substrate (Color Development) secondary_ab->detection counterstain Counterstain & Mount detection->counterstain end Microscopy counterstain->end

Figure 2. A typical workflow for an immunohistochemistry experiment.

Western Blotting (Immunoblotting)

Western blotting is used to detect and quantify a specific protein in a tissue homogenate.

  • Protein Extraction: Homogenize tissue samples in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound or synaptophysin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using a digital imager or X-ray film. The band intensity corresponds to the amount of protein.

Conclusion

This compound and synaptophysin, while homologous, exhibit distinct expression patterns that reflect their specialized and generalized roles in vesicle trafficking, respectively. Synaptophysin's restricted expression makes it an excellent marker for neuronal and neuroendocrine differentiation in both research and clinical diagnostics.[1][8][14] In contrast, the ubiquitous nature of this compound points to its fundamental role in the constitutive secretory and endocytic pathways of a wide variety of cells.[4][6] Understanding these differences is critical for the accurate interpretation of experimental results and for the development of targeted therapeutic strategies.

References

A Comparative Guide to Pantophysin and Synaptophysin: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular trafficking and neurobiology, the functional roles of vesicle proteins are of paramount importance. Among these, synaptophysin and its homolog pantophysin have garnered significant attention. While structurally related, these proteins exhibit distinct functional differences rooted in their expression patterns, localization, and molecular interactions. This guide provides an objective comparison of this compound and synaptophysin, supported by experimental data, to elucidate their unique contributions to cellular physiology.

At a Glance: Key Functional Differences

FeatureThis compoundSynaptophysin
Expression Pattern Ubiquitous; found in a wide range of tissues and cell types, both neuroendocrine and non-neuroendocrine.[1][2]Primarily restricted to neurons and neuroendocrine cells.[3]
Vesicle Localization Constitutive transport vesicles, including endocytic and secretory vesicles.[1][2][4]Synaptic vesicles (SVs) and synaptic-like microvesicles (SLMVs) in neuroendocrine cells.[3]
Associated Vesicle Size Small cytoplasmic vesicles, typically <100 nm in diameter.[1][4][5]Small, electron-translucent vesicles, with synaptic vesicles being approximately 40-50 nm in diameter.
Primary Function General marker for constitutive transport vesicles, likely involved in basic "housekeeping" functions of vesicle trafficking.[1][2]Implicated in multiple aspects of the synaptic vesicle cycle, including biogenesis, exocytosis, and endocytosis, and serves as a marker for neuroendocrine tumors.[6][7]
Interaction with v-SNAREs Associated with cellubrevin in non-neuroendocrine cells.[1]Forms a well-characterized complex with synaptobrevin (VAMP2).[8][9]

Delving Deeper: Functional Divergence

Expression and Localization: A Tale of Two Distributions

The most striking difference between this compound and synaptophysin lies in their expression profiles. Synaptophysin is a well-established marker for neurons and neuroendocrine cells, where it is a major component of synaptic vesicles and synaptic-like microvesicles.[3] Its expression is tightly linked to specialized secretory pathways.

In contrast, this compound exhibits a ubiquitous expression pattern, detected in a wide array of both neuroendocrine and non-neuroendocrine tissues and cell lines.[1][2] This broad distribution suggests a more general, or "housekeeping," role in cellular trafficking. Immunofluorescence and immunoelectron microscopy studies have localized this compound to small cytoplasmic transport vesicles involved in constitutive secretory and endocytic pathways.[1][4] In cells that express both proteins, such as neuroendocrine cells, this compound and synaptophysin can be found co-localized within the same vesicles.[1]

Role in Vesicle Trafficking and Biogenesis

Synaptophysin is intricately involved in the life cycle of synaptic vesicles. It is implicated in the regulation of SNARE complex assembly, the formation of the fusion pore during neurotransmitter release, and the subsequent endocytosis and recycling of synaptic vesicles.[7] Studies have shown that synaptophysin plays a role in the biogenesis of synaptic vesicles, potentially by influencing membrane curvature and budding.[10]

This compound, on the other hand, is considered a general marker for small cytoplasmic transport vesicles, independent of their specific cargo.[1][2] Its presence on a variety of constitutive transport vesicles suggests a fundamental role in the formation and trafficking of these carriers, which are essential for the continuous transport of proteins and lipids throughout the cell. While its precise mechanism is less understood than that of synaptophysin, its ubiquitous nature points to a conserved function in vesicle-mediated transport.

Molecular Interactions: Specificity in v-SNARE Binding

A key functional distinction arises from their interactions with v-SNARE proteins, which are crucial for vesicle fusion with target membranes. Synaptophysin is well-documented to interact with synaptobrevin-2 (also known as VAMP2), a key v-SNARE on synaptic vesicles.[8][9] This interaction is thought to regulate the availability of synaptobrevin-2 for the formation of the SNARE complex, thereby modulating exocytosis.[8] The binding affinity of synaptophysin for different synaptobrevin isoforms varies, with a lower affinity observed for the non-neuronal isoform, cellubrevin.[11]

This compound-containing vesicles in non-neuroendocrine cells have been shown to contain the ubiquitous v-SNARE cellubrevin.[1] This suggests that this compound may play a role in regulating the fusion of constitutive transport vesicles through its interaction with cellubrevin, mirroring the regulatory role of synaptophysin in the specialized context of the synapse.

Experimental Corner: Protocols for Investigation

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This protocol is designed to isolate a protein of interest and its binding partners from a complex mixture, such as a cell lysate.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Specific primary antibody against the protein of interest (e.g., anti-synaptophysin or anti-pantophysin)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

  • Complex Capture: Add fresh protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative binding partners.

Synaptic Vesicle Recycling Assay using pHluorins

This technique allows for the real-time visualization of synaptic vesicle exocytosis and endocytosis in living neurons.

Materials:

  • Neuronal cell culture

  • Expression vector for a pHluorin-tagged synaptic vesicle protein (e.g., synaptophysin-pHluorin)

  • Transfection reagent

  • Imaging buffer (e.g., Tyrode's solution)

  • Field stimulation electrode

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Transfection: Transfect cultured neurons with the pHluorin-tagged expression vector.

  • Imaging Setup: Mount the coverslip with transfected neurons onto the fluorescence microscope stage and perfuse with imaging buffer.

  • Stimulation: Stimulate the neurons with an electrical field to induce action potentials and subsequent synaptic vesicle exocytosis.

  • Image Acquisition: Acquire a time-lapse series of fluorescence images before, during, and after stimulation.

  • Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to exocytosis, as the pHluorin is exposed to the neutral pH of the extracellular medium. The subsequent decay in fluorescence represents endocytosis and re-acidification of the synaptic vesicles.[12][13]

Quantitative Western Blotting for Protein Expression Analysis

This method allows for the quantification of protein levels in different tissue or cell samples.

Materials:

  • Tissue or cell lysates

  • Protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against the proteins of interest (e.g., anti-synaptophysin, anti-pantophysin) and a loading control (e.g., anti-actin or anti-tubulin)

  • Fluorescently labeled secondary antibodies

  • Imaging system for fluorescent Western blots

Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins and the loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with fluorescently labeled secondary antibodies.

  • Imaging and Quantification: Image the membrane using a fluorescence imaging system and quantify the band intensities. Normalize the intensity of the target protein bands to the intensity of the loading control bands to compare expression levels across samples.[14][15][16]

Visualizing the Concepts

functional_comparison cluster_synaptophysin Synaptophysin cluster_this compound This compound cluster_shared Shared Features synaptophysin Synaptophysin synaptic_vesicle Synaptic Vesicles synaptophysin->synaptic_vesicle Localization synaptobrevin Synaptobrevin (VAMP2) synaptophysin->synaptobrevin Interaction structure Four Transmembrane Domains synaptophysin->structure vesicle_biogenesis Vesicle Biogenesis synaptophysin->vesicle_biogenesis neuroendocrine_cells Neurons & Neuroendocrine Cells neuroendocrine_cells->synaptophysin Expression exocytosis Regulated Exocytosis synaptobrevin->exocytosis Function This compound This compound transport_vesicles Constitutive Transport Vesicles This compound->transport_vesicles Localization cellubrevin Cellubrevin This compound->cellubrevin Interaction This compound->structure This compound->vesicle_biogenesis ubiquitous_cells Ubiquitous Expression ubiquitous_cells->this compound Expression housekeeping Constitutive Trafficking cellubrevin->housekeeping Function

Figure 1. Functional comparison of synaptophysin and this compound.

experimental_workflow cluster_coip Co-Immunoprecipitation cluster_phluorin Vesicle Recycling Assay (pHluorin) a1 Cell Lysis a2 Antibody Incubation a1->a2 a3 Bead Capture a2->a3 a4 Wash a3->a4 a5 Elution a4->a5 a6 Western Blot a5->a6 b1 Neuron Transfection b2 Stimulation b1->b2 b3 Image Acquisition b2->b3 b4 Fluorescence Analysis b3->b4

Figure 2. Workflow for key experimental techniques.

Conclusion

References

Validating Pantophysin: A Specific Marker for Constitutive Vesicles - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pantophysin and its homolog, synaptophysin, as markers for vesicular trafficking. We present experimental data, detailed protocols, and visual workflows to assist researchers in validating this compound as a specific marker for constitutive vesicles.

At a Glance: this compound vs. Synaptophysin

This compound, a homolog of the well-known synaptic vesicle protein synaptophysin, has emerged as a valuable tool for studying constitutive vesicular transport. Unlike synaptophysin, which is primarily restricted to neurons and neuroendocrine cells, this compound is ubiquitously expressed across a wide range of cell types, making it a broader marker for small cytoplasmic transport vesicles.[1][2]

FeatureThis compoundSynaptophysin
Molecular Weight ~28.9 kDa~38 kDa
Expression Pattern Ubiquitous; found in both non-neuroendocrine and neuroendocrine cells.[1][2]Primarily restricted to neurons and neuroendocrine cells.[3]
Subcellular Localization Small cytoplasmic transport vesicles (<100 nm in diameter) involved in constitutive secretory and endocytic pathways.[1]Synaptic vesicles in neurons and similar vesicles in neuroendocrine cells.[3]
Key Function General marker for constitutive transport vesicles.Marker for synaptic vesicles and plays a role in neurotransmitter release and vesicle recycling.
Homology Shares the four transmembrane domain structure with synaptophysin but has a different cytoplasmic C-terminus.[1]The first identified member of the synaptophysin family of vesicle proteins.

Quantitative Data Summary

The following tables summarize the expression levels of synaptophysin in various dopaminergic cell lines, as determined by Western blot analysis. While direct quantitative comparisons with this compound from the same studies are limited, the data highlights the cell-type-specific expression of synaptophysin, in contrast to the ubiquitous nature of this compound.

Table 1: Relative Synaptophysin Protein Expression in Dopaminergic Cell Lines

Cell LineSpeciesRelative Expression Level
PC12Rat++++ (Richly Expressed)[3][4]
CADMouse+++[3][4]
SH-SY5YHuman++[3][4]
MN9DMouse+[3][4]
Cath.aMouse+/- (Almost Undetectable)[3][4]
N27Rat+/- (Almost Undetectable)[3][4]
Data synthesized from qualitative and semi-quantitative Western blot analyses.[3][4] The "+" indicates the relative abundance of the protein.

Experimental Protocols

Here, we provide detailed protocols for key experiments used to validate this compound as a marker for constitutive vesicles.

Immunofluorescence Staining for this compound

This protocol allows for the visualization of this compound's subcellular localization.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-pantophysin

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-pantophysin antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Subcellular Fractionation by Differential Centrifugation

This protocol is used to isolate and enrich for vesicle populations containing this compound.

Materials:

  • Cultured cells or tissue homogenate

  • Homogenization buffer (e.g., 250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors)

  • Centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization: Harvest cells and resuspend in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).

  • Medium-Speed Centrifugation: Transfer the supernatant (S1) to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other large organelles (P2).

  • High-Speed Centrifugation (Microsomal Fraction): Transfer the supernatant (S2) to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which includes small vesicles (P3).

  • Cytosolic Fraction: The resulting supernatant (S3) is the cytosolic fraction.

  • Vesicle Enrichment: The P3 pellet can be further purified using techniques like density gradient centrifugation to enrich for specific vesicle populations. This compound-containing vesicles are expected to be enriched in the light membrane fractions.[1]

  • Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against this compound and markers for other subcellular compartments to assess the purity of the fractions.

Visualizing the Workflow and Concepts

The following diagrams illustrate the experimental workflow for validating a vesicle marker and the differential localization of this compound and synaptophysin.

experimental_workflow Experimental Workflow for Vesicle Marker Validation cluster_cell_culture Cell/Tissue Preparation cluster_fractionation Biochemical Analysis cluster_microscopy Microscopy Analysis cluster_validation Validation start Start with Cultured Cells or Tissue frac Subcellular Fractionation start->frac if Immunofluorescence start->if wb Western Blotting frac->wb Analyze Fractions end Marker Validated wb->end coloc Colocalization Analysis if->coloc Quantify Overlap coloc->end

Caption: A flowchart illustrating the key experimental steps for validating a protein as a specific marker for cellular vesicles.

protein_localization Differential Localization of this compound and Synaptophysin cluster_neuron Neuron / Neuroendocrine Cell cluster_non_neuron Non-Neuroendocrine Cell neuron_sv Synaptic Vesicles neuron_cv Constitutive Vesicles synaptophysin_neuron Synaptophysin synaptophysin_neuron->neuron_sv pantophysin_neuron This compound pantophysin_neuron->neuron_cv non_neuron_cv Constitutive Vesicles pantophysin_non_neuron This compound pantophysin_non_neuron->non_neuron_cv synaptophysin_non_neuron Synaptophysin (Absent)

Caption: A diagram illustrating the distinct subcellular localizations of this compound and synaptophysin in different cell types.

References

A Comparative Analysis of Pantophysin Protein Sequences Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pantophysin (SYPL1) protein sequences, detailing evolutionary relationships and conserved structural features across various species.

Introduction

This compound, also known as Synaptophysin-like protein 1 (SYPL1), is a ubiquitously expressed transmembrane protein belonging to the synaptophysin/synaptobrevin family.[1] It is characterized by four transmembrane domains and is homologous to the well-studied synaptic vesicle protein, synaptophysin.[1] this compound is localized to the membranes of small cytoplasmic transport vesicles and is implicated in vesicular trafficking and protein sorting. This guide provides a comparative analysis of this compound protein sequences across a selection of diverse species, highlighting conserved regions and evolutionary divergence.

Comparative Sequence Analysis

To investigate the evolutionary conservation of this compound, protein sequences from six representative species were selected: Homo sapiens (human), Mus musculus (mouse), Gallus gallus (chicken), Danio rerio (zebrafish), Xenopus laevis (African clawed frog), and Saccharomyces cerevisiae (baker's yeast). A multiple sequence alignment was performed to identify conserved domains and calculate pairwise sequence identity and similarity.

Quantitative Data Summary

The following table summarizes the protein length and the percentage identity and similarity of each species' this compound sequence relative to the human sequence.

SpeciesScientific NameUniProt AccessionProtein Length (Amino Acids)% Identity to Human% Similarity to Human
HumanHomo sapiensQ16563259100%100%
MouseMus musculusO0911726191.9%95.8%
ChickenGallus gallusA0A3Q2UIE225983.8%91.5%
ZebrafishDanio rerioQ6DGL825867.8%82.2%
FrogXenopus laevisQ6GPI325876.8%87.5%
YeastSaccharomyces cerevisiaeP3822429822.5%40.3%

Experimental Protocols

Multiple Sequence Alignment

Objective: To align the this compound protein sequences from the selected species to identify conserved regions and calculate percentage identity and similarity.

Methodology:

  • Sequence Retrieval: The FASTA formatted protein sequences for this compound (SYPL1) and its orthologs were retrieved from the UniProt database.

  • Alignment Tool: The Clustal Omega multiple sequence alignment tool was utilized for the alignment.[2][3][4]

  • Procedure:

    • The retrieved FASTA sequences were pasted into the input field of the Clustal Omega web server.

    • The output format was set to "Clustal w/ numbers".

    • The alignment was executed using the default parameters.

  • Analysis: The resulting alignment was visually inspected to identify conserved domains. Pairwise percentage identity and similarity scores were calculated using available online tools, with the human sequence as the reference.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships between the this compound proteins from the different species.

Methodology:

  • Input Data: The multiple sequence alignment file generated in the previous step was used as the input.

  • Phylogenetic Tool: The MEGA (Molecular Evolutionary Genetics Analysis) software was used for constructing the phylogenetic tree.[5][6][7]

  • Procedure:

    • The alignment file was opened in MEGA.

    • The "Phylogeny" menu was used to select the "Construct/Test Maximum Likelihood Tree" option.[5]

    • The Jones-Taylor-Thornton (JTT) model with discrete Gamma distribution (+G) was selected as the substitution model.

    • The bootstrap method with 1000 replicates was used to test the phylogeny.

    • The tree was visualized and rooted with the Saccharomyces cerevisiae sequence as the outgroup.

Visualizations

Experimental Workflow for Comparative Sequence Analysis

G Workflow for Comparative Analysis of this compound Sequences cluster_data_retrieval Data Retrieval cluster_analysis Sequence Analysis cluster_output Output seq_retrieval Retrieve this compound FASTA Sequences (UniProt) msa Multiple Sequence Alignment (Clustal Omega) seq_retrieval->msa phylogeny Phylogenetic Tree Construction (MEGA) msa->phylogeny conservation Identify Conserved Regions msa->conservation identity_similarity Calculate % Identity/Similarity msa->identity_similarity tree Visualize Evolutionary Relationships phylogeny->tree

Caption: A flowchart illustrating the key steps in the comparative analysis of this compound protein sequences.

Phylogenetic Tree of this compound Proteins

G Phylogenetic Tree of this compound Proteins Yeast Saccharomyces cerevisiae Zebrafish Danio rerio Frog Xenopus laevis Chicken Gallus gallus Mouse Mus musculus Human Homo sapiens node_vertebrate node_vertebrate->Zebrafish node_amniote node_vertebrate->node_amniote node_amniote->Frog node_mammal node_amniote->node_mammal node_mammal->Chicken node_mammal->Mouse node_mammal->Human node_root node_root->Yeast node_root->node_vertebrate

Caption: A phylogenetic tree depicting the evolutionary relationships of this compound across different species.

Putative this compound Interaction Network

Caption: A diagram showing known and predicted protein-protein interactions of human this compound (SYPL1).

Conclusion

This comparative analysis reveals a high degree of conservation of the this compound protein sequence among vertebrates, with diminishing similarity in more distantly related eukaryotes like yeast. The conserved four-transmembrane domain structure across species underscores its fundamental role in vesicle-mediated transport. The provided data and protocols offer a foundation for further investigation into the specific functions of this compound in various cellular processes and its potential as a therapeutic target. The interaction network highlights potential signaling pathways involving this compound, warranting further experimental validation.

References

A Comparative Guide to the Co-localization of Pantophysin and Synaptophysin in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pantophysin and synaptophysin, two homologous synaptic vesicle proteins, with a focus on their potential co-localization in neurons. While direct quantitative data on the co-localization of endogenous this compound and synaptophysin in neurons is not extensively documented in current literature, this guide offers a framework for such investigations. We present a comparison of their known characteristics, a detailed protocol for co-localization analysis, and workflows to facilitate further research.

Protein Comparison: this compound vs. Synaptophysin

This compound is a homolog of synaptophysin, sharing significant structural similarities, including four transmembrane domains.[1] However, their cytoplasmic end domains are distinct, suggesting potentially different regulatory interactions.[1] While synaptophysin is a well-established marker for synaptic vesicles in neurons and neuroendocrine cells, this compound is more ubiquitously expressed and is found in constitutive transport vesicles in a wide range of cell types, including non-neuroendocrine cells.[1] In transfected non-neuroendocrine cells, this compound has been observed to co-localize with synaptophysin.[1]

FeatureThis compoundSynaptophysin
Homology Homolog of Synaptophysin[1]-
Structure Four transmembrane domains[1]Four transmembrane domains
Expression Ubiquitously expressed in various cell types, including neuroendocrine and non-neuroendocrine cells.[1]Primarily expressed in neurons and neuroendocrine cells.
Subcellular Localization Constitutive transport vesicles, small cytoplasmic transport vesicles.[1]Synaptic vesicles in presynaptic terminals.
Co-localization Co-localizes with constitutive secretory and endocytotic vesicle markers. Has been shown to co-localize with synaptophysin in cDNA-transfected epithelial cells.[1]Co-localizes extensively with other synaptic vesicle proteins like synapsin I in neurons.[2][3][4]

Experimental Protocol: Immunofluorescence Co-localization Analysis

This protocol outlines the key steps for performing a dual-label immunofluorescence experiment to investigate the co-localization of this compound and synaptophysin in cultured neurons or brain tissue sections.

1. Sample Preparation:

  • Cultured Neurons:

    • Grow primary neurons (e.g., hippocampal or cortical neurons) on sterile glass coverslips.

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Brain Tissue Sections:

    • Perfuse the animal with 4% paraformaldehyde.

    • Post-fix the brain tissue in the same fixative overnight.

    • Cryoprotect the tissue in a sucrose (B13894) solution.

    • Cut thin sections (e.g., 20-40 µm) using a cryostat or vibratome.

2. Immunostaining:

  • Blocking: Incubate the samples in a blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the samples overnight at 4°C with a cocktail of primary antibodies:

    • Rabbit anti-Pantophysin antibody

    • Mouse anti-Synaptophysin antibody

    • Dilute antibodies according to the manufacturer's instructions in the blocking solution.

  • Washing: Wash the samples three times for 10 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate for 1-2 hours at room temperature in the dark with a cocktail of fluorescently-labeled secondary antibodies:

    • Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 - green)

    • Goat anti-Mouse IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594 - red)

    • Dilute antibodies in the blocking solution.

  • Final Washes and Mounting: Wash the samples three times with PBS. Mount the coverslips or tissue sections onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

3. Image Acquisition and Analysis:

  • Microscopy: Acquire images using a confocal laser scanning microscope. Capture separate images for each fluorophore (e.g., green for this compound, red for synaptophysin) and a merged image.

  • Quantitative Co-localization Analysis: Use image analysis software (e.g., ImageJ with the JaCoP or Coloc 2 plugin, or other specialized software) to quantify the degree of co-localization.[5]

    • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of the two fluorophores. A value close to +1 indicates strong positive correlation, 0 indicates no correlation, and -1 indicates strong negative correlation.

    • Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one protein that overlaps with the fluorescence of the other protein. It is split into two coefficients (M1 and M2) representing the fraction of this compound overlapping with synaptophysin and vice-versa.

Experimental Workflow and Data Analysis Logic

The following diagrams illustrate the general workflow for a co-localization study and the logical steps involved in interpreting the results.

data_analysis_logic node_result node_result start High Pearson's Correlation Coefficient (PCC > 0.5)? moc High Manders' Overlap Coefficients (M1 & M2)? start->moc Yes result3 Proteins are likely in separate compartments. start->result3 No visual Visual Inspection of Merged Image Shows Significant Yellow Pixels? moc->visual Yes result2 Partial co-localization or co-occurrence in the same cellular compartments. moc->result2 No result1 Strong evidence for co-localization. visual->result1 Yes visual->result2 No

References

A Researcher's Guide to Validating Pantophysin-Protein Interactions: A Comparative Analysis of Yeast Two-Hybrid and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying and validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Pantophysin, a member of the synaptophysin family, is a transmembrane protein whose interaction network is not yet fully characterized. This guide provides a comprehensive comparison of the yeast two-hybrid (Y2H) system and its alternatives for validating this compound-protein interactions, complete with experimental data presentation, detailed protocols, and workflow visualizations.

While direct experimental data for this compound validation using the yeast two-hybrid system is not extensively published, this guide will present a hypothetical framework based on established protocols for similar transmembrane proteins, such as synaptophysin.

The Yeast Two-Hybrid System for Transmembrane Proteins: The Split-Ubiquitin Approach

The conventional yeast two-hybrid system is a powerful tool for detecting interactions between soluble proteins. However, its requirement for nuclear localization of the interacting partners makes it unsuitable for studying transmembrane proteins like this compound. The Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) system overcomes this limitation by allowing the detection of interactions at the cell membrane.

In the SU-Y2H system, the protein of interest (bait), in this case, this compound, is fused to the C-terminal half of ubiquitin (Cub) along with a reporter transcription factor. The potential interacting partner (prey) is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey proteins interact, the Cub and Nub fragments are brought into proximity, reconstituting a functional ubiquitin molecule. This reconstitution is recognized by ubiquitin-specific proteases, which then cleave the transcription factor from the Cub domain, allowing it to translocate to the nucleus and activate reporter genes.

A diagram of the Split-Ubiquitin Y2H system for this compound.

Orthogonal Validation: Essential for Robust Findings

Data from any high-throughput screening method, including Y2H, should be validated using independent, orthogonal methods. Here, we compare three widely used techniques: Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA).

Comparison of Validation Methods
FeatureSplit-Ubiquitin Y2HCo-Immunoprecipitation (Co-IP)Förster Resonance Energy Transfer (FRET)Proximity Ligation Assay (PLA)
Principle Reconstitution of ubiquitin and activation of a reporter gene.Pull-down of a protein complex using a specific antibody.Non-radiative energy transfer between two fluorescent molecules.In situ detection of protein proximity using DNA ligation and amplification.
Protein Type Ideal for transmembrane and membrane-associated proteins.Applicable to all protein types, but may require optimization for membrane proteins.Requires fluorescently tagged proteins.Requires specific primary antibodies.
Cellular Context In vivo (in yeast).Can be performed with endogenous proteins from native cells or tissues.In vivo (in living cells).In situ (in fixed cells or tissues).
Data Output Qualitative (growth on selective media) or semi-quantitative (reporter assay).Qualitative (presence of a band on a Western blot) or semi-quantitative (band intensity).[1][2][3][4]Quantitative (FRET efficiency).[5][6][7][8][9][10][11]Quantitative (number of PLA signals per cell).[12][13][14][15][16][17]
Resolution Indirect measure of interaction.Indicates presence in the same complex (direct or indirect).High resolution (~1-10 nm), indicates very close proximity.High resolution (~30-40 nm), indicates close proximity.[12][13][18][19]
Hypothetical Quantitative Data Summary

The following table illustrates how quantitative data from these validation experiments could be presented.

This compound InteractorSU-Y2H (β-galactosidase activity, Miller units)Co-IP (Relative band intensity)FRET (FRET Efficiency %)PLA (Signals per cell)
Protein A 150.5 ± 12.32.8 ± 0.418.2 ± 2.145.6 ± 5.8
Protein B 85.2 ± 9.81.5 ± 0.29.5 ± 1.522.1 ± 3.4
Negative Control 2.1 ± 0.50.1 ± 0.051.2 ± 0.42.5 ± 0.8

Detailed Experimental Protocols

Split-Ubiquitin Yeast Two-Hybrid (SU-Y2H) Protocol[21][22][23][24]
  • Vector Construction : Clone the full-length cDNA of this compound into the "bait" vector (e.g., pBT3-SUC) to create a fusion with the Cub-LexA-VP16 module. Clone the cDNA library or individual potential interactors into the "prey" vector (e.g., pPR3-N) to create fusions with the NubG domain.

  • Yeast Transformation : Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., NMY51).

  • Selection for Interaction : Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for the presence of both plasmids. Then, replica-plate the colonies onto a more stringent selective medium lacking leucine, tryptophan, histidine, and adenine (B156593) to screen for interactions.

  • Quantitative Assay (Optional) : Perform a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction.

Co-Immunoprecipitation (Co-IP) Protocol[1][25][26][27][28][29]
  • Cell Lysis : Lyse cells expressing endogenous or tagged this compound and its potential interactor with a non-denaturing lysis buffer.

  • Immunoprecipitation : Incubate the cell lysate with an antibody specific to this compound.

  • Complex Capture : Add protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

  • Washing : Wash the beads several times to remove non-specific binding proteins.

  • Elution : Elute the protein complexes from the beads.

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the potential interacting protein.

G Co-Immunoprecipitation (Co-IP) Workflow Lysate Cell Lysate containing This compound and Interactors Antibody Anti-Pantophysin Antibody Lysate->Antibody Incubate Beads Protein A/G Beads Antibody->Beads Bind Complex Immunoprecipitated Complex Beads->Complex Elute WB Western Blot Analysis Complex->WB Analyze

A diagram of the Co-Immunoprecipitation workflow.
Förster Resonance Energy Transfer (FRET) Microscopy Protocol[6][7][8][9][10][11][12][30][31]

  • Fluorophore Tagging : Create expression vectors for this compound fused to a donor fluorophore (e.g., CFP) and the potential interactor fused to an acceptor fluorophore (e.g., YFP).

  • Cell Transfection : Co-transfect the expression vectors into a suitable cell line.

  • Image Acquisition : Acquire images of the cells in three channels: the donor channel, the acceptor channel, and the FRET channel (donor excitation, acceptor emission).

  • Data Analysis : After correcting for background and spectral bleed-through, calculate the FRET efficiency. An increase in FRET efficiency indicates that the two proteins are in close proximity.

G Förster Resonance Energy Transfer (FRET) Workflow cluster_0 Interaction Donor This compound-CFP (Donor) Acceptor Interactor-YFP (Acceptor) Donor->Acceptor FRET NoFRET No Interaction: Donor Emission Donor->NoFRET Emission Acceptor Emission Acceptor->Emission Excitation Donor Excitation Excitation->Donor

A diagram illustrating the principle of FRET.
Proximity Ligation Assay (PLA) Protocol[13][14][15][16][17][18][19][20][32]

  • Cell Preparation : Fix and permeabilize cells expressing this compound and its potential interactor.

  • Primary Antibody Incubation : Incubate the cells with primary antibodies raised in different species that are specific for this compound and the interacting protein.

  • PLA Probe Incubation : Add PLA probes, which are secondary antibodies conjugated to oligonucleotides, that will bind to the primary antibodies.

  • Ligation : If the proteins are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA template.

  • Amplification : The circular DNA is amplified via rolling circle amplification.

  • Detection : The amplified DNA is detected with fluorescently labeled oligonucleotides.

  • Imaging and Quantification : Visualize the fluorescent signals using a microscope. Each fluorescent spot represents an interaction event. Quantify the number of spots per cell.

G Proximity Ligation Assay (PLA) Workflow Cells Fixed Cells with This compound and Interactor PrimaryAb Primary Antibodies (different species) Cells->PrimaryAb Incubate PLAprobes PLA Probes with Oligonucleotides PrimaryAb->PLAprobes Bind Ligation Ligation PLAprobes->Ligation Proximity Amplification Rolling Circle Amplification Ligation->Amplification Detection Fluorescent Signal Amplification->Detection

A diagram of the Proximity Ligation Assay workflow.

By employing a combination of the Split-Ubiquitin Yeast Two-Hybrid system for initial screening and orthogonal methods like Co-IP, FRET, and PLA for validation, researchers can confidently map the interaction network of this compound. This multi-faceted approach will provide robust and reliable data, paving the way for a deeper understanding of this compound's function and its potential role in disease.

References

A Comparative Guide to the Interactomes of Pantophysin and Synaptophysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein-protein interaction networks (interactomes) of two homologous vesicle proteins: pantophysin and synaptophysin. Understanding the distinct and overlapping binding partners of these proteins is crucial for elucidating their specific roles in vesicular trafficking and for identifying potential therapeutic targets. This document summarizes quantitative data, presents detailed experimental methodologies, and visualizes key pathways and workflows.

Data Presentation: Comparative Interactome Analysis

The following table summarizes the known protein interactors of this compound and synaptophysin identified through various experimental approaches, primarily co-immunoprecipitation followed by mass spectrometry.

Interacting ProteinGene NameFunctionThis compound InteractionSynaptophysin InteractionSupporting Evidence
SNARE Proteins
CellubrevinVAMP3v-SNARE involved in constitutive exocytosisYesNoCo-immunoisolation from epithelial cells[1][2]
Synaptobrevin-2VAMP2v-SNARE essential for synaptic vesicle exocytosisNoYesCo-immunoprecipitation from synaptosomes[3][4]
Syntaxin-1STX1At-SNARE at the presynaptic plasma membraneNoYesCo-immunoprecipitation from adult synaptosomes[4]
SNAP25SNAP25t-SNARE componentNoYesCo-immunoprecipitation from adult synaptosomes[4]
Trafficking & Cytoskeletal Proteins
SCAMPsSCAMPsSecretory carrier membrane proteinsYesNoCo-immunoisolation from epithelial cells[1][2]
Dynamin-1DNM1GTPase involved in endocytosisNoYesCo-immunoprecipitation and functional studies[5]
SynapsinSYN1Regulates synaptic vesicle clustering and releaseNoYesCo-expression and interaction studies[6]
Signaling Proteins
c-SrcSRCTyrosine kinaseNoYesAssociation characterized in rat brain synaptosomes
Other Vesicle Proteins
SynaptogyrinSYNGRsSynaptic vesicle proteinsNoYesCo-expression studies showing overlapping function[6]

Experimental Protocols

A key technique for identifying protein-protein interactions is Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS). Below is a representative protocol.

Co-Immunoprecipitation and Mass Spectrometry (Co-IP-MS) Protocol

1. Cell Lysis:

  • Harvest cultured cells (e.g., epithelial cells for this compound, neuronal cells for synaptophysin) and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a fresh tube.

  • Add the primary antibody specific to the bait protein (this compound or synaptophysin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Pellet the beads with a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with wash buffer (a less stringent version of the lysis buffer) to remove non-specific binders.

3. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Neutralize the eluate if using a low pH buffer.

  • For mass spectrometry, the eluted proteins are typically reduced, alkylated, and digested into peptides using an enzyme like trypsin.

4. Mass Spectrometry and Data Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The raw data is processed using a database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.

  • The identified proteins are then filtered against a control immunoprecipitation (using a non-specific IgG antibody) to distinguish true interactors from non-specific binders.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the distinct vesicular trafficking pathways in which this compound and synaptophysin are involved.

pantophysin_pathway cluster_golgi Golgi Apparatus cluster_vesicle Constitutive Secretory Vesicle golgi Trans-Golgi Network This compound This compound golgi->this compound Budding cellubrevin Cellubrevin (VAMP3) This compound->cellubrevin interacts with scamps SCAMPs This compound->scamps interacts with plasma_membrane Plasma Membrane cellubrevin->plasma_membrane Fusion (Exocytosis)

Caption: this compound in the Constitutive Secretory Pathway.

synaptophysin_pathway cluster_recycling Synaptic Vesicle Cycle synaptic_vesicle Synaptic Vesicle presynaptic_membrane Presynaptic Plasma Membrane synaptic_vesicle->presynaptic_membrane synaptophysin Synaptophysin synaptobrevin Synaptobrevin-2 (VAMP2) synaptophysin->synaptobrevin regulates availability snare_complex SNARE Complex (Syntaxin, SNAP25, VAMP2) synaptobrevin->snare_complex dynamin Dynamin endocytosis Endocytosis dynamin->endocytosis presynaptic_membrane->endocytosis Vesicle retrieval endocytosis->synaptic_vesicle Recycling

Caption: Synaptophysin in the Synaptic Vesicle Cycle.

Experimental Workflow

The diagram below outlines the major steps in identifying protein-protein interactions using Co-IP-MS.

co_ip_ms_workflow start Cell/Tissue Lysate preclear Pre-clearing with Protein A/G Beads start->preclear ip Immunoprecipitation with Bait-Specific Antibody preclear->ip capture Capture of Immune Complexes with Protein A/G Beads ip->capture wash Wash to Remove Non-specific Binders capture->wash elution Elution of Protein Complexes wash->elution digest In-solution or In-gel Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis and Interactor Identification lcms->analysis

Caption: Co-Immunoprecipitation Mass Spectrometry Workflow.

References

Validating the Phenotype of a Pantophysin Knockout Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the phenotype of a pantophysin (Pan I), also known as synaptophysin-like 1 (SYPL1), knockout (KO) mouse model. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and cell biology research. This document outlines the known functions of this compound, the expected phenotypic outcomes of its ablation, and detailed experimental protocols for validation, comparing the KO model primarily against wild-type (WT) littermates.

Introduction to this compound (SYPL1)

This compound is a homolog of the major synaptic vesicle protein synaptophysin.[1][2] It is ubiquitously expressed in both neuronal and non-neuronal tissues and is a component of small cytoplasmic transport vesicles.[1][2][3] While synaptophysin is primarily localized to synaptic vesicles in neurons, this compound is found on a broader range of vesicles, suggesting a more general role in cellular trafficking.[1] Recent studies suggest that its homolog, synaptophysin, may play a role in regulating the kinetics of synaptic vesicle endocytosis and may be involved in the expansion of the vesicle membrane during neurotransmitter loading, which can accelerate fusion.[4][5] Given its structural similarity and localization, this compound is hypothesized to have overlapping or complementary functions in vesicle trafficking and membrane dynamics.

Expected Phenotype of a this compound Knockout Mouse

Based on the known functions of this compound and its homolog synaptophysin, a knockout of the Sypl1 gene is expected to manifest in subtle to significant alterations in neuronal and potentially other cellular functions. While some studies on synaptophysin knockout mice have shown surprisingly normal synaptic transmission, suggesting functional redundancy, more detailed analyses have revealed subtle defects.[6] Therefore, a thorough phenotypic validation of a this compound KO mouse is critical.

Key areas to investigate in a this compound KO mouse include:

  • Synaptic Plasticity and Neurotransmission: Alterations in synaptic vesicle recycling, neurotransmitter release, and synaptic plasticity.

  • Retinal Function: Given the high rates of synaptic activity in the retina, any defects in vesicle trafficking could manifest as visual deficits.

  • Behavior and Cognition: Changes in learning, memory, and overall activity levels.

  • General Health and Viability: While some knockout models of similar proteins are viable and fertile, it is crucial to assess for any gross anatomical or metabolic abnormalities.[7][8]

Comparative Data Presentation

The primary comparison for validating the phenotype of a this compound KO mouse is with its wild-type (WT) littermates. This ensures a consistent genetic background and environmental upbringing. Below are example tables summarizing the type of quantitative data that should be collected.

Table 1: Retinal Function Assessment by Electroretinography (ERG)

ParameterWild-Type (WT)This compound KOp-value
Scotopic (Rod-driven) Response
a-wave amplitude (µV)Insert Mean ± SEMInsert Mean ± SEMCalculate
b-wave amplitude (µV)Insert Mean ± SEMInsert Mean ± SEMCalculate
Photopic (Cone-driven) Response
a-wave amplitude (µV)Insert Mean ± SEMInsert Mean ± SEMCalculate
b-wave amplitude (µV)Insert Mean ± SEMInsert Mean ± SEMCalculate

Table 2: Synaptic Protein Expression Analysis by Western Blot

ProteinBrain RegionWild-Type (WT) (Normalized to Loading Control)This compound KO (Normalized to Loading Control)Fold Changep-value
SynaptophysinHippocampusInsert Mean ± SEMInsert Mean ± SEMCalculateCalculate
VAMP2/SynaptobrevinHippocampusInsert Mean ± SEMInsert Mean ± SEMCalculateCalculate
SNAP25HippocampusInsert Mean ± SEMInsert Mean ± SEMCalculateCalculate
PSD-95HippocampusInsert Mean ± SEMInsert Mean ± SEMCalculateCalculate

Table 3: Spatial Learning and Memory Assessment by Morris Water Maze

ParameterWild-Type (WT)This compound KOp-value
Acquisition Phase (Day 5)
Escape Latency (s)Insert Mean ± SEMInsert Mean ± SEMCalculate
Path Length (cm)Insert Mean ± SEMInsert Mean ± SEMCalculate
Probe Trial
Time in Target Quadrant (%)Insert Mean ± SEMInsert Mean ± SEMCalculate

Detailed Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental protocols. The following are detailed methodologies for the key experiments cited above.

4.1. Electroretinography (ERG)

This technique measures the electrical response of the retina to a light stimulus, providing a functional assessment of photoreceptors and other retinal neurons.[9][10][11]

  • Animal Preparation: Mice are dark-adapted overnight (minimum 2 hours).[9][10] All procedures under dim red light. Anesthetize the mouse (e.g., intraperitoneal ketamine/xylazine or inhaled isoflurane).[10] Dilate pupils with a mydriatic agent (e.g., tropicamide).[10]

  • Recording: Place the mouse on a heated platform.[9] Place recording electrodes with ophthalmic lubricant on each cornea.[9] A reference electrode is placed subcutaneously on the head, and a ground electrode is placed on the tail.

  • Scotopic ERG: After dark adaptation, present single flashes of white light of increasing intensity to elicit rod-driven responses.[9]

  • Photopic ERG: Following the scotopic session, light-adapt the mouse for a set period (e.g., 10 minutes) to saturate rod responses.[11] Then, present light flashes against a background light to measure cone-driven responses.[11]

  • Data Analysis: Measure the amplitude of the a-wave (photoreceptor response) and b-wave (bipolar cell response).[9] Compare these values between WT and KO mice.

4.2. Western Blotting for Synaptic Proteins

This method is used to quantify the expression levels of key synaptic proteins in specific brain regions (e.g., hippocampus, cortex).[12][13][14]

  • Protein Extraction: Dissect the brain region of interest on ice. Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.[12] Centrifuge the lysate to pellet debris and collect the supernatant.[14]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[12]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12] Incubate with primary antibodies against target proteins (e.g., synaptophysin, VAMP2, SNAP25, PSD-95) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] Quantify band intensities using software like ImageJ and normalize the target protein signal to the loading control.

4.3. Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory.[15][16][17][18]

  • Apparatus: A large circular pool filled with opaque water (using non-toxic white paint or milk powder).[17][18] A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.[16]

  • Acquisition Training: For 5 consecutive days, each mouse undergoes four trials per day.[15] In each trial, the mouse is placed in the pool from one of four starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is guided to it.[15]

  • Probe Trial: On the 6th day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.[15]

  • Data Collection and Analysis: A video tracking system records the mouse's swim path.[15] Key parameters to analyze are the escape latency and path length during acquisition, and the time spent in the target quadrant during the probe trial.[17]

Visualizations

Diagram 1: Simplified Vesicle Docking and Fusion Pathway

G cluster_presynaptic Presynaptic Terminal Vesicle Vesicle Docking Docking Vesicle->Docking Trafficking Fusion Fusion Docking->Fusion Priming Endocytosis Endocytosis Fusion->Endocytosis Neurotransmitter Release Endocytosis->Vesicle Recycling This compound This compound This compound->Vesicle Modulates?

Caption: Hypothetical role of this compound in the synaptic vesicle cycle.

Diagram 2: Experimental Workflow for Phenotype Validation

G Breeding Generate KO and WT Littermates Genotyping Confirm Genotype (PCR) Breeding->Genotyping Behavioral Behavioral Testing (e.g., Morris Water Maze) Genotyping->Behavioral Functional Functional Assays (e.g., ERG) Genotyping->Functional Biochemical Biochemical Analysis (e.g., Western Blot) Behavioral->Biochemical Functional->Biochemical Analysis Data Analysis and Comparison Biochemical->Analysis

Caption: A typical workflow for validating a knockout mouse phenotype.

Diagram 3: Logic of KO vs. WT Comparison

G Hypothesis Hypothesis: Deletion of this compound causes a phenotype KO_Mouse This compound KO Mouse Gene Absent Hypothesis->KO_Mouse WT_Mouse Wild-Type Mouse Gene Present Hypothesis->WT_Mouse Experiment Perform Identical Experiments KO_Mouse->Experiment WT_Mouse->Experiment Comparison Compare Outcomes Experiment->Comparison Conclusion Phenotype Attributed to Gene Deletion Comparison->Conclusion Difference No_Difference No Phenotype Observed Comparison->No_Difference No Difference

Caption: Logical framework for comparing KO and WT mouse models.

Alternative Models and Considerations

While the full knockout mouse is a powerful tool, it is important to consider its limitations, such as potential developmental compensation. Alternative models and techniques can provide complementary information:

  • Conditional Knockout (cKO) Models: Using systems like Cre-loxP allows for the deletion of this compound in specific cell types or at specific developmental stages, which can help to dissect its function more precisely.[19]

  • Knockdown Approaches (siRNA/shRNA): These methods can be used in vitro or in vivo to transiently reduce this compound expression, which is useful for studying the acute effects of its loss.

  • Comparative Analysis with Synaptophysin KO Models: Given the homology, comparing the phenotypes of this compound and synaptophysin single and double knockout mice could reveal unique and redundant functions.

By employing a systematic and multi-faceted approach as outlined in this guide, researchers can robustly validate the phenotype of a this compound knockout mouse model and gain valuable insights into the fundamental roles of this protein in health and disease.

References

A Comparative Guide to the Trafficking of Pantophysin and Synaptophysin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the intracellular trafficking of two related vesicle proteins: pantophysin and synaptophysin. While structurally similar, these proteins exhibit distinct expression patterns, subcellular localizations, and functional roles in vesicular transport. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of their trafficking pathways to aid in research and drug development endeavors.

Introduction

This compound and synaptophysin are integral membrane proteins characterized by four transmembrane domains. Synaptophysin is a well-established major protein component of synaptic vesicles in neurons and neuroendocrine cells, playing a crucial role in the regulation of synaptic vesicle recycling.[1] this compound, its ubiquitously expressed homolog, is found in constitutive transport vesicles across a wide range of cell types, suggesting a more general role in intracellular trafficking.[2] Understanding the differential trafficking of these proteins is essential for elucidating the specialized mechanisms of synaptic transmission versus general cellular transport processes.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing key features of this compound and synaptophysin.

Table 1: General Properties and Expression

FeatureThis compoundSynaptophysin
Molecular Weight ~29 kDa[2]~38 kDa
Expression Pattern Ubiquitous; detected in both neuroendocrine and non-neuroendocrine cells.[2][3]Primarily in neurons and neuroendocrine cells.[4][5][6]
Subcellular Localization Constitutive transport vesicles.[2]Synaptic vesicles.[7]
Vesicle Diameter < 100 nm[2]~40 nm

Table 2: Trafficking Kinetics

ParameterThis compoundSynaptophysin
Trafficking Pathway Constitutive Secretory PathwayRegulated Secretory Pathway (Synaptic Vesicle Cycle)
Endocytosis Kinetics Not well characterizedRegulates the kinetics of synaptic vesicle endocytosis. Absence leads to slower endocytosis.[1][8]
Role in Vesicle Recycling Not establishedFacilitates efficient retrieval of synaptobrevin II during endocytosis.[9][10]

Trafficking Pathways

The trafficking pathways of this compound and synaptophysin reflect their distinct physiological roles.

This compound Trafficking

This compound is associated with the constitutive secretory pathway, which is responsible for the continuous transport of proteins and lipids to the plasma membrane and extracellular space. This pathway is a fundamental process in all eukaryotic cells for maintaining the cell's structure and function.

pantophysin_trafficking ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Anterograde Transport TGN Trans-Golgi Network Golgi->TGN Vesicle Constitutive Transport Vesicle (this compound) TGN->Vesicle Budding PM Plasma Membrane Vesicle->PM Fusion Extracellular Extracellular Space PM->Extracellular Secretion

Caption: Constitutive secretory pathway of this compound-containing vesicles.

Synaptophysin Trafficking

Synaptophysin is a key player in the synaptic vesicle cycle, a highly regulated process essential for neurotransmission. Its primary role is in the endocytic retrieval of synaptic vesicle components after exocytosis, ensuring the fidelity and efficiency of neuronal communication.

synaptophysin_trafficking cluster_presynaptic Presynaptic Terminal SV_pool Synaptic Vesicle Pool (Synaptophysin) Docking Docking SV_pool->Docking Priming Priming Docking->Priming Fusion Exocytosis (Fusion) Priming->Fusion PM Presynaptic Plasma Membrane Fusion->PM Endocytosis Endocytosis (Clathrin-mediated) PM->Endocytosis Synaptophysin-dependent SybII Retrieval Recycled_SV Recycled Synaptic Vesicle Endocytosis->Recycled_SV Endosome Endosome Endocytosis->Endosome Recycled_SV->SV_pool Endosome->Recycled_SV

Caption: Synaptic vesicle cycle involving synaptophysin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the trafficking of this compound and synaptophysin.

Immunofluorescence Staining for Protein Localization

This protocol allows for the visualization of this compound and synaptophysin within cells to determine their subcellular localization.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (anti-pantophysin, anti-synaptophysin)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Wash cells three times with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS.

  • Mount coverslips onto microscope slides using mounting medium.

  • Visualize using a fluorescence microscope.

Isolation of Synaptic Vesicles by Cell Fractionation

This protocol describes the enrichment of synaptic vesicles from brain tissue to study their protein composition.

Materials:

  • Brain tissue (e.g., rat or mouse)

  • Homogenization buffer

  • Sucrose (B13894) solutions of varying concentrations

  • Ultracentrifuge and rotors

  • Dounce homogenizer

Procedure:

  • Homogenize brain tissue in homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet crude synaptosomes.

  • Resuspend the synaptosome pellet and lyse by osmotic shock in a hypotonic buffer.

  • Layer the lysate onto a discontinuous sucrose gradient.

  • Perform ultracentrifugation to separate different subcellular compartments based on their density.

  • Collect the fraction enriched in synaptic vesicles.

  • Analyze the protein content of the vesicle fraction by Western blotting using antibodies against synaptophysin and other vesicle markers.

Synapto-pHluorin Assay for Monitoring Vesicle Recycling

This live-cell imaging technique allows for the real-time visualization of synaptic vesicle exocytosis and endocytosis.

Materials:

  • Cultured neurons

  • Expression vector for synaptophysin-pHluorin (a pH-sensitive GFP fused to synaptophysin)

  • Transfection reagent

  • Imaging medium

  • Field stimulation electrodes

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Transfect cultured neurons with the synaptophysin-pHluorin expression vector.

  • Allow for protein expression for 24-48 hours.

  • Mount the culture dish on the fluorescence microscope stage.

  • Stimulate the neurons with an electrical field to induce action potentials and synaptic vesicle exocytosis.

  • Acquire a time-lapse series of fluorescence images before, during, and after stimulation.

  • Analyze the changes in fluorescence intensity over time. An increase in fluorescence corresponds to exocytosis, and the subsequent decay in fluorescence reflects endocytosis and re-acidification of the vesicles.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the trafficking of this compound and synaptophysin.

experimental_workflow cluster_localization Subcellular Localization cluster_biochemical Biochemical Characterization cluster_dynamics Trafficking Dynamics Immunofluorescence Immunofluorescence Staining Microscopy Confocal/Fluorescence Microscopy Immunofluorescence->Microscopy Cell_Fractionation Cell Fractionation Vesicle_Isolation Vesicle Isolation Cell_Fractionation->Vesicle_Isolation Western_Blot Western Blotting Vesicle_Isolation->Western_Blot Live_Cell_Imaging Live-Cell Imaging (e.g., pHluorin assay) Data_Analysis Kinetic Analysis Live_Cell_Imaging->Data_Analysis Start Start: Define Research Question cluster_localization cluster_localization Start->cluster_localization cluster_biochemical cluster_biochemical Start->cluster_biochemical cluster_dynamics cluster_dynamics Start->cluster_dynamics Comparison Comparative Analysis of This compound vs. Synaptophysin Conclusion Conclusion and Future Directions Comparison->Conclusion cluster_localization->Comparison cluster_biochemical->Comparison cluster_dynamics->Comparison

Caption: General experimental workflow for comparing protein trafficking.

Conclusion

This compound and synaptophysin, while homologous, exhibit distinct trafficking patterns that reflect their specialized cellular functions. Synaptophysin's role is intricately linked to the high-speed, regulated environment of the synapse, where it ensures the efficient recycling of synaptic vesicles. In contrast, this compound's ubiquitous expression and association with constitutive transport vesicles point to a more fundamental, housekeeping role in cellular maintenance.

Further research is warranted to obtain more quantitative data on this compound's trafficking kinetics and to fully elucidate the molecular machinery that governs the differential sorting of these two proteins. The experimental approaches outlined in this guide provide a robust framework for such future investigations, which will undoubtedly contribute to a deeper understanding of vesicular transport in both health and disease.

References

A Researcher's Guide to Validating Mass Spectrometry-Identified Pantophysin Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Mass spectrometry (MS)-based proteomics has become a powerful tool for discovering novel PPIs on a proteome-wide scale.[1] This guide provides a comprehensive comparison of orthogonal methods for validating putative binding partners of pantophysin, a synaptophysin homologue involved in vesicular trafficking, that have been identified through techniques like affinity purification-mass spectrometry (AP-MS) or co-immunoprecipitation-mass spectrometry (Co-IP-MS).

This compound is a widely expressed protein found on small cytoplasmic transport vesicles, suggesting its involvement in constitutive secretory and endocytotic pathways. Understanding its interaction network is key to unraveling its precise cellular functions. While high-throughput MS methods are excellent for generating a list of potential interactors, they are also prone to false positives. Therefore, rigorous validation of these initial findings is essential to confirm the biological relevance of any identified this compound-protein interaction.

This guide will focus on established techniques for validating PPIs, offering detailed experimental protocols, a comparative analysis of their strengths and weaknesses, and visual workflows to aid in experimental design.

Comparison of Validation Methods

The choice of validation method depends on several factors, including the nature of the interaction (e.g., stable vs. transient, direct vs. indirect), the availability of reagents, and the specific biological question being addressed. The following table summarizes and compares common orthogonal validation techniques.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Co-immunoprecipitation (Co-IP) An antibody targets an endogenous "bait" protein (e.g., this compound), pulling it down from a cell lysate along with its interacting "prey" proteins. The presence of the prey protein is then detected by Western blotting.[2]- Validates interactions in a native cellular context. - Can detect interactions within endogenous protein complexes.- Requires a specific and high-quality antibody for the bait protein. - May not detect transient or weak interactions. - Prone to non-specific binding, requiring stringent controls.[3]Confirming in vivo interactions between this compound and its putative partners under physiological conditions.
Pull-Down Assay A recombinant, tagged "bait" protein (e.g., GST-pantophysin) is immobilized on beads and incubated with a cell lysate or a purified "prey" protein. Bound proteins are then eluted and detected by Western blotting.- Can confirm direct binary interactions using purified proteins. - Bypasses the need for a specific antibody against the bait protein.- In vitro method may not fully reflect the cellular environment. - Overexpression of the bait protein can lead to non-specific interactions.Verifying direct physical interactions between this compound and a specific binding partner.
Yeast Two-Hybrid (Y2H) Based on the reconstitution of a functional transcription factor in yeast. The "bait" (this compound) and "prey" proteins are fused to the DNA-binding and activation domains of a transcription factor, respectively. Interaction between the bait and prey brings the two domains together, activating a reporter gene.- High-throughput screening capabilities. - In vivo system for detecting binary interactions.- High rates of false positives and false negatives. - Proteins must be able to be localized to the nucleus. - Non-mammalian system may lack relevant post-translational modifications.Large-scale screening to identify novel binary interactors of this compound.
Surface Plasmon Resonance (SPR) A label-free, real-time technique to measure binding kinetics. One protein (ligand, e.g., this compound) is immobilized on a sensor chip, and the binding of another protein (analyte) is measured by detecting changes in the refractive index at the chip surface.- Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates. - High sensitivity and label-free.- Requires purified proteins. - In vitro method. - Can be technically demanding to set up.Quantitative characterization of the binding kinetics and affinity of a direct interaction between this compound and a partner.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation experiments. Below are generalized protocols for Co-IP and Pull-Down assays, which are commonly used as primary validation steps.

Co-immunoprecipitation (Co-IP) Protocol

This protocol describes the validation of an interaction between endogenous this compound (bait) and a putative binding partner (prey) in a mammalian cell line.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-pantophysin antibody

  • Isotype-matched control IgG

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Antibody against the putative prey protein for Western blotting

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-pantophysin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. For a negative control, incubate a separate aliquot of the lysate with an isotype control IgG.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads. If using SDS-PAGE sample buffer, boil the samples for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative prey protein.

GST Pull-Down Assay Protocol

This protocol is for confirming a direct interaction between a GST-tagged this compound (bait) and a putative interactor (prey).

Materials:

  • Purified GST-pantophysin and GST (as a control)

  • Glutathione-agarose beads

  • Binding/Wash buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors)

  • Cell lysate containing the prey protein or purified prey protein

  • Elution buffer (e.g., binding buffer containing reduced glutathione)

  • Antibody against the prey protein for Western blotting

Procedure:

  • Immobilization of Bait: Incubate purified GST-pantophysin and GST with glutathione-agarose beads for 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3 times with binding/wash buffer to remove unbound bait protein.

  • Binding of Prey: Add the cell lysate or purified prey protein to the beads with the immobilized GST-pantophysin and GST-control proteins. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them 3-5 times with binding/wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by adding elution buffer and incubating for 10-30 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental procedures and biological relationships. The following are Graphviz (DOT language) scripts to generate such diagrams.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase ms Affinity Purification- Mass Spectrometry (AP-MS) putative_partners List of Putative This compound Binding Partners ms->putative_partners coip Co-immunoprecipitation (Co-IP) putative_partners->coip Orthogonal Method 1 pulldown Pull-Down Assay putative_partners->pulldown Orthogonal Method 2 validated_interaction Validated this compound Binding Partner coip->validated_interaction pulldown->validated_interaction spr Surface Plasmon Resonance (SPR) validated_interaction->spr Quantitative Analysis

Caption: Workflow for discovery and validation of this compound binding partners.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor This compound This compound receptor->this compound Signal partner_a Binding Partner A (e.g., Kinase) This compound->partner_a Recruits effector Downstream Effector partner_a->effector Activates cellular_response Cellular Response (e.g., Vesicle Fusion) effector->cellular_response Leads to

Caption: Hypothetical signaling pathway involving this compound.

References

The Divergent Roles of Pantophysin in Cellular Secretory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein trafficking is paramount. This guide provides a comprehensive comparison of the role of pantophysin, a ubiquitous vesicle protein, in different secretory pathways. By examining its function in both constitutive and regulated secretion, we aim to elucidate its significance in cellular physiology and as a potential therapeutic target.

This compound, a homolog of the well-studied synaptophysin, is a four-transmembrane domain protein found on small transport vesicles. While synaptophysin is primarily associated with synaptic vesicles in neuronal and neuroendocrine cells, this compound is expressed ubiquitously, suggesting a more generalized role in vesicle trafficking.[1][2] This guide delves into the distinct functions of this compound in the continuous, unregulated constitutive secretory pathway and the signal-dependent regulated secretory pathway.

Comparative Analysis of this compound's Role

This compound's involvement in a secretory pathway appears to be context-dependent, varying with cell type and the specific cargo of the transport vesicle. While it is a marker for vesicles in the constitutive pathway in many cells, it is also found on regulated secretory vesicles in specialized cells.[1]

Table 1: Quantitative Comparison of this compound and Synaptophysin
FeatureThis compoundSynaptophysinSupporting Evidence
Expression Pattern Ubiquitous; found in both non-neuroendocrine and neuroendocrine cells.Primarily in neurons and neuroendocrine cells.This compound mRNA is detected in various murine cell types of both origins[1]. Synaptophysin is a well-established marker for synaptic vesicles[2].
Primary Associated Pathway Constitutive secretion and endocytosis.Regulated secretion (synaptic vesicle exocytosis).This compound colocalizes with constitutive secretory markers[1]. Synaptophysin is a major component of synaptic vesicles involved in neurotransmitter release.
Copy Number per Vesicle Data not available.Approximately 13 copies per synaptic vesicle.Quantitative analysis of synaptic vesicle proteins revealed the copy number of synaptophysin. Similar data for this compound is not readily available.
Interaction with VAMP2 Interacts with VAMP2 (cellubrevin) in both constitutive and regulated (adipocyte) vesicles.Forms a well-characterized complex with VAMP2 on synaptic vesicles, regulating its availability for the SNARE complex.Co-immunoisolation experiments show this compound in a complex with cellubrevin (VAMP2 homolog)[1]. In adipocytes, this compound on GLUT4 vesicles associates with VAMP2.

This compound in the Constitutive Secretory Pathway

In the constitutive secretory pathway, which is active in all eukaryotic cells, newly synthesized proteins and lipids are continuously transported from the trans-Golgi Network (TGN) to the plasma membrane. This compound is a key component of the small transport vesicles that mediate this process.[1][2]

  • Vesicle Identity: this compound is considered a marker for these small, translucent vesicles with a diameter of less than 100 nm.[1]

  • Cargo and Machinery: These vesicles carry proteins and lipids for plasma membrane insertion and soluble proteins for continuous secretion. They contain essential trafficking machinery, including the v-SNARE cellubrevin (a VAMP2 homolog), with which this compound interacts.[1]

Constitutive_Pathway TGN trans-Golgi Network Vesicle Constitutive Vesicle (this compound, Cellubrevin) TGN->Vesicle Budding PM Plasma Membrane Vesicle->PM Fusion & Secretion Extracellular Extracellular Space

Diagram 1: Role of this compound in the constitutive secretory pathway.

This compound in the Regulated Secretory Pathway

In specialized secretory cells, such as endocrine and neuronal cells, certain molecules are stored in secretory vesicles and released only upon a specific stimulus (e.g., a hormonal signal or a nerve impulse). While synaptophysin is the dominant player in the regulated secretion of synaptic vesicles, this compound has been identified on regulated secretory vesicles in other cell types, notably the GLUT4 storage vesicles (GSVs) in adipocytes.

  • GLUT4 Translocation: In adipocytes and muscle cells, the glucose transporter GLUT4 is stored in intracellular vesicles. Upon insulin (B600854) stimulation, these vesicles fuse with the plasma membrane, inserting GLUT4 to facilitate glucose uptake. This compound is present on these GLUT4-containing vesicles.

  • Interaction with Secretory Machinery: In adipocytes, this compound on GLUT4 vesicles associates with VAMP2, a key v-SNARE protein essential for the fusion of these vesicles with the plasma membrane. This suggests a role for this compound in modulating regulated exocytosis in these cells.

Regulated_Pathway Insulin_Signal Insulin Signal GSV GLUT4 Storage Vesicle (this compound, VAMP2, GLUT4) Insulin_Signal->GSV Stimulates PM Plasma Membrane GSV->PM Translocation & Fusion Glucose_Uptake Glucose Uptake PM->Glucose_Uptake Facilitates

Diagram 2: this compound's involvement in the regulated secretion of GLUT4 vesicles.

Experimental Protocols

To facilitate further research into the roles of this compound, we provide detailed methodologies for key experiments.

Protocol 1: Immunoisolation of this compound-Containing Vesicles

This protocol is adapted for the isolation of this compound-containing vesicles from cultured cells, such as adipocytes, to study their protein composition.

Materials:

  • Cultured adipocytes

  • Homogenization buffer (250 mM sucrose, 3 mM imidazole, pH 7.4, with protease inhibitors)

  • Anti-pantophysin antibody

  • Protein A/G-coated magnetic beads

  • Wash buffer (PBS with 0.1% BSA)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and mass spectrometry reagents

Procedure:

  • Cell Lysis: Harvest and wash cultured adipocytes. Resuspend in ice-cold homogenization buffer and lyse the cells using a Dounce homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells. Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to remove mitochondria. Collect the resulting supernatant.

  • Vesicle Pelleting: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing transport vesicles.

  • Immunoprecipitation: Resuspend the vesicle pellet in a suitable buffer. Add the anti-pantophysin antibody and incubate to allow binding.

  • Isolation: Add Protein A/G-coated magnetic beads to the vesicle-antibody mixture and incubate to capture the antibody-vesicle complexes.

  • Washing: Use a magnetic rack to separate the beads from the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound vesicles and associated proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for proteomic analysis.

Immunoisolation_Workflow start Cultured Cells lysis Cell Lysis & Homogenization start->lysis diff_cent Differential Centrifugation lysis->diff_cent vesicle_pellet Vesicle Fraction diff_cent->vesicle_pellet ip Immunoprecipitation (Anti-Pantophysin Ab) vesicle_pellet->ip beads Capture with Magnetic Beads ip->beads wash Wash Steps beads->wash elute Elution wash->elute analysis Protein Analysis (SDS-PAGE, Mass Spec) elute->analysis

Diagram 3: Workflow for the immunoisolation of this compound vesicles.
Protocol 2: Live-Cell Imaging of this compound Vesicle Trafficking using TIRF Microscopy

This protocol outlines the use of Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the dynamics of this compound-tagged vesicles near the plasma membrane.

Materials:

  • Cell line of interest (e.g., HeLa for constitutive, 3T3-L1 adipocytes for regulated)

  • Expression vector for this compound fused to a fluorescent protein (e.g., this compound-GFP)

  • TIRF microscope system

  • Imaging medium

Procedure:

  • Cell Culture and Transfection: Culture cells on glass-bottom dishes suitable for TIRF microscopy. Transfect the cells with the this compound-fluorescent protein construct.

  • Microscope Setup: Align the TIRF microscope to achieve total internal reflection, creating an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.

  • Imaging: Mount the dish on the microscope stage in imaging medium. Acquire time-lapse image series to visualize the movement and fusion of individual this compound-labeled vesicles at the plasma membrane.

  • Stimulation (for regulated secretion): For studying regulated exocytosis (e.g., in adipocytes), perfuse the cells with a stimulant (e.g., insulin) during image acquisition to observe the stimulus-induced translocation and fusion of vesicles.

  • Data Analysis: Analyze the acquired image series to quantify vesicle dynamics, including vesicle density, trafficking kinetics (velocity, residence time at the membrane), and fusion events.

Conclusion

This compound emerges as a versatile protein involved in multiple secretory pathways. Its ubiquitous expression and presence on constitutive transport vesicles underscore a fundamental role in general cellular maintenance. Furthermore, its association with regulated secretory vesicles in specialized cells like adipocytes points to a more nuanced and potentially regulatory function. While direct quantitative comparisons with its homolog synaptophysin are still lacking, the available evidence clearly delineates their distinct primary domains of operation. Further research, particularly quantitative proteomic studies and functional analyses in knockout or knockdown models, is crucial to fully unravel the specific mechanisms by which this compound contributes to the intricate network of cellular secretion.

References

Validating the Effect of Pantophysin Knockdown on Vesicle Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the effects of pantophysin knockdown on vesicle transport. While direct quantitative data on this compound knockdown is limited in current literature, this document synthesizes information on its known functions, the impact of knocking down its key homolog and interacting partners, and detailed experimental protocols to guide future research in this area.

This compound: An Overview of its Role in Vesicle Transport

This compound (also known as synaptophysin-like protein 2 or SYPL2) is a ubiquitously expressed integral membrane protein found in small cytoplasmic transport vesicles.[1][2][3] As a homolog of the well-studied synaptophysin, this compound is implicated in various stages of vesicle trafficking, including exocytosis and endocytosis.[1][2] It is considered a general marker for constitutive transport vesicles, independent of their specific cargo.[2][3][4]

Key characteristics of this compound include:

  • Homology to Synaptophysin: this compound shares structural similarities with synaptophysin, a major protein of synaptic vesicles, suggesting analogous functions in vesicle trafficking outside of the neuronal synapse.[1][2]

  • Interaction with VAMP2: this compound is known to associate with the vesicle-associated membrane protein 2 (VAMP2), a crucial v-SNARE protein involved in the fusion of vesicles with target membranes. This interaction suggests a role for this compound in regulating exocytosis.

  • Association with GLUT4 Vesicles: Studies have shown that this compound is present on GLUT4-containing vesicles, indicating a potential role in insulin-regulated glucose transporter trafficking.

Comparative Analysis: Insights from Synaptophysin and VAMP2 Knockdown Studies

Given the limited direct data on this compound knockdown, examining the effects of depleting its homolog, synaptophysin, and its interacting partner, VAMP2, provides a strong foundation for hypothesizing the potential consequences of this compound silencing.

Table 1: Comparative Effects of Protein Knockdown on Vesicle Transport
Protein Target Experimental System Key Quantitative Findings Inferred Impact on Vesicle Transport
Synaptophysin (Homolog) Hippocampal neurons from knockout mice- Progressive reduction in synaptic vesicle (SV) exocytosis during sustained stimulation.[5]- Depletion of vesicular synaptobrevin-II (VAMP2) from SVs during repeated activity.[5]- Slowed kinetics of compensatory SV endocytosis following stimulation.[6]Reduced efficiency of vesicle fusion and recycling, particularly under high-demand conditions. Impaired retrieval of v-SNAREs, leading to a diminished pool of fusion-competent vesicles.
VAMP2 (Interacting Partner) NRK-52E cells and rat thick ascending limbs- Silencing VAMP2 inhibited cAMP-stimulated surface expression of the Na+-K+-2Cl- co-transporter NKCC2 (surface NKCC2 increased by only 8 ± 5% from baseline with VAMP2 shRNA vs. a 76 ± 9% increase with scrambled shRNA).[7]- Knockdown of VAMP2 significantly reduced the recycling rate of the μ opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8]Impaired exocytosis of specific cargo proteins that rely on VAMP2-mediated fusion for their delivery to the plasma membrane.
This compound (Hypothesized) Non-neuronal cells (e.g., adipocytes, epithelial cells)Hypothetical data based on homolog and interactor studies:- Decreased rate of constitutive and regulated exocytosis.- Reduced cell surface levels of specific cargo proteins.- Altered kinetics of endocytosis and vesicle recycling.Disruption of general vesicle trafficking pathways, potentially impacting a wide range of cellular processes including nutrient transport, secretion, and maintenance of the plasma membrane proteome.

Experimental Protocols for Validating this compound Knockdown Effects

To rigorously assess the impact of this compound knockdown on vesicle transport, a combination of molecular biology techniques and advanced imaging is required. Below are detailed methodologies for key experiments.

This compound Knockdown using siRNA

Objective: To specifically reduce the expression of this compound in a target cell line.

Materials:

  • Target cells (e.g., HeLa, 3T3-L1 adipocytes)

  • This compound-specific small interfering RNA (siRNA) and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

  • 6-well plates

  • Reagents for Western blotting (lysis buffer, primary antibody against this compound, secondary antibody, etc.)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (this compound-specific or control) into 250 µL of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium, mix gently, and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with 2.5 mL of fresh, antibiotic-free complete medium.

    • Add the 500 µL of siRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells and perform Western blotting to quantify the reduction in this compound protein levels compared to the control siRNA-treated cells.

Vesicle Transport Quantification via Live-Cell Imaging

Objective: To visualize and quantify the movement of vesicles in real-time in control and this compound-knockdown cells.

Materials:

  • Control and this compound-knockdown cells

  • Fluorescently labeled cargo protein (e.g., GFP-tagged transferrin receptor for endocytic tracking, or a secreted protein with a pH-sensitive fluorescent tag like pHluorin for exocytosis)

  • Confocal microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO2)

  • Image analysis software (e.g., ImageJ/Fiji with tracking plugins)

Protocol:

  • Transfection with Fluorescent Reporter: 24 hours after siRNA transfection, transfect the cells with a plasmid encoding the fluorescently labeled cargo protein.

  • Live-Cell Imaging:

    • 24 hours post-plasmid transfection, transfer the culture dish to the confocal microscope stage.

    • Acquire time-lapse images of both control and this compound-knockdown cells. The imaging parameters (frame rate, duration) will depend on the specific process being studied (e.g., rapid events like exocytosis may require imaging every 1-2 seconds, while slower endocytic recycling may be imaged every 30-60 seconds).

  • Data Analysis:

    • Use image analysis software to track the movement of individual fluorescent vesicles.

    • Quantify parameters such as vesicle velocity, displacement, and directionality.

    • For exocytosis assays using pH-sensitive reporters, quantify the frequency and kinetics of fluorescence flashes at the plasma membrane, which correspond to vesicle fusion events.

    • For endocytosis assays, measure the rate of internalization of a fluorescently labeled ligand (e.g., fluorescent transferrin).

Quantification of Extracellular Vesicles (EVs)

Objective: To determine if this compound knockdown affects the secretion of extracellular vesicles.

Materials:

  • Conditioned media from control and this compound-knockdown cells

  • Differential ultracentrifugation equipment or commercially available EV isolation kits

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Conditioned Media Collection: Culture control and this compound-knockdown cells in serum-free media for 24-48 hours. Collect the conditioned media.

  • EV Isolation: Isolate EVs from the conditioned media using differential ultracentrifugation or a commercial kit according to the manufacturer's instructions.

  • NTA Analysis:

    • Resuspend the isolated EV pellet in a known volume of filtered PBS.

    • Dilute the EV suspension in PBS to achieve a particle concentration within the optimal range for the NTA instrument.

    • Inject the sample into the NTA instrument and record multiple videos of the particles undergoing Brownian motion.

  • Data Analysis: The NTA software will analyze the videos to determine the size distribution and concentration of the EVs in the sample. Compare the EV concentration between control and this compound-knockdown conditions.[2]

Visualizing the Pathways and Workflows

Diagram 1: Hypothesized Role of this compound in Vesicle Trafficking

Pantophysin_Role cluster_cytoplasm Cytoplasm TGN Trans-Golgi Network Vesicle Transport Vesicle (this compound, VAMP2) TGN->Vesicle Budding Endosome Early Endosome Endosome->TGN Recycling PM Plasma Membrane Vesicle->PM Exocytosis PM->Endosome Endocytosis

Caption: A simplified model of this compound's involvement in exocytic and endocytic vesicle transport pathways.

Diagram 2: Experimental Workflow for Validating this compound Knockdown Effects

Knockdown_Workflow cluster_assays Functional Assays (48-72h post-transfection) start Seed Cells siRNA_transfection Transfect with This compound siRNA (or Control) start->siRNA_transfection knockdown_validation Validate Knockdown (Western Blot) siRNA_transfection->knockdown_validation live_imaging Live-Cell Imaging (Vesicle Tracking) knockdown_validation->live_imaging exocytosis_assay Exocytosis Assay (e.g., pHluorin) knockdown_validation->exocytosis_assay endocytosis_assay Endocytosis Assay (e.g., Transferrin Uptake) knockdown_validation->endocytosis_assay ev_quantification EV Quantification (NTA) knockdown_validation->ev_quantification data_analysis Quantitative Data Analysis & Comparison live_imaging->data_analysis exocytosis_assay->data_analysis endocytosis_assay->data_analysis ev_quantification->data_analysis

Caption: A workflow outlining the key steps to investigate the impact of this compound knockdown on vesicle transport.

By leveraging the comparative data from related proteins and employing the detailed experimental protocols provided, researchers can effectively design and execute studies to elucidate the specific role of this compound in the complex machinery of vesicle transport. This will contribute to a deeper understanding of fundamental cellular processes and may reveal new targets for therapeutic intervention in diseases where vesicle trafficking is dysregulated.

References

Pantophysin Expression: A Comparative Guide for Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of pantophysin expression in healthy versus potentially diseased tissues. While direct comparative studies on this compound are limited, this document summarizes its known expression profile in healthy tissues and draws potential parallels with disease states based on studies of its well-known homolog, synaptophysin.

Introduction to this compound

This compound is a member of the synaptophysin family of integral membrane proteins.[1] Unlike synaptophysin, which is primarily found in neuronal and neuroendocrine cells, this compound is ubiquitously expressed in a wide variety of cell types, including both non-neuroendocrine and neuroendocrine cells.[1][2] It is a key component of small cytoplasmic transport vesicles, suggesting a general role in cellular "housekeeping" functions related to vesicle trafficking.[2][3]

This compound Expression in Healthy Tissues

Studies have shown that this compound mRNA and protein are present in numerous tissues. It has been detected in exocrine and endocrine cells of the pancreas, as well as in various cultured cell lines.[1][2] This widespread expression pattern points to a fundamental role in constitutive transport vesicle function across different cell types.[2][3]

Potential Alterations in Diseased Tissues: A Comparison with Synaptophysin

Due to the limited direct research on this compound in disease, we can look to its homolog, synaptophysin, for potential insights. Synaptophysin expression is frequently altered in various pathological conditions, including neurodegenerative diseases and cancer.

Neurodegenerative Disorders: A reduction in synaptophysin immunoreactivity in the cortical neuropil has been observed in Alzheimer's disease and Huntington's disease, suggesting that synapse loss is a significant factor in the development of dementia.[4] Given this compound's role in vesicle transport, it is plausible that its expression or function could also be affected in neurodegenerative conditions that involve disruptions in cellular trafficking.

Cancer: Synaptophysin is a well-established marker for neuroendocrine tumors.[5] Its expression has also been studied in other cancers, with some studies suggesting a correlation between its expression levels and prognosis. For instance, aberrant gene expression, including the overexpression of certain genes, is a common feature of solid tumors compared to their normal tissue of origin.[6] While there is a general correlation between mRNA and protein expression, this can be altered in cancer.[7] Future research could explore if this compound expression is similarly altered in various cancers, potentially serving as a biomarker or indicating changes in cellular transport dynamics within tumor cells.

Quantitative Data Summary

Tissue StateDisease Model/TypeMethodTarget AnalyteRelative Expression Level (Disease vs. Healthy)Reference
Hypothetical Neurodegenerative Disease (e.g., Alzheimer's)Western BlotThis compound ProteinPotentially DecreasedFuture Studies
Hypothetical Cancer (e.g., Pancreatic Adenocarcinoma)Immunohistochemistry (IHC)This compound ProteinPotentially Altered (Increased/Decreased)Future Studies
Hypothetical Metabolic Disease (e.g., Type 2 Diabetes)RT-qPCRThis compound mRNAPotentially AlteredFuture Studies

Experimental Protocols

The following are generalized protocols for the detection of this compound, adapted from standard procedures for its homolog, synaptophysin. Researchers should optimize these protocols based on the specific antibodies and reagents used.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This protocol provides a framework for the qualitative identification of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes, 5-10 minutes each).
  • Hydrate through graded ethanol (B145695) solutions: 100% (2 changes, 5-10 minutes each), 95% (5 minutes), 70% (5 minutes), and 50% (5 minutes).
  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER). A common method involves incubating slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.[5]
  • Allow slides to cool to room temperature.

3. Staining:

  • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.[5]
  • Wash with a buffer such as TBST (Tris-Buffered Saline with Tween-20).
  • Apply a blocking solution (e.g., 5% normal serum in PBS) for at least 1 hour.
  • Incubate with the primary antibody against this compound at the recommended dilution overnight at 4°C.
  • Wash with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash with TBST.
  • Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired stain intensity develops.[5]
  • Counterstain with hematoxylin.
  • Dehydrate through graded ethanol and clear with xylene.
  • Mount with a permanent mounting medium.

Western Blotting for this compound

This protocol outlines the detection of this compound in protein lysates from tissue or cell samples.

1. Sample Preparation:

  • Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer).
  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature or overnight at 4°C.[8]
  • Incubate the membrane with the primary antibody against this compound at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
  • Wash the membrane with TBST (3 changes, 10 minutes each).
  • Incubate with an HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.[9]
  • Wash the membrane with TBST (3 changes, 10 minutes each).
  • Detect the signal using a chemiluminescent substrate.

Visualizations

This compound's Role in Vesicular Transport

The following diagram illustrates the general function of this compound as a component of constitutive transport vesicles, which are involved in moving molecules within the cell.

Pantophysin_Vesicular_Transport cluster_cell Cell Cytoplasm Origin Origin (e.g., Golgi, Endosome) Vesicle Transport Vesicle Origin->Vesicle Budding Destination Destination (e.g., Plasma Membrane, Lysosome) Vesicle->Destination Fusion This compound This compound This compound->Vesicle Associated with vesicle membrane Experimental_Workflow cluster_tissue Tissue Samples cluster_processing Sample Processing cluster_analysis Analysis Healthy Healthy Tissue Lysate_H Protein Lysate (Healthy) Healthy->Lysate_H IHC Immunohistochemistry Healthy->IHC Diseased Diseased Tissue Lysate_D Protein Lysate (Diseased) Diseased->Lysate_D Diseased->IHC WB Western Blot Lysate_H->WB Lysate_D->WB Quant Quantification & Comparison WB->Quant IHC->Quant

References

Safety Operating Guide

Essential Safety and Handling Protocols for Pantophysin

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: No specific Safety Data Sheet (SDS) is available for pantophysin as it is a biological material used in research. The following guidance is based on standard laboratory practices for handling proteins and similar biological reagents. A thorough risk assessment should be conducted before handling.

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to ensure personal and environmental safety. The following provides a comprehensive, step-by-step guide for the safe handling, use, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to biological reagents is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatShould be buttoned and worn at all times in the laboratory to protect skin and clothing.
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. If direct contact occurs, gloves should be removed immediately, and hands washed. For tasks with higher risk, consider double-gloving.[2]
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement to protect from splashes or aerosols.[2]
Goggles/Face ShieldRequired when there is a significant risk of splashing. Goggles provide better protection against chemical splashes.[1][2]
Respiratory Protection Not generally requiredA risk assessment may deem it necessary if aerosols are generated (e.g., during sonication or vortexing). In such cases, a fitted N95 respirator or working in a chemical fume hood is recommended.[3]
II. Operational Plan: Handling and Storage

Proper operational procedures are critical to minimize risk and maintain the integrity of the biological material.

A. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound that may generate aerosols should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory has adequate ventilation.[4]

B. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent bench paper.

  • Aliquoting and Dilution: When preparing solutions, handle this compound gently to avoid foaming or aerosolization. Use low-retention pipette tips to ensure accurate measurement.

  • Spill Management: In the event of a spill, immediately alert others in the area. Cover the spill with absorbent material, and decontaminate the area using a suitable disinfectant (e.g., 10% bleach solution), allowing for appropriate contact time before cleaning. Dispose of all contaminated materials as hazardous waste.

C. Storage:

  • Store this compound in a clearly labeled, sealed container at the recommended temperature (typically -20°C or -80°C for proteins) to maintain its stability.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receipt and Initial Storage b Don Appropriate PPE a->b c Prepare Work Area b->c d Retrieve from Storage c->d e Thaw/Reconstitute (if necessary) d->e f Perform Experimental Procedure e->f g Decontaminate Work Area f->g h Segregate Waste g->h i Dispose of Waste h->i j j i->j End of Process

Caption: Workflow for Safe Handling of this compound.

III. Disposal Plan

All materials that come into contact with this compound must be treated as potentially hazardous waste.

A. Waste Segregation:

  • Solid Waste: Contaminated gloves, pipette tips, tubes, and absorbent paper should be placed in a designated biohazard bag.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, leak-proof container.

B. Disposal Procedure:

  • All waste must be disposed of in accordance with institutional, local, and national regulations for biohazardous waste.

  • Arrange for disposal through a licensed disposal company.[3] Do not pour liquid waste down the drain.[5]

  • Contaminated reusable labware should be decontaminated by soaking in a 10% bleach solution or autoclaving.

Logical Relationship of Safety Measures

The implementation of safety measures follows a hierarchical approach to risk mitigation.

G a Risk Assessment b Engineering Controls (e.g., Fume Hood) a->b Most Effective c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) c->d Least Effective (Last line of defense)

Caption: Hierarchy of Controls for Laboratory Safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.